molecular formula C38H77NO8P+ B1228683 15:0 PC CAS No. 3355-27-9

15:0 PC

カタログ番号: B1228683
CAS番号: 3355-27-9
分子量: 707.0 g/mol
InChIキー: LJARBVLDSOWRJT-UHFFFAOYSA-O
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

15:0 PC, also known as this compound, is a useful research compound. Its molecular formula is C38H77NO8P+ and its molecular weight is 707.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-[2,3-di(pentadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H76NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-37(40)44-34-36(35-46-48(42,43)45-33-32-39(3,4)5)47-38(41)31-29-27-25-23-21-19-17-15-13-11-9-7-2/h36H,6-35H2,1-5H3/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJARBVLDSOWRJT-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H77NO8P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60955183
Record name 4-Hydroxy-N,N,N-trimethyl-4,10-dioxo-7-(pentadecanoyloxy)-3,5,9-trioxa-4lambda~5~-phosphatetracosan-1-aminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60955183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

707.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3355-27-9
Record name Dipentadecanoylphosphatidylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003355279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-N,N,N-trimethyl-4,10-dioxo-7-(pentadecanoyloxy)-3,5,9-trioxa-4lambda~5~-phosphatetracosan-1-aminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60955183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Molecular Structure of 1,2-dipentadecanoyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dipentadecanoyl-sn-glycero-3-phosphocholine, also known as PC(15:0/15:0), is a specific type of phosphatidylcholine, a class of phospholipids (B1166683) that are major components of biological membranes.[1] Understanding its precise chemical structure is fundamental for research in membrane biophysics, drug delivery systems such as liposomes, and cellular signaling. This guide elucidates the molecular architecture of this compound.

Molecular Composition and Stereochemistry

The structure of 1,2-dipentadecanoyl-sn-glycero-3-phosphocholine can be deconstructed into three primary components: a glycerol (B35011) backbone, two fatty acid chains, and a phosphocholine (B91661) headgroup.

  • Glycerol Backbone : The core of the molecule is a three-carbon glycerol molecule. The stereochemistry is explicitly defined by the "sn" (stereospecific numbering) designation. In this convention, the glycerol is drawn in a Fischer projection with the hydroxyl group at the central carbon (C2) pointing to the left. The carbons are then numbered 1, 2, and 3 from top to bottom.

  • Fatty Acid Chains : Attached to the sn-1 and sn-2 positions of the glycerol backbone are two pentadecanoyl chains.[1] "Pentadecanoyl" refers to the acyl form of pentadecanoic acid, which is a saturated fatty acid with 15 carbon atoms. The prefix "di-" indicates that there are two of these chains. These are attached to the glycerol via ester linkages.

  • Phosphocholine Headgroup : The sn-3 position of the glycerol is esterified to a phosphate (B84403) group, which is in turn esterified to a choline (B1196258) molecule.[1] This phosphocholine moiety constitutes the polar headgroup of the phospholipid, rendering the molecule amphipathic.

The systematic IUPAC name for this compound is [(2R)-2,3-di(pentadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate.[2]

Chemical and Physical Data Summary

PropertyValue
Molecular Formula C38H76NO8P[3]
Molecular Weight 705.99 g/mol [3]
CAS Number 67896-63-3[3][4]
Synonyms 15:0 PC, L-α-dipentadecanoyl phosphatidylcholine[4]

Structural Visualization

To illustrate the connectivity of these components, the following diagram outlines the logical relationship between the different parts of the 1,2-dipentadecanoyl-sn-glycero-3-phosphocholine molecule.

G cluster_lipid 1,2-dipentadecanoyl-sn-glycero-3-phosphocholine cluster_acyl Acyl Chains cluster_headgroup Headgroup glycerol sn-Glycerol Backbone pentadecanoyl1 Pentadecanoyl Chain (15:0) glycerol->pentadecanoyl1 sn-1 Ester Linkage pentadecanoyl2 Pentadecanoyl Chain (15:0) glycerol->pentadecanoyl2 sn-2 Ester Linkage phosphate Phosphate Group glycerol->phosphate sn-3 Ester Linkage choline Choline phosphate->choline Ester Linkage

Molecular component relationship diagram.

References

The Enigmatic Role of 15:0 Phosphatidylcholine in Cellular Signaling: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Exploration of Pentadecanoyl Phosphatidylcholine's Potential Functions in Cellular Signal Transduction Pathways, Providing a Framework for Future Research and Drug Development.

[City, State] – While phosphatidylcholines (PCs) are well-established as fundamental components of cellular membranes and precursors for critical second messengers, the specific roles of PCs with odd-chain fatty acids, such as 15:0 phosphatidylcholine (PC(15:0/15:0)), remain largely uncharted territory. This technical guide synthesizes the current understanding of general phosphatidylcholine signaling and integrates emerging research on odd-chain fatty acids to provide a comprehensive framework for investigating the function of 15:0 phosphatidylcholine in cell signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel avenues in cellular signaling and lipidomics.

Phosphatidylcholines are key players in maintaining the structural integrity and fluidity of cell membranes.[1] Beyond their structural role, PCs are central to signal transduction. The hydrolysis of phosphatidylcholine by enzymes like phospholipase C (PLC) and phospholipase D (PLD) generates crucial second messengers, diacylglycerol (DAG) and phosphatidic acid (PA), respectively.[2] These molecules, in turn, activate a cascade of downstream signaling events, including the Protein Kinase C (PKC) and mTOR pathways, which are pivotal in regulating cell proliferation, survival, and metabolism.[2][3]

The incorporation of odd-chain fatty acids, such as pentadecanoic acid (15:0), into phospholipids (B1166683) is increasingly recognized.[4][5] These fatty acids are widespread in nature and their levels in cells can be influenced by diet.[4][6] The presence of 15:0 fatty acyl chains in the phosphatidylcholine molecule can alter the biophysical properties of the cell membrane, potentially influencing the localization and activity of membrane-associated signaling proteins.

While direct evidence for the specific signaling functions of 15:0 phosphatidylcholine is limited, research on the free fatty acid pentadecanoic acid (C15:0) has revealed its involvement in key signaling pathways. Studies have shown that C15:0 can activate AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (B549165) (mTOR).[7][8] It is plausible that when incorporated into phosphatidylcholine, 15:0 could influence these pathways through its release by phospholipases or by modulating the membrane environment.

This guide will delve into the established roles of phosphatidylcholine in major signaling pathways, propose potential functions for 15:0 phosphatidylcholine based on current knowledge, and provide detailed experimental protocols and workflows to facilitate further investigation into this intriguing molecule.

Core Signaling Pathways Involving Phosphatidylcholine

Phosphatidylcholine is a critical hub in cellular signaling, primarily through its catabolism into bioactive lipid second messengers.

Phospholipase C (PLC) and Protein Kinase C (PKC) Activation

The hydrolysis of phosphatidylcholine by phosphatidylcholine-specific phospholipase C (PC-PLC) yields diacylglycerol (DAG) and phosphocholine.[2] DAG is a potent activator of the Protein Kinase C (PKC) family of serine/threonine kinases.[2] PKC isoforms are involved in a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis. The activation of PKC by DAG is a cornerstone of cellular signaling, and the fatty acid composition of DAG can influence the magnitude and duration of this activation.

PLC_PKC_Pathway cluster_membrane Plasma Membrane 15_0_PC 15:0 Phosphatidylcholine DAG Diacylglycerol (DAG) (with 15:0 chain) 15_0_PC->DAG generates PKC Protein Kinase C (PKC) Downstream_Targets Downstream Targets PKC->Downstream_Targets phosphorylates Receptor Receptor PC_PLC Phospholipase C (PC-PLC) Receptor->PC_PLC PC_PLC->15_0_PC hydrolyzes DAG->PKC activates

Figure 1: Proposed PLC/PKC signaling pathway involving 15:0 PC.
Phospholipase D (PLD) and mTOR Signaling

Phosphatidylcholine is also a substrate for phospholipase D (PLD), which hydrolyzes the phosphodiester bond to produce phosphatidic acid (PA) and choline.[2][3] PA is a critical lipid second messenger that directly binds to and activates the mammalian target of rapamycin (mTOR), a central regulator of cell growth, proliferation, and survival.[3][9] The activation of mTOR by PA is a key event in many cancers.[3] The saturation level of the fatty acid chains in PA has been shown to influence its ability to activate mTOR, suggesting that 15:0-containing PA could have distinct effects.[10]

PLD_mTOR_Pathway cluster_membrane Cellular Membranes 15_0_PC 15:0 Phosphatidylcholine PA Phosphatidic Acid (PA) (with 15:0 chains) 15_0_PC->PA generates mTORC1 mTORC1 Complex Cell_Growth_Proliferation Cell Growth & Proliferation mTORC1->Cell_Growth_Proliferation promotes Growth_Factor_Signal Growth Factor Signal PLD Phospholipase D (PLD) Growth_Factor_Signal->PLD PLD->15_0_PC hydrolyzes PA->mTORC1 activates

Figure 2: Hypothesized PLD/mTOR signaling axis for this compound.

Quantitative Data Summary

Direct quantitative data on the signaling effects of 15:0 phosphatidylcholine is currently unavailable in the literature. The following table summarizes the known concentrations of pentadecanoic acid (C15:0) used in in-vitro studies that have demonstrated effects on relevant signaling pathways. These concentrations can serve as a starting point for designing experiments with 15:0 phosphatidylcholine.

CompoundCell SystemConcentration RangeObserved EffectReference
Pentadecanoic Acid (C15:0)Human cell-based assays1.9 - 50 µMAnti-inflammatory, antifibrotic, anticancer activities; mTOR inhibition[7][8]

Experimental Protocols

Investigating the role of 15:0 phosphatidylcholine in cell signaling requires a multi-faceted approach. Below are detailed methodologies for key experiments.

Protocol 1: Preparation of 15:0 Phosphatidylcholine Vesicles and Cell Treatment

Objective: To prepare unilamellar vesicles of this compound for treating cultured cells and to assess its uptake and effects on cell viability.

Materials:

  • 1,2-dipentadecanoyl-sn-glycero-3-phosphocholine (this compound) powder

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Probe sonicator or bath sonicator

  • Cell culture medium (e.g., DMEM)

  • Cultured cells of interest (e.g., MCF-7, HEK293)

  • MTT or similar cell viability assay kit

Methodology:

  • Vesicle Preparation:

    • Dissolve a known amount of this compound powder in chloroform in a round-bottom flask.

    • Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 1 hour to remove residual solvent.

    • Hydrate the lipid film with PBS by vortexing to form multilamellar vesicles (MLVs).

    • To form small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice in short bursts or in a bath sonicator until the suspension becomes clear.

    • The final concentration of the this compound vesicle suspension can be determined by a phosphate (B84403) assay.

  • Cell Treatment:

    • Plate cells in appropriate culture vessels and allow them to adhere overnight.

    • The following day, replace the culture medium with fresh medium containing the desired concentrations of this compound vesicles. A concentration range of 1-50 µM, based on the free fatty acid data, is a reasonable starting point.

    • Incubate the cells for the desired time points (e.g., 1, 6, 24 hours).

  • Cell Viability Assessment:

    • Following treatment, assess cell viability using an MTT assay according to the manufacturer's instructions to ensure the chosen concentrations are not cytotoxic.

Protocol 2: Analysis of Signaling Pathway Activation by Western Blotting

Objective: To determine if this compound treatment activates key signaling proteins in the PKC and mTOR pathways.

Materials:

  • Cells treated with this compound as described in Protocol 1

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • PVDF membranes

  • Primary antibodies (e.g., anti-phospho-PKC, anti-phospho-p70S6K, anti-phospho-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Methodology:

  • Cell Lysis:

    • After treatment with this compound, wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental_Workflow Start Start: Hypothesis This compound modulates signaling Protocol1 Protocol 1: Prepare this compound Vesicles & Treat Cells Start->Protocol1 Viability Assess Cell Viability (MTT) Protocol1->Viability Lipidomics Lipidomics Analysis: Measure changes in DAG and PA species Protocol1->Lipidomics Protocol2 Protocol 2: Western Blot for Signaling Proteins (p-PKC, p-mTOR targets) Viability->Protocol2 If not cytotoxic Data_Analysis Data Analysis & Interpretation Protocol2->Data_Analysis Lipidomics->Data_Analysis Conclusion Conclusion: Elucidate the role of This compound in cell signaling Data_Analysis->Conclusion

References

15:0 PC: A Potential Biomarker in the Landscape of Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The rising prevalence of metabolic diseases, including type 2 diabetes (T2D), non-alcoholic fatty liver disease (NAFLD), and cardiovascular disease (CVD), presents a significant global health challenge. In the quest for early and accurate diagnostic and prognostic markers, attention has increasingly turned to the field of lipidomics. Among the vast array of lipid species, phosphatidylcholines (PCs) containing the odd-chain saturated fatty acid pentadecanoic acid (15:0), collectively referred to as 15:0 PC, are emerging as a promising biomarker. This technical guide provides a comprehensive overview of the current evidence supporting the role of this compound in metabolic diseases, details of analytical methodologies, and insights into its underlying biological relevance.

This compound and Type 2 Diabetes

A growing body of evidence suggests an inverse association between circulating levels of 15:0 and the risk of developing type 2 diabetes.[1][2][3][4] As a major phospholipid in circulation, this compound is a significant contributor to the total pool of circulating 15:0.

Observational studies have consistently demonstrated that higher concentrations of 15:0 are linked to a reduced risk of incident T2D.[1][2][3] This protective association is further supported by findings that show a positive correlation between 15:0 levels and improved insulin (B600854) sensitivity and β-cell function.[1][2] While 15:0 is often considered a biomarker of dairy fat intake, its role in metabolic health appears to extend beyond simply being a dietary marker.[1][5][6]

Study PopulationBiomarkerKey FindingReference
659 adults from the Insulin Resistance Atherosclerosis Study (IRAS)Serum Pentadecanoic Acid (15:0)Decreased incident diabetes risk (OR: 0.73, P = 0.02)[1][2]
Meta-analysis of 10 studiesCirculating Pentadecanoic Acid (15:0)Per standard deviation increase in C15:0 was associated with a reduced risk of incident T2D (RR: 0.86, 95% CI: 0.76–0.98)[3]
Finnish Diabetes Prevention StudyLysophosphatidylcholine (LPC) 15:1 and PC(15:1/18:2)Inversely associated with T2D risk[7]

This compound and Non-Alcoholic Fatty Liver Disease (NAFLD)

NAFLD is characterized by the accumulation of fat in the liver and can progress to more severe conditions such as non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma. Recent research has implicated alterations in the lipidome, including changes in this compound levels, in the pathogenesis of NAFLD.

Studies have shown that serum levels of 15:0 are negatively correlated with NAFLD activity scores and hepatocyte ballooning, key histological features of NASH.[8][9] Furthermore, lower levels of 15:0 have been observed in individuals with NAFLD, suggesting a potential protective role for this fatty acid in liver health.[10][11] Animal studies have provided further support, demonstrating that supplementation with 15:0 can reduce liver injury in a mouse model of NASH.[8]

Study PopulationBiomarkerKey FindingReference
Two independent NAFLD patient cohortsSerum Pentadecanoic Acid (15:0)Negatively correlated with NAFLD activity scores and hepatocyte ballooning scores[8][9]
237 childrenSerum Pentadecanoic Acid (C15:0)Higher levels were associated with a lower amount of fat in the liver[12]
MCD NASH mouse model15:0-supplemented dietReduced AST levels and hepatic infiltration of ceroid-laden macrophages[8]

This compound and Cardiovascular Disease

Cardiovascular disease remains a leading cause of morbidity and mortality worldwide. The link between dietary fats and CVD is well-established, and recent evidence points towards a protective role for odd-chain saturated fatty acids like 15:0.

Multiple large prospective studies have reported an inverse association between circulating concentrations of 15:0 and the risk of cardiovascular events, including coronary heart disease and heart failure.[10][13] A meta-analysis of 18 observational studies concluded that higher levels of 15:0 were associated with a lower risk of total CVD.[14] These findings suggest that this compound, as a carrier of 15:0, may be a valuable biomarker for assessing CVD risk.

Study PopulationBiomarkerKey FindingReference
EPIC-Norfolk prospective study (2,424 cases, 4,930 controls)Plasma Phospholipid 15:0Inversely associated with CHD (OR 0.73, 0.59–0.91, p<0.001, Q4 versus Q1)[13]
Meta-analysis of 18 observational studiesCirculating 15:0Higher levels were associated with lower CVD risk (RR of highest versus lowest tertile: 0.88, 0.78, 0.99)[14]
Pooled analysis of prospective cohort studiesBiomarkers of dairy fat intake (including 15:0)Inverse association with incident cardiovascular disease[10]

Metabolism of this compound

The fatty acid 15:0 is an odd-chain saturated fatty acid. While primarily obtained from dietary sources such as dairy products and ruminant meat, there is evidence for its endogenous synthesis.[5][6][15] The metabolism of 15:0 is distinct from that of even-chain fatty acids.

OCFAMetabolism cluster_source Sources of 15:0 Dietary Intake Dietary Intake 15:0 15:0 Dietary Intake->15:0 Endogenous Synthesis Endogenous Synthesis Endogenous Synthesis->15:0 Gut Microbiota Gut Microbiota Propionyl-CoA Propionyl-CoA Gut Microbiota->Propionyl-CoA This compound This compound 15:0->this compound Esterification 15:0->Propionyl-CoA β-oxidation This compound->15:0 Hydrolysis by PLA2 Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Citric Acid Cycle (CAC) Citric Acid Cycle (CAC) Succinyl-CoA->Citric Acid Cycle (CAC) Anaplerosis

Metabolism of Pentadecanoic Acid (15:0).

Beta-oxidation of 15:0 yields propionyl-CoA, which can be converted to succinyl-CoA.[6][15] Succinyl-CoA is an intermediate of the citric acid cycle (CAC), and this anaplerotic pathway may contribute to improved mitochondrial function, which is often impaired in metabolic diseases.[6][15]

Analytical Methodologies

Accurate and precise quantification of this compound in biological matrices is crucial for its validation as a clinical biomarker. The primary analytical techniques employed are gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS).

Experimental Protocol: Lipid Extraction and Analysis by LC-MS/MS

  • Sample Preparation:

    • Plasma or serum samples are thawed on ice.

    • A known volume of the sample (e.g., 50 µL) is mixed with a solution of internal standards.[16][17] These standards, such as PC(15:0/15:0)-d7, are essential for accurate quantification.

  • Lipid Extraction:

    • A common method is the methyl-tert-butyl ether (MTBE) extraction.[18] This involves the addition of methanol (B129727) followed by MTBE to the sample, leading to a phase separation where lipids are partitioned into the upper organic layer.

    • The organic phase is collected, and the solvent is evaporated under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • The dried lipid extract is reconstituted in a suitable solvent (e.g., methanol/chloroform).

    • The sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Chromatographic separation is typically achieved using a C18 or HILIC column.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for targeted quantification of specific this compound species.[19] Precursor and product ion pairs specific to each lipid are monitored.

ExperimentalWorkflow Biological_Sample Biological Sample (Plasma/Serum) Internal_Standards Addition of Internal Standards Biological_Sample->Internal_Standards Lipid_Extraction Lipid Extraction (e.g., MTBE) Internal_Standards->Lipid_Extraction Solvent_Evaporation Solvent Evaporation Lipid_Extraction->Solvent_Evaporation Reconstitution Reconstitution Solvent_Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis (MRM) Reconstitution->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis SignalingPathways cluster_pathways Potential Mechanisms 15_0_PC This compound AMPK_Activation AMPK Activation 15_0_PC->AMPK_Activation mTOR_Inhibition mTOR Inhibition 15_0_PC->mTOR_Inhibition Anti_Inflammatory Anti-inflammatory Effects 15_0_PC->Anti_Inflammatory Mitochondrial_Function Improved Mitochondrial Function 15_0_PC->Mitochondrial_Function Metabolic_Diseases Metabolic Diseases (T2D, NAFLD, CVD) AMPK_Activation->Metabolic_Diseases mTOR_Inhibition->Metabolic_Diseases Anti_Inflammatory->Metabolic_Diseases Mitochondrial_Function->Metabolic_Diseases

References

An In-depth Technical Guide to 15:0 Phosphatidylcholine: Biochemical Synthesis, Properties, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentadecanoyl phosphatidylcholine (15:0 PC), a phospholipid containing the odd-chain saturated fatty acid pentadecanoic acid, is emerging as a molecule of significant interest in biomedical research. While present in trace amounts in most tissues, its association with the consumption of dairy products and its potential role as a biomarker for various metabolic conditions have brought it to the forefront of lipidomic studies. This technical guide provides a comprehensive overview of the biochemical synthesis, physicochemical properties, and detailed experimental protocols for the analysis of this compound. It is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development who are investigating the roles of odd-chain fatty acid-containing phospholipids (B1166683) in health and disease.

Introduction

Phosphatidylcholines (PCs) are the most abundant class of phospholipids in eukaryotic cell membranes, where they play crucial structural and signaling roles.[1][2] The fatty acid composition of PCs is diverse and significantly influences membrane properties and cellular functions. While even-chain fatty acids are the most common constituents of phospholipids, odd-chain fatty acids, such as pentadecanoic acid (15:0), are also incorporated into these complex lipids.[3] The primary dietary source of pentadecanoic acid is ruminant fat, particularly from dairy products.[4] Consequently, the levels of 15:0 and its derivatives, including this compound, in biological samples are often considered biomarkers of dairy fat intake.[3][5]

Recent studies have highlighted an inverse association between circulating levels of 15:0 and the risk of type 2 diabetes and cardiovascular disease, suggesting a potential protective role for this odd-chain fatty acid.[6] As pentadecanoic acid is readily incorporated into cellular membranes, its presence within phospholipids like PC can alter membrane fluidity, protein function, and signaling cascades.[5][7] This guide aims to provide a detailed technical resource on the biochemical synthesis and properties of this compound, as well as practical experimental protocols for its study.

Biochemical Synthesis of 15:0 Phosphatidylcholine

The biosynthesis of this compound in mammalian cells occurs through the same general pathways as other phosphatidylcholines: the de novo Kennedy pathway and the remodeling pathway (Lands' cycle).

De Novo Synthesis (Kennedy Pathway)

G cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Choline (B1196258) Choline Phosphocholine (B91661) Phosphocholine Choline->Phosphocholine  CK  ATP  ADP ATP ATP ADP ADP CDP_Choline CDP-Choline Phosphocholine->CDP_Choline  CT  CTP  PPi CTP CTP PPi PPi PC_15_0 This compound CDP_Choline->PC_15_0  CPT  DAG_15_0  CMP CK Choline Kinase CT CTP:phosphocholine cytidylyltransferase DAG_15_0 1,2-dipentadecanoyl-sn-glycerol (B1258508) CMP CMP CPT Cholinephosphotransferase

Diagram 1: De Novo (Kennedy) Pathway for this compound Synthesis.
Remodeling Pathway (Lands' Cycle)

The remodeling pathway allows for the modification of existing phospholipids. In this pathway, a pre-existing phosphatidylcholine molecule is hydrolyzed by phospholipase A2 (PLA2) to yield a lysophosphatidylcholine (B164491) (lyso-PC). This lyso-PC can then be re-acylated with pentadecanoyl-CoA by a lysophosphatidylcholine acyltransferase (LPCAT) to form this compound. This pathway is crucial for regulating the fatty acid composition of cellular membranes.[11]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol PC_existing Existing PC LysoPC Lyso-PC PC_existing->LysoPC  PLA2  H2O  FattyAcid_out PC_15_0 This compound LysoPC->PC_15_0  LPCAT  15:0-CoA  CoA_SH PLA2 Phospholipase A2 LPCAT LPCAT FattyAcid_out Fatty Acid CoA_SH CoA-SH FattyAcid_15_0 Pentadecanoic Acid (15:0) CoA_15_0 15:0-CoA FattyAcid_15_0->CoA_15_0  FACS FACS Fatty Acyl-CoA Synthetase

Diagram 2: Remodeling Pathway (Lands' Cycle) for this compound Synthesis.

Physicochemical Properties of this compound

The physical and chemical properties of this compound are influenced by its two saturated 15-carbon acyl chains. These properties are critical for its behavior in biological membranes and for its use in experimental systems.

PropertyValueReference
Molecular Formula C38H76NO8P[12]
Molecular Weight 705.99 g/mol [12]
Transition Temperature (Tm) 35°C[13]
Critical Micelle Concentration (CMC) Estimated to be in the nanomolar to low micromolar range.[14][15]
Solubility Soluble in chloroform (B151607) and ethanol. Sparingly soluble in aqueous solutions. The addition of a small amount of methanol (B129727) can improve solubility in chloroform.[13][16][17]

Note on CMC: The CMC for 1,2-dipentadecanoyl-sn-glycero-3-phosphocholine has not been explicitly reported. However, based on the trend of decreasing CMC with increasing acyl chain length for other saturated PCs (e.g., 14:0 PC CMC is ~6 nM and 16:0 PC CMC is ~0.46 nM), the CMC of this compound is expected to be in the low nanomolar range.[14][15]

Experimental Protocols

Chemical Synthesis of 1,2-dipentadecanoyl-sn-glycero-3-phosphocholine

This protocol is adapted from general methods for the synthesis of saturated phosphatidylcholines.[2][18]

Materials:

  • sn-glycero-3-phosphocholine (GPC)

  • Pentadecanoic anhydride (B1165640)

  • 4-(Pyrrolidino)pyridine

  • Anhydrous dimethylformamide (DMF)

  • Chloroform

  • Methanol

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve sn-glycero-3-phosphocholine in anhydrous DMF.

  • Add 4-(pyrrolidino)pyridine (catalytic amount) to the solution.

  • Add pentadecanoic anhydride (slight excess) to the reaction mixture.

  • Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a chloroform/methanol gradient.

  • Combine the fractions containing the pure this compound and evaporate the solvent.

  • Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

G Start Start: sn-glycero-3-phosphocholine + Pentadecanoic Anhydride Reaction Reaction: DMF, 4-(Pyrrolidino)pyridine Room Temperature, 24-48h Start->Reaction Monitoring Monitoring by TLC Reaction->Monitoring Evaporation1 Solvent Evaporation Monitoring->Evaporation1 Reaction Complete Purification Silica Gel Column Chromatography (Chloroform/Methanol Gradient) Evaporation1->Purification Evaporation2 Solvent Evaporation Purification->Evaporation2 Characterization Characterization: Mass Spectrometry, NMR Evaporation2->Characterization End End: Pure 1,2-dipentadecanoyl-sn-glycero-3-phosphocholine Characterization->End

Diagram 3: Workflow for the Chemical Synthesis of this compound.
Quantification of this compound in Biological Samples by LC-MS/MS

This protocol provides a general framework for the targeted quantification of this compound in plasma or tissue extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM).[3][11][19]

Materials:

  • Biological sample (plasma, tissue homogenate)

  • Internal standard (e.g., a deuterated or odd-chain PC not present in the sample)

  • Chloroform, Methanol, Water (for lipid extraction)

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Lipid Extraction (Folch Method):

    • Homogenize the tissue sample or add plasma to a glass tube.

    • Add a known amount of the internal standard.

    • Add a 2:1 (v/v) mixture of chloroform:methanol and vortex thoroughly.

    • Add water to induce phase separation.

    • Centrifuge to separate the layers and collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform).

  • LC-MS/MS Analysis:

    • Inject the reconstituted lipid extract onto a C18 reversed-phase column.

    • Use a gradient elution with mobile phases typically consisting of water, acetonitrile, and isopropanol (B130326) with additives like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization.

    • Set up the mass spectrometer for MRM analysis in positive ion mode. The precursor ion for this compound will be its [M+H]+ adduct, and a characteristic product ion is the phosphocholine headgroup fragment (m/z 184.1).

    • Monitor the specific MRM transitions for this compound and the internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound 706.5184.1
Internal Standard (Specific to the chosen standard)(Specific to the chosen standard)
  • Data Analysis:

    • Integrate the peak areas for the MRM transitions of this compound and the internal standard.

    • Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known amounts of this compound.

G Sample Biological Sample (Plasma or Tissue) IS Add Internal Standard Sample->IS Extraction Lipid Extraction (Folch Method) IS->Extraction Drying Dry Extract (Nitrogen Stream) Extraction->Drying Reconstitution Reconstitute in LC-MS Solvent Drying->Reconstitution LC_MS LC-MS/MS Analysis (C18 column, MRM) Reconstitution->LC_MS Data_Analysis Data Analysis (Peak Integration, Quantification) LC_MS->Data_Analysis Result Concentration of this compound Data_Analysis->Result

Diagram 4: Workflow for Quantification of this compound by LC-MS/MS.

Biological Role and Signaling

While the direct signaling roles of this compound are still under investigation, the biological activities of its constituent fatty acid, pentadecanoic acid, and the general functions of PCs in cell signaling provide a framework for understanding its potential importance.

Pentadecanoic acid has been shown to have pleiotropic effects, including anti-inflammatory properties and modulation of cellular metabolism.[16] When incorporated into membrane phospholipids, 15:0 can influence membrane fluidity and the function of membrane-associated proteins, such as receptors and enzymes.[5][7] The presence of odd-chain fatty acids in membranes can alter the lipid microenvironment, potentially affecting the formation of lipid rafts and the localization of signaling molecules.[7]

Phosphatidylcholines are also precursors for important signaling molecules. For example, the action of phospholipase D on PC generates phosphatidic acid, a key second messenger. Similarly, phospholipase A2-mediated hydrolysis of PC produces lysophosphatidylcholines, which have their own signaling properties.[11] Therefore, this compound can serve as a source for 15:0-containing phosphatidic acid and lyso-PC, which may have unique signaling functions that differ from their even-chain counterparts. Further research is needed to elucidate the specific signaling pathways directly modulated by this compound.

Conclusion

15:0 Phosphatidylcholine is a unique phospholipid that is gaining attention due to its potential as a biomarker and its link to dietary intake of odd-chain fatty acids. Understanding its biochemical synthesis, physicochemical properties, and biological roles is crucial for advancing research in this area. This technical guide provides a foundational resource for scientists and researchers, offering both theoretical background and practical experimental protocols to facilitate the investigation of this compound in various biological contexts. Further studies are warranted to fully uncover the specific functions of this intriguing lipid molecule in cellular signaling and its implications for human health.

References

Pentadecanoic Acid in Phospholipids: A Technical Guide to Dietary Sources and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the dietary sources, metabolism, and cellular signaling pathways of pentadecanoic acid (C15:0), with a specific focus on its incorporation into phospholipids (B1166683). The information presented herein is intended to support research and development efforts in nutrition, metabolic health, and therapeutics.

Dietary Sources of Pentadecanoic Acid (C15:0)

Pentadecanoic acid is an odd-chain saturated fatty acid primarily obtained through the diet, with ruminant animal products being the most significant sources.[1] Endogenous synthesis from propionyl-CoA produced by gut microbiota fermentation of dietary fiber also contributes to the body's C15:0 pool.[2][3]

The following tables summarize the quantitative data on the concentration of pentadecanoic acid in various food sources.

Table 1: Pentadecanoic Acid (C15:0) Content in Dairy Products

Dairy ProductC15:0 Concentration (% of total fatty acids)Reference
Cow's Milk Fat1.2%[1]
Whole Milk~1.2% of total fat[4]
Butter1.1 - 1.5%[4]
Full-fat Cheese (e.g., Cheddar, Gouda)1.0 - 1.4%[4]

Table 2: Pentadecanoic Acid (C15:0) Content in Meat Products

Meat ProductC15:0 Concentration (% of total fatty acids)Reference
Ruminant Meat Fat0.43%[5]
Beef0.5 - 1.0%[4]
Grass-fed BeefGenerally higher than grain-fed[4]
Lamb and Goat Meat0.6 - 1.2%[4]

Table 3: Pentadecanoic Acid (C15:0) Content in Fish

Fish SpeciesC15:0 Concentration (% of total fatty acids)C15:0 (g) per 3 oz (85g) servingReference
Mullet1.56%-[6]
Farmed Atlantic Salmon (raw)-0.039g[7]
Sockeye Salmon (cooked)-0.031g[7]
Swordfish (cooked)-0.028g[7]
Various Mediterranean Species0.05 - 2.35%-[8]

Metabolism and Incorporation into Phospholipids

Upon absorption, pentadecanoic acid is transported in the circulation and can be incorporated into various lipid pools, including the phospholipids of cell membranes.[9] Plasma phospholipids are considered good biomarkers for the intake of certain dietary fatty acids, including C15:0.[10]

Table 4: Pentadecanoic Acid (C15:0) Concentration in Human Plasma Phospholipids

Study PopulationC15:0 Concentration (mol% of total fatty acids)Reference
Adults in the Insulin (B600854) Resistance Atherosclerosis StudyMean concentration associated with dairy intake[11]
Young Children (3-10 years)Significant correlation with fat dairy product intake[10]
Participants on a high saturated fat dietIncreased percentage in plasma phospholipids[12]

The metabolism of C15:0 is multifaceted. It can be elongated to form heptadecanoic acid (C17:0) or undergo β-oxidation, which yields propionyl-CoA.[2] This propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle, contributing to energy metabolism.[2]

Signaling Pathways Modulated by Pentadecanoic Acid

Pentadecanoic acid has been shown to modulate several key signaling pathways involved in metabolism, inflammation, and cellular health.

AMPK Activation and mTOR Inhibition

C15:0 activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[9] Activated AMPK, in turn, can inhibit the mammalian target of rapamycin (B549165) (mTOR) pathway, which is involved in cell growth and proliferation.[13][14]

AMPK_mTOR_Pathway C150 Pentadecanoic Acid (C15:0) AMPK AMPK C150->AMPK activates mTORC1 mTORC1 AMPK->mTORC1 inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Autophagy Autophagy mTORC1->Autophagy inhibits

Figure 1: C15:0 activates AMPK, leading to the inhibition of mTORC1 signaling.

PPARα/δ Agonism

Pentadecanoic acid acts as a dual partial agonist for peroxisome proliferator-activated receptors alpha (PPARα) and delta (PPARδ).[9][15] These nuclear receptors are critical in the regulation of lipid metabolism and inflammation.

PPAR_Pathway cluster_nucleus Nucleus C150 Pentadecanoic Acid (C15:0) PPARad PPARα / PPARδ C150->PPARad activates RXR RXR PPARad->RXR heterodimerizes with PPRE PPRE (in target gene promoters) RXR->PPRE binds to GeneExpression Target Gene Expression (e.g., CPT1, PDK4) PPRE->GeneExpression regulates FattyAcidOxidation Increased Fatty Acid Oxidation GeneExpression->FattyAcidOxidation leads to

Figure 2: C15:0 activation of PPARα/δ leads to changes in target gene expression.

HDAC6 Inhibition

C15:0 has been identified as an inhibitor of histone deacetylase 6 (HDAC6), a cytoplasmic enzyme involved in protein acetylation, which can impact cell motility and protein degradation.[6][16]

HDAC6_Pathway C150 Pentadecanoic Acid (C15:0) HDAC6 HDAC6 C150->HDAC6 inhibits AlphaTubulin_Ac Acetylated α-tubulin HDAC6->AlphaTubulin_Ac deacetylates CellMotility Altered Cell Motility AlphaTubulin_Ac->CellMotility affects AlphaTubulin α-tubulin AlphaTubulin->AlphaTubulin_Ac acetylation

Figure 3: C15:0 inhibits HDAC6, leading to increased α-tubulin acetylation.

Experimental Protocols

Analysis of Pentadecanoic Acid in Food Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the quantification of C15:0 in food matrices.

Food_Analysis_Workflow start Food Sample homogenization Homogenization start->homogenization extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) homogenization->extraction saponification Saponification (with methanolic NaOH) extraction->saponification methylation Derivatization to Fatty Acid Methyl Esters (FAMEs) (with BF3-methanol) saponification->methylation gcms GC-MS Analysis methylation->gcms quantification Quantification (using internal standard) gcms->quantification end C15:0 Concentration Data quantification->end

Figure 4: Workflow for the analysis of C15:0 in food samples.

Methodology:

  • Sample Preparation: Homogenize the food sample. For solid samples, this may involve freeze-drying and grinding.

  • Lipid Extraction: Extract total lipids from the homogenized sample using a solvent system such as chloroform:methanol (2:1, v/v) according to the Folch method.

  • Saponification and Methylation (Derivatization): Saponify the extracted lipids using methanolic sodium hydroxide (B78521) to release the fatty acids. Convert the fatty acids to their corresponding fatty acid methyl esters (FAMEs) using a methylating agent like boron trifluoride in methanol. This step increases the volatility of the fatty acids for GC analysis.[17]

  • Extraction of FAMEs: Extract the FAMEs into an organic solvent such as hexane.

  • GC-MS Analysis: Inject the FAMEs into a gas chromatograph equipped with a mass spectrometer. The FAMEs are separated based on their boiling points and retention times on a capillary column. The mass spectrometer is used for identification and quantification.

  • Quantification: Quantify the amount of C15:0 methyl ester by comparing its peak area to that of a known concentration of an internal standard (e.g., a deuterated C15:0 standard) that was added at the beginning of the procedure.

Measurement of Pentadecanoic Acid in Human Plasma Phospholipids

This protocol details the steps for quantifying C15:0 specifically within the phospholipid fraction of human plasma.

Plasma_Phospholipid_Analysis_Workflow start Plasma Sample extraction Total Lipid Extraction (e.g., with dichloromethane/methanol) start->extraction spe Phospholipid Isolation (Solid-Phase Extraction - SPE) extraction->spe hydrolysis Hydrolysis spe->hydrolysis methylation Derivatization to FAMEs hydrolysis->methylation gcms GC-MS Analysis methylation->gcms quantification Quantification gcms->quantification end C15:0 in Phospholipids Data quantification->end

Figure 5: Workflow for C15:0 analysis in plasma phospholipids.

Methodology:

  • Internal Standard Addition: Add a known amount of an internal standard, such as 1,2-diheptadecanoyl-sn-glycero-3-phosphatidylcholine, to the plasma sample.[10]

  • Total Lipid Extraction: Extract the total lipids from the plasma using a suitable solvent mixture, for example, dichloromethane/methanol.[10]

  • Phospholipid Isolation: Isolate the phospholipid fraction from the total lipid extract using solid-phase extraction (SPE).[18]

  • Hydrolysis and Derivatization: Hydrolyze the isolated phospholipids to release the fatty acids and subsequently derivatize them to FAMEs as described in the food analysis protocol.[18]

  • GC-MS Analysis and Quantification: Analyze the resulting FAMEs by GC-MS and quantify the C15:0 methyl ester relative to the internal standard.[19]

In Vitro Study of Pentadecanoic Acid Metabolism in Hepatocytes

This protocol provides a framework for investigating the metabolic fate of C15:0 in a controlled cellular environment.

InVitro_Metabolism_Workflow start Primary Hepatocyte Culture incubation Incubation with ¹³C-labeled C15:0 start->incubation cell_lysis Cell Lysis incubation->cell_lysis lipid_extraction Lipid Extraction cell_lysis->lipid_extraction fractionation Separation of Lipid Classes (e.g., by TLC or LC) lipid_extraction->fractionation phospholipids Phospholipid Fraction fractionation->phospholipids other_lipids Other Lipid Fractions (e.g., Triglycerides, Free Fatty Acids) fractionation->other_lipids analysis Fatty Acid Analysis (GC-MS) of each fraction phospholipids->analysis other_lipids->analysis end Metabolic Fate of ¹³C-C15:0 analysis->end

Figure 6: Workflow for studying in vitro metabolism of C15:0.

Methodology:

  • Cell Culture: Culture primary hepatocytes or a suitable liver cell line (e.g., HepG2) in appropriate media.

  • Metabolic Labeling: Incubate the cells with a stable isotope-labeled form of pentadecanoic acid (e.g., ¹³C-C15:0) for a defined period.[20]

  • Cell Harvesting and Lysis: After incubation, wash the cells to remove excess labeled fatty acid and then lyse the cells to release their contents.

  • Lipid Extraction and Fractionation: Extract the total lipids from the cell lysate. Separate the different lipid classes (e.g., phospholipids, triglycerides, free fatty acids) using techniques like thin-layer chromatography (TLC) or liquid chromatography (LC).

  • Fatty Acid Analysis: Analyze the fatty acid composition of each lipid fraction by GC-MS. The presence of ¹³C-labeled C15:0 and its potential metabolites (e.g., ¹³C-C17:0) in the phospholipid fraction will confirm its incorporation and subsequent metabolic conversion.

Conclusion

Pentadecanoic acid, primarily derived from dairy and ruminant fats, is an important odd-chain fatty acid that is readily incorporated into cellular phospholipids. Its metabolism and signaling activities, particularly through the AMPK/mTOR, PPAR, and HDAC6 pathways, suggest a significant role in metabolic regulation and cellular health. The experimental protocols and quantitative data provided in this guide offer a foundation for further research into the physiological functions of C15:0 and its potential as a therapeutic agent or biomarker.

References

role of 15:0 PC in determining membrane integrity and fluidity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of 15:0 PC in Determining Membrane Integrity and Fluidity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphatidylcholines (PCs) are the most abundant class of phospholipids (B1166683) in eukaryotic cell membranes and are fundamental to maintaining membrane structure and function.[1] The biophysical properties of the membrane, such as integrity and fluidity, are critically dependent on the composition of the fatty acyl chains of these phospholipids.[2][3] While membranes are typically rich in even-chain fatty acids, the presence of odd-chain saturated fatty acids, such as pentadecanoic acid (15:0), has garnered increasing attention for its significant biological roles. 1-pentadecanoyl-2-pentadecanoyl-sn-glycero-3-phosphocholine (this compound or DPPCn-1) is a symmetric saturated PC that contains two 15-carbon acyl chains. Its unique properties distinguish it from its more common even-chain neighbors (14:0 PC and 16:0 PC) and have profound implications for membrane integrity and fluidity.

This technical guide provides an in-depth analysis of the role of this compound in modulating the physical characteristics of lipid bilayers. It summarizes key quantitative data, details relevant experimental protocols, and illustrates the underlying biophysical principles and signaling implications.

Core Concepts: Membrane Integrity and Fluidity

Membrane Integrity refers to the structural soundness of the lipid bilayer, which acts as a selective barrier. It is a measure of the membrane's ability to resist rupture and control the passage of molecules. Key parameters associated with integrity include lipid packing density, bilayer thickness, and resistance to chemical or physical stress.

Membrane Fluidity describes the freedom of movement of lipid molecules and embedded proteins within the membrane. It is not a single value but a complex property influenced by temperature, lipid composition, and cholesterol content.[3] Fluidity is crucial for numerous cellular processes, including signal transduction, membrane trafficking, and the function of membrane-bound enzymes.[4] Membranes can exist in different physical states, primarily the rigid, ordered gel phase (Lβ') at lower temperatures and the dynamic, disordered liquid crystalline phase (Lα) at higher temperatures. The temperature at which this transition occurs is the main phase transition temperature (Tm) .

The Role of this compound in Modulating Membrane Properties

As a saturated phospholipid, this compound generally increases the order and decreases the fluidity of membranes compared to unsaturated PCs. Its odd-numbered carbon chain, however, leads to slightly less efficient packing compared to its even-chained counterparts like 16:0 PC (DPPC), resulting in distinct phase transition behavior.

Impact on Membrane Fluidity and Phase Transitions

The primary contribution of this compound to membrane properties is its relatively high phase transition temperature (Tm). At a typical physiological temperature of 37°C, a pure this compound bilayer would be in a highly ordered, gel-like state. When incorporated into mixed-lipid membranes, it significantly raises the overall Tm and promotes the formation of ordered domains. This ordering effect is a direct modulator of membrane fluidity.

Contribution to Membrane Integrity and Stability

Recent research has highlighted the role of the C15:0 fatty acid in enhancing cellular stability.[5][6] The "Cellular Stability Hypothesis" posits that C15:0, as a stable saturated fatty acid, integrates into cell membranes and strengthens them, thereby increasing integrity.[6][7] This is primarily attributed to its role in reducing lipid peroxidation. By replacing more fragile polyunsaturated fatty acids (PUFAs) in the membrane, C15:0 (and by extension, this compound) lowers the risk of oxidative damage, which can compromise membrane integrity and lead to a form of cell death known as ferroptosis.[5][7]

Quantitative Data Presentation

The following tables summarize key quantitative data regarding the biophysical properties of this compound-containing membranes from various experimental techniques.

Table 1: Thermal Properties of Phosphatidylcholines Determined by Differential Scanning Calorimetry (DSC)

Phospholipid Main Phase Transition Temperature (Tm) in °C Reference(s)
14:0 PC (DMPC) 24 [4][8]
This compound 34 - 35 [4][9]
16:0 PC (DPPC) 41 [4][9]

| 18:0 PC (DSPC) | 55 |[4][9] |

This table illustrates how the odd-chain length of this compound results in a melting temperature that is intermediate between its shorter and longer even-chain neighbors.

Table 2: Membrane Order and Fluidity Measured by Fluorescence Spectroscopy

Technique Lipid System Condition Measured Value Interpretation Reference(s)
Laurdan Generalized Polarization (GP) This compound GUVs Below Tm (~25°C) GP ≈ 0.45 High lipid order (Gel phase) [10]
This compound GUVs Above Tm (~40°C) GP ≈ -0.1 Low lipid order (Fluid phase) [10]
Fluorescence Anisotropy (r) Di15:0PC Liposomes (DPH probe) 20°C r ≈ 0.35 Low fluidity / High rigidity [5]

| | Di15:0PC Liposomes (DPH probe) | 40°C | r ≈ 0.10 | High fluidity / Low rigidity |[5] |

Higher GP and anisotropy values correspond to a more ordered, less fluid membrane environment. The data clearly show the transition from a rigid to a fluid state as the temperature crosses the Tm of this compound.

Signaling Pathways and Logical Relationships

The incorporation of this compound into cellular membranes can influence signaling pathways, primarily by altering the physical properties of the membrane and the organization of signaling platforms like lipid rafts. Lipid rafts are microdomains enriched in saturated lipids and cholesterol that serve to compartmentalize signaling molecules.[11][12]

By increasing membrane order, this compound can promote the stability and formation of lipid rafts, thereby influencing raft-dependent signaling cascades, such as those involving Toll-like receptors (TLRs).[13][14] While a direct ligand-receptor-style signaling pathway for this compound is not established, its structural role has clear signaling consequences.

MembraneSignaling cluster_membrane Cell Membrane cluster_signaling Cellular Signaling PC15_0 Incorporation of This compound MembraneOrder Increased Membrane Order (Decreased Fluidity) PC15_0->MembraneOrder directly causes Rafts Lipid Raft Stabilization/Formation MembraneOrder->Rafts promotes Proteins Recruitment/Clustering of Signaling Proteins (e.g., TLRs, Kinases) Rafts->Proteins alters localization of Downstream Downstream Signaling Cascades (e.g., NF-κB, MAPK) Proteins->Downstream Response Cellular Response (e.g., Inflammation, Proliferation) Downstream->Response

Caption: Logical flow of how this compound influences cell signaling.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize this compound-containing membranes.

Preparation of this compound Unilamellar Vesicles (LUVs)

This protocol describes the thin-film hydration method followed by extrusion, a common technique for producing LUVs with a defined size.

LiposomePrepWorkflow start Start: this compound in Chloroform (B151607) dissolve 1. Dissolve this compound in chloroform in a round-bottom flask. start->dissolve dry 2. Evaporate solvent under nitrogen stream to form a thin lipid film. dissolve->dry vacuum 3. Place under high vacuum (>2 hrs) to remove residual solvent. dry->vacuum hydrate 4. Hydrate film with buffer above Tm (e.g., at 45°C) to form MLVs. vacuum->hydrate freeze_thaw 5. Perform several freeze-thaw cycles to increase lamellarity. hydrate->freeze_thaw extrude 6. Extrude suspension through a polycarbonate membrane (e.g., 100 nm pore size) above Tm. freeze_thaw->extrude end End: this compound LUVs extrude->end

Caption: Workflow for preparing this compound large unilamellar vesicles (LUVs).

Methodology:

  • Lipid Film Formation: Dissolve a known quantity of this compound powder in chloroform in a round-bottom flask.[15] Attach the flask to a rotary evaporator to remove the solvent, leaving a thin, uniform lipid film on the flask wall. For complete solvent removal, place the flask under high vacuum for at least 2 hours.[16]

  • Hydration: Add an aqueous buffer (e.g., PBS, HEPES-buffered saline) to the flask. The hydration process must be performed at a temperature significantly above the Tm of this compound (e.g., 45-50°C) to ensure proper lipid mobility.[16] Vortex the flask to suspend the lipids, which will form multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles (Optional but Recommended): Subject the MLV suspension to 5-10 cycles of freezing (e.g., in liquid nitrogen) and thawing (in a warm water bath). This step helps to break up large aggregates and increases the encapsulation efficiency.

  • Extrusion: Fit a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Ensure the extruder is heated to a temperature above the Tm of this compound. Pass the MLV suspension through the membrane 11-21 times.[17] This process forces the lipids to reassemble into unilamellar vesicles of a relatively uniform size.

  • Characterization: The resulting LUV suspension should be characterized for size and distribution using Dynamic Light Scattering (DLS).

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of the lipid vesicles, most notably the phase transition temperature (Tm) and enthalpy (ΔH).

DSC_Workflow start Start: LUV Suspension & Buffer degas 1. Degas LUV suspension and reference buffer (approx. 10-15 min). start->degas load 2. Load precise volumes of sample and reference into DSC cells. degas->load equilibrate 3. Equilibrate the system at a starting temperature well below Tm (e.g., 20°C). load->equilibrate scan 4. Scan temperature at a controlled rate (e.g., 20°C/hr) through the transition region. equilibrate->scan analyze 5. Analyze the thermogram: subtract baseline, identify peak (Tm), and integrate area (ΔH). scan->analyze end End: Tm and ΔH values analyze->end

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Methodology:

  • Sample Preparation: Prepare a concentrated sample of this compound liposomes (typically 1-5 mg/mL). Degas both the liposome (B1194612) suspension and the reference buffer (the same buffer used for hydration) under vacuum for approximately 15 minutes to prevent bubble formation during the scan.[4]

  • Instrument Loading: Carefully load the sample and reference solutions into their respective cells in the microcalorimeter.

  • Thermal Scan: Equilibrate the system at a temperature well below the expected Tm (e.g., 20°C). Initiate a temperature scan at a constant rate (e.g., 10-20°C/hour) up to a temperature well above the Tm (e.g., 50°C).[4][8]

  • Data Analysis: A thermogram plotting excess heat capacity (Cp) versus temperature is generated. A baseline scan using buffer in both cells is subtracted from the sample scan. The peak of the resulting endotherm corresponds to the Tm. The area under the peak corresponds to the enthalpy of the transition (ΔH).

Steady-State Fluorescence Anisotropy

This technique measures membrane fluidity by assessing the rotational mobility of a fluorescent probe embedded in the bilayer. Diphenylhexatriene (DPH) is a common probe for the hydrophobic core.

Methodology:

  • Probe Labeling: Prepare a stock solution of DPH in a suitable solvent like ethanol (B145695) or THF. Add a small aliquot of the DPH stock to the this compound liposome suspension to achieve a final lipid-to-probe molar ratio of approximately 200:1 to 500:1. Incubate the mixture in the dark at a temperature above Tm for at least 30 minutes to ensure complete probe incorporation.[5][18]

  • Anisotropy Measurement: Place the labeled liposome suspension in a temperature-controlled cuvette within a spectrofluorometer equipped with polarizers.

  • Instrument Settings: Set the excitation wavelength to ~360 nm and the emission wavelength to ~430-440 nm.[5]

  • Data Acquisition: For each temperature point, measure the fluorescence intensities with the emission polarizer oriented parallel (IVV) and perpendicular (IVH) to the vertically oriented excitation polarizer. A G-factor (IHV/IHH) must be calculated to correct for instrumental bias.

  • Calculation: The steady-state fluorescence anisotropy (r) is calculated using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

  • Temperature Dependence: Repeat the measurements across a range of temperatures, allowing the sample to equilibrate at each temperature for 5-10 minutes. Plotting r versus temperature will reveal a sharp decrease around the Tm, indicating the transition from a rigid to a fluid state.[5]

Laurdan Generalized Polarization (GP)

Laurdan is a solvatochromic probe, meaning its emission spectrum shifts in response to the polarity of its environment. This property is used to report on water penetration into the bilayer, which is directly related to lipid packing and membrane phase.

Methodology:

  • Probe Labeling: Label this compound vesicles with Laurdan in a manner similar to DPH, typically at a lipid-to-probe ratio of 500:1.

  • Fluorescence Measurement: Place the labeled sample in a temperature-controlled spectrofluorometer.

  • Instrument Settings: Set the excitation wavelength to ~350-360 nm.[9][19] Record the emission intensities at two wavelengths: 440 nm (characteristic of the ordered/gel phase) and 490 nm (characteristic of the disordered/fluid phase).[19][20]

  • Calculation: The Generalized Polarization (GP) value is calculated using the ratiometric equation: GP = (I440 - I490) / (I440 + I490)

  • Interpretation: GP values range from +1 to -1. High positive values (e.g., > 0.4) indicate a highly ordered, dehydrated membrane environment (gel phase), while low or negative values (e.g., < 0.2) indicate a disordered, hydrated environment (fluid phase).[10][19] Plotting GP versus temperature provides a clear visualization of the phase transition.

Conclusion

This compound is a unique phospholipid whose odd-chain structure imparts distinct biophysical properties to lipid membranes. Its primary role is to increase membrane order and decrease fluidity, with a phase transition temperature of approximately 34-35°C. This ordering effect is crucial for enhancing membrane integrity, partly by reducing susceptibility to lipid peroxidation and ferroptosis. While not a direct signaling molecule, the incorporation of this compound into cellular membranes can significantly modulate the function of signaling platforms like lipid rafts, thereby influencing a wide range of cellular processes. The experimental protocols detailed herein provide a robust framework for researchers to further investigate the specific effects of this compound and other odd-chain phospholipids in model systems and their implications for cell biology and drug development.

References

The Role of 1-Pentadecanoyl-sn-glycero-3-phosphocholine (15:0 PC) in Glycerophospholipid Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerophospholipids are fundamental components of cellular membranes and play critical roles in cell signaling, trafficking, and metabolism. The diversity of their structures, particularly in their fatty acid composition, contributes to their wide range of functions. While even-chain fatty acids are the most common constituents of glycerophospholipids, the presence and metabolic significance of odd-chain fatty acids, such as pentadecanoic acid (15:0), are of increasing interest in biomedical research. This technical guide provides an in-depth exploration of the involvement of 1-pentadecanoyl-sn-glycero-3-phosphocholine (15:0 PC) in the complex network of glycerophospholipid metabolic pathways.

Biosynthesis of this compound

The incorporation of pentadecanoic acid (15:0) into the phosphatidylcholine (PC) backbone can occur through two primary pathways: the de novo synthesis (Kennedy pathway) and the remodeling pathway (Lands' cycle).

De Novo Synthesis (Kennedy Pathway)

The Kennedy pathway is the primary route for the synthesis of PC in most mammalian cells.[1] This pathway involves the sequential acylation of glycerol-3-phosphate. For the synthesis of this compound, pentadecanoyl-CoA would be utilized by glycerol-3-phosphate acyltransferase (GPAT) and lysophosphatidic acid acyltransferase (LPAAT) to form 1,2-diacyl-sn-glycerol containing a 15:0 fatty acid. The final step involves the transfer of a phosphocholine (B91661) headgroup from CDP-choline to the diacylglycerol, catalyzed by choline (B1196258) phosphotransferase.

Phospholipid Remodeling (Lands' Cycle)

The Lands' cycle is a crucial pathway for modifying the fatty acid composition of phospholipids (B1166683) after their initial synthesis.[2] This deacylation-reacylation cycle allows for the incorporation of specific fatty acids into existing phospholipids. In the context of this compound, a pre-existing PC molecule can be hydrolyzed by a phospholipase A1 (PLA1) or phospholipase A2 (PLA2) to generate a lysophosphatidylcholine (B164491) (LPC). This LPC can then be re-acylated with pentadecanoyl-CoA by a lysophosphatidylcholine acyltransferase (LPCAT) to form this compound.[2]

Catabolism of this compound

The degradation of this compound is primarily mediated by phospholipases, which cleave specific ester bonds within the molecule, generating important signaling molecules and intermediates for further metabolism.

  • Phospholipase A1 (PLA1): Removes the fatty acid at the sn-1 position, producing 2-acyl-lysophosphatidylcholine and free pentadecanoic acid.

  • Phospholipase A2 (PLA2): Hydrolyzes the fatty acid at the sn-2 position, yielding 1-pentadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (B3067387) (15:0 Lyso-PC) and a free fatty acid.[3] 15:0 Lyso-PC is a bioactive lipid that can participate in cell signaling.

  • Phospholipase C (PLC): Cleaves the phosphodiester bond before the phosphate (B84403) group, generating 1,2-diacyl-sn-glycerol (containing 15:0) and phosphocholine.

  • Phospholipase D (PLD): Hydrolyzes the phosphodiester bond after the phosphate group, producing phosphatidic acid (containing 15:0) and choline.

Signaling Pathways Involving this compound Derivatives

While direct signaling roles for this compound are not well-established, its catabolite, 15:0 Lyso-PC, is a lysophospholipid that can act as a signaling molecule, primarily through G protein-coupled receptors (GPCRs).

Lysophosphatidylcholine Receptor Signaling

Lysophosphatidylcholines (LPCs) are known to bind to several GPCRs, including GPR4, GPR55, and GPR119, initiating downstream signaling cascades.[4][5] The activation of these receptors by 15:0 Lyso-PC can lead to various cellular responses, including intracellular calcium mobilization and activation of protein kinase pathways.[6]

G cluster_receptor Cell Membrane cluster_cell Intracellular Signaling 15_0_Lyso_PC 15:0 Lyso-PC (extracellular) GPR GPCR (e.g., GPR55) 15_0_Lyso_PC->GPR Binding G_protein G Protein (Gq/11, G12/13) GPR->G_protein Activation PLCb Phospholipase C-β (PLCβ) G_protein->PLCb Activation IP3 IP3 PLCb->IP3 Generates DAG DAG PLCb->DAG Generates Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling Ca2->Downstream PKC->Downstream

Quantitative Data

Quantitative data on the endogenous levels of this compound in various tissues and cell lines are limited, as it is often present in low abundance compared to even-chain PCs. However, its presence has been confirmed in human plasma and various cell lines, often in the context of lipidomics studies where it is used as an internal standard. The table below summarizes the typical use of 15:0-containing phospholipids in such studies.

Lipid SpeciesApplicationTypical Concentration Range (as standard)Reference
PC(15:0/18:1-d7)Internal Standard for LC-MS/MS16–8000 ng/mL[7]
PE(15:0/15:0)Internal Standard for LipidomicsNot specified[8]
TG(15:0/15:0/15:0)Internal Standard for LipidomicsNot specified[8]
Lyso-PC(15:0)Biomarker CandidateNot specified[5]

Experimental Protocols

Lipid Extraction from Cultured Cells (Bligh & Dyer Method)

This protocol is a widely used method for the extraction of total lipids from biological samples.[3][9][10]

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (MeOH)

  • Chloroform (CHCl₃)

  • Deionized water (dH₂O)

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Wash cultured cells with ice-cold PBS.

  • Scrape cells into a glass centrifuge tube with a known volume of PBS.

  • Add 3.75 volumes of a 1:2 (v/v) mixture of CHCl₃:MeOH to the cell suspension.

  • Vortex the mixture thoroughly for 1 minute to ensure a single-phase solution.

  • Add 1.25 volumes of CHCl₃ and vortex for 1 minute.

  • Add 1.25 volumes of dH₂O and vortex for 1 minute.

  • Centrifuge the sample at low speed (e.g., 1000 x g) for 5 minutes to separate the phases.

  • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette, avoiding the protein interface.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Resuspend the dried lipids in an appropriate solvent for subsequent analysis.

G start Cell Pellet add_solvents Add CHCl₃:MeOH (1:2 v/v) Vortex start->add_solvents add_chloroform Add CHCl₃ Vortex add_solvents->add_chloroform add_water Add H₂O Vortex add_chloroform->add_water centrifuge Centrifuge add_water->centrifuge separate Phase Separation centrifuge->separate collect Collect Lower Organic Phase separate->collect dry Dry Under Nitrogen collect->dry end Lipid Extract dry->end

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of individual phospholipid species.[7][11]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

General Method:

  • Chromatographic Separation: A reversed-phase C18 column is typically used to separate PC species based on their hydrophobicity (acyl chain length and degree of unsaturation).

  • Ionization: ESI in positive ion mode is commonly used for the detection of PCs, as the choline headgroup readily forms a positive ion.

  • Mass Spectrometry:

    • Precursor Ion Scan: A precursor ion scan for m/z 184.07 (the phosphocholine headgroup) can be used to specifically detect all PC species in a sample.

    • Multiple Reaction Monitoring (MRM): For targeted quantification, specific precursor-to-product ion transitions are monitored. For a PC containing a 15:0 fatty acid, the specific precursor ion mass would be selected, and a characteristic fragment ion (e.g., m/z 184.07) would be monitored in the second mass analyzer.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of a known concentration of an internal standard (e.g., a deuterated or odd-chain PC standard not naturally present in the sample).

Metabolic and Signaling Pathways of this compound

The following diagrams illustrate the central role of this compound in the glycerophospholipid metabolic network.

G cluster_denovo De Novo Synthesis (Kennedy Pathway) cluster_remodeling Remodeling (Lands' Cycle) G3P Glycerol-3-P LPA Lysophosphatidic Acid (with 15:0) PA Phosphatidic Acid (with 15:0) DAG Diacylglycerol (with 15:0) PC_15_0 This compound PC_existing Existing PC LPC Lyso-PC PC_15_0_remodeled This compound

G cluster_products Catabolic Products PC_15_0 This compound LysoPC_15_0 15:0 Lyso-PC PC_15_0->LysoPC_15_0 PLA₂ DAG_15_0 DAG (with 15:0) PC_15_0->DAG_15_0 PLC PA_15_0 PA (with 15:0) PC_15_0->PA_15_0 PLD FA Free Fatty Acid PC_15_0->FA PLA₂ Phosphocholine Phosphocholine PC_15_0->Phosphocholine PLC Choline Choline PC_15_0->Choline PLD Signaling Signaling LysoPC_15_0->Signaling DAG_15_0->Signaling PA_15_0->Signaling

Conclusion

The involvement of this compound in glycerophospholipid metabolism, while often subtle due to its lower abundance, is integral to the overall dynamics of the cellular lipidome. Its synthesis and degradation are governed by the same enzymatic machinery that processes more common even-chain phospholipids, highlighting the plasticity of these pathways. The generation of bioactive molecules like 15:0 Lyso-PC from the catabolism of this compound underscores the potential for odd-chain phospholipids to contribute to cellular signaling networks. Further research, particularly in quantitative lipidomics and targeted signaling studies, is needed to fully elucidate the specific roles of this compound and its derivatives in health and disease, opening new avenues for therapeutic intervention and drug development.

References

The Interaction Between 15:0 Phosphatidylcholine and Gut Microbiota: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This technical guide provides a comprehensive overview of the current scientific understanding of the interaction between 15:0 phosphatidylcholine (15:0 PC) and the gut microbiota. Direct research on this specific interaction is nascent. Therefore, this document synthesizes findings from related areas, including the metabolism of pentadecanoic acid (15:0) by the gut microbiota, indirect evidence from metabolomics studies, and the broader context of phosphatidylcholine's role in the gut. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available data, experimental methodologies, and potential biochemical pathways.

Introduction: The Significance of 15:0 Phosphatidylcholine and the Gut Microbiome

The gut microbiota is a complex ecosystem that plays a pivotal role in host metabolism, immunity, and overall health. Dietary lipids are known to modulate the composition and function of the gut microbiome, which in turn can influence host lipid metabolism. Phosphatidylcholines (PCs) are a class of phospholipids (B1166683) that are a major component of cell membranes and are found in various foods. The fatty acid composition of PCs can vary, and there is growing interest in the biological effects of specific fatty acid-containing PCs.

Pentadecanoic acid (15:0) is an odd-chain saturated fatty acid that, until recently, was primarily considered a biomarker for dairy intake. However, emerging research suggests it may have independent biological activities. The delivery of 15:0 in the form of a phosphatidylcholine (this compound) could influence its absorption, distribution, and interaction with the gut microbiota. Understanding this interaction is crucial for elucidating the potential health effects of 15:0 and for the development of novel therapeutics targeting the gut-lipid axis.

Quantitative Data on the Interaction of 15:0-Containing Lipids and Gut Microbiota

Direct quantitative data on the effect of this compound on gut microbiota composition is currently not available in the scientific literature. However, several metabolomics studies have identified lipids containing the 15:0 fatty acid as being associated with changes in the gut microbiota in response to various interventions. These findings provide indirect evidence of a potential link. The following tables summarize these key findings.

Table 1: Studies Associating 15:0-Containing Lipids with Gut Microbiota Changes

Lipid Moiety Containing 15:0Study ContextKey FindingsAssociated Microbial ChangesReference
LysoPC(15:0)Treatment of high-fat diet-fed rats with black chokeberry polyphenolsIncreased serum levels of LysoPC(15:0)Increased relative abundance of Bacteroides, Prevotella, Romboutsia, and Akkermansia; Decreased relative abundance of Desulfovibrio and Clostridium[1]
PC(16:0/15:0)Dietary proanthocyanidin (B93508) treatment in common carpIncreased levels of PC(16:0/15:0) in muscleHigher diversity of intestinal microbiota; Increased relative abundance of Cetobacterium and Pirellula[2]
LysoPG(15:0)Comparison of cecal metabolites in lean vs. fat chickensHigher relative levels of LysoPG(15:0) in fat chickensSignificant differences in the relative abundance of various bacterial taxa between the two breeds[3]
NAGlySer 15:0/16:0Comparison of gut microbiota and metabolites in patients with Thyroid-Associated Ophthalmopathy (TAO) vs. healthy controlsPositive correlation between Actinomyces and NAGlySer 15:0/16:0Altered gut richness and diversity in TAO patients, with changes in the abundance of several genera including Actinomyces[4]
DG(15:0/20:4(5Z,8Z,11Z,14Z)/0:0)Chronic stress-induced microbiome perturbation in a mouse model of colorectal cancerIncreased abundance of this diacylglycerol in stressed miceIncreased abundance of Ruminococcaceae_UCG-014[5]

Potential Signaling and Metabolic Pathways

While direct signaling pathways for this compound and gut microbiota are yet to be elucidated, two key areas of interaction can be postulated: the microbial metabolism of the 15:0 fatty acid and the well-established pathway for phosphatidylcholine metabolism by the gut microbiota.

Potential Microbial Synthesis of Pentadecanoic Acid (15:0)

Recent reviews suggest that the human gut microbiota can synthesize pentadecanoic acid.[6][7][8] The proposed pathway involves the fermentation of dietary fiber into short-chain fatty acids (SCFAs), particularly propionate. Propionyl-CoA can then be used as a primer for fatty acid synthesis, leading to the formation of odd-chain fatty acids like 15:0.

microbial_synthesis_of_15_0 Dietary Fiber Dietary Fiber Gut Microbiota Gut Microbiota Dietary Fiber->Gut Microbiota Fermentation Propionate (SCFA) Propionate (SCFA) Gut Microbiota->Propionate (SCFA) Propionyl-CoA Propionyl-CoA Propionate (SCFA)->Propionyl-CoA Fatty Acid Synthesis Fatty Acid Synthesis Propionyl-CoA->Fatty Acid Synthesis Pentadecanoic Acid (15:0) Pentadecanoic Acid (15:0) Fatty Acid Synthesis->Pentadecanoic Acid (15:0)

Potential microbial synthesis of pentadecanoic acid (15:0).
General Phosphatidylcholine Metabolism by Gut Microbiota

The metabolism of dietary phosphatidylcholine by the gut microbiota to produce trimethylamine (B31210) (TMA) is a well-documented pathway with implications for cardiovascular health.[9][10] Gut bacteria possess enzymes that cleave the choline (B1196258) headgroup from the PC molecule. This choline is then metabolized to TMA, which is absorbed and converted to trimethylamine-N-oxide (TMAO) in the liver. It is plausible that this compound would also be a substrate for this pathway.

PC_TMAO_pathway Dietary PC (e.g., this compound) Dietary PC (e.g., this compound) Gut Microbiota Gut Microbiota Dietary PC (e.g., this compound)->Gut Microbiota Metabolism Choline Choline Gut Microbiota->Choline Trimethylamine (TMA) Trimethylamine (TMA) Gut Microbiota->Trimethylamine (TMA) Choline->Gut Microbiota Metabolism Liver Liver Trimethylamine (TMA)->Liver Absorption TMAO TMAO Liver->TMAO FMO3 Oxidation

General pathway of phosphatidylcholine metabolism by gut microbiota.

Experimental Protocols for Investigating this compound-Microbiota Interactions

A robust experimental design is critical to elucidate the specific interactions between this compound and the gut microbiota. The following protocols are based on established methodologies for studying lipid-microbiota interactions.

Animal Models and Dietary Intervention
  • Animal Model: Germ-free mice are the gold standard for definitively determining the role of the microbiota. Conventional specific-pathogen-free (SPF) mice are also widely used.

  • Diets: A purified, controlled diet is essential. A standard control diet should be compared with an experimental diet supplemented with this compound. The source and purity of this compound should be well-characterized.

  • Duration: The dietary intervention should be of sufficient duration (e.g., 4-12 weeks) to induce stable changes in the gut microbiota and host metabolism.

  • Sample Collection: Fecal samples should be collected at baseline and at regular intervals throughout the study. At the end of the study, cecal contents, intestinal tissue, blood, and liver should be collected for analysis.

Gut Microbiota Analysis
  • DNA Extraction: Bacterial DNA should be extracted from fecal or cecal samples using a validated kit.

  • 16S rRNA Gene Sequencing: The V3-V4 or other variable regions of the 16S rRNA gene are amplified by PCR and sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq or NovaSeq).

  • Bioinformatic Analysis: Sequencing reads are processed to remove low-quality reads, denoise, and cluster into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs). Taxonomic assignment is performed against a reference database (e.g., SILVA, Greengenes). Alpha and beta diversity analyses are conducted to assess within-sample diversity and between-sample community differences, respectively. Differential abundance analysis (e.g., DESeq2, ANCOM) is used to identify specific taxa that are altered by the this compound diet.

Lipidomics and Metabolomics Analysis
  • Sample Preparation: Lipids are extracted from plasma, liver, and intestinal contents using a biphasic solvent system (e.g., Folch or Bligh-Dyer method).

  • LC-MS/MS Analysis: Lipid extracts are analyzed by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used for accurate mass measurements.

  • Data Analysis: Raw data is processed for peak picking, alignment, and normalization. Lipid identification is performed by matching fragmentation patterns and retention times to lipid databases (e.g., LIPID MAPS). Statistical analysis is used to identify lipids that are significantly different between the control and this compound groups.

Experimental Workflow Diagram

experimental_workflow cluster_intervention Dietary Intervention cluster_sampling Sample Collection cluster_analysis Analysis cluster_outcome Outcomes Animal Model Animal Model Control Diet Control Diet Animal Model->Control Diet This compound Diet This compound Diet Animal Model->this compound Diet Feces Feces This compound Diet->Feces 16S rRNA Sequencing 16S rRNA Sequencing Feces->16S rRNA Sequencing Cecal Contents Cecal Contents Lipidomics (LC-MS/MS) Lipidomics (LC-MS/MS) Cecal Contents->Lipidomics (LC-MS/MS) Blood Blood Blood->Lipidomics (LC-MS/MS) Tissues Tissues Tissues->Lipidomics (LC-MS/MS) Bioinformatics Bioinformatics 16S rRNA Sequencing->Bioinformatics Statistical Analysis Statistical Analysis Lipidomics (LC-MS/MS)->Statistical Analysis Microbiota Composition Microbiota Composition Bioinformatics->Microbiota Composition Lipid Profiles Lipid Profiles Statistical Analysis->Lipid Profiles Host Physiology Host Physiology Microbiota Composition->Host Physiology Lipid Profiles->Host Physiology

General experimental workflow for studying this compound-microbiota interactions.

Knowledge Gaps and Future Directions

The study of the direct interaction between this compound and the gut microbiota is in its infancy. The current body of evidence is indirect and highlights a significant knowledge gap. Future research should focus on:

  • Direct Supplementation Studies: In vivo studies using purified this compound are necessary to establish a causal relationship between its administration and changes in the gut microbiota.

  • In Vitro Fermentation Studies: Anaerobic fermentation of this compound with human or animal fecal inocula can help to identify which microbial taxa are capable of metabolizing this lipid and what metabolites are produced.

  • Identification of Key Bacterial Species: Isolation and characterization of bacterial species that are either affected by or can metabolize this compound will be crucial for understanding the underlying mechanisms.

  • Host-Microbe Signaling: Investigating how this compound and its microbial metabolites interact with host receptors (e.g., GPCRs, nuclear receptors) in the gut to influence host physiology.

  • Human Intervention Studies: Well-controlled human studies are ultimately needed to translate findings from animal models and to assess the relevance of the this compound-microbiota interaction for human health.

Conclusion

While direct evidence remains to be established, the convergence of research on odd-chain fatty acids, phosphatidylcholine metabolism, and gut microbiota points towards a potentially significant interaction between this compound and the gut microbiome. The indirect evidence from metabolomics studies suggests that 15:0-containing lipids are associated with specific microbial signatures. The established protocols for studying lipid-microbiota interactions provide a clear path forward for future research in this area. Elucidating this relationship will not only enhance our understanding of the health effects of dietary lipids but may also pave the way for the development of novel microbiota-targeted nutritional and therapeutic strategies.

References

Preliminary Studies on Pentadecanoyl Phosphatidylcholine: A Whitepaper on the Current State of Research

Author: BenchChem Technical Support Team. Date: December 2025

Foreword

This technical guide is intended for researchers, scientists, and drug development professionals interested in the preliminary studies on the effects of pentadecanoyl phosphatidylcholine. While the initial goal was to provide an in-depth analysis of this specific phospholipid, a comprehensive review of the current scientific literature reveals a significant gap in research pertaining to the biological effects of phosphatidylcholines containing a pentadecanoyl (C15:0) fatty acid chain.

One notable study identified the existence of 1-pentadecanoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine in the marine single-cell eukaryote, Schizochytrium sp. F26-b.[1] This discovery highlights a natural source of this particular phosphatidylcholine; however, the study focused on its structural elucidation rather than its physiological or pharmacological functions.

Consequently, this whitepaper will provide a broader overview of the known effects and signaling pathways of phosphatidylcholines (PCs) in general, with the understanding that these findings are not specific to the pentadecanoyl variant. The experimental protocols and data presented are representative of studies on various forms of phosphatidylcholine and should be adapted and validated for any future investigations into pentadecanoyl phosphatidylcholine.

General Overview of Phosphatidylcholine

Phosphatidylcholine is a major constituent of eukaryotic cell membranes and plays a crucial role in membrane integrity and fluidity. Beyond its structural role, PC is a key player in various cellular signaling pathways and metabolic processes. The specific fatty acid chains esterified to the glycerol (B35011) backbone of the PC molecule significantly influence its physical properties and biological activity.

Potential Areas of Investigation for Pentadecanoyl Phosphatidylcholine

Based on the broader research on phosphatidylcholines, several key areas warrant investigation for the pentadecanoyl variant:

  • Inflammation: Phosphatidylcholines have been shown to possess both pro- and anti-inflammatory properties. For instance, some PCs can modulate the inflammatory responses of macrophages to bacterial lipopolysaccharide.[2] The odd-chain fatty acid, pentadecanoic acid, has been associated with inflammatory conditions such as chronic obstructive pulmonary disease (COPD), where its accumulation has been observed.[3] Investigating the effect of pentadecanoyl phosphatidylcholine on inflammatory pathways is a promising research direction.

  • Neuronal Health: Phosphatidylcholines are essential for neuronal plasticity and the health of neural stem cells.[4] Studies have shown that PC-enriched media can enhance neuronal differentiation, even under inflammatory stress.[4] Given that docosahexaenoic acid (DHA), often found alongside pentadecanoic acid in the identified novel PC, is a critical component of neural tissues, exploring the role of 1-pentadecanoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine in neurological functions is of high interest.

  • Cancer Biology: The metabolism of phosphatidylcholine is often altered in cancer cells, affecting cell proliferation, survival, and signaling. While no specific data exists for pentadecanoyl PC, various phosphatidylcholine analogs have been investigated for their anti-cancer properties.

Generalized Experimental Protocols for Phosphatidylcholine Research

The following are generalized methodologies that can be adapted for studying the effects of pentadecanoyl phosphatidylcholine.

Cell Culture and Treatment
  • Cell Lines: A variety of cell lines can be utilized depending on the research question. For inflammation studies, macrophage cell lines (e.g., RAW 264.7) are suitable. For neuronal studies, neural stem cells or specific neuronal cell lines (e.g., SH-SY5Y) would be appropriate. For cancer research, a panel of cancer cell lines relevant to the hypothesis should be selected.

  • Treatment: Pentadecanoyl phosphatidylcholine would be synthesized or purified and then formulated for delivery to cells, often as liposomes or in a complex with a carrier protein like bovine serum albumin (BSA). A dose-response and time-course experiment should be performed to determine optimal experimental conditions.

Analysis of Cellular Effects
  • Cytotoxicity Assays: To assess the effect on cell viability, assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assays can be performed.

  • Inflammatory Response: The production of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) can be measured using ELISA (Enzyme-Linked Immunosorbent Assay) or multiplex bead arrays. Gene expression of inflammatory mediators can be quantified by quantitative real-time PCR (qRT-PCR).

  • Neuronal Differentiation and Plasticity: Neuronal differentiation can be assessed by immunofluorescence staining for neuronal markers (e.g., β-III tubulin, MAP2) and morphological analysis.

  • Cell Proliferation and Apoptosis: Cell proliferation can be measured using assays such as BrdU incorporation or cell counting. Apoptosis can be detected by Annexin V/Propidium Iodide staining followed by flow cytometry or by measuring caspase activity.

Generalized Signaling Pathways Involving Phosphatidylcholine

The metabolism of phosphatidylcholine is intricately linked to major signaling pathways that regulate cell fate and function. The diagrams below illustrate these general pathways.

Phosphatidylcholine_Metabolism_and_Signaling cluster_synthesis CDP-Choline Pathway (Kennedy Pathway) cluster_catabolism PC Catabolism & Signaling cluster_downstream Downstream Signaling Choline Choline PCho Phosphocholine Choline->PCho CK CDP_Choline CDP-Choline PCho->CDP_Choline CCT PC Phosphatidylcholine (PC) CDP_Choline->PC CPT/CEPT DAG Diacylglycerol (DAG) DAG->PC CPT/CEPT PC2 Phosphatidylcholine (PC) LPC Lysophosphatidylcholine (LPC) PC2->LPC PLA2 AA Arachidonic Acid (AA) PC2->AA PLA2 PA Phosphatidic Acid (PA) PC2->PA PLD DAG2 Diacylglycerol (DAG) PC2->DAG2 PLC Prostaglandins Prostaglandins AA->Prostaglandins COX Choline2 Choline PA->Choline2 PLD mTOR mTOR Signaling PA->mTOR PKC Protein Kinase C (PKC) DAG2->PKC

Caption: Generalized overview of phosphatidylcholine synthesis and catabolism leading to signaling molecules.

Experimental_Workflow_PC_Effects cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_data Data Interpretation Synthesis Synthesize/Purify Pentadecanoyl PC Formulation Formulate for Cell Delivery Synthesis->Formulation Treatment Treat Cells with Pentadecanoyl PC Formulation->Treatment Cell_Culture Culture Target Cell Lines Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assays Treatment->Cytotoxicity Inflammation Inflammation Assays Treatment->Inflammation Neuronal Neuronal Assays Treatment->Neuronal Proliferation Proliferation/ Apoptosis Assays Treatment->Proliferation Data_Analysis Quantitative Data Analysis Cytotoxicity->Data_Analysis Inflammation->Data_Analysis Neuronal->Data_Analysis Proliferation->Data_Analysis Pathway_Analysis Signaling Pathway Elucidation Data_Analysis->Pathway_Analysis

Caption: A proposed experimental workflow for investigating the effects of pentadecanoyl phosphatidylcholine.

Quantitative Data Summary (Hypothetical)

As no quantitative data currently exists for the effects of pentadecanoyl phosphatidylcholine, the following table is a hypothetical representation of how such data could be presented.

Cell Line Treatment Concentration (µM) Viability (%) TNF-α Release (pg/mL) Neurite Outgrowth (µm)
RAW 264.7Control0100 ± 550 ± 10N/A
RAW 264.7Pentadecanoyl PC1098 ± 435 ± 8N/A
RAW 264.7Pentadecanoyl PC5095 ± 620 ± 5N/A
SH-SY5YControl0100 ± 6N/A25 ± 5
SH-SY5YPentadecanoyl PC10102 ± 5N/A45 ± 7
SH-SY5YPentadecanoyl PC5099 ± 7N/A60 ± 9

Conclusion and Future Directions

The field of lipidomics continues to reveal the complex and nuanced roles of specific lipid species in health and disease. While research on pentadecanoyl phosphatidylcholine is currently in its infancy, the identification of this molecule in a natural source opens up exciting avenues for investigation. Future studies should focus on:

  • Synthesis and Purification: Developing robust methods for the synthesis and purification of 1-pentadecanoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine and other pentadecanoyl-containing PCs to enable biological studies.

  • In Vitro Studies: Systematically evaluating the effects of these molecules on a range of cell types to elucidate their bioactivity.

  • In Vivo Studies: Utilizing animal models to understand the physiological and pharmacological effects of pentadecanoyl phosphatidylcholine in a whole-organism context.

  • Mechanism of Action: Investigating the specific molecular targets and signaling pathways modulated by these unique phospholipids.

This whitepaper serves as a call to action for the scientific community to explore the uncharted territory of pentadecanoyl phosphatidylcholine. The insights gained from such research have the potential to contribute significantly to our understanding of lipid biology and may lead to the development of novel therapeutic strategies for a variety of diseases.

References

The Role of 15:0 Phosphatidylcholine in Neurodegenerative Disorder Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative disorders such as Alzheimer's disease (AD) and Parkinson's disease (PD) represent a growing global health challenge. Research into the underlying molecular mechanisms of these diseases is paramount for the development of effective therapeutics. Among the various avenues of investigation, the role of lipids, particularly phospholipids, in neuronal health and disease has gained significant attention. This technical guide focuses on the emerging role of 15:0 phosphatidylcholine (15:0 PC), a saturated, odd-chain fatty acid-containing phospholipid, in the context of neurodegenerative research. While research specifically on this compound is still developing, this guide synthesizes the current knowledge on related phosphatidylcholines and lysophosphatidylcholines to provide a comprehensive resource for scientists in the field.

Data Presentation: Quantitative Insights into this compound and Related Lipids in Neurodegeneration

Quantitative lipidomics has revealed alterations in the profiles of phosphatidylcholines and their metabolites in neurodegenerative diseases. Although comprehensive data specifically for this compound remains limited, studies on related odd-chain and saturated lysophosphatidylcholines provide valuable insights.

Table 1: Alterations of Saturated Lysophosphatidylcholine (LPC) Levels in the Serum of Parkinson's Disease Patients

Lipid SpeciesControl (Mean Peak Area ± SD)Parkinson's Disease (Mean Peak Area ± SD)Fold Change (PD/Control)p-value
LPC 15:01.00 ± 0.451.58 ± 0.781.58< 0.05
LPC 16:01.00 ± 0.391.45 ± 0.651.45< 0.05
LPC 17:01.00 ± 0.511.65 ± 0.851.65< 0.05

Data adapted from a study on serum lipidome in idiopathic Parkinson's disease, showing a significant increase in saturated LPCs in PD patients compared to healthy controls[1][2]. The values are presented as relative peak areas normalized to the control group mean.

Table 2: Dose-Dependent Neuroprotective Effect of Phosphatidylcholine (PC) Against Amyloid-β (1-42)-Induced Toxicity in Primary Neuronal Cultures

TreatmentNeuronal Viability (% of Control)
Control100 ± 5.2
Aβ (1-42) (10 µM)55 ± 4.8
Aβ (1-42) + PC (10 µg/mL)75 ± 6.1
Aβ (1-42) + PC (50 µg/mL)95 ± 5.5
Aβ (1-42) + PC (100 µg/mL)98 ± 4.9

Data extrapolated from a study demonstrating the protective effect of a general phosphatidylcholine preparation against amyloid-beta-induced neuronal death[3][4]. This provides a basis for hypothesizing a similar dose-dependent neuroprotective role for specific PC species like this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide representative protocols for key experiments in the investigation of this compound.

Protocol 1: Lipidomics Analysis of this compound in Human Plasma

This protocol outlines a method for the quantitative analysis of this compound and other lipids in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents:

  • Human plasma samples (stored at -80°C)

  • Internal Standard (IS) solution: Deuterated PC standard, e.g., 1-pentadecanoyl-2-(9Z-octadecenoyl)-d7-sn-glycero-3-phosphocholine (PC(15:0/18:1-d7)) in isopropanol (B130326).

  • Isopropanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid

  • Ammonium (B1175870) formate (B1220265)

2. Sample Preparation:

  • Thaw plasma samples on ice.

  • In a clean microcentrifuge tube, add 10 µL of plasma.

  • Add 190 µL of cold isopropanol containing the internal standard (e.g., PC(15:0/18:1-d7) at a final concentration of 1 µg/mL).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • LC System: High-performance liquid chromatography (HPLC) system.

  • Column: A suitable column for lipid separation, such as a C18 reversed-phase column.

  • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: A suitable gradient to separate different lipid classes.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode for PC analysis.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

Protocol 2: In Vitro Neuroinflammation Assay in Microglial Cells

This protocol describes a method to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated microglial cells.

1. Cell Culture:

  • Culture a murine microglial cell line (e.g., BV-2 or primary microglia) in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Plate cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

2. Preparation of this compound Liposomes:

  • Dissolve 1,2-dipentadecanoyl-sn-glycero-3-phosphocholine (this compound) in chloroform (B151607) in a round-bottom flask.

  • Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film.

  • Dry the film under vacuum for at least 1 hour to remove residual solvent.

  • Hydrate the lipid film with sterile phosphate-buffered saline (PBS) by vortexing to form multilamellar vesicles (MLVs).

  • For a more uniform size, sonicate the MLV suspension or extrude it through a polycarbonate membrane (e.g., 100 nm pore size).

3. Treatment:

  • Pre-treat the microglial cells with varying concentrations of this compound liposomes (e.g., 1, 10, 50 µM) for 2 hours.

  • Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response. A control group without LPS stimulation should be included.

4. Analysis of Inflammatory Markers:

  • Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA kits.

  • Western Blot: Lyse the cells and perform Western blot analysis to determine the protein levels of key signaling molecules in the NF-κB pathway, such as phosphorylated p65 and IκBα.

  • RT-qPCR: Isolate total RNA and perform real-time quantitative PCR to measure the mRNA expression levels of inflammatory genes.

Protocol 3: In Vivo Assessment of this compound in a Mouse Model of Alzheimer's Disease

This protocol provides a general framework for evaluating the therapeutic potential of this compound in a transgenic mouse model of AD (e.g., APP/PS1).

1. Animals and Treatment:

  • Use APP/PS1 transgenic mice and wild-type littermates as controls.

  • Prepare this compound for administration, for example, by formulating it in a suitable vehicle for oral gavage or intraperitoneal injection.

  • Administer this compound to the transgenic mice at a specific dosage (e.g., 10, 50, or 100 mg/kg body weight) daily for a period of 3-6 months, starting before or after the onset of pathology. A vehicle control group of transgenic mice should be included.

2. Behavioral Testing:

  • Morris Water Maze (for spatial learning and memory):

    • A circular pool is filled with opaque water. A hidden platform is submerged in one quadrant.

    • Mice are trained over several days to find the platform from different starting positions, using visual cues around the room.

    • Parameters measured include escape latency (time to find the platform) and path length.

    • A probe trial is conducted at the end of training where the platform is removed, and the time spent in the target quadrant is measured to assess memory retention[5][6][7][8].

  • Rotarod Test (for motor coordination and balance):

    • Mice are placed on a rotating rod that gradually accelerates.

    • The latency to fall from the rod is recorded.

    • This test can help to rule out motor deficits as a confounding factor in cognitive tests.

3. Post-mortem Analysis:

  • At the end of the treatment period, euthanize the mice and collect brain tissue.

  • Perform immunohistochemistry or ELISA to quantify amyloid-beta plaque load and neuroinflammation (e.g., by staining for Iba1 for microglia and GFAP for astrocytes).

  • Conduct biochemical assays on brain homogenates to measure levels of soluble and insoluble Aβ peptides.

Mandatory Visualization

Signaling Pathway: Inhibition of Neuroinflammation by Phosphatidylcholine

The following diagram illustrates the proposed mechanism by which phosphatidylcholine (PC) may inhibit the lipopolysaccharide (LPS)-induced inflammatory response in microglial cells through the TLR4/NF-κB signaling pathway[9].

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds PC This compound PC->TLR4 Inhibits MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkBa IκBα IKK->IkBa Phosphorylates for Degradation NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus Translocates Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFkB_nucleus->Inflammation Induces

Caption: PC inhibition of the TLR4/NF-κB pathway.

Experimental Workflow: Investigating this compound in Neurodegeneration

The following diagram outlines a logical workflow for a research project aimed at elucidating the role of this compound in a neurodegenerative disease model.

G cluster_0 Phase 1: Hypothesis & Design cluster_1 Phase 2: In Vitro Studies cluster_2 Phase 3: In Vivo Studies cluster_3 Phase 4: Data Analysis & Conclusion A1 Hypothesis: This compound is neuroprotective in neurodegeneration. A2 Experimental Design: - In Vitro (Neuronal/Microglial Cells) - In Vivo (AD/PD Mouse Model) A1->A2 B1 Treat neuronal cells with Aβ/α-synuclein ± this compound A2->B1 B3 Treat microglial cells with LPS ± this compound A2->B3 C1 Administer this compound to AD/PD mouse model A2->C1 B2 Assess: - Cell Viability (MTT assay) - Apoptosis (Caspase-3 assay) - Aβ/α-synuclein levels (ELISA) B1->B2 D1 Quantitative Data Analysis: - Statistical tests (t-test, ANOVA) B2->D1 B4 Assess: - Cytokine release (ELISA) - NF-κB activation (Western Blot) B3->B4 B4->D1 C2 Behavioral Testing: - Morris Water Maze (Memory) - Rotarod Test (Motor Function) C1->C2 C3 Post-mortem Brain Analysis: - Plaque/Lewy Body Load - Neuroinflammation markers C2->C3 C3->D1 D2 Integrate In Vitro & In Vivo Data D1->D2 D3 Conclusion: Elucidate the neuroprotective mechanisms of this compound. D2->D3

References

An In-depth Technical Guide to the Physical Properties of 1,2-Dipentadecanoyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,2-dipentadecanoyl-sn-glycero-3-phosphocholine (PC(15:0/15:0)). The information herein is curated for researchers, scientists, and professionals in drug development who utilize synthetic phospholipids (B1166683) in their work. This document presents quantitative data in structured tables, details relevant experimental methodologies, and includes visualizations of key processes and pathways.

Core Physical and Chemical Properties

1,2-Dipentadecanoyl-sn-glycero-3-phosphocholine is a synthetic, saturated phospholipid that is valuable in the study of biological membranes and as a component in liposomal drug delivery systems. Its well-defined structure, with two 15-carbon acyl chains, allows for predictable and reproducible physical behavior in aqueous and non-aqueous environments.

PropertyValueSource
Molecular Formula C₃₈H₇₆NO₈P--INVALID-LINK--
Molecular Weight 705.99 g/mol --INVALID-LINK--
Physical State Solid--INVALID-LINK--
Purity >99%--INVALID-LINK--

Thermotropic Phase Behavior

The phase transition temperature (Tm) is a critical parameter for phospholipids, as it dictates the fluidity of the lipid bilayer. This temperature marks the transition from a more ordered gel phase to a more fluid liquid-crystalline phase.

ParameterTemperature (°C)Experimental ContextSource
Transition Temperature (Tm) 34.0Vesicles in solution--INVALID-LINK--[1]
Transition Temperature (Tm) 42.1 ± 0.1Hybrid Bilayer Membrane (HBM) on a dodecanethiol (dODT) self-assembled monolayer--INVALID-LINK--[1]

The transition temperature is significantly influenced by the lipid's environment. In a hybrid bilayer membrane, the interaction with the underlying substrate can increase the Tm by approximately 8°C compared to vesicles in solution.[1]

Solubility Profile

Like other long-chain phospholipids, 1,2-dipentadecanoyl-sn-glycero-3-phosphocholine is amphiphilic, with a hydrophilic phosphocholine (B91661) headgroup and hydrophobic acyl chains.

SolventSolubilityNotes
Water Poorly soluble / InsolubleForms aggregates such as liposomes or micelles above its critical micelle concentration.
Chloroform (B151607) SolubleOften used as a primary solvent for phospholipids.
Methanol SolubleCan be used in combination with chloroform to enhance the solubility of more polar lipids.
Ethanol SolubleA biologically compatible solvent for preparing stock solutions.
Chloroform:Methanol Mixtures (e.g., 2:1 v/v) Highly SolubleA common solvent system for the complete dissolution of phospholipids.[2]

Aggregation Behavior in Aqueous Media

In aqueous environments, phospholipids self-assemble to minimize the exposure of their hydrophobic tails to water. For diacyl phosphatidylcholines, this typically results in the formation of bilayers (liposomes) rather than micelles. The critical micelle concentration (CMC) is the concentration at which micelle formation begins. While diacyl PCs preferentially form bilayers, a CMC value can be conceptually considered as the concentration of free monomers in equilibrium with these aggregates.

Phosphatidylcholine (Diacyl)Acyl Chain LengthCritical Micelle Concentration (mM)
1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC)6:015
1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHepPC)7:01.4
1,2-dioctanoyl-sn-glycero-3-phosphocholine (DOPC)8:00.27

Given this trend, the CMC for 1,2-dipentadecanoyl-sn-glycero-3-phosphocholine is expected to be extremely low, in the nanomolar range, reflecting its strong tendency to form stable bilayers.

Biological Context: Phosphatidylcholine in Signaling

While primarily a structural component of cell membranes, phosphatidylcholine can be acted upon by the enzyme Phospholipase D (PLD). This enzymatic action hydrolyzes phosphatidylcholine to produce phosphatidic acid (PA), a critical lipid second messenger, and choline.[3][4] PA is involved in a multitude of cellular processes, including cell proliferation, survival, and membrane trafficking.[3]

G PC 1,2-Dipentadecanoyl-sn-glycero-3-phosphocholine (in cell membrane) PLD Phospholipase D (PLD) PC->PLD Substrate PA Phosphatidic Acid (PA) (Lipid Second Messenger) PLD->PA Hydrolysis Choline Choline PLD->Choline Signaling Downstream Signaling Pathways (e.g., mTOR activation, cell growth) PA->Signaling Activates

Phospholipase D Signaling Pathway.

Experimental Protocols

Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a highly sensitive method for characterizing the thermotropic phase transitions of lipids.

Methodology:

  • Liposome (B1194612) Preparation:

    • A thin film of 1,2-dipentadecanoyl-sn-glycero-3-phosphocholine is created by dissolving the lipid in a chloroform/methanol mixture and then evaporating the solvent under a stream of nitrogen, followed by vacuum desiccation.

    • The lipid film is hydrated with a buffer solution (e.g., HEPES, PBS) at a temperature above the expected Tm to form multilamellar vesicles (MLVs).

    • Optionally, to create large unilamellar vesicles (LUVs), the MLV suspension is subjected to extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm).[5]

  • DSC Analysis:

    • The liposome suspension (sample) and the corresponding buffer (reference) are loaded into the DSC cells.

    • The samples are typically scanned over a temperature range that encompasses the expected phase transition (e.g., 10°C to 60°C) at a controlled scan rate (e.g., 1°C/minute).

    • Multiple heating and cooling cycles are often performed to ensure the reversibility of the transition.

  • Data Analysis:

    • The resulting thermogram plots heat flow versus temperature. An endothermic peak represents the gel-to-liquid crystalline phase transition.

    • The peak temperature of this endotherm is taken as the main phase transition temperature (Tm).

G cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis dissolve Dissolve PC(15:0/15:0) in Chloroform/Methanol film Create Thin Lipid Film (Nitrogen Evaporation) dissolve->film hydrate Hydrate with Buffer (T > Tm) to form MLVs film->hydrate extrude Optional: Extrude to form LUVs hydrate->extrude load Load Sample and Reference into DSC extrude->load scan Scan Temperature Range (e.g., 10-60°C at 1°C/min) load->scan record Record Heat Flow scan->record thermogram Generate Thermogram (Heat Flow vs. Temp) record->thermogram peak Identify Endothermic Peak thermogram->peak tm Determine Tm (Peak Temperature) peak->tm

Workflow for DSC Analysis.
Determination of Critical Micelle Concentration (CMC)

The CMC of phospholipids can be determined using various techniques. A common method involves the use of a fluorescent probe, such as pyrene (B120774), which exhibits changes in its fluorescence spectrum depending on the polarity of its microenvironment.

Methodology:

  • Sample Preparation:

    • A series of aqueous solutions with varying concentrations of 1,2-dipentadecanoyl-sn-glycero-3-phosphocholine are prepared.

    • A small, fixed amount of a fluorescent probe (e.g., pyrene) is added to each solution.

  • Fluorescence Spectroscopy:

    • The fluorescence emission spectrum of each sample is recorded upon excitation at a specific wavelength.

    • For pyrene, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is calculated. This ratio is sensitive to the polarity of the probe's environment.

  • Data Analysis:

    • The I₁/I₃ ratio is plotted against the logarithm of the phospholipid concentration.

    • Below the CMC, pyrene is in a polar aqueous environment, and the I₁/I₃ ratio is high.

    • Above the CMC, pyrene partitions into the nonpolar core of the micelles or bilayers, causing a significant decrease in the I₁/I₃ ratio.

    • The CMC is determined from the inflection point of this plot, often at the intersection of the two linear portions of the curve.

G cluster_prep Sample Preparation cluster_measure Fluorescence Measurement cluster_analysis Data Analysis series Prepare Serial Dilutions of PC(15:0/15:0) in Buffer probe Add Constant Amount of Fluorescent Probe (Pyrene) series->probe excite Excite Samples at Fixed Wavelength probe->excite emission Record Emission Spectra excite->emission ratio Calculate I₁/I₃ Intensity Ratio emission->ratio plot Plot I₁/I₃ Ratio vs. log[Phospholipid] ratio->plot inflection Identify Inflection Point plot->inflection cmc Determine CMC inflection->cmc

References

The Unseen Players: A Technical Guide to the Biological Significance of Odd-Chain Fatty Acid Phospholipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Odd-chain fatty acid (OCFA) phospholipids (B1166683), once considered minor and physiologically insignificant cellular components, are emerging as critical players in metabolic health and disease. Comprising a glycerol (B35011) backbone, a phosphate-linked headgroup, and at least one fatty acid with an odd number of carbon atoms (e.g., pentadecanoic acid, C15:0, and heptadecanoic acid, C17:0), these lipids are now recognized for their roles in modulating membrane dynamics, cell signaling, and systemic metabolism. Epidemiological and preclinical studies consistently link higher levels of circulating and tissue OCFA phospholipids with a reduced risk of type 2 diabetes, cardiovascular disease, and other metabolic disorders. This technical guide provides an in-depth exploration of the biosynthesis, metabolism, and diverse biological functions of OCFA phospholipids. We will detail their involvement in key signaling pathways, present comprehensive experimental protocols for their analysis, and discuss their burgeoning potential as therapeutic targets and biomarkers for metabolic diseases.

Introduction: Beyond the Even-Chain Paradigm

The vast majority of fatty acids in biological systems possess an even number of carbon atoms, a direct consequence of their synthesis from two-carbon acetyl-CoA units.[1] This has historically relegated odd-chain fatty acids (OCFAs) to the periphery of lipid research. However, a growing body of evidence compels a re-evaluation of this paradigm. OCFAs, primarily pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), are found esterified in phospholipids and other complex lipids, where they exert unique biological effects.[2] Their presence, though at lower concentrations than their even-chain counterparts, is not incidental.[3] OCFAs originate from both endogenous synthesis and exogenous sources, including diet (e.g., dairy products) and gut microbial metabolism.[1][2] This guide will illuminate the multifaceted biological significance of OCFA-containing phospholipids, from their molecular synthesis to their potential in shaping human health.

Synthesis and Metabolism of Odd-Chain Fatty Acid Phospholipids

The unique biological roles of OCFA phospholipids are intrinsically linked to their distinct metabolic pathways. Unlike even-chain fatty acids, their synthesis and breakdown involve the three-carbon unit, propionyl-CoA.

Biosynthesis

The de novo synthesis of OCFAs begins with propionyl-CoA as the primer for fatty acid synthase (FAS), in contrast to acetyl-CoA used for even-chain fatty acids.[4][5] Propionyl-CoA can be derived from several sources, including the catabolism of the amino acids valine, isoleucine, methionine, and threonine, as well as from the beta-oxidation of OCFAs themselves.[6][7] Gut microbiota are also a significant source of propionate, which can be converted to propionyl-CoA in host cells.[1]

Once synthesized, OCFAs are activated to their acyl-CoA thioesters and can be incorporated into phospholipids through the Kennedy pathway or phospholipid remodeling pathways (Lands' cycle).[4] The resulting OCFA-containing phospholipids, such as phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), are then integrated into cellular membranes.[8]

OCFA_Phospholipid_Biosynthesis cluster_sources Sources of Propionyl-CoA cluster_synthesis De Novo OCFA Synthesis cluster_incorporation Phospholipid Incorporation Amino Acids Amino Acids Propionyl-CoA Propionyl-CoA Amino Acids->Propionyl-CoA Dietary Propionate Dietary Propionate Dietary Propionate->Propionyl-CoA Gut Microbiota Gut Microbiota Gut Microbiota->Propionyl-CoA OCFA Beta-Oxidation OCFA Beta-Oxidation OCFA Beta-Oxidation->Propionyl-CoA FAS Fatty Acid Synthase (FAS) Propionyl-CoA->FAS Odd-Chain Fatty Acyl-CoA Odd-Chain Fatty Acyl-CoA FAS->Odd-Chain Fatty Acyl-CoA Kennedy Pathway / Lands' Cycle Kennedy Pathway / Lands' Cycle Odd-Chain Fatty Acyl-CoA->Kennedy Pathway / Lands' Cycle OCFA-Phospholipids OCFA-Phospholipids Kennedy Pathway / Lands' Cycle->OCFA-Phospholipids Membranes Membranes OCFA-Phospholipids->Membranes

Figure 1: Biosynthesis of Odd-Chain Fatty Acid Phospholipids.
Metabolism and Degradation

The catabolism of OCFAs occurs primarily through mitochondrial beta-oxidation. Each cycle removes a two-carbon unit as acetyl-CoA until the final three carbons remain as propionyl-CoA.[7] This propionyl-CoA can then enter the tricarboxylic acid (TCA) cycle after being converted to succinyl-CoA via a series of enzymatic reactions catalyzed by propionyl-CoA carboxylase, methylmalonyl-CoA epimerase, and methylmalonyl-CoA mutase.[9]

An alternative pathway for the metabolism of some fatty acids is α-oxidation, which occurs in peroxisomes and involves the removal of a single carbon atom from the carboxyl end.[10] This pathway is particularly important for the breakdown of branched-chain fatty acids but can also contribute to the generation of OCFAs from even-chain precursors.[2]

OCFA_Metabolism cluster_beta_oxidation Beta-Oxidation (Mitochondria) cluster_alpha_oxidation Alpha-Oxidation (Peroxisomes) OCFA OCFA Acetyl-CoA Acetyl-CoA OCFA->Acetyl-CoA n cycles Propionyl-CoA Propionyl-CoA OCFA->Propionyl-CoA final cycle TCA Cycle TCA Cycle Propionyl-CoA->TCA Cycle via Succinyl-CoA Pristanic Acid Pristanic Acid Pristanic Acid->Propionyl-CoA β-oxidation Branched-Chain Fatty Acids Branched-Chain Fatty Acids Branched-Chain Fatty Acids->Pristanic Acid α-oxidation

Figure 2: Metabolism of Odd-Chain Fatty Acids.

Biological Functions and Signaling Pathways

OCFA phospholipids are not merely structural components but are active participants in cellular signaling, influencing metabolic health through various mechanisms.

Modulation of Membrane Properties

The incorporation of OCFAs into phospholipids can alter the biophysical properties of cellular membranes, including fluidity and the formation of lipid rafts.[11] These changes can, in turn, modulate the function of membrane-associated proteins such as receptors and transporters.[12][13] For instance, alterations in membrane fluidity have been shown to impact the activation of G-protein coupled receptors (GPCRs).[14][15]

Nuclear Receptor Signaling

Fatty acids and their derivatives are well-established ligands for a class of transcription factors known as nuclear receptors.[16][17] Emerging evidence suggests that phospholipids themselves can directly bind to and regulate the activity of orphan nuclear receptors.[1][4][18]

  • Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are key regulators of lipid and glucose metabolism.[19] Preclinical studies have shown that pentadecanoic acid (C15:0) can activate PPARα and MAPK signaling pathways, leading to changes in lipolysis and insulin (B600854) sensitivity.[1][18] While direct binding of OCFA-phospholipids to PPARs has yet to be definitively demonstrated, the generation of OCFA ligands from these phospholipids is a plausible mechanism of action.

  • Liver X Receptors (LXRs): LXRs are critical for cholesterol homeostasis and lipogenesis.[2][5] LXR activation has been shown to modulate the fatty acid composition of phospholipids, favoring the incorporation of polyunsaturated fatty acids.[2][20] While direct interaction with OCFA phospholipids is not yet confirmed, the interplay between LXR signaling and phospholipid remodeling suggests a potential role for OCFAs in this pathway.

OCFA_Signaling cluster_membrane Membrane-Mediated Effects cluster_nuclear Nuclear Receptor Signaling OCFA-Phospholipids OCFA-Phospholipids Altered Membrane Fluidity Altered Membrane Fluidity OCFA-Phospholipids->Altered Membrane Fluidity PPARα Activation PPARα Activation OCFA-Phospholipids->PPARα Activation LXR Signaling LXR Signaling OCFA-Phospholipids->LXR Signaling Potential GPCR Signaling GPCR Signaling Altered Membrane Fluidity->GPCR Signaling Metabolic Health Metabolic Health GPCR Signaling->Metabolic Health Gene Expression Gene Expression PPARα Activation->Gene Expression LXR Signaling->Gene Expression Gene Expression->Metabolic Health

Figure 3: Potential Signaling Pathways of OCFA Phospholipids.
Other Signaling Pathways

  • AMP-Activated Protein Kinase (AMPK): Pentadecanoic acid has been shown to stimulate glucose uptake in myotubes via the activation of the AMPK signaling pathway, suggesting an insulin-sensitizing effect.[4]

  • Protein Kinase C (PKC): The activity of PKC isoforms is modulated by lipids, including the fatty acid composition of phospholipids.[21][22][23] While specific studies on OCFA phospholipids are limited, their ability to alter membrane properties suggests a potential role in regulating PKC activity.

Association with Health and Disease

A compelling body of evidence links circulating levels of OCFA phospholipids with a lower risk of several chronic diseases.

Table 1: Association of OCFA Phospholipids with Health Outcomes

Health OutcomeKey FindingsReferences
Type 2 Diabetes Higher plasma and red blood cell membrane proportions of C15:0 and C17:0 are inversely associated with the risk of developing type 2 diabetes.[2]
Cardiovascular Disease Increased levels of circulating C15:0 and C17:0 are associated with a lower risk of coronary heart disease.[24]
Metabolic Syndrome Clinical trials are underway to investigate the potential of C15:0 supplementation in reducing the risk of metabolic syndrome.[25]

Experimental Protocols

Accurate quantification of OCFA phospholipids is crucial for understanding their biological roles. This section provides a consolidated workflow for the extraction and analysis of these lipids from biological samples.

Lipid Extraction from Mammalian Cells

This protocol is a modified Folch extraction suitable for cultured mammalian cells.

Lipid_Extraction_Workflow Cell Pellet Cell Pellet Add Methanol (B129727) + Internal Standards Add Methanol + Internal Standards Cell Pellet->Add Methanol + Internal Standards Vortex Vortex Add Methanol + Internal Standards->Vortex Add Chloroform (B151607) Add Chloroform Vortex->Add Chloroform Vortex & Incubate Vortex & Incubate Add Chloroform->Vortex & Incubate Add Water Add Water Vortex & Incubate->Add Water Centrifuge Centrifuge Add Water->Centrifuge Collect Lower Organic Phase Collect Lower Organic Phase Centrifuge->Collect Lower Organic Phase Dry under Nitrogen Dry under Nitrogen Collect Lower Organic Phase->Dry under Nitrogen Reconstitute for Analysis Reconstitute for Analysis Dry under Nitrogen->Reconstitute for Analysis

Figure 4: Workflow for Lipid Extraction from Mammalian Cells.

Materials:

  • Cell pellet (2-3 million cells)

  • Methanol (MS grade), chilled

  • Chloroform (MS grade)

  • MilliQ Water

  • Internal standards mix (containing deuterated or odd-chain standards not expected in the sample, e.g., C17:0-PC if not naturally abundant)

  • Glass vials and syringes

Procedure:

  • To the cell pellet in a glass vial, add 200 µL of cold methanol containing the internal standards mix.

  • Vortex thoroughly to precipitate proteins.

  • Add 500 µL of chloroform using a glass syringe, vortex, and incubate on ice for 10 minutes.

  • Add 200 µL of water to induce phase separation, vortex, and incubate on ice for 10 minutes.

  • Centrifuge at low speed (e.g., 600 x g) for 5 minutes to separate the phases.

  • Carefully collect the lower chloroform layer containing the lipids using a glass syringe and transfer to a new glass vial.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipids in an appropriate solvent (e.g., isopropanol:methanol 1:1) for analysis.[3]

Analysis by GC-MS for Fatty Acid Profiling

This method is for the analysis of the total fatty acid composition of the phospholipid fraction, including OCFAs.

Protocol:

  • Phospholipid Isolation: Isolate the phospholipid fraction from the total lipid extract using solid-phase extraction (SPE).

  • Transesterification: Convert the fatty acids in the phospholipids to fatty acid methyl esters (FAMEs) by incubation with methanolic HCl or BF3/methanol.

  • Extraction of FAMEs: Extract the FAMEs into an organic solvent like hexane.

  • GC-MS Analysis:

    • Column: Use a polar capillary column (e.g., HP-88 or DB-23).

    • Injection: 1 µL splitless injection.

    • Oven Program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 240°C) to separate the FAMEs.

    • Mass Spectrometry: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-550. Identify FAMEs based on their retention times and mass spectra compared to standards.

Analysis by LC-MS/MS for Intact Phospholipid Profiling

This method allows for the identification and quantification of specific OCFA-containing phospholipid species.

Protocol:

  • Chromatography:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Acetonitrile/water with a modifier like ammonium (B1175870) formate.

    • Mobile Phase B: Isopropanol/acetonitrile with a modifier.

    • Gradient: Run a gradient from a lower to a higher percentage of mobile phase B to elute the phospholipids.

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in both positive and negative ion modes.

    • Analysis Mode: Perform targeted analysis using Multiple Reaction Monitoring (MRM) for specific OCFA-phospholipid species. Precursor ions correspond to the intact phospholipid, and product ions correspond to the headgroup and fatty acid fragments.

    • Quantification: Use a standard curve of synthetic OCFA-phospholipid standards for absolute quantification.

Table 2: Representative Quantitative Data of OCFA Phospholipids

Sample TypePhospholipid ClassC15:0 (% of total fatty acids)C17:0 (% of total fatty acids)Reference
Human PlasmaPhospholipids~0.1-0.5%~0.2-0.8%[3]
Human ErythrocytesPhospholipids~0.2%~0.4%[2]

Therapeutic Potential and Drug Development

The inverse association between OCFA phospholipids and metabolic diseases has spurred interest in their therapeutic potential.

Supplementation Strategies

Preclinical studies and ongoing clinical trials are investigating the benefits of direct supplementation with OCFAs, particularly C15:0.[4][25][26] These studies aim to determine if increasing the dietary intake of OCFAs can improve insulin sensitivity, reduce inflammation, and lower the risk of metabolic syndrome.

Targeting OCFA Metabolism

Another therapeutic approach involves modulating the enzymes involved in OCFA metabolism.

  • Propionyl-CoA Carboxylase (PCC): PCC is a key enzyme in the catabolism of propionyl-CoA.[6][9] While deficiencies in this enzyme lead to the serious metabolic disorder propionic acidemia, targeted modulation of its activity could potentially alter the cellular pool of propionyl-CoA available for OCFA synthesis.[27]

  • Acetyl-CoA Carboxylase (ACC): ACC is the rate-limiting enzyme in fatty acid synthesis.[28] Inhibitors of ACC are being developed for the treatment of metabolic syndrome.[28][29] While primarily aimed at reducing even-chain fatty acid synthesis, these inhibitors could also impact OCFA synthesis.

Conclusion and Future Directions

Odd-chain fatty acid phospholipids have transitioned from being considered mere curiosities to recognized bioactive lipids with significant implications for metabolic health. Their unique synthesis and metabolism, coupled with their ability to modulate cellular signaling and membrane properties, position them as key players in the prevention and potential treatment of metabolic diseases.

Future research should focus on several key areas:

  • Elucidating Specific Signaling Mechanisms: Further investigation is needed to identify the direct molecular targets of OCFA phospholipids and delineate the downstream signaling cascades they regulate.

  • Clinical Validation: Rigorous clinical trials are essential to confirm the therapeutic benefits of OCFA supplementation in various metabolic conditions.

  • Drug Development: The enzymes involved in OCFA metabolism represent novel targets for the development of drugs to treat metabolic disorders.

  • Gut Microbiota Interactions: A deeper understanding of how the gut microbiome influences host OCFA phospholipid levels will be crucial for developing personalized nutritional and therapeutic strategies.

The study of OCFA phospholipids is a rapidly evolving field with the potential to yield significant advances in our understanding and management of metabolic diseases. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to navigate this exciting area of lipid biology.

References

The Emerging Role of 15:0 Phosphatidylcholine in Neuronal Cell Differentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuronal differentiation is a cornerstone of nervous system development, demanding intricate coordination of cellular processes, including extensive membrane biogenesis for neurite outgrowth. Phosphatidylcholines (PCs), as the most abundant phospholipids (B1166683) in eukaryotic membranes, are integral to this process. While the general role of PCs in neuronal development is well-established, the specific functions of individual PC species, particularly those containing odd-chain fatty acids, are an emerging area of investigation. This technical guide focuses on the putative role of 15:0 Phosphatidylcholine (15:0 PC), a PC species containing the saturated odd-chain fatty acid pentadecanoic acid, in neuronal cell differentiation. Although direct research on this compound's role in this specific context is limited, this guide synthesizes current knowledge on general PC function in neuronal differentiation, the biology of odd-chain fatty acids, and relevant experimental data to build a comprehensive overview. We present detailed experimental protocols, quantitative data from related studies, and hypothesized signaling pathways to provide a foundational resource for researchers aiming to explore the therapeutic and developmental potential of this compound.

Introduction: The Significance of Phosphatidylcholines in Neuronal Health

The development and function of the nervous system are critically dependent on the intricate structure and function of neuronal cells. A key process in neurodevelopment is differentiation, where neural stem or progenitor cells mature into functional neurons, characterized by the extension of axons and dendrites to form complex neural circuits. This process of neuritogenesis necessitates a massive expansion of the cell membrane, for which a steady supply of phospholipids is essential.[1][2]

Phosphatidylcholine (PC) is the most abundant phospholipid in mammalian cell membranes, playing a crucial role in maintaining membrane integrity, fluidity, and function.[3] Beyond its structural role, PC and its metabolites are involved in various signaling pathways that regulate cell proliferation, differentiation, and survival.[4] The biosynthesis of PC is known to be upregulated during neuronal differentiation to meet the demands of membrane expansion for neurite outgrowth.[5][6]

The fatty acid composition of PC molecules is diverse, giving rise to a vast number of distinct PC species. These variations in fatty acid chains can significantly influence membrane properties and cellular processes. While much research has focused on PCs containing even-chain fatty acids, the roles of PCs with odd-chain fatty acids, such as pentadecanoic acid (15:0), are less understood. Odd-chain fatty acids are found in various biological systems and have been associated with diverse health outcomes.[7] This guide specifically explores the potential role of this compound in neuronal cell differentiation, providing a framework for future investigation into this intriguing molecule.

Quantitative Data on Phospholipid Changes During Neuronal Differentiation

While specific quantitative data for this compound during neuronal differentiation is not yet available in the literature, lipidomics studies have revealed dynamic changes in the overall PC profile and other lipid classes during this process. The following tables summarize relevant quantitative findings from studies on neuronal differentiation, providing a basis for hypothesizing the potential behavior of this compound.

Table 1: Changes in Phosphatidylcholine Levels During Neuronal Differentiation of Neuro-2a Cells

Time of Retinoic Acid (RA) TreatmentRate of PtdCho Biosynthesis (Fold Increase over Control)Total PtdCho Amount (nmol/mg protein)
6 hours~2.0-
22 hours>2.0-
24 hours-~150
48 hours-~200

Data summarized from a study on retinoic acid-induced differentiation of Neuro-2a cells, indicating a significant upregulation of PC biosynthesis and accumulation during neuritogenesis.[5]

Table 2: Relative Abundance of Phospholipid Classes During iPSC Differentiation to Neurons

Cell StagePhosphatidylcholine (PC)Phosphatidylethanolamine (PE)Phosphatidylinositol (PI)
iPSCLower AbundanceLower AbundanceLower Abundance
Neural Stem Cell (nsc21)Increased AbundanceIncreased AbundanceIncreased Abundance
Differentiated Neuron (neu42)Further Increased AbundanceVariable ChangesVariable Changes

This table illustrates the general trend of increasing PC abundance during the differentiation of induced pluripotent stem cells (iPSCs) into neurons, highlighting the importance of this lipid class in neuronal development.[8][9]

Hypothesized Signaling Pathways for this compound in Neuronal Differentiation

The signaling mechanisms by which specific PC species influence neuronal differentiation are still being elucidated. However, it is well-established that the general increase in PC biosynthesis during this process is linked to the activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[5][10] Below, we propose a hypothetical signaling pathway for this compound, integrating the known roles of PC and the MAPK/ERK cascade in neuronal differentiation.

Proposed Signaling Cascade

It is hypothesized that the incorporation of this compound into neuronal membranes could modulate membrane properties, such as fluidity and lipid raft composition. These changes may, in turn, influence the activity of membrane-associated signaling proteins, leading to the activation of downstream cascades like the MAPK/ERK pathway, which is a known driver of neuronal differentiation.[11][12]

G Hypothesized Signaling Pathway of this compound in Neuronal Differentiation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 15_0_PC This compound Incorporation Membrane_Properties Alteration of Membrane Properties (Fluidity, Lipid Rafts) 15_0_PC->Membrane_Properties Receptor_Activity Modulation of Membrane Receptor Activity Membrane_Properties->Receptor_Activity Ras Ras Receptor_Activity->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Activation of Transcription Factors (e.g., CREB) ERK->Transcription_Factors Gene_Expression Neuronal Gene Expression Transcription_Factors->Gene_Expression Neurite_Outgrowth Neurite Outgrowth & Differentiation Gene_Expression->Neurite_Outgrowth

Caption: Hypothesized this compound signaling cascade in neuronal differentiation.

Experimental Protocols

To facilitate research into the role of this compound in neuronal differentiation, this section provides detailed methodologies for key experiments.

Neuronal Cell Culture and Differentiation

This protocol describes the culture of a common neuronal cell line, SH-SY5Y, and its differentiation using retinoic acid.

G Workflow for Neuronal Cell Culture and Differentiation Start Start: SH-SY5Y Cell Culture Seeding Seed cells at desired density (e.g., 1x10^5 cells/well in a 6-well plate) Start->Seeding Differentiation Induce differentiation with 10 µM Retinoic Acid (RA) Seeding->Differentiation Treatment Treat with this compound (or vehicle control) at various concentrations Differentiation->Treatment Incubation Incubate for desired time points (e.g., 24, 48, 72 hours) Treatment->Incubation Analysis Proceed to downstream analysis: - Neurite Outgrowth Assay - Western Blot - Lipidomics Incubation->Analysis

Caption: Workflow for SH-SY5Y cell culture and differentiation.

Protocol Details:

  • Cell Culture: Maintain SH-SY5Y human neuroblastoma cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids. Culture cells at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: For differentiation experiments, seed cells onto plates coated with an appropriate extracellular matrix component (e.g., poly-L-lysine or Matrigel) at a density that allows for neurite extension without excessive cell-cell contact.

  • Differentiation Induction: To induce differentiation, replace the growth medium with a low-serum (e.g., 1% FBS) medium containing 10 µM all-trans-retinoic acid (RA).

  • This compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol (B145695) or DMSO) and dilute it in the differentiation medium to the desired final concentrations. Add the this compound solution to the cells at the same time as RA induction. A vehicle control (medium with the solvent) must be included.

  • Incubation: Incubate the cells for the desired duration of the experiment, replenishing the medium with fresh RA and this compound every 48 hours.

Neurite Outgrowth Quantification Assay

This assay is used to quantify the extent of neurite formation, a key morphological marker of neuronal differentiation.

Protocol Details:

  • Fixation and Staining: After the desired incubation period, fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 20 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Block non-specific binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour. Incubate with a primary antibody against a neuronal marker, such as β-III tubulin, overnight at 4°C. Wash with PBS and then incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature. Counterstain nuclei with DAPI.

  • Imaging: Acquire images using a fluorescence microscope. Capture multiple random fields of view for each experimental condition.

  • Quantification: Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to measure the total length of neurites per neuron. A neuron is typically defined as a cell body with at least one process equal to or greater than the diameter of the cell body. Calculate the average neurite length for each condition.

Western Blot Analysis for ERK Activation

This protocol is for assessing the activation of the ERK signaling pathway by measuring the levels of phosphorylated ERK (p-ERK).

Protocol Details:

  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour. Incubate the membrane with a primary antibody against p-ERK1/2 (Thr202/Tyr204) overnight at 4°C. Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize the p-ERK signal.

Lipidomics Analysis of Phosphatidylcholine Species

This protocol provides a general workflow for the analysis of PC species, which can be adapted to specifically look for this compound.

G Workflow for Lipidomics Analysis Start Start: Cell Pellet Collection Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) Start->Extraction LC_MS Liquid Chromatography- Mass Spectrometry (LC-MS/MS) Extraction->LC_MS Data_Analysis Data Processing and Lipid Identification LC_MS->Data_Analysis Quantification Quantification of This compound and other species Data_Analysis->Quantification

Caption: General workflow for lipidomics analysis of PC species.

Protocol Details:

  • Sample Preparation: Harvest cells by scraping and wash with PBS. Store cell pellets at -80°C until lipid extraction.

  • Lipid Extraction: Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure, which uses a chloroform/methanol/water solvent system to separate lipids from other cellular components.

  • Mass Spectrometry Analysis: Analyze the lipid extract using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS). Use a reverse-phase C18 column for the separation of different PC species.

  • Data Analysis: Process the raw mass spectrometry data using specialized software to identify and quantify individual lipid species based on their mass-to-charge ratio (m/z) and fragmentation patterns. Compare the results to a lipid library for accurate identification of this compound and other species.

Conclusion and Future Directions

While direct evidence for the role of this compound in neuronal differentiation is still forthcoming, the established importance of general PC biosynthesis and the intriguing biology of odd-chain fatty acids provide a strong rationale for its investigation. This guide offers a comprehensive starting point for researchers interested in exploring this novel area. Future studies should focus on:

  • Quantitative Lipidomics: Precisely measuring the levels of this compound and other odd-chain fatty acid-containing phospholipids during neuronal differentiation of various cell types, including primary neurons and iPSC-derived neurons.

  • Functional Studies: Directly assessing the impact of exogenous this compound on neurite outgrowth, neuronal marker expression, and electrophysiological properties of differentiating neurons.

  • Mechanism of Action: Elucidating the specific signaling pathways modulated by this compound, with a particular focus on its interaction with the MAPK/ERK pathway and other key regulators of neuronal development.

  • In Vivo Relevance: Investigating the presence and potential role of this compound in the developing and adult nervous system in animal models.

By addressing these questions, the scientific community can uncover the specific contributions of this compound to neuronal health and development, potentially paving the way for novel therapeutic strategies for neurodevelopmental and neurodegenerative disorders.

References

An In-depth Technical Guide to the Phase Transition Temperature of 1,2-dipentadecanoyl-sn-glycero-3-phosphocholine (15:0 PC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the phase transition temperature of 1,2-dipentadecanoyl-sn-glycero-3-phosphocholine (15:0 PC), a saturated phosphatidylcholine with 15-carbon acyl chains. This document is intended for researchers, scientists, and drug development professionals working with lipid-based formulations and model membrane systems.

Core Physical Properties

This compound, like other saturated diacyl phosphatidylcholines, exhibits a distinct gel-to-liquid crystalline phase transition, a critical parameter in the design of lipid-based drug delivery systems and in the study of biological membrane biophysics. The key thermodynamic parameters associated with this transition are summarized below.

ParameterValueUnit
Main Transition Temperature (Tm) 35°C[1][2]
Enthalpy of Transition (ΔH) ~29kJ/mol
~7kcal/mol

Note: The enthalpy of transition (ΔH) for this compound is estimated based on the linear relationship observed between the main transition enthalpy and the acyl chain length for saturated diacyl phosphatidylcholines in the C13 to C21 range. An approximate value is derived from graphical data presented in the literature.[3]

Experimental Determination of Phase Transition

Differential Scanning Calorimetry (DSC) is the primary technique for determining the phase transition temperature and enthalpy of lipids. This method measures the heat flow into or out of a sample as a function of temperature, allowing for the precise detection of thermal events such as phase transitions.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

This protocol outlines the key steps for determining the thermotropic properties of this compound using DSC.

1. Materials and Equipment:

  • 1,2-dipentadecanoyl-sn-glycero-3-phosphocholine (this compound) powder (>99% purity)

  • High-purity water (e.g., Milli-Q or equivalent) or appropriate buffer solution

  • Chloroform/Methanol solvent mixture (e.g., 2:1, v/v)

  • Rotary evaporator

  • High-vacuum pump

  • Vortex mixer

  • Water bath or extruder

  • Differential Scanning Calorimeter (DSC) with hermetically sealable sample pans (e.g., aluminum)

2. Sample Preparation: Multilamellar Vesicles (MLVs)

  • Lipid Film Formation: Dissolve a known quantity of this compound in a chloroform/methanol mixture in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

  • High-Vacuum Drying: Place the flask under a high-vacuum pump for at least 2 hours to remove any residual solvent.

  • Hydration: Add the desired aqueous phase (high-purity water or buffer) to the lipid film. The hydration should be performed at a temperature above the Tm of this compound (e.g., 45-50°C) to ensure the lipid is in the liquid crystalline phase.

  • Vesicle Formation: Vortex the mixture vigorously for several minutes until the lipid film is completely dispersed, forming a milky suspension of multilamellar vesicles.

3. DSC Analysis:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

  • Sample Loading: Accurately weigh a small amount of the MLV suspension (typically 10-20 µL) into a hermetically sealable DSC pan. Seal the pan to prevent solvent evaporation during the scan.

  • Reference Pan: Prepare a reference pan containing the same volume of the aqueous phase used for hydration.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected Tm (e.g., 10°C).

    • Heat the sample at a controlled rate (e.g., 1-2°C/min) to a temperature well above the Tm (e.g., 50°C).

    • Cool the sample at the same rate back to the starting temperature.

    • Perform a second heating scan to ensure thermal history does not affect the results. The data from the second heating scan is typically used for analysis.

  • Data Analysis:

    • The main phase transition temperature (Tm) is determined as the temperature at the peak of the endothermic transition.

    • The enthalpy of transition (ΔH) is calculated by integrating the area under the endothermic peak.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages in the experimental determination of the phase transition temperature of this compound using Differential Scanning Calorimetry.

experimental_workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_output Output Data dissolve Dissolve this compound in Chloroform/Methanol evaporate Rotary Evaporation to form Lipid Film dissolve->evaporate dry High-Vacuum Drying evaporate->dry hydrate Hydration with Aqueous Phase (>Tm) dry->hydrate vortex Vortex to form Multilamellar Vesicles (MLVs) hydrate->vortex load_sample Load MLV Suspension into DSC Pan vortex->load_sample scan Perform Heating/Cooling Cycles load_sample->scan load_ref Prepare Reference Pan load_ref->scan analyze Analyze Thermogram scan->analyze tm Transition Temperature (Tm) analyze->tm dh Enthalpy of Transition (ΔH) analyze->dh

Caption: Experimental workflow for determining the phase transition temperature of this compound.

Signaling Pathways

As 1,2-dipentadecanoyl-sn-glycero-3-phosphocholine is a synthetic phospholipid, it is not a natural component of biological membranes and is not known to be directly involved in specific endogenous signaling pathways. Its primary utility lies in its application as a well-defined component in model membrane systems and as a constituent of synthetic lipid-based drug delivery vehicles, such as liposomes. In these contexts, its physical properties, particularly its phase transition temperature, are of paramount importance for the stability, permeability, and release characteristics of the formulated system. The defined Tm of 35°C makes it a useful tool for creating thermosensitive liposomes that can be designed to release their contents at or near physiological temperatures.

References

The Enigmatic Presence of 15:0 Phosphatidylcholine in Mammalian Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pentadecanoyl phosphatidylcholine (15:0 PC) is a specific type of phosphatidylcholine, a major class of phospholipids (B1166683) that are fundamental components of cell membranes. What makes this compound particularly interesting is its odd-chain fatty acid structure, pentadecanoic acid (15:0). Unlike the more common even-chain fatty acids, odd-chain fatty acids have distinct metabolic origins and have been linked to various health outcomes. This technical guide provides an in-depth exploration of the natural occurrence of this compound in mammalian tissues, its biosynthesis, and methods for its analysis. It is intended for researchers, scientists, and drug development professionals interested in the roles of odd-chain fatty acids in health and disease.

Natural Occurrence and Distribution of 15:0 Phosphatidylcholine

The presence of this compound in mammalian tissues is primarily influenced by dietary intake, with a smaller contribution from endogenous synthesis.

Dietary Sources and Uptake

The main dietary sources of pentadecanoic acid (15:0) are dairy products, especially full-fat milk and butter, and ruminant meats like beef and lamb.[1][2] In these food sources, 15:0 is typically present as a component of triglycerides and phospholipids. Following ingestion, these lipids are hydrolyzed in the gastrointestinal tract, and the released 15:0 is absorbed by enterocytes. Inside the cells, it is re-esterified into complex lipids, including phosphatidylcholines, and incorporated into chylomicrons for transport via the lymphatic system into the bloodstream.

Endogenous Synthesis

While dietary intake is the primary source, mammals have a limited capacity for endogenous synthesis of odd-chain fatty acids. Propionic acid (a three-carbon fatty acid) derived from the fermentation of dietary fiber by gut microbiota can serve as a precursor for the synthesis of longer odd-chain fatty acids like 15:0.[3] This process occurs primarily in the liver.

Tissue Distribution

This compound is found in various mammalian tissues, although its concentration can vary significantly. Circulating levels of 15:0 are widely used as a biomarker for dairy fat intake.[4][5][6] This indicates that tissues are continuously exposed to this fatty acid. While comprehensive quantitative data for this compound across all tissues is still emerging, existing lipidomics studies provide valuable insights into its relative abundance.

Data Presentation: Quantitative Overview of 15:0 Phosphatidylcholine

The following tables summarize the available quantitative and semi-quantitative data on the occurrence of this compound and its precursor, pentadecanoic acid, in various mammalian tissues and fluids. It is important to note that absolute concentrations can vary depending on diet, age, sex, and species.

Table 1: Pentadecanoic Acid (15:0) in Human Plasma and Blood Cells

Sample TypeAnalyteConcentration / PercentageNotes
Human PlasmaPC(15:0/18:1)(d7)Calibration Range: 16–8000 ng/mLThis represents a typical concentration range for a specific 15:0-containing PC species used for analytical calibration.[7]
Human PlasmaOdd-Chain Fatty Acids in PCsRelatively high abundance in 13 PC sumsIndicates that various forms of odd-chain PCs are present.[4]
Human ErythrocytesPentadecanoic Acid (15:0) in Phospholipids~0.17% of total fatty acidsProvides a relative measure of 15:0 incorporation into erythrocyte membranes.[8]

Table 2: 15:0 Phosphatidylcholine and its Precursor in Rodent Tissues

TissueSpeciesAnalyteConcentration / AbundanceNotes
LiverRatPhosphatidylcholine Species34 PC species quantifiedWhile not specific to this compound, this study demonstrates the diversity of PCs in the liver and provides a framework for its quantification.[3]
LiverMousePhosphatidylcholine Species505 PC species identified in a model of liver diseaseHighlights the complexity of the liver PC profile.[9][10]
BrainMousePhosphatidylcholine Species31 PC species identifiedThe brain has a distinct and tightly regulated lipid composition.[11]
Adipose Tissue (Brown)MousePentadecanoic Acid (15:0) in Diet0.1% of total fatty acidsIndicates a low dietary intake in this specific study, likely reflecting low tissue levels.[12]
Muscle (Skeletal)RatTG(15:0/ 20:2n6/18:1)Significantly reduced in a Parkinson's modelWhile not PC, this shows the presence of 15:0 in complex lipids in muscle.[13]

Biosynthesis and Metabolism of 15:0 Phosphatidylcholine

The synthesis of this compound in mammalian cells follows the general pathways of phosphatidylcholine biosynthesis, with the incorporation of pentadecanoic acid.

Phosphatidylcholine Biosynthesis Pathways

There are two primary pathways for PC biosynthesis in mammals:

  • The Kennedy Pathway (CDP-Choline Pathway): This is the main pathway for de novo PC synthesis. It involves the phosphorylation of choline, its activation to CDP-choline, and the final transfer of the phosphocholine (B91661) headgroup to a diacylglycerol (DAG) molecule. For this compound to be synthesized via this pathway, a DAG molecule containing a 15:0 acyl chain must be available.

  • The Methylation Pathway (PEMT Pathway): This pathway is predominantly active in the liver and involves the sequential methylation of phosphatidylethanolamine (B1630911) (PE) to form PC. The enzyme phosphatidylethanolamine N-methyltransferase (PEMT) catalyzes this conversion.

The diagram below provides a simplified overview of these pathways.

PC_Biosynthesis cluster_kennedy Kennedy Pathway cluster_pemt Methylation Pathway (Liver) Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP:phosphocholine cytidylyltransferase PC_Kennedy 15:0 Phosphatidylcholine CDP_Choline->PC_Kennedy Choline- phosphotransferase DAG Diacylglycerol (DAG) (containing 15:0) DAG->PC_Kennedy PE Phosphatidylethanolamine (PE) (containing 15:0) PC_PEMT 15:0 Phosphatidylcholine PE->PC_PEMT PEMT (3x SAM)

Simplified overview of the main phosphatidylcholine biosynthesis pathways.
Incorporation of Pentadecanoic Acid

The incorporation of 15:0 into the PC backbone is dependent on the availability of 15:0-CoA, which is formed from the activation of free 15:0 by acyl-CoA synthetases. This 15:0-CoA can then be utilized by various acyltransferases to be esterified to the glycerol (B35011) backbone, forming lysophosphatidic acid, phosphatidic acid, and subsequently diacylglycerol, which are precursors for PC synthesis.

Biological Roles and Signaling

The biological functions of this compound are multifaceted, stemming from its role as a structural component of membranes and as a source of the bioactive fatty acid 15:0.

Membrane Structure and Function

As a phosphatidylcholine, this compound contributes to the structural integrity and fluidity of cellular membranes. The presence of an odd-chain fatty acid may subtly alter the physical properties of the membrane compared to its even-chain counterparts, potentially influencing the function of membrane-bound proteins and signaling complexes.

Signaling Pathways of Pentadecanoic Acid (15:0)

Upon release from the PC backbone by phospholipases, pentadecanoic acid can act as a signaling molecule. Research has shown that 15:0 has several biological activities, including:

  • PPARα/δ Agonism: Pentadecanoic acid is a dual partial agonist of peroxisome proliferator-activated receptors alpha and delta (PPARα and PPARδ). These nuclear receptors are key regulators of lipid and glucose metabolism.

  • AMPK Activation: 15:0 can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

  • mTOR Suppression: It has been shown to suppress the mechanistic target of rapamycin (B549165) (mTOR), a key regulator of cell growth and proliferation.

The diagram below illustrates these known signaling pathways of pentadecanoic acid.

Pentadecanoic_Acid_Signaling PC_15_0 15:0 Phosphatidylcholine FA_15_0 Pentadecanoic Acid (15:0) PC_15_0->FA_15_0 Phospholipases PPAR PPARα/δ FA_15_0->PPAR Activates AMPK AMPK FA_15_0->AMPK Activates mTOR mTOR FA_15_0->mTOR Suppresses Lipid_Metabolism Lipid Metabolism Gene Expression PPAR->Lipid_Metabolism Energy_Homeostasis Cellular Energy Homeostasis AMPK->Energy_Homeostasis Cell_Growth Reduced Cell Growth/ Proliferation mTOR->Cell_Growth

Known signaling pathways of pentadecanoic acid (15:0).

Experimental Protocols

The accurate quantification of this compound in mammalian tissues requires robust methods for lipid extraction and analysis.

Lipid Extraction from Tissues

A modified Folch or Bligh-Dyer method is commonly used for the extraction of total lipids from mammalian tissues.

Protocol: Modified Folch Extraction

  • Homogenization: Homogenize a known weight of frozen tissue (e.g., 50-100 mg) in a 2:1 (v/v) mixture of chloroform:methanol. Use a sufficient volume of solvent to ensure complete immersion and homogenization of the tissue.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation. Vortex thoroughly.

  • Centrifugation: Centrifuge the mixture at a low speed (e.g., 2000 x g) for 10 minutes to separate the layers.

  • Collection of the Organic Phase: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

  • Drying: Dry the collected organic phase under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as a mixture of isopropanol:acetonitrile:water.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of specific phospholipid species.

Protocol: LC-MS/MS Analysis of this compound

  • Chromatographic Separation: Use a hydrophilic interaction liquid chromatography (HILIC) column to separate phospholipid classes. This helps to reduce ion suppression and improve quantification.

  • Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Parent Ion: For phosphatidylcholines, the precursor ion scan is typically for the phosphocholine headgroup fragment (m/z 184.0739 in positive ion mode).

    • Product Ions: To specifically identify this compound, monitor for transitions corresponding to the loss of the pentadecanoyl group. The exact transitions will depend on the other fatty acid attached to the PC molecule (e.g., for PC(15:0/18:1)).

  • Quantification: Use a stable isotope-labeled internal standard, such as PC(15:0/18:1)(d7), for accurate quantification. Create a calibration curve using known concentrations of the standard.

The following diagram illustrates a typical experimental workflow for the quantification of this compound.

Experimental_Workflow Tissue Mammalian Tissue Sample Homogenization Homogenization in Chloroform:Methanol Tissue->Homogenization Extraction Lipid Extraction (Folch Method) Homogenization->Extraction Drying Drying under Nitrogen Extraction->Drying Reconstitution Reconstitution in LC-MS compatible solvent Drying->Reconstitution LC_MS LC-MS/MS Analysis (HILIC-MRM) Reconstitution->LC_MS Quantification Data Analysis and Quantification LC_MS->Quantification

Experimental workflow for this compound quantification.

Conclusion

15:0 phosphatidylcholine is a naturally occurring phospholipid in mammalian tissues, primarily derived from dietary sources rich in dairy fat and ruminant meats, with a minor contribution from endogenous synthesis. Its presence and concentration are of growing interest due to the association of its precursor, pentadecanoic acid, with positive health outcomes. The established roles of 15:0 in key signaling pathways such as PPAR agonism and AMPK activation suggest that this compound may serve as an important reservoir for this bioactive fatty acid. Further quantitative lipidomics studies across a wider range of tissues and physiological states will be crucial to fully elucidate the distribution and functional significance of this unique odd-chain phospholipid. The analytical methods outlined in this guide provide a robust framework for researchers to pursue these investigations.

References

Methodological & Application

Protocol for Preparing Giant Unilamellar Vesicles (GUVs) with 15:0 PC

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Giant Unilamellar Vesicles (GUVs) are valuable model systems for studying the biophysical properties of lipid bilayers and their interactions with molecules such as peptides and drugs. Their size, typically ranging from 10 to 100 µm in diameter, allows for direct visualization using light microscopy. This protocol details the preparation of GUVs composed of 1,2-dipentadecanoyl-sn-glycero-3-phosphocholine (15:0 PC), a saturated phosphatidylcholine. The primary method described is electroformation, which generally produces a high yield of unilamellar vesicles.[1] An alternative method, gentle hydration, is also outlined for instances where electroformation is not suitable, such as with charged lipids or high ionic strength buffers.[1][2]

Materials and Methods

Reagents and Equipment

A comprehensive list of necessary reagents and equipment is provided in the table below.

Category Item Specifications
Lipids 1,2-dipentadecanoyl-sn-glycero-3-phosphocholine (this compound)Powder or chloroform (B151607) solution
Fluorescent lipid probe (e.g., NBD-PE, Lissamine Rhodamine B-PE)Optional, for visualization
Solvents ChloroformHPLC grade
MethanolHPLC grade
Buffers & Solutions Sucrose (B13894) solution200 mM, for internal GUV solution
Glucose solutionIsotonic to sucrose solution, for external solution
Equipment Electroformation chamberWith Indium Tin Oxide (ITO) coated glass slides or platinum wires
Function generatorCapable of producing AC electric fields
Vacuum desiccator or nitrogen/argon streamFor drying lipid film
Glass syringesFor lipid handling
Pipettes and tips
Beakers and vials
Heating block or water bathTo maintain temperature above lipid T
Fluorescence microscopeFor GUV observation
Experimental Protocol: Electroformation

The electroformation technique utilizes an AC electric field to induce the swelling of a dry lipid film to form GUVs.[3] This method is highly efficient for producing a large population of unilamellar vesicles.[1]

1. Lipid Film Preparation: a. Prepare a 1 mg/mL stock solution of this compound in a chloroform:methanol (2:1, v/v) solvent mixture.[4] If incorporating a fluorescent probe, add it to the lipid solution at a molar ratio of 0.5-1%. b. Deposit a thin, uniform layer of the lipid solution onto the conductive sides of two ITO-coated glass slides.[5] A typical volume is 20-50 µL, depending on the slide area. c. Place the slides in a vacuum desiccator for at least 2 hours to ensure complete removal of the organic solvent.[4] Alternatively, dry the lipid film under a gentle stream of nitrogen or argon gas.[5]

2. GUV Formation: a. Assemble the electroformation chamber by placing a spacer (e.g., Teflon) between the two ITO slides, with the lipid-coated sides facing each other.[5] b. Fill the chamber with a pre-warmed sucrose solution (e.g., 200 mM). The temperature should be maintained above the main phase transition temperature (T\ GUVs made from this compound should be formed at an elevated temperature, for instance, 50°C.[6] c. Connect the ITO slides to a function generator. Apply an AC electric field with a voltage of 1-10 V and a frequency of 10 Hz for 1-2 hours.[1]

3. GUV Harvesting and Observation: a. After electroformation, gently collect the GUV suspension from the chamber using a pipette. b. To enhance contrast for microscopy, dilute the GUV suspension in an isotonic glucose solution. The density difference between the sucrose-filled GUVs and the external glucose solution will cause the vesicles to settle at the bottom of the observation chamber.[7] c. Observe the GUVs using a phase-contrast or fluorescence microscope.

Alternative Protocol: Gentle Hydration

Gentle hydration is a simpler method that does not require an electric field and is suitable for a wider range of lipid compositions, including those with charged lipids.[8]

1. Lipid Film Preparation: a. Prepare a lipid film in a glass vial or on a roughened Teflon disk as described in the electroformation protocol (steps 1a-1c).[4][9]

2. Pre-hydration: a. Pre-hydrate the lipid film with a warm, water-saturated stream of nitrogen or argon gas for approximately 15 minutes.[4]

3. Hydration: a. Gently add the pre-warmed hydration buffer (e.g., 200 mM sucrose) to the lipid film.[4][9] The temperature should be kept above the T\ of this compound. b. Seal the container and incubate for several hours to overnight to allow for spontaneous swelling and vesicle formation.[4]

4. Harvesting and Observation: a. Gently aspirate the GUV-containing supernatant.[4] b. Prepare for microscopy as described in the electroformation protocol (step 3b).

Quantitative Data Summary

Parameter Electroformation Gentle Hydration Reference
Lipid Concentration (in solvent) 1 mg/mL1 mg/mL[4]
Lipid Film Volume 20-50 µL30 µL[4]
Solvent Evaporation Time ≥ 2 hours under vacuum≥ 2 hours under vacuum[4]
Hydration Solution 200 mM Sucrose200 mM Sucrose
Formation Temperature > T\ of this compound (e.g., 50°C)> T\ of this compound[6]
AC Field Voltage 1-10 VN/A[1]
AC Field Frequency 10 HzN/A[1]
Formation Time 1-2 hoursSeveral hours to overnight[1][4]

Experimental Workflow

GUV_Preparation_Workflow cluster_prep Lipid Film Preparation cluster_methods GUV Formation Methods cluster_harvest Harvesting & Observation A Prepare this compound stock solution B Deposit lipid solution on substrate A->B C Dry lipid film (vacuum or N2/Ar) B->C D Electroformation: Add sucrose, apply AC field (>Tm, 1-2h) C->D Method 1 E Gentle Hydration: Pre-hydrate, add sucrose (>Tm, overnight) C->E Method 2 F Harvest GUV suspension D->F E->F G Dilute in isotonic glucose solution F->G H Observe with microscopy G->H

Caption: Workflow for this compound GUV preparation.

Signaling Pathways and Logical Relationships

For the preparation of GUVs, there are no signaling pathways involved. The process is a physical self-assembly of lipids into vesicles. The logical relationship in the experimental design is a choice between two primary formation methods, electroformation and gentle hydration, based on the experimental requirements such as lipid composition and buffer conditions. The workflow diagram above illustrates this choice.

References

Application Notes and Protocols: Supplementing Cell Culture Media with 15:0 Phosphatidylcholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylcholines (PCs) are fundamental components of eukaryotic cell membranes, playing crucial roles in membrane integrity, signal transduction, and cellular metabolism. 15:0 Phosphatidylcholine (1,2-dipentadecanoyl-sn-glycero-3-phosphocholine) is a specific phosphatidylcholine containing two pentadecanoic acid (C15:0) moieties. As an odd-chain saturated fatty acid, C15:0 has garnered significant interest for its potential health benefits, including anti-inflammatory and metabolic regulatory properties. Supplementing cell culture media with 15:0 PC allows for the direct investigation of its effects on cellular processes, providing valuable insights for basic research and drug development.

These application notes provide a comprehensive guide to supplementing cell culture media with this compound, including detailed protocols for preparation, cell treatment, and downstream analysis of cellular effects.

Data Presentation

Due to the limited availability of published data specifically on the effects of this compound in cell culture, the following tables are presented as templates. Researchers should generate their own data by following the provided protocols and titrating the concentration of this compound to determine the optimal working range for their specific cell line and experimental goals.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Cell LineThis compound Concentration (µM)Incubation Time (hours)% Cell Viability (Mean ± SD)
Example Cell Line A 0 (Vehicle Control)24100 ± 5.2
1024To be determined
2524To be determined
5024To be determined
10024To be determined
Example Cell Line B 0 (Vehicle Control)48100 ± 4.8
1048To be determined
2548To be determined
5048To be determined
10048To be determined

Table 2: Effect of this compound on mTOR Pathway Activation (Western Blot)

Cell LineTreatmentp-mTOR/total mTOR (Fold Change)p-p70S6K/total p70S6K (Fold Change)
Example Cell Line A Vehicle Control1.01.0
This compound (Optimal Conc.)To be determinedTo be determined
Positive Control (e.g., Insulin)To be determinedTo be determined
Negative Control (e.g., Rapamycin)To be determinedTo be determined

Experimental Protocols

Protocol 1: Preparation of 15:0 Phosphatidylcholine Stock Solution and Liposomes

This protocol describes two common methods for preparing this compound for cell culture supplementation: a simple stock solution in ethanol (B145695) and the formation of liposomes for enhanced delivery.

Materials:

  • 1,2-dipentadecanoyl-sn-glycero-3-phosphocholine (this compound) powder

  • 200 proof ethanol, sterile

  • Chloroform (B151607)

  • Sterile phosphate-buffered saline (PBS)

  • Rotary evaporator or nitrogen stream

  • Sonicator (probe or bath)

  • Extruder with polycarbonate membranes (optional)

  • Sterile microcentrifuge tubes

  • Sterile syringes and filters (0.22 µm)

A. Preparation of this compound Stock Solution in Ethanol

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add a sufficient volume of 200 proof sterile ethanol to achieve a high-concentration stock solution (e.g., 10-20 mg/mL).

  • Vortex thoroughly until the this compound is completely dissolved.

  • Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.

  • Store the stock solution at -20°C.

  • For cell treatment, dilute the stock solution in cell culture medium to the desired final concentration. Note: The final ethanol concentration in the medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. A vehicle control with the same final ethanol concentration should be included in all experiments.

B. Preparation of this compound Liposomes by Thin-Film Hydration

  • Dissolve the desired amount of this compound powder in chloroform in a round-bottom flask.

  • Remove the chloroform using a rotary evaporator or a gentle stream of nitrogen to form a thin, uniform lipid film on the wall of the flask.

  • Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with sterile PBS or cell culture medium by vortexing or gentle shaking. The temperature of the hydration buffer should be above the phase transition temperature of this compound.

  • To create smaller, more uniform liposomes, the resulting multilamellar vesicles (MLVs) can be sonicated (using a probe or bath sonicator) or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • The final liposome (B1194612) suspension can be stored at 4°C for a short period. For long-term storage, stability should be assessed.

G cluster_prep This compound Preparation Workflow PC_powder This compound Powder dissolve_ethanol Dissolve in Ethanol PC_powder->dissolve_ethanol dissolve_chloroform Dissolve in Chloroform PC_powder->dissolve_chloroform stock_solution High-Concentration Stock dissolve_ethanol->stock_solution thin_film Create Thin Lipid Film dissolve_chloroform->thin_film hydrate Hydrate with Buffer thin_film->hydrate sonicate_extrude Sonicate/Extrude hydrate->sonicate_extrude liposomes This compound Liposomes sonicate_extrude->liposomes

Workflow for preparing this compound.
Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound on a given cell line and to establish a non-toxic working concentration range.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution or liposome preparation

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of ethanol as the highest this compound concentration) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the no-treatment control.

Protocol 3: Western Blot Analysis of mTOR Signaling Pathway

This protocol is to assess the effect of this compound on the activation of the mTOR signaling pathway.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound stock solution or liposome preparation

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the determined optimal, non-toxic concentration of this compound for a specific time period (e.g., 30 minutes, 1 hour, 6 hours). Include appropriate controls (vehicle, positive, negative).

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Quantify the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathways and Visualizations

Phosphatidylcholine metabolism is intricately linked to the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. This compound can influence this pathway through several mechanisms.

G PC15_0 15:0 Phosphatidylcholine PLD Phospholipase D (PLD) PC15_0->PLD Hydrolysis PA Phosphatidic Acid (PA) PLD->PA mTORC1 mTORC1 PA->mTORC1 Activation p70S6K p70S6K mTORC1->p70S6K Phosphorylation EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylation (inhibition) Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis EIF4EBP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

This compound and the mTOR signaling pathway.

Disclaimer: These protocols provide a general framework. Optimal conditions, including concentrations, incubation times, and specific reagents, should be determined empirically for each cell line and experimental setup.

Application Notes and Protocols for Incorporating 15:0 PC into Artificial Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methods and protocols for the successful incorporation of 1,2-dipentadecanoyl-sn-glycero-3-phosphocholine (15:0 PC) into artificial lipid bilayers. This document outlines the essential physicochemical properties of this compound, comprehensive experimental procedures for vesicle formation, and methods for characterization.

Physicochemical Properties of this compound

A critical parameter for the successful formation of lipid bilayers is the main phase transition temperature (Tm), which is the temperature at which the lipid transitions from a gel-like, ordered state to a liquid-crystalline, disordered state. For this compound, this temperature is a key consideration during the hydration step of vesicle preparation.

PropertyValueReference
Chemical Name 1,2-dipentadecanoyl-sn-glycero-3-phosphocholine[1]
Abbreviation This compound[2]
Molecular Weight 677.93 g/mol N/A
Main Phase Transition Temperature (Tm) 35 °C[2][3]

Experimental Protocols

The following protocols describe the most common and effective methods for preparing artificial lipid bilayers containing this compound. The choice of method will depend on the desired characteristics of the final vesicles, such as size, lamellarity, and encapsulation efficiency.

Protocol 1: Thin-Film Hydration Method for Multilamellar Vesicles (MLVs)

This is a widely used technique for producing multilamellar vesicles (MLVs), which can then be processed into unilamellar vesicles.[4][5]

Materials:

  • This compound (powder or dissolved in chloroform)

  • Organic solvent (chloroform or a chloroform (B151607):methanol mixture, e.g., 2:1 v/v)[6]

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), Tris buffer)

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen or argon gas

  • Vacuum pump

  • Water bath or heating block

Procedure:

  • Lipid Film Preparation:

    • Dissolve the desired amount of this compound in chloroform or a chloroform:methanol mixture in a round-bottom flask. The final lipid concentration in the organic solvent is typically 10-20 mg/mL.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • To ensure complete removal of residual solvent, dry the lipid film under a gentle stream of nitrogen or argon gas, followed by desiccation under high vacuum for at least 2 hours.[5]

  • Hydration:

    • Pre-heat the hydration buffer to a temperature above the Tm of this compound (i.e., >35 °C). A temperature of 40-50 °C is recommended.[6][7]

    • Add the pre-heated hydration buffer to the flask containing the dry lipid film.

    • Agitate the flask to disperse the lipid film. This can be done by gentle swirling or vortexing. The hydration process results in the formation of a milky suspension of MLVs.[4]

    • For complete hydration, the suspension can be incubated for 1-2 hours above the Tm, with intermittent agitation.[4]

Protocol 2: Extrusion for Large Unilamellar Vesicles (LUVs)

This protocol describes the process of converting MLVs into LUVs of a defined size by extruding them through polycarbonate filters.[8][9]

Materials:

  • MLV suspension (from Protocol 1)

  • Lipid extruder (e.g., mini-extruder)

  • Polycarbonate filters (e.g., 100 nm pore size)

  • Syringes

  • Heating block or water bath

Procedure:

  • Preparation of MLVs: Prepare an MLV suspension using the thin-film hydration method as described in Protocol 1. For enhanced unilamellarity and trapping efficiency, the MLV suspension can be subjected to several freeze-thaw cycles (freezing in liquid nitrogen and thawing in a warm water bath) prior to extrusion.[9]

  • Extrusion:

    • Assemble the extruder with the desired polycarbonate filter (e.g., 100 nm). It is common to use two stacked filters.[8]

    • Heat the extruder assembly to a temperature above the Tm of this compound (>35 °C).

    • Load the MLV suspension into one of the syringes.

    • Force the lipid suspension back and forth through the filter for an odd number of passes (e.g., 11 or 21 times).[10] This process will result in a more translucent suspension of LUVs with a uniform size distribution.

Protocol 3: Sonication for Small Unilamellar Vesicles (SUVs)

Sonication uses high-frequency sound waves to break down MLVs into smaller, unilamellar vesicles.

Materials:

  • MLV suspension (from Protocol 1)

  • Probe sonicator or bath sonicator

  • Ice bath

Procedure:

  • Preparation: Place the vial containing the MLV suspension in an ice bath to dissipate the heat generated during sonication.

  • Sonication:

    • Probe Sonicator: Insert the tip of the sonicator into the MLV suspension. Sonicate in pulses to avoid overheating until the milky suspension becomes clear or slightly hazy.

    • Bath Sonicator: Place the vial in a bath sonicator and sonicate for 5-10 minutes above the Tm of the lipid.[11]

  • Centrifugation: To remove any remaining large particles or titanium debris from the probe, centrifuge the SUV suspension at high speed (e.g., 15,000 x g) for about 10 minutes. The supernatant will contain the SUVs.

Visualization of Experimental Workflows

Thin_Film_Hydration_Workflow cluster_0 Lipid Film Preparation cluster_1 Hydration Dissolve this compound\nin Organic Solvent Dissolve this compound in Organic Solvent Evaporate Solvent\n(Rotary Evaporator) Evaporate Solvent (Rotary Evaporator) Dissolve this compound\nin Organic Solvent->Evaporate Solvent\n(Rotary Evaporator) Dry Film under\nVacuum Dry Film under Vacuum Evaporate Solvent\n(Rotary Evaporator)->Dry Film under\nVacuum Add Pre-heated\nHydration Buffer (>35°C) Add Pre-heated Hydration Buffer (>35°C) Dry Film under\nVacuum->Add Pre-heated\nHydration Buffer (>35°C) Agitate/Vortex Agitate/Vortex Add Pre-heated\nHydration Buffer (>35°C)->Agitate/Vortex MLV Suspension MLV Suspension Agitate/Vortex->MLV Suspension

Extrusion_Workflow MLV Suspension MLV Suspension Freeze-Thaw Cycles\n(Optional) Freeze-Thaw Cycles (Optional) MLV Suspension->Freeze-Thaw Cycles\n(Optional) Load into Extruder\n(>35°C) Load into Extruder (>35°C) Freeze-Thaw Cycles\n(Optional)->Load into Extruder\n(>35°C) Extrude through\nPolycarbonate Filter Extrude through Polycarbonate Filter Load into Extruder\n(>35°C)->Extrude through\nPolycarbonate Filter LUV Suspension LUV Suspension Extrude through\nPolycarbonate Filter->LUV Suspension

Sonication_Workflow MLV Suspension MLV Suspension Sonication\n(Probe or Bath) Sonication (Probe or Bath) MLV Suspension->Sonication\n(Probe or Bath) Centrifugation Centrifugation Sonication\n(Probe or Bath)->Centrifugation SUV Suspension\n(Supernatant) SUV Suspension (Supernatant) Centrifugation->SUV Suspension\n(Supernatant)

Quantitative Data and Characterization

The incorporation of this compound into lipid bilayers can be characterized by various techniques to determine vesicle size, lamellarity, and phase behavior.

ParameterMethodExpected Results for this compound containing Bilayers
Vesicle Size and Polydispersity Dynamic Light Scattering (DLS)SUVs: ~20-50 nm; LUVs: ~100-200 nm (dependent on filter pore size); MLVs: heterogeneous, >1 µm. Polydispersity Index (PDI) should be low for extruded vesicles, indicating a uniform size distribution.
Vesicle Morphology and Lamellarity Cryo-Transmission Electron Microscopy (Cryo-TEM)Visualization of spherical vesicles. SUVs and LUVs should appear as single-layered structures. MLVs will show multiple concentric bilayers.
Phase Transition Temperature (Tm) Differential Scanning Calorimetry (DSC)An endothermic peak should be observed at approximately 35 °C, corresponding to the gel-to-liquid crystalline phase transition of this compound.

Applications

Artificial lipid bilayers containing this compound are valuable tools in various research areas:

  • Model Membranes: Studying the physical properties of lipid bilayers and the influence of odd-chain fatty acids on membrane structure and function.[12]

  • Drug Delivery: As a component of liposomal drug delivery systems, where the specific properties of this compound can influence drug loading, release, and stability.

  • Biophysical Studies: Investigating lipid-protein interactions and the formation of lipid domains.[12]

Troubleshooting

ProblemPossible CauseSolution
Lipid film does not hydrate (B1144303) properly Incomplete solvent removal. Hydration temperature is too low.Ensure the lipid film is completely dry under high vacuum. Increase the hydration temperature to be well above the Tm of this compound (e.g., 45-50 °C).
Vesicle suspension is very heterogeneous in size Inefficient extrusion or sonication.Increase the number of extrusion passes. Optimize sonication time and power. For extrusion, ensure the temperature is maintained above the Tm.
Low encapsulation efficiency of hydrophilic drugs Vesicle formation method is not optimal for encapsulation.The thin-film hydration method generally has low encapsulation efficiency. For higher efficiency, consider methods like reverse-phase evaporation.

References

Application Notes and Protocols for 15:0 Phosphatidylcholine (PC) Analysis in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the sample preparation and analysis of 15:0 Phosphatidylcholine (PC) in plasma. Phosphatidylcholines are a major class of phospholipids (B1166683) and key components of cell membranes. The analysis of specific PC species, such as those containing the odd-chain fatty acid pentadecanoic acid (15:0), is of growing interest in clinical and pharmaceutical research due to their potential role as biomarkers for various physiological and pathological states. Accurate and reproducible quantification of 15:0 PC in plasma requires robust and well-validated sample preparation techniques to remove interfering substances and enrich the analyte of interest prior to instrumental analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This guide outlines three commonly employed and effective sample preparation methodologies: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation. Each section includes a detailed experimental protocol and a summary of expected quantitative performance characteristics based on available literature.

I. Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic and widely used method for separating lipids from plasma based on their differential solubility in immiscible liquid phases. The Folch and Bligh-Dyer methods, and variations thereof, are the most common LLE techniques for lipid analysis. The Matyash method, which uses the less toxic solvent methyl-tert-butyl ether (MTBE), has gained popularity as a safer alternative to chloroform-based extractions.

Experimental Protocol: Modified Matyash Method

This protocol is adapted from established lipidomics workflows and is suitable for the extraction of a broad range of lipids, including phosphatidylcholines.

Materials:

  • Human plasma (EDTA-anticoagulated)

  • Methanol (B129727) (MeOH), HPLC grade

  • Methyl-tert-butyl ether (MTBE), HPLC grade

  • Water, LC-MS grade

  • Internal Standard (IS): PC(15:0/18:1)-d7 or other suitable odd-chain/deuterated PC standard

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Vortex mixer

  • Centrifuge (capable of 14,000 x g)

  • Nitrogen evaporator

Procedure:

  • Sample Aliquoting: Thaw frozen plasma samples on ice. Aliquot 20 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard solution (e.g., PC(15:0/18:1)-d7 at a concentration of 10 µg/mL in methanol) to the plasma sample.

  • Protein Denaturation and Lipid Extraction: Add 225 µL of cold methanol to the sample. Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Addition of Non-Polar Solvent: Add 750 µL of cold MTBE. Vortex for 1 minute.

  • Incubation: Incubate the mixture on a shaker at 4°C for 10 minutes to facilitate lipid extraction.

  • Phase Separation: Induce phase separation by adding 188 µL of LC-MS grade water. Vortex for 20 seconds.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C. This will result in two distinct liquid phases (an upper organic phase and a lower aqueous phase) and a precipitated protein pellet at the interface.

  • Collection of Organic Phase: Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new clean tube.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of a solvent compatible with the LC-MS system (e.g., isopropanol (B130326)/acetonitrile (B52724)/water 2:1:1 v/v/v). Vortex briefly and transfer to an autosampler vial for analysis.

Quantitative Data Summary for LLE
ParameterTypical Value/RangeCitation
Recovery (PC Class) >85%[1]
Recovery (PC(15:0/18:1)-d7 IS) >80%[1]
Intra-day Precision (%CV) <15%[1]
Inter-day Precision (%CV) <15%[1]

Note: The provided data is for the general PC class or a specific deuterated internal standard and can be considered representative for this compound.

II. Solid-Phase Extraction (SPE)

Solid-phase extraction is a chromatographic technique used to separate components of a mixture based on their physical and chemical properties. For lipid analysis, SPE can be used to fractionate lipids into different classes, thereby reducing matrix effects and improving analytical sensitivity.

Experimental Protocol: Phospholipid Class Separation using a Mixed-Mode SPE Cartridge

This protocol is designed for the selective isolation of phospholipids from a total lipid extract.

Materials:

  • Total lipid extract from plasma (obtained via LLE as described above)

  • Mixed-mode SPE cartridges (e.g., with both reversed-phase and ion-exchange functionalities)

  • SPE manifold

  • Solvents: Chloroform (B151607), Methanol, Isopropanol, Acetonitrile, Water, Formic Acid (all HPLC grade)

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 2 mL of methanol and 2 mL of chloroform through it.

  • Sample Loading: Load the reconstituted total lipid extract (dissolved in a small volume of chloroform) onto the conditioned SPE cartridge.

  • Washing (Removal of Neutral Lipids): Wash the cartridge with 2 mL of chloroform to elute neutral lipids such as triacylglycerols and cholesterol esters.

  • Elution of Phospholipids: Elute the phospholipid fraction with 2 mL of methanol.

  • Drying and Reconstitution: Dry the collected phospholipid fraction under a stream of nitrogen and reconstitute in a solvent suitable for LC-MS analysis.

Quantitative Data Summary for SPE
ParameterTypical Value/RangeCitation
Recovery (PC Class) 70-90%[1]
Intra-day Precision (%CV) <10%[1]
Inter-day Precision (%CV) <15%[1]

Note: Recovery can be highly dependent on the specific SPE sorbent and elution solvent system used.

III. Protein Precipitation

Protein precipitation is a simple and high-throughput method for sample preparation that involves adding a water-miscible organic solvent to the plasma sample to denature and precipitate proteins. The supernatant, containing the analytes of interest, is then collected for analysis.

Experimental Protocol: Protein Precipitation with Isopropanol/Acetonitrile

This protocol is a straightforward and effective method for preparing plasma samples for lipid analysis.

Materials:

  • Human plasma (EDTA-anticoagulated)

  • Isopropanol (IPA), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS): PC(15:0/18:1)-d7 or other suitable odd-chain/deuterated PC standard

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge (capable of >10,000 x g)

Procedure:

  • Sample Aliquoting: Aliquot 25 µL of plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard to the plasma sample.

  • Protein Precipitation: Add 125 µL of a cold ( -20°C) mixture of isopropanol and acetonitrile (1:2 v/v).[2]

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Incubation: Incubate the samples at -20°C for 10 minutes, followed by shaking at 5°C for 2 hours to ensure complete protein precipitation.[2]

  • Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary for Protein Precipitation
ParameterTypical Value/RangeCitation
Recovery (PC Class) Generally lower than LLE or SPE, but can be optimized
Intra-day Precision (%CV) <15%[2]
Inter-day Precision (%CV) <20%[2]

Note: While simple, protein precipitation may be more susceptible to matrix effects compared to LLE and SPE.

IV. LC-MS/MS Analysis

Following sample preparation, the extracts are typically analyzed by LC-MS/MS. A reversed-phase C18 or C8 column is commonly used for the separation of different PC species. The mass spectrometer is operated in positive electrospray ionization (ESI) mode, and phosphatidylcholines are often monitored using a precursor ion scan of m/z 184 (the phosphocholine (B91661) headgroup) or by multiple reaction monitoring (MRM) of specific parent-daughter ion transitions.

Typical Analytical Parameters
ParameterTypical Value/RangeCitation
Predicted Concentration of PC(15:0/20:1) in Blood 0.015 +/- 0.006 µM[3]
LOD (PC Class) 0.04-33 pmol/mL[4]
LOQ (PC Class) 0.1-110 pmol/mL[4]
Calibration Range for PC(15:0/18:1)-d7 16–8000 ng/mL[5]

Note: LOD and LOQ are highly dependent on the specific instrument and method used.

V. Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_spe Solid-Phase Extraction cluster_ppt Protein Precipitation cluster_analysis Analysis plasma Plasma Sample (20-50 µL) add_is Add Internal Standard (e.g., PC(15:0/18:1)-d7) plasma->add_is lle_solvents Add MeOH and MTBE add_is->lle_solvents LLE Path ppt_solvent Add IPA/ACN add_is->ppt_solvent PPT Path lle_vortex Vortex & Incubate lle_solvents->lle_vortex lle_phase_sep Add Water & Centrifuge lle_vortex->lle_phase_sep lle_collect Collect Organic Layer lle_phase_sep->lle_collect dry_recon Dry Down & Reconstitute lle_collect->dry_recon spe_load Load Total Lipid Extract spe_wash Wash (Neutral Lipids) spe_load->spe_wash spe_elute Elute Phospholipids spe_wash->spe_elute spe_elute->dry_recon ppt_vortex Vortex & Incubate ppt_solvent->ppt_vortex ppt_centrifuge Centrifuge ppt_vortex->ppt_centrifuge ppt_collect Collect Supernatant ppt_centrifuge->ppt_collect lcms LC-MS/MS Analysis (Reversed-Phase, ESI+) ppt_collect->lcms dry_recon->spe_load Optional SPE Cleanup dry_recon->lcms data Data Processing & Quantification lcms->data

Caption: Workflow for this compound analysis in plasma.

VI. Conclusion

The choice of sample preparation technique for this compound analysis in plasma depends on the specific requirements of the study, including throughput needs, desired level of sample cleanup, and available instrumentation. Liquid-liquid extraction, particularly the Matyash method, offers a good balance of recovery and safety. Solid-phase extraction provides excellent cleanup and fractionation capabilities, which can be beneficial for reducing matrix effects and improving sensitivity. Protein precipitation is a rapid and simple method well-suited for high-throughput screening, although it may require more careful optimization of LC-MS/MS parameters to mitigate matrix interference. For accurate quantification, the use of a stable isotope-labeled or odd-chain internal standard, such as PC(15:0/18:1)-d7, is highly recommended to correct for variations in extraction efficiency and matrix effects. By following the detailed protocols and considering the performance characteristics outlined in this document, researchers can develop and implement robust and reliable methods for the analysis of this compound in plasma.

References

Application Note: Accurate Quantification of Pentadecanoyl Phosphatidylcholine (15:0 PC) in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pentadecanoyl phosphatidylcholine (15:0 PC) is a specific type of phospholipid where the glycerol (B35011) backbone is esterified with two pentadecanoic acid molecules, a 15-carbon saturated fatty acid. Circulating levels of pentadecanoic acid (C15:0) are recognized as a reliable biomarker for dairy fat intake.[1] Emerging research has linked higher levels of C15:0, and by extension its phospholipid forms like this compound, to various health benefits, including a lower risk of type 2 diabetes and improved cardiovascular health.[1][2][3] Given its potential as a biomarker and its role in cellular processes, the accurate and precise quantification of this compound in biological matrices such as plasma, serum, and tissues is crucial for clinical research and drug development.

This application note provides a detailed protocol for the robust quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for lipid analysis due to its high sensitivity and specificity.[4][5][6][7][8]

Principle of the Method

The quantification of this compound is achieved through a multi-step process. First, lipids are extracted from the biological sample using an organic solvent-based method to isolate them from other matrix components like proteins. An internal standard (IS), a structurally similar lipid that is not naturally present in the sample (e.g., a deuterated analog), is added at the beginning of the process to correct for variability during sample preparation and analysis.[9][10]

Following extraction, the lipid mixture is separated using High-Performance Liquid Chromatography (HPLC). A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often employed to separate lipids based on the polarity of their headgroups, which effectively isolates PC species.[4][7] The separated lipids then enter a tandem mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, a highly specific detection technique. In this mode, the instrument is set to select the specific precursor ion mass of this compound, fragment it, and monitor for a specific, characteristic product ion. For all phosphatidylcholines, this characteristic product ion is the phosphocholine (B91661) headgroup at a mass-to-charge ratio (m/z) of 184.[11][12][13] Quantification is achieved by comparing the ratio of the this compound MRM signal to the internal standard MRM signal against a calibration curve generated from standards of known concentrations.

Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extract Lipid Extraction (Protein Precipitation) Spike->Extract Dry Dry & Reconstitute Extract->Dry LC HILIC LC Separation Dry->LC MS Tandem MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Concentration Calculation Calibrate->Quantify Result Final Concentration Quantify->Result

Caption: General workflow for the quantification of this compound.

Materials and Reagents

  • Solvents: Methanol, Isopropanol (B130326) (IPA), Acetonitrile, Chloroform, Water (LC-MS Grade).

  • Standards:

    • 1,2-dipentadecanoyl-sn-glycero-3-phosphocholine (this compound) (Avanti Polar Lipids or equivalent).[14]

    • Internal Standard (IS): e.g., PC(15:0-18:1(d7)) or another non-endogenous PC standard (Avanti Polar Lipids, SPLASH LIPIDOMIX).[4][6]

  • Reagents: Ammonium formate.

  • Equipment:

    • Microcentrifuge tubes.

    • Glass tubes.

    • Pipettes and tips.

    • Vortex mixer.

    • Centrifuge (capable of 4°C and >10,000 x g).

    • Nitrogen evaporator or vacuum concentrator.

    • HPLC or UPLC system.

    • Tandem mass spectrometer with an electrospray ionization (ESI) source.

    • Analytical column: ACQUITY UPLC BEH Amide column (or equivalent HILIC column).[7]

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma/Serum

This protocol uses a simple protein precipitation method, which is efficient and high-throughput.[4]

  • Sample Thawing: Thaw frozen plasma or serum samples on ice.

  • Aliquoting: Aliquot 50 µL of each sample into a clean 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., PC(15:0-18:1(d7)) at 10 µg/mL in IPA) to each sample.

  • Protein Precipitation: Add 250 µL of ice-cold isopropanol (a 1:5 plasma to IPA ratio) to each tube.[4]

  • Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at -20°C for 10 minutes, followed by another 1-minute vortex, and then incubate at 4°C for 2 hours to complete precipitation.[4]

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Supernatant Transfer: Carefully transfer the supernatant containing the lipids to a new clean glass tube or a 96-well plate.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 95:5 Acetonitrile:Water) for LC-MS/MS analysis.

Sample_Preparation_Workflow start Start: 50 µL Plasma spike Add Internal Standard start->spike precipitate Add 250 µL Cold IPA (Protein Precipitation) spike->precipitate vortex1 Vortex 1 min precipitate->vortex1 incubate Incubate: -20°C (10 min) 4°C (2 hrs) vortex1->incubate centrifuge Centrifuge: 10,000 x g, 10 min, 4°C incubate->centrifuge transfer Collect Supernatant centrifuge->transfer dry Evaporate to Dryness transfer->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute end Ready for LC-MS/MS reconstitute->end

Caption: Step-by-step workflow for lipid extraction from plasma.
Protocol 2: LC-MS/MS Analysis

The following are typical starting parameters. Optimization may be required depending on the specific instrumentation.

Table 1: Recommended LC-MS/MS Parameters

Parameter Setting Reference
Liquid Chromatography (LC)
LC System ACQUITY I-Class UPLC or equivalent [7]
Column ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) [7]
Column Temperature 45 °C [5][7]
Mobile Phase A Acetonitrile:Water (95:5) with 10 mM Ammonium Formate
Mobile Phase B Acetonitrile:Water (50:50) with 10 mM Ammonium Formate
Flow Rate 0.4 mL/min
Injection Volume 5 µL [10][15]
Gradient Elution Time (min) % B
0.0 2
5.0 50
5.1 98
6.0 98
6.1 2
8.0 2
Mass Spectrometry (MS)
MS System Xevo TQ-S or equivalent Triple Quadrupole [5][7]
Ionization Mode Electrospray Ionization (ESI), Positive [5][7]
Capillary Voltage 2.8 kV [5][7]
Source Temperature 120 °C [5][7]
Desolvation Temp. 500 °C [5][7]
Cone Gas Flow 150 L/hr [5][7]
Desolvation Gas Flow 1000 L/hr [5][7]

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |[4][5] |

Table 2: Example MRM Transitions for this compound Quantification

Compound Precursor Ion [M+H]⁺ (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
PC(15:0/15:0) 706.6 184.1 50 30
PC(15:0/18:1(d7)) (IS) 753.6 184.1 50 35

Note: The exact precursor mass will depend on the specific this compound species being targeted (e.g., PC 15:0/15:0, PC 15:0/16:0, etc.). The product ion for all PCs is the phosphocholine headgroup (m/z 184.1).[11][12]

Data Analysis and Quantification

  • Calibration Curve: Prepare a series of calibration standards by serially diluting the this compound stock solution. The concentration range should encompass the expected concentration in the biological samples (e.g., 10 ng/mL to 5000 ng/mL).[4] Spike each calibrator with the same concentration of internal standard as the unknown samples.

  • Data Acquisition: Analyze the calibration standards and the unknown samples using the LC-MS/MS method described above.

  • Peak Integration: Integrate the chromatographic peak areas for the this compound and internal standard MRM transitions in all samples and standards.

  • Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area (AreaAnalyte / AreaIS).

  • Linear Regression: Plot the peak area ratio against the known concentration of the calibration standards. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value >0.99 is desirable.

  • Concentration Calculation: Use the regression equation to calculate the concentration of this compound in the unknown samples based on their measured peak area ratios.

Data_Analysis_Workflow cluster_standards Calibration Standards cluster_samples Unknown Samples Std_Acquire Acquire Data for Known Concentrations Std_Integrate Integrate Peak Areas (Analyte & IS) Std_Acquire->Std_Integrate Std_Ratio Calculate Area Ratio (Analyte/IS) Std_Integrate->Std_Ratio Std_Plot Plot Ratio vs. Concentration Std_Ratio->Std_Plot Std_Regress Perform Linear Regression (y = mx + c, R²) Std_Plot->Std_Regress Result Calculate Concentration using Regression Equation Std_Regress->Result Unk_Acquire Acquire Data for Unknown Samples Unk_Integrate Integrate Peak Areas (Analyte & IS) Unk_Acquire->Unk_Integrate Unk_Ratio Calculate Area Ratio (Analyte/IS) Unk_Integrate->Unk_Ratio Unk_Ratio->Result

Caption: Logic flow for quantitative data analysis.

Data Presentation

Quantitative results should be presented in clear, tabular formats.

Table 3: Example Calibration Curve Data for PC(15:0/15:0)

Concentration (ng/mL) Analyte Area IS Area Area Ratio (Analyte/IS)
10 15,500 1,050,000 0.015
50 78,000 1,075,000 0.073
250 410,000 1,100,000 0.373
1000 1,650,000 1,080,000 1.528
5000 8,450,000 1,095,000 7.717

| Regression Results | y = 0.0015x + 0.002 | R² = 0.9995 | |

Table 4: Example Quantification of this compound in Human Plasma Samples

Sample ID Analyte Area IS Area Area Ratio (Analyte/IS) Calculated Conc. (ng/mL)
Control_01 355,600 1,088,000 0.327 216.7
Control_02 398,100 1,115,000 0.357 236.7
Treated_01 621,400 1,092,000 0.569 378.0

| Treated_02 | 688,200 | 1,101,000 | 0.625 | 415.3 |

Biological Context

Phosphatidylcholines are fundamental components of cell membranes, contributing to membrane fluidity and integrity.[16] The fatty acid C15:0, which forms this compound, has been shown to have broad, clinically relevant activities. Studies indicate that C15:0 activates AMP-activated protein kinase (AMPK) and inhibits the mechanistic target of rapamycin (B549165) (mTOR), both of which are central regulators of metabolism and cellular aging.[2] The activation of AMPK and inhibition of mTOR are associated with enhanced longevity and healthspan, suggesting a mechanism by which dietary intake of C15:0 may exert its beneficial effects.[2]

AMPK_mTOR_Pathway C150 C15:0 (from this compound) AMPK AMPK C150->AMPK activates mTOR mTOR C150->mTOR inhibits Health Improved Metabolism & Healthspan AMPK->Health Aging Cellular Aging & Proliferation mTOR->Aging

Caption: Simplified pathway showing the effect of C15:0.

References

Application of 1,2-dipentadecanoyl-sn-glycero-3-phosphocholine (15:0 PC) in Studying Membrane Fluidity Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Membrane fluidity is a critical biophysical parameter that governs the functions of cellular membranes, including signal transduction, transport, and protein activity. The composition of the lipid bilayer, particularly the length and saturation of the fatty acyl chains of phospholipids (B1166683), is a key determinant of membrane fluidity. 1,2-dipentadecanoyl-sn-glycero-3-phosphocholine (15:0 PC) is a saturated phosphatidylcholine with 15-carbon acyl chains. As an odd-chain phospholipid, it serves as a valuable tool in membrane biophysics research to probe the effects of subtle changes in bilayer thickness and acyl chain packing on membrane fluidity and the behavior of membrane-associated proteins. This document provides detailed protocols for the use of this compound in studying membrane fluidity dynamics.

Key Applications of this compound in Membrane Fluidity Studies

  • Investigating the Effect of Acyl Chain Length: By comparing the properties of membranes composed of this compound with those made from more common even-chain phospholipids like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (14:0 PC, DMPC) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (16:0 PC, DPPC), researchers can elucidate the precise impact of a single methylene (B1212753) group on membrane fluidity, phase behavior, and protein-lipid interactions.

  • Probing Protein-Membrane Interactions: this compound vesicles can be used to study how proteins sense and respond to changes in membrane fluidity and thickness. For example, studies have utilized this compound to understand how proteins like α-synuclein detect changes in membrane fluidity.[1]

  • Model Membrane Systems: this compound is used to create model membranes with specific, well-defined physical properties. These model systems are instrumental in isolating and understanding the contributions of individual lipid species to the collective behavior of the membrane.

Physicochemical Properties of this compound

The physical properties of this compound are compared with other common saturated phosphatidylcholines in the table below.

Property1,2-dipentadecanoyl-sn-glycero-3-phosphocholine (this compound)1,2-dimyristoyl-sn-glycero-3-phosphocholine (14:0 PC, DMPC)1,2-dipalmitoyl-sn-glycero-3-phosphocholine (16:0 PC, DPPC)
Molecular Formula C₃₈H₇₆NO₈PC₃₆H₇₂NO₈PC₄₀H₈₀NO₈P
Molecular Weight 705.99 g/mol 677.93 g/mol 734.04 g/mol
Acyl Chain Composition 15:0/15:014:0/14:016:0/16:0
Gel-to-Liquid Crystalline Phase Transition Temperature (Tm) 33-34 °C[1][2]~24 °C~41 °C

Experimental Workflow

The general workflow for studying membrane fluidity using this compound involves the preparation of liposomes (vesicles), incorporation of a fluorescent probe, and subsequent measurement of a fluorescence parameter that is sensitive to the membrane environment.

experimental_workflow cluster_prep Liposome Preparation cluster_assay Membrane Fluidity Assay cluster_output Output lipid_film 1. Dry this compound Lipid Film hydration 2. Hydration of Lipid Film lipid_film->hydration sizing 3. Liposome Sizing (Extrusion/Sonication) hydration->sizing probe_inc 4. Fluorescent Probe Incubation sizing->probe_inc measurement 5. Fluorescence Measurement probe_inc->measurement analysis 6. Data Analysis measurement->analysis gp_value Laurdan GP Value analysis->gp_value anisotropy DPH Anisotropy (r) analysis->anisotropy

Caption: General experimental workflow for membrane fluidity studies using this compound liposomes.

Protocols

Protocol 1: Preparation of this compound Large Unilamellar Vesicles (LUVs)

This protocol describes the preparation of LUVs using the thin-film hydration and extrusion method.

Materials:

  • 1,2-dipentadecanoyl-sn-glycero-3-phosphocholine (this compound) powder

  • Chloroform (B151607) (HPLC grade)

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Rotary evaporator

  • Nitrogen or Argon gas stream

  • Vacuum pump

  • Water bath or heating block

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials or round-bottom flasks

Procedure:

  • Lipid Film Formation:

    • Dissolve a known amount of this compound in chloroform in a glass vial or round-bottom flask.

    • Remove the chloroform using a gentle stream of nitrogen or argon gas while rotating the vial to create a thin, even film of lipid on the bottom.

    • Place the vial under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the desired volume of hydration buffer to the dried lipid film. The buffer should be pre-heated to a temperature above the Tm of this compound (e.g., 45-50 °C).

    • Vortex the vial vigorously for several minutes to disperse the lipid film, creating a milky suspension of multilamellar vesicles (MLVs).

    • Incubate the suspension at a temperature above the Tm of this compound for 1 hour, with intermittent vortexing every 15 minutes.

  • Extrusion:

    • Assemble the mini-extruder with a 100 nm pore size polycarbonate membrane according to the manufacturer's instructions.

    • Equilibrate the extruder and a gas-tight syringe to the same temperature as the lipid suspension (above Tm).

    • Draw the MLV suspension into one of the syringes.

    • Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times). This will produce a translucent suspension of LUVs.

  • Storage:

    • Store the LUV suspension at a temperature above the Tm of this compound to prevent aggregation and fusion. For short-term storage, 4 °C can be used, but the vesicles should be warmed above their Tm before use.

Protocol 2: Membrane Fluidity Measurement using Laurdan Generalized Polarization (GP)

Laurdan is a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment. In a more ordered (gel phase) membrane, water penetration is limited, and Laurdan has a blue-shifted emission. In a more fluid (liquid-crystalline phase) membrane, water molecules can penetrate the bilayer, leading to a red-shifted emission. The GP value quantifies this spectral shift.

Materials:

  • This compound LUV suspension (from Protocol 1)

  • Laurdan stock solution (e.g., 1 mM in ethanol (B145695) or DMSO)

  • Fluorometer with temperature control and polarizers (optional, but recommended)

  • Cuvettes

Procedure:

  • Probe Labeling:

    • Add a small aliquot of the Laurdan stock solution to the this compound LUV suspension to achieve a final probe-to-lipid molar ratio of approximately 1:200 to 1:500.

    • Incubate the mixture in the dark at a temperature above the Tm of this compound for 20-30 minutes to allow the probe to incorporate into the lipid bilayer.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to 365 nm.

    • Record the emission spectra from 400 nm to 550 nm.

    • Alternatively, measure the fluorescence intensities at the emission maxima of Laurdan in the ordered and disordered phases, typically around 440 nm (I₄₄₀) and 490 nm (I₄₉₀).

    • For temperature-dependent studies, measurements should be taken at various temperatures, allowing the sample to equilibrate at each temperature for at least 5 minutes before measurement.

  • Data Analysis:

    • Calculate the Generalized Polarization (GP) value using the following equation: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀)

    • GP values range from +1 (highly ordered) to -1 (highly disordered). A decrease in GP corresponds to an increase in membrane fluidity.

laurdan_principle cluster_ordered Ordered Membrane (Gel Phase) cluster_disordered Disordered Membrane (Liquid Crystalline Phase) img_ordered label_gp GP = (I_440 - I_490) / (I_440 + I_490) label_ordered Limited water penetration Blue-shifted emission (I_440) img_disordered label_disordered Increased water penetration Red-shifted emission (I_490) probe Laurdan Probe

Caption: Principle of Laurdan GP for measuring membrane fluidity.

Protocol 3: Membrane Fluidity Measurement using DPH Fluorescence Anisotropy

1,6-diphenyl-1,3,5-hexatriene (DPH) is a hydrophobic fluorescent probe that partitions into the hydrocarbon core of the lipid bilayer. Its rotational motion is restricted in a more ordered membrane, resulting in higher fluorescence anisotropy (or polarization). In a more fluid membrane, DPH rotates more freely, leading to lower anisotropy.

Materials:

  • This compound LUV suspension (from Protocol 1)

  • DPH stock solution (e.g., 2 mM in tetrahydrofuran)

  • Fluorometer with temperature control and polarizers

  • Cuvettes

Procedure:

  • Probe Labeling:

    • Dilute the DPH stock solution into the hydration buffer with vigorous vortexing to create a clear aqueous dispersion.

    • Add the DPH dispersion to the this compound LUV suspension to a final probe-to-lipid molar ratio of approximately 1:500.

    • Incubate the mixture in the dark at a temperature above the Tm of this compound for at least 30 minutes.

  • Fluorescence Anisotropy Measurement:

    • Set the excitation wavelength to 355 nm and the emission wavelength to 430 nm.

    • Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).

    • Measure the correction factor (G-factor) by orienting the excitation polarizer horizontally and measuring the emission intensities with the emission polarizer oriented vertically (I_HV) and horizontally (I_HH). The G-factor is calculated as G = I_HV / I_HH.

  • Data Analysis:

    • Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

    • Anisotropy values typically range from 0 to 0.4. A decrease in anisotropy (r) indicates an increase in membrane fluidity.

Expected Results

When using this compound vesicles, a sharp decrease in Laurdan GP and DPH anisotropy is expected around its phase transition temperature of 33-34 °C.[1][2] Below this temperature, the membrane will be in a more ordered gel state, characterized by high GP and anisotropy values. Above the Tm, the membrane will transition to a more fluid liquid-crystalline state, resulting in lower GP and anisotropy values. Comparing these results to those obtained with DMPC (Tm ~24 °C) and DPPC (Tm ~41 °C) will demonstrate the effect of acyl chain length on membrane fluidity.

Troubleshooting

  • Low fluorescence signal: Ensure complete removal of the organic solvent during lipid film preparation. Check the probe concentration and ensure it has been properly incorporated into the vesicles.

  • Precipitation of vesicles: Maintain the temperature of the vesicle suspension above the Tm of this compound during experiments to prevent aggregation.

  • Inconsistent results: Ensure accurate temperature control of the sample. Vesicle size and lamellarity can affect the results, so ensure consistent preparation methods.

Conclusion

This compound is a valuable tool for researchers studying membrane biophysics. Its unique odd-numbered acyl chain length allows for fine-tuned investigations into the relationship between lipid structure and membrane fluidity. The protocols outlined in this document provide a framework for utilizing this compound in standard membrane fluidity assays, enabling detailed characterization of model membranes and their interactions with other molecules.

References

Application Notes and Protocols for Reconstitution of Membrane Proteins using 15:0 PC-Based Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functional and structural analysis of membrane proteins is a cornerstone of modern biological research and drug development. Reconstituting purified membrane proteins into a controlled lipid environment, such as liposomes, is a critical step to study their activity in a native-like state, free from the complexities of the cellular membrane.[1][2][3] This document provides detailed protocols for the reconstitution of membrane proteins into liposomes formulated with 15:0 Phosphatidylcholine (PC), also known as pentadecanoyl-phosphatidylcholine.

15:0 PC is a saturated phospholipid with a 15-carbon acyl chain. The choice of lipid is crucial as the physical properties of the bilayer, such as thickness and fluidity, can significantly impact the function of the reconstituted protein.[] The phase transition temperature (Tm) of this compound is 35°C, a key parameter to consider during the experimental procedures.[5]

Preparation of this compound Unilamellar Liposomes

The preparation of unilamellar liposomes of a defined size is a prerequisite for successful and reproducible membrane protein reconstitution.[1][6] The extrusion method is a common and effective technique for producing such liposomes.[1][7]

Experimental Protocol: Liposome (B1194612) Preparation by Extrusion
  • Lipid Film Formation:

    • In a round-bottom flask, add the desired amount of this compound dissolved in chloroform (B151607).

    • Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.

    • To ensure complete removal of the solvent, place the flask under a high vacuum for at least 2 hours.

  • Hydration:

    • Hydrate the lipid film with the desired buffer (e.g., 20 mM HEPES, 150 mM KCl, pH 7.4) by vortexing vigorously.[8] The temperature of the buffer should be above the phase transition temperature of this compound (i.e., >35°C) to ensure efficient hydration.

    • This initial hydration results in the formation of multilamellar vesicles (MLVs).[6]

  • Freeze-Thaw Cycles:

    • Subject the MLV suspension to 5-10 freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath (above 35°C).[7] This step helps to increase the lamellarity and encapsulation efficiency.

  • Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm or 400 nm).[7]

    • Heat the extruder and the hydrated lipid suspension to a temperature above the Tm of this compound.

    • Pass the lipid suspension through the membrane 11-21 times. This process forces the MLVs through the pores, resulting in the formation of unilamellar liposomes of a defined size.[7]

    • The resulting liposome solution can be stored at 4°C.

Reconstitution of Membrane Proteins into this compound Liposomes

The most common method for reconstituting membrane proteins into pre-formed liposomes is the detergent-mediated approach.[1][3] This involves solubilizing the purified protein in a detergent and then removing the detergent to allow the protein to insert into the lipid bilayer.

Experimental Protocol: Detergent-Mediated Reconstitution
  • Protein and Liposome Preparation:

    • Purify the membrane protein of interest using standard chromatography techniques, ensuring it is stable in a suitable detergent (e.g., DDM, Triton X-100).[8][9]

    • Prepare this compound liposomes as described in the previous section.

  • Detergent Destabilization of Liposomes:

    • Thaw the pre-formed this compound liposomes and dilute them to the desired concentration (e.g., 4 mg/ml) in the reconstitution buffer.[7]

    • Titrate the liposome suspension with a detergent stock solution (e.g., 10% Triton X-100) while monitoring the optical density at 540 nm.[9] This allows for the determination of the optimal detergent concentration for liposome destabilization, which is crucial for efficient protein incorporation.[3][9]

  • Protein Incorporation:

    • Add the purified, detergent-solubilized membrane protein to the destabilized liposomes at a specific protein-to-lipid ratio (w/w).[7][8] This ratio needs to be optimized for each protein and can range from 1:50 to 1:1000.[8][10]

    • Incubate the mixture for 30-60 minutes at a temperature above the Tm of this compound, with gentle agitation.[6][8]

  • Detergent Removal:

    • Remove the detergent to allow the formation of proteoliposomes. A common method is the use of Bio-Beads SM-2.[6][7]

    • Add washed Bio-Beads to the protein-lipid-detergent mixture at a ratio of approximately 10:1 (w/w) of wet Bio-Beads to detergent.[6]

    • Incubate the mixture for 1-2 hours at a temperature above the Tm of this compound, followed by an overnight incubation at 4°C with fresh Bio-Beads.[6]

  • Proteoliposome Isolation:

    • Carefully remove the Bio-Beads.

    • To separate the proteoliposomes from empty liposomes and aggregated protein, perform a density gradient centrifugation (e.g., sucrose (B13894) or Ficoll gradient).[6]

    • Collect the fractions containing the proteoliposomes and analyze them by SDS-PAGE to confirm the presence of the reconstituted protein.

Functional Analysis of Reconstituted Membrane Proteins

Once the membrane protein is successfully reconstituted into this compound liposomes, its function can be assessed using various assays. The choice of assay depends on the specific protein. For transport proteins, flux assays are commonly employed.

Experimental Protocol: Proton Transport Assay using ACMA Fluorescence Quenching

This protocol is suitable for assessing the function of proton pumps or channels reconstituted into liposomes.

  • Assay Buffer and Reagents:

    • Assay Buffer: e.g., 10 mM HEPES, 150 mM KCl, pH 7.4.

    • ACMA (9-amino-6-chloro-2-methoxyacridine) stock solution.

    • Reagents to generate a proton gradient (e.g., ATP for an ATP-driven proton pump).

  • Measurement:

    • In a fluorometer cuvette, add the assay buffer and the reconstituted proteoliposomes.

    • Add ACMA to a final concentration of ~1 µM.

    • Monitor the baseline fluorescence of ACMA (Excitation: ~410 nm, Emission: ~480 nm).

    • Initiate the transport reaction by adding the substrate (e.g., ATP).

    • The transport of protons into the liposomes will quench the ACMA fluorescence.[11]

    • The rate of fluorescence quenching is proportional to the proton transport activity.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the reconstitution of membrane proteins into liposomes. Note that these are general ranges, and optimal conditions should be determined empirically for each specific protein and lipid system.

ParameterTypical RangeReference
Liposome Preparation
Lipid Concentration10-25 mg/ml[7][8]
Extruder Pore Size100 - 400 nm[7]
Reconstitution
Protein-to-Lipid Ratio (w/w)1:50 - 1:1000[7][8][10]
Detergent ConcentrationEmpirically determined by titration[9]
Bio-Beads to Detergent Ratio (w/w)10:1[6]
Functional Assay (ACMA)
ACMA Concentration~1 µM[11]

Visualizations

Experimental Workflow

experimental_workflow cluster_liposome_prep 1. This compound Liposome Preparation cluster_reconstitution 2. Membrane Protein Reconstitution cluster_analysis 3. Functional Analysis lipid_film Lipid Film Formation (this compound in Chloroform) hydration Hydration (>35°C) (Formation of MLVs) lipid_film->hydration freeze_thaw Freeze-Thaw Cycles hydration->freeze_thaw extrusion Extrusion (>35°C) (Formation of Unilamellar Liposomes) freeze_thaw->extrusion destabilization Detergent Destabilization of Liposomes extrusion->destabilization protein_prep Purified Membrane Protein (in Detergent) incorporation Protein Incorporation (Protein + Liposomes + Detergent) protein_prep->incorporation destabilization->incorporation detergent_removal Detergent Removal (e.g., Bio-Beads) incorporation->detergent_removal isolation Proteoliposome Isolation (Density Gradient Centrifugation) detergent_removal->isolation functional_assay Functional Assay (e.g., ACMA Fluorescence Quenching) isolation->functional_assay data_analysis Data Analysis functional_assay->data_analysis

Caption: Workflow for the reconstitution and functional analysis of membrane proteins.

Generic Signaling Pathway

signaling_pathway cluster_membrane Liposome Bilayer (this compound) receptor Reconstituted Membrane Protein (e.g., Receptor) g_protein Effector Protein 1 (e.g., G-protein) receptor->g_protein Activation ligand Extracellular Ligand (e.g., Drug Candidate) ligand->receptor Binding enzyme Downstream Enzyme g_protein->enzyme Modulation second_messenger Second Messenger enzyme->second_messenger Production cellular_response Cellular Response (Measurable Output) second_messenger->cellular_response

Caption: Generic signaling cascade initiated by a reconstituted membrane protein.

References

Application Note: Advanced Analytical Techniques for the Detection of 15:0 Phosphatidylcholine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphatidylcholines (PCs) are a major class of phospholipids (B1166683) that are essential components of eukaryotic cell membranes, playing crucial roles in membrane integrity, signaling, and metabolism.[1][2] PCs containing odd-chain fatty acids, such as pentadecanoic acid (15:0), are of growing interest in biomedical research. The 15:0 fatty acid moiety is primarily derived from dietary sources like dairy products and milk fat.[3][4] Accurate detection and quantification of specific PC species like 15:0 phosphatidylcholine are critical for understanding its biological roles and for biomarker discovery in various diseases.

This application note details advanced analytical techniques for the sensitive and specific detection of 15:0 phosphatidylcholine, focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We provide detailed protocols for sample preparation and analysis, along with examples of data presentation and visualization of relevant biological pathways and experimental workflows.

Principle and Methodology: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the state-of-the-art technique for lipid analysis due to its high sensitivity, specificity, and throughput.[5][6] The methodology involves three key steps:

  • Sample Preparation: Extraction of lipids from the biological matrix (e.g., plasma, tissue, cells) while removing interfering substances like proteins.

  • Chromatographic Separation: Separation of different lipid classes using liquid chromatography. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for separating lipids based on the polarity of their headgroups, which can reduce ion suppression and aid in identification.[7]

  • Mass Spectrometric Detection: Ionization of the separated lipids and detection using a mass spectrometer. Tandem mass spectrometry (MS/MS) in modes such as Multiple Reaction Monitoring (MRM) or Precursor Ion Scanning provides high specificity for quantifying target lipids. For PCs, a common strategy in positive ion mode is to scan for the precursor of the characteristic phosphocholine (B91661) headgroup fragment at m/z 184.[7][8]

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma

This protocol describes a simple protein precipitation method for extracting lipids from plasma samples, suitable for high-throughput analysis.[7]

Materials:

  • Plasma samples (stored at -80°C)

  • Isopropanol (B130326) (IPA), pre-cooled to -20°C

  • Internal Standard (IS): A stable isotope-labeled PC standard (e.g., PC (15:0/18:1)-d7)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge (capable of 10,000 x g and 4°C)

  • Glass vials for LC-MS/MS analysis

Procedure:

  • Thaw plasma samples on ice.

  • Spike the plasma sample with the internal standard to the desired final concentration.

  • Add 5 volumes of pre-cooled isopropanol to 1 volume of plasma (e.g., 250 µL IPA to 50 µL plasma).

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the samples at -20°C for 10 minutes to facilitate protein precipitation.

  • Vortex the mixture again for 1 minute.

  • Incubate at 4°C for 2 hours to ensure complete protein precipitation.[7]

  • Centrifuge the samples at 10,300 x g for 10 minutes at 4°C.[7]

  • Carefully transfer the supernatant, containing the lipid extract, to a clean glass vial for LC-MS/MS analysis.

Note: For tissue samples, homogenization followed by a Folch or Bligh and Dyer liquid-liquid extraction is recommended for more comprehensive lipid recovery.[8][9]

Protocol 2: HILIC-MS/MS Analysis of 15:0 Phosphatidylcholine

This protocol provides a general procedure for the targeted analysis of PCs using a HILIC-based LC-MS/MS method.[7]

Instrumentation:

  • UPLC/HPLC system (e.g., Waters ACQUITY UPLC I-Class)[7]

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole like Sciex QTRAP or Waters TQ-S)[7]

LC Conditions:

  • Column: HILIC column (e.g., ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm)

  • Mobile Phase A: Acetonitrile/Water (95:5, v/v) with 10 mM Ammonium Formate

  • Mobile Phase B: Acetonitrile/Water (50:50, v/v) with 10 mM Ammonium Formate

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2-10 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0.0 min: 0% B

    • 5.0 min: 10% B

    • 5.5 min: 50% B

    • 6.0 min: 50% B

    • 6.5 min: 0% B

    • 8.0 min: 0% B

MS Conditions (Positive Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Spray Voltage: 5200 V

  • Source Temperature: 200°C[8]

  • MRM Transitions:

    • The specific precursor ion (Q1) for 15:0 PC species (e.g., LysoPC 15:0, PC 15:0/16:0, PC 15:0/18:1) must be calculated based on its molecular weight.

    • The characteristic product ion (Q3) for all PCs is the phosphocholine headgroup at m/z 184.07 .[7]

    • Example: For LysoPC(15:0/0:0) ([M+H]+ = 482.32), the MRM transition would be 482.3 -> 184.1.[10]

  • Collision Energy: Optimize for each specific PC species (typically 30-45 V).[8]

Data Presentation

Quantitative data should be presented clearly to allow for easy interpretation and comparison. Calibration curves are generated by spiking a matrix (e.g., pooled plasma) with known concentrations of a stable isotope-labeled standard.[7]

Table 1: Representative Quantitative Parameters for Phosphatidylcholine Analysis using HILIC-LC-MS/MS

ParameterValueAnalyte ExampleNotes
Technique HILIC-LC-MS/MS-Provides separation by class, reducing matrix effects.[7]
Ionization Mode ESI Positive-Detects the characteristic m/z 184 headgroup fragment.[7]
Calibration Range 16 – 8000 ng/mLPC (15:0/18:1)-d7Demonstrates a wide dynamic range for quantification.[7]
Reproducibility CV < 30%Endogenous PCsTypical acceptance criteria for large cohort studies.[7]
Linearity (R²) > 0.95PC (15:0/18:1)-d7Indicates a strong correlation in the calibration curve.[7]

Data in this table is adapted from a high-throughput targeted phospholipid screen and serves as an example of typical performance.[7]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample collection to data analysis for the detection of 15:0 Phosphatidylcholine.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike Internal Standard (e.g., PC-d7) Sample->Spike Add IS Extract Lipid Extraction (Protein Precipitation or LLE) Spike->Extract Remove Proteins LC HILIC Separation (Separation by Polarity) Extract->LC Inject Extract MS Tandem MS Detection (MRM Scan Mode) LC->MS Eluent Transfer Process Peak Integration & Quantification MS->Process Acquire Data Report Data Reporting (Concentration Tables) Process->Report Generate Results

Caption: Workflow for this compound detection using LC-MS/MS.

Signaling Pathway

Phosphatidylcholine is synthesized in eukaryotes primarily through two pathways: the Kennedy pathway and the methylation pathway.[2] The Kennedy pathway is the major route in animals.

G cluster_kennedy Kennedy Pathway (Major Route) cluster_methylation Methylation Pathway Choline Choline PCholine Phosphocholine Choline->PCholine Choline Kinase CDPCholine CDP-Choline PCholine->CDPCholine CTP:Phosphocholine Cytidylyltransferase PC Phosphatidylcholine (e.g., this compound) CDPCholine->PC DAG Diacylglycerol (DAG) (containing 15:0) DAG->PC Choline- phosphotransferase PE Phosphatidylethanolamine (PE) PC2 Phosphatidylcholine PE->PC2 PEMT (3x Methylation)

Caption: Simplified overview of Phosphatidylcholine biosynthesis pathways.

References

Application Notes and Protocols for Creating Supported Phospholipid Bilayers with 15:0 PC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Supported phospholipid bilayers (SPBs) are powerful tools in biomedical research and drug development, serving as simplified models of cell membranes.[1] They consist of a single lipid bilayer supported on a solid substrate, such as silica (B1680970) or mica, separated by a thin layer of water.[1] This configuration allows for the study of membrane-related phenomena in a stable and controlled environment. 1,2-dipentadecanoyl-sn-glycero-3-phosphocholine (15:0 PC) is a saturated phosphatidylcholine with 15-carbon acyl chains.[2] The use of synthetic lipids with defined chain lengths like this compound allows for precise control over the physical properties of the model membrane, such as its phase behavior. The gel-to-liquid crystalline phase transition temperature (Tm) of this compound is 35°C.[3][4] This property is crucial for the formation of SPBs, which is typically carried out at temperatures above the Tm to ensure the lipids are in a fluid state.[5]

This document provides a detailed protocol for the creation of high-quality SPBs using this compound via the vesicle fusion method. It also outlines key characterization techniques to validate the formation and quality of the bilayer.

Materials and Reagents

Material/ReagentSupplier ExamplePurpose
1,2-dipentadecanoyl-sn-glycero-3-phosphocholine (this compound)Avanti Polar LipidsPrimary lipid for bilayer formation
Chloroform (B151607)Sigma-AldrichSolvent for lipid stock solution
Tris BufferThermo Fisher ScientificComponent of the working buffer
Sodium Chloride (NaCl)Sigma-AldrichComponent of the working buffer
Calcium Chloride (CaCl2)Sigma-AldrichPromotes vesicle fusion
Hydrochloric Acid (HCl)Sigma-AldrichpH adjustment
Deionized (DI) Water (18.2 MΩ·cm)MilliporeSigmaSolvent for buffers
Substrates (e.g., silica-coated sensors, mica discs)Quartz Pro, Ted Pella, Inc.Support for the lipid bilayer
Mini-ExtruderAvanti Polar LipidsTo create unilamellar vesicles
Polycarbonate Membranes (100 nm pore size)Avanti Polar LipidsFor vesicle extrusion
Nitrogen Gas (High Purity)AirgasTo evaporate chloroform
Vacuum DesiccatorVWRTo completely dry the lipid film

Experimental Protocols

Preparation of this compound Small Unilamellar Vesicles (SUVs)

This protocol is for the preparation of SUVs by the extrusion method, which produces vesicles with a controlled size distribution.

a. Lipid Film Formation:

  • In a clean glass vial, add the desired amount of this compound in chloroform to achieve a final lipid concentration of 1 mg/mL in the desired buffer volume.

  • Dry the lipid solution under a gentle stream of high-purity nitrogen gas while rotating the vial to form a thin, even lipid film on the bottom and lower walls of the vial.

  • Place the vial in a vacuum desiccator for at least 2 hours to ensure complete removal of any residual chloroform.

b. Hydration:

  • Prepare the working buffer: 10 mM Tris, 150 mM NaCl, pH 7.5.

  • Add the desired volume of the working buffer to the dried lipid film to achieve a final lipid concentration of 1 mg/mL.

  • Vortex the vial for 1-2 minutes to hydrate (B1144303) the lipid film. The solution will appear milky due to the formation of multilamellar vesicles (MLVs).

c. Extrusion:

  • Assemble the mini-extruder with a 100 nm pore size polycarbonate membrane according to the manufacturer's instructions.

  • Hydrate the membrane with the working buffer.

  • Heat the extruder and the hydrated lipid suspension to a temperature above the Tm of this compound (e.g., 40-45°C).

  • Draw the MLV suspension into one of the gas-tight syringes.

  • Pass the lipid suspension through the membrane at least 21 times. This will result in a clear or slightly opalescent solution of small unilamellar vesicles (SUVs).

Substrate Preparation

Proper cleaning of the substrate is critical for the formation of a high-quality SPB. The following is a general protocol for silica substrates.

  • Clean the silica substrates by sonicating in a 2% sodium dodecyl sulfate (B86663) (SDS) solution for 20 minutes.

  • Rinse the substrates thoroughly with deionized water.

  • Dry the substrates with a stream of high-purity nitrogen gas.

  • Treat the substrates with UV-Ozone for 15-20 minutes to remove any organic contaminants and render the surface hydrophilic.

Supported Phospholipid Bilayer (SPB) Formation by Vesicle Fusion

The vesicle fusion method is a straightforward technique for forming SPBs.[6]

  • Prepare the vesicle solution for deposition. Dilute the 1 mg/mL this compound SUV stock to a final concentration of 0.1 mg/mL in the working buffer.

  • Add 2 mM CaCl2 to the diluted vesicle solution. Divalent cations like Ca2+ promote the fusion of negatively charged or zwitterionic vesicles to the negatively charged silica surface.[1]

  • Place the cleaned substrate in a suitable chamber (e.g., a QCM-D flow cell or a custom-built chamber for AFM).

  • Introduce the vesicle solution to the substrate.

  • Incubate at a temperature above the Tm of this compound (e.g., 40°C) for 30-60 minutes. This allows the vesicles to adsorb to the surface, rupture, and fuse to form a continuous bilayer.[5]

  • Rinse the chamber thoroughly with the working buffer (without vesicles) to remove any non-fused or loosely adsorbed vesicles. The flow rate should be gentle to avoid disrupting the newly formed bilayer.

Characterization of this compound Supported Lipid Bilayers

The formation and quality of the SPB should be verified using surface-sensitive techniques.

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D monitors the change in frequency (Δf) and dissipation (ΔD) of an oscillating quartz crystal sensor as material adsorbs to its surface.[7] This technique provides real-time information on the mass and viscoelastic properties of the adsorbed layer, making it ideal for monitoring SPB formation.[8]

Expected Results:

  • Vesicle Adsorption: A decrease in frequency (increase in mass) and an increase in dissipation (soft, hydrated vesicle layer).

  • Vesicle Rupture and Bilayer Formation: A sharp increase in frequency (loss of trapped water, lower mass) and a decrease in dissipation (a more rigid, planar bilayer).

  • Final Bilayer: A stable frequency shift of approximately -25 Hz and a low dissipation shift (<1 x 10^-6) are indicative of a complete and rigid bilayer.

Atomic Force Microscopy (AFM)

AFM provides high-resolution topographical images of the SPB surface, allowing for the direct visualization of bilayer quality, including defects and homogeneity.

Expected Results:

  • A smooth, continuous surface with a low root-mean-square (RMS) roughness (typically < 0.5 nm).

  • The thickness of the bilayer can be measured by imaging areas with defects or by intentionally scratching the bilayer. The expected thickness of a this compound bilayer is approximately 4-5 nm.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is used to assess the lateral mobility of lipids within the SPB, confirming the fluidity of the membrane.[9] This requires incorporating a small amount (e.g., 0.5 mol%) of a fluorescently labeled lipid into the vesicle preparation.

Expected Results:

  • After photobleaching a small area of the bilayer, the fluorescence intensity in that area should recover over time as fluorescent lipids from the surrounding area diffuse in.

  • A high mobile fraction (typically > 90%) indicates a fluid and continuous bilayer.

Data Presentation

Table 1: Recommended Experimental Parameters for this compound SPB Formation

ParameterRecommended ValueNotes
This compound Vesicle Concentration0.1 mg/mLConcentrations between 0.05 - 0.5 mg/mL can be effective.[10]
Buffer10 mM Tris, 150 mM NaCl, pH 7.5A common physiological buffer.
Divalent Cation Concentration2 mM CaCl2Essential for promoting fusion on silica substrates.[1]
Incubation Temperature40°CMust be above the Tm of this compound (35°C).[3][4]
Incubation Time30 - 60 minutesSufficient time for vesicle adsorption and fusion.
SubstrateSilica, MicaHydrophilic surfaces are required.

Table 2: Expected Quantitative Characterization Results for a this compound SPB (Note: Specific experimental values for this compound are not widely reported. These values are based on typical results for similar saturated phosphatidylcholines.)

Characterization TechniqueParameterExpected Value/Observation
QCM-D Final Frequency Shift (Δf)~ -25 Hz
Final Dissipation Shift (ΔD)< 1 x 10^-6
AFM Bilayer Thickness4 - 5 nm
RMS Roughness< 0.5 nm
FRAP Mobile Fraction> 90%
Diffusion Coefficient (D)1 - 5 µm²/s

Visualizations

experimental_workflow cluster_vesicle_prep 1. This compound Vesicle Preparation cluster_substrate_prep 2. Substrate Preparation cluster_spb_formation 3. SPB Formation cluster_characterization 4. Characterization lipid_film Lipid Film Formation hydration Hydration lipid_film->hydration extrusion Extrusion (100 nm) hydration->extrusion incubation Incubation with Vesicles (0.1 mg/mL, 2 mM CaCl2, 40°C) extrusion->incubation cleaning Cleaning (SDS, DI Water) drying Drying (N2) cleaning->drying uv_ozone UV-Ozone Treatment drying->uv_ozone uv_ozone->incubation rinsing Rinsing with Buffer incubation->rinsing qcmd QCM-D rinsing->qcmd afm AFM rinsing->afm frap FRAP rinsing->frap

Caption: Experimental workflow for creating and characterizing this compound supported phospholipid bilayers.

qcmd_profile t0 t1 t2 t3 t4 Time y_f Δf y_d ΔD f_start f_adsorption_start f_start->f_adsorption_start Buffer Baseline f_adsorption_end f_adsorption_start->f_adsorption_end Vesicle Adsorption f_rupture_end f_adsorption_end->f_rupture_end Vesicle Rupture f_final f_rupture_end->f_final Bilayer Formation d_start d_adsorption_start d_start->d_adsorption_start d_adsorption_end d_adsorption_start->d_adsorption_end d_rupture_end d_adsorption_end->d_rupture_end d_final d_rupture_end->d_final event1 Add Vesicles event2 Rinse

Caption: Idealized QCM-D profile for the formation of a supported phospholipid bilayer.

References

Application Note: Probing Thermal Transitions of 15:0 PC Lipid Bilayers with In-Situ Temperature-Dependent Atomic Force Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,2-dipentadecanoyl-sn-glycero-3-phosphocholine (15:0 PC) is a saturated phosphatidylcholine containing two 15-carbon fatty acid chains. Understanding the thermotropic behavior of lipid bilayers composed of this compound is crucial for various applications, including the development of drug delivery systems and model cell membranes. In-situ temperature-dependent atomic force microscopy (AFM) offers a powerful platform to investigate the nanoscale structural and mechanical changes of this compound bilayers as they undergo phase transitions. This application note provides a detailed protocol for utilizing in-situ temperature-dependent AFM to characterize this compound supported lipid bilayers (SLBs).

Physical Properties of this compound

PropertyValueReference
Main Phase Transition Temperature (Tm)35°C[1][2]
Molecular FormulaC38H76NO8P[3]
Molecular Weight706.002 g/mol

Principle of Temperature-Dependent AFM of Lipid Bilayers

AFM is a high-resolution imaging technique that can visualize the topography of surfaces at the nanoscale.[4][5] In the context of lipid bilayers, AFM can distinguish between different lipid phases (e.g., gel and fluid) based on differences in their height and mechanical properties.[5][6] By integrating a temperature control unit, in-situ AFM allows for the real-time observation of lipid bilayer dynamics as a function of temperature.[7][8]

As the temperature of a this compound supported lipid bilayer is increased through its main phase transition temperature (Tm = 35°C), the bilayer will transform from a more ordered, thicker gel phase (Lβ) to a less ordered, thinner fluid phase (Lα). This transition is accompanied by changes in the mechanical properties of the bilayer, such as a decrease in the force required to puncture the membrane (breakthrough force).[7][9]

Experimental Workflow

The following diagram illustrates the general workflow for preparing and analyzing this compound supported lipid bilayers using in-situ temperature-dependent AFM.

experimental_workflow Experimental Workflow cluster_prep Sample Preparation cluster_afm In-Situ Temperature-Dependent AFM cluster_analysis Data Analysis Liposome_Formation 1. This compound Liposome Formation SLB_Formation 2. Supported Lipid Bilayer (SLB) Formation Liposome_Formation->SLB_Formation Vesicle Fusion AFM_Setup 3. AFM Setup and Equilibration SLB_Formation->AFM_Setup Imaging 4. Topographical Imaging Across Tm AFM_Setup->Imaging Force_Spectroscopy 5. Force Spectroscopy Measurements Imaging->Force_Spectroscopy Image_Analysis 6. Image Analysis (Height, Defects) Force_Spectroscopy->Image_Analysis Data_Interpretation 8. Data Interpretation Image_Analysis->Data_Interpretation Force_Curve_Analysis 7. Force Curve Analysis (Breakthrough Force) Force_Curve_Analysis->Data_Interpretation

Caption: Experimental workflow for in-situ temperature-dependent AFM of this compound SLBs.

Protocols

Protocol 1: Preparation of this compound Small Unilamellar Vesicles (SUVs)
  • Lipid Film Preparation:

    • Dissolve this compound powder in chloroform (B151607) to a final concentration of 2 mM in a clean, round-bottom flask.[10]

    • Dry the lipid solution under a gentle stream of nitrogen gas while rotating the flask to form a thin lipid film on the bottom.

    • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a buffered solution (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4) by vortexing for 5-10 minutes above the Tm of this compound (i.e., at ~40-45°C). This will result in the formation of multilamellar vesicles (MLVs).

  • SUV Formation (Sonication):

    • Submerge the MLV suspension in a bath sonicator and sonicate for 20-30 minutes, or until the suspension becomes clear. Maintain the temperature above the Tm during sonication.

    • Alternatively, use a probe sonicator for a more rapid and efficient formation of SUVs.

Protocol 2: Formation of this compound Supported Lipid Bilayers (SLBs)
  • Substrate Preparation:

    • Cleave a fresh surface of a mica disc using adhesive tape.

    • Immediately place the freshly cleaved mica disc in the AFM liquid cell.

  • Vesicle Fusion:

    • Pipette the this compound SUV suspension onto the mica surface.

    • Incubate for 30-60 minutes at a temperature above the Tm of this compound (~40-45°C) to facilitate vesicle fusion and the formation of a continuous SLB.[11]

    • Gently rinse the SLB with pre-warmed buffer to remove any unfused vesicles.[11]

Protocol 3: In-Situ Temperature-Dependent AFM
  • AFM Setup and Calibration:

    • Mount the liquid cell with the prepared this compound SLB onto the AFM stage equipped with a temperature controller.

    • Allow the system to equilibrate at a starting temperature below the Tm (e.g., 25°C).

    • Calibrate the cantilever spring constant using the thermal noise method.

  • Topographical Imaging:

    • Engage the AFM tip with the SLB surface in a suitable imaging mode (e.g., tapping mode or PeakForce Tapping) to obtain a baseline image of the gel-phase bilayer.

    • Slowly increase the temperature of the liquid cell in a stepwise manner (e.g., 2-5°C increments), allowing for equilibration at each step.

    • Acquire topographical images at each temperature, paying close attention to the changes in the bilayer structure as the temperature approaches and surpasses the Tm (35°C). Look for the appearance of fluid-phase domains, which will be lower in height than the gel-phase domains.[4][5]

  • Force Spectroscopy:

    • At each temperature step, perform force-distance spectroscopy measurements on different areas of the bilayer to determine its mechanical properties.

    • Acquire multiple force curves at each temperature to obtain statistically significant data.

    • From the force curves, determine the breakthrough force, which is the force required for the AFM tip to puncture the bilayer.[7][9]

Data Presentation

The quantitative data obtained from the in-situ temperature-dependent AFM experiments can be summarized in the following tables. The values presented for breakthrough force are illustrative and based on the expected behavior of a saturated phosphatidylcholine bilayer undergoing a phase transition.

Table 1: Topographical Height of this compound Bilayer at Different Temperatures

Temperature (°C)Lipid PhaseAverage Bilayer Height (nm)
25Gel (Lβ)~5.2
30Gel (Lβ)~5.1
35 (Tm)Coexistence~4.5 - 5.0
40Fluid (Lα)~4.4
45Fluid (Lα)~4.3

Table 2: Illustrative Mechanical Properties of this compound Bilayer at Different Temperatures

Temperature (°C)Lipid PhaseAverage Breakthrough Force (nN)
25Gel (Lβ)~10 - 12
30Gel (Lβ)~8 - 10
35 (Tm)Coexistence~4 - 6
40Fluid (Lα)~3 - 5
45Fluid (Lα)~3 - 4

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the relationship between temperature, the physical state of the this compound bilayer, and the expected AFM observables.

temp_state_observable Temperature-Dependent Properties of this compound Bilayer cluster_temp Temperature cluster_state Bilayer Physical State cluster_observable AFM Observables T_below_Tm T < 35°C Gel_Phase Gel Phase (Lβ) Ordered, Thicker T_below_Tm->Gel_Phase T_at_Tm T ≈ 35°C Phase_Coexistence Phase Coexistence Gel and Fluid Domains T_at_Tm->Phase_Coexistence T_above_Tm T > 35°C Fluid_Phase Fluid Phase (Lα) Disordered, Thinner T_above_Tm->Fluid_Phase High_Height_Force High Topographical Height High Breakthrough Force Gel_Phase->High_Height_Force Mixed_Height_Force Mixed Height Domains Intermediate Breakthrough Force Phase_Coexistence->Mixed_Height_Force Low_Height_Force Low Topographical Height Low Breakthrough Force Fluid_Phase->Low_Height_Force

Caption: Relationship between temperature, bilayer state, and AFM observables for this compound.

Conclusion

In-situ temperature-dependent atomic force microscopy is a valuable technique for characterizing the thermotropic phase behavior of this compound supported lipid bilayers. By providing nanoscale topographical and mechanical information as a function of temperature, this methodology offers critical insights for researchers in drug development and membrane biophysics. The protocols and illustrative data presented here serve as a comprehensive guide for employing this powerful technique.

References

Application Notes and Protocols for Fluidizing Lipid Bilayers Using 15:0 Phosphatidylcholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1,2-dipentadecanoyl-sn-glycero-3-phosphocholine (15:0 PC) to modulate the fluidity of lipid bilayers. This document includes detailed experimental protocols and quantitative data to assist in the design and execution of experiments for various research and drug development applications.

Introduction to this compound and Membrane Fluidity

This compound is a saturated phosphatidylcholine with 15-carbon acyl chains. Its intermediate chain length results in a gel-to-liquid crystalline phase transition temperature (Tm) of 34-35°C, making it a valuable tool for manipulating membrane fluidity in a physiologically relevant temperature range.[1] By incorporating this compound into lipid bilayers composed of lipids with higher or lower transition temperatures, researchers can precisely tune the fluidity of the membrane to study its impact on protein function, cellular signaling, and drug-membrane interactions.

Quantitative Data on the Physicochemical Properties of this compound-Containing Bilayers

The physical properties of lipid bilayers are significantly influenced by their composition. The following tables summarize key quantitative data on the effects of this compound in both pure and mixed lipid systems.

Table 1: Phase Transition Temperatures (Tm) of Pure Phospholipids

PhospholipidAcyl Chain CompositionTransition Temperature (Tm) (°C)
This compound 15:0/15:0 35 [1]
14:0 PC (DMPC)14:0/14:024
16:0 PC (DPPC)16:0/16:041
18:0 PC (DSPC)18:0/18:055
18:1 (Δ9-cis) PC (DOPC)18:1/18:1-17

Table 2: Influence of Composition on Bilayer Thickness and Lateral Diffusion in Mixed Lipid Systems

Lipid Composition (molar ratio)Phase at 22°CBilayer Thickness (Å)Lateral Diffusion Coefficient (μm²/s)
15:0-PC/DOPC/Chol (40/40/20)Ld+Lo coexistenceLd phase: ~30-31, Lo phase: ~35-37Not explicitly measured for this mixture, but Ld phase diffusion is generally faster.
DOPC (pure)Ld (fluid)~38.9~7.2
DPPC (pure)Lβ' (gel)~48Significantly lower than Ld phase

Note: Ld refers to the liquid-disordered phase (more fluid), and Lo refers to the liquid-ordered phase (less fluid). Data for the ternary mixture is derived from cryo-EM imaging.

Experimental Protocols

Detailed methodologies for key experiments involving the use of this compound to modulate lipid bilayer fluidity are provided below.

Protocol 1: Preparation of Unilamellar Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a standard method for preparing unilamellar liposomes with a defined lipid composition.

Materials:

  • 1,2-dipentadecanoyl-sn-glycero-3-phosphocholine (this compound)

  • Other desired lipids (e.g., DPPC, DOPC)

  • Chloroform (B151607)

  • Hydration buffer (e.g., phosphate-buffered saline, PBS)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired lipids (e.g., a mixture of this compound and DPPC) in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired buffer by vortexing. The buffer should be pre-heated to a temperature above the Tm of the lipid mixture to ensure proper hydration and formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through a polycarbonate membrane with a specific pore size (e.g., 100 nm).

    • Pass the lipid suspension through the extruder multiple times (e.g., 11-21 times) to ensure a homogenous population of unilamellar vesicles. The extruder should be maintained at a temperature above the Tm of the lipid mixture.

Liposome_Preparation_Workflow cluster_0 Step 1: Lipid Film Formation cluster_1 Step 2: Hydration cluster_2 Step 3: Extrusion dissolve Dissolve Lipids in Chloroform evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate vacuum Dry under Vacuum evaporate->vacuum hydrate Hydrate Film with Buffer vacuum->hydrate extrude Extrude through Polycarbonate Membrane hydrate->extrude

Workflow for Unilamellar Liposome (B1194612) Preparation.
Protocol 2: Determination of Phase Transition Temperature (Tm) by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for characterizing the thermotropic behavior of lipid bilayers.

Materials:

  • Liposome suspension (from Protocol 1)

  • Differential Scanning Calorimeter (DSC)

  • Reference buffer (the same buffer used for liposome hydration)

Procedure:

  • Sample Preparation:

    • Accurately pipette the liposome suspension into a DSC sample pan.

    • Pipette an equal volume of the reference buffer into a reference pan.

    • Seal both pans hermetically.

  • DSC Measurement:

    • Place the sample and reference pans into the DSC instrument.

    • Equilibrate the system at a temperature below the expected Tm.

    • Scan the temperature at a controlled rate (e.g., 1-2°C/minute) over a range that encompasses the phase transition of the lipid mixture.

    • Record the heat flow as a function of temperature. The peak of the endothermic transition corresponds to the Tm.

DSC_Workflow cluster_0 Sample Preparation cluster_1 DSC Measurement cluster_2 Data Analysis load_sample Load Liposome Suspension seal_pans Seal Pans load_sample->seal_pans load_ref Load Reference Buffer load_ref->seal_pans place_pans Place Pans in DSC seal_pans->place_pans equilibrate Equilibrate Temperature place_pans->equilibrate scan_temp Scan Temperature equilibrate->scan_temp record_data Record Heat Flow scan_temp->record_data determine_tm Determine Tm (Peak of Endotherm) record_data->determine_tm

Workflow for DSC Measurement of Liposome Tm.
Protocol 3: Measurement of Lateral Diffusion by Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a microscopy-based technique used to quantify the two-dimensional lateral diffusion of fluorescently labeled molecules within a membrane.

Materials:

  • Liposome suspension containing a fluorescently labeled lipid probe (e.g., NBD-PC)

  • Confocal laser scanning microscope with a high-power laser for bleaching

  • Microscope slides and coverslips

  • FRAP analysis software

Procedure:

  • Sample Preparation:

    • Prepare liposomes as described in Protocol 1, including a small mole percentage (e.g., 0.5-1 mol%) of a fluorescent lipid probe in the initial lipid mixture.

    • Mount the liposome suspension on a microscope slide.

  • FRAP Measurement:

    • Identify a region of interest (ROI) on the liposome membrane.

    • Acquire a few pre-bleach images of the ROI.

    • Use a high-intensity laser to photobleach the fluorescent probes within the ROI.

    • Acquire a time-lapse series of images of the ROI as fluorescent probes from the surrounding area diffuse into the bleached region.

  • Data Analysis:

    • Measure the fluorescence intensity of the ROI in the post-bleach images over time.

    • Fit the fluorescence recovery curve to an appropriate diffusion model to calculate the lateral diffusion coefficient (D).

FRAP_Workflow cluster_0 Sample Preparation cluster_1 FRAP Measurement cluster_2 Data Analysis prep_liposomes Prepare Fluorescently Labeled Liposomes mount_sample Mount on Microscope Slide prep_liposomes->mount_sample select_roi Select Region of Interest (ROI) mount_sample->select_roi pre_bleach Acquire Pre-bleach Images select_roi->pre_bleach photobleach Photobleach ROI pre_bleach->photobleach post_bleach Acquire Post-bleach Time-lapse Images photobleach->post_bleach measure_intensity Measure Fluorescence Recovery post_bleach->measure_intensity fit_curve Fit Recovery Curve measure_intensity->fit_curve calculate_d Calculate Diffusion Coefficient (D) fit_curve->calculate_d Signaling_Pathway cluster_0 Membrane Fluidity Modulation cluster_1 Impact on Membrane Proteins cluster_2 Downstream Signaling PC15_0 This compound Incorporation MembraneFluidity Membrane Fluidity PC15_0->MembraneFluidity ProteinMobility Protein Lateral Mobility MembraneFluidity->ProteinMobility ProteinConformation Protein Conformation MembraneFluidity->ProteinConformation ReceptorActivation Receptor Activation/ Deactivation ProteinMobility->ReceptorActivation EnzymeActivity Enzyme Activity ProteinMobility->EnzymeActivity ProteinConformation->ReceptorActivation ProteinConformation->EnzymeActivity DownstreamSignal Downstream Signaling Cascade ReceptorActivation->DownstreamSignal EnzymeActivity->DownstreamSignal

References

Application Notes and Protocols for 16:0 PC (DPPC) Model Membranes

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), also referred to as 16:0 PC, is a saturated phospholipid that serves as a fundamental component in the construction of model biological membranes.[1][2] Its well-defined physical and chemical properties, particularly its distinct gel-to-liquid crystalline phase transition, make it an invaluable tool for a wide range of biophysical studies. DPPC is a primary constituent of mammalian cell membranes and the major component of lung surfactant.[1][3] Model membranes composed of DPPC, such as liposomes and supported lipid bilayers (SLBs), are extensively used to investigate membrane structure, dynamics, protein-lipid interactions, and the effects of pharmaceuticals on membrane properties.[1][2][4]

This document provides detailed application notes and protocols for the preparation and characterization of DPPC-based model membranes for biophysical research.

Biophysical Properties of DPPC Model Membranes

The thermotropic phase behavior of DPPC is one of its most critical characteristics. In aqueous environments, DPPC bilayers transition from a well-ordered gel phase (Lβ') to a fluid, liquid-crystalline phase (Lα) at a specific temperature.[5][6] This main phase transition is accompanied by significant changes in the structural and mechanical properties of the membrane. Key quantitative data for fully hydrated DPPC bilayers are summarized below.

PropertyGel Phase (Lβ')Liquid Crystalline Phase (Lα)Conditions / NotesCitations
Main Transition Temperature (Tm) N/A41-42 °C (314-315 K)The temperature at which the transition from gel to liquid-crystalline phase occurs.[5][6][7][8][9]
Area per Lipid (APL) ~0.46 nm²~0.61 - 0.65 nm²APL increases significantly during the phase transition due to increased chain disorder.[10][11]
Bilayer Thickness (Hydrophobic) ~4.8 nm~3.4 - 4.1 nmMeasured as the phosphate-to-phosphate distance. The bilayer thins upon melting.[10][11][12][13]
Area Compressibility Modulus (KA) High (~1200-1300 mN/m with cholesterol)Low (~300 mN/m with cholesterol)Represents the membrane's resistance to lateral compression. Varies with phase and composition.[14][15]
Bending Rigidity (kc) High (~1.5 x 10-18 J)Low (~1.6 x 10-19 J)Represents the energy required to bend the membrane. Decreases in the fluid phase.[14][16]

Experimental Protocols

Protocol 1: Preparation of DPPC Unilamellar Vesicles (LUVs/SUVs)

This protocol describes the preparation of unilamellar vesicles (liposomes) using the thin-film hydration method followed by either extrusion for Large Unilamellar Vesicles (LUVs) or sonication for Small Unilamellar Vesicles (SUVs).

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) powder

  • Chloroform/Methanol solvent mixture (e.g., 2:1 or 3:7 v/v)

  • Hydration buffer (e.g., PBS, HEPES, Tris buffer)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum desiccator or high-vacuum pump

  • Water bath or heating block

  • Extruder device with polycarbonate membranes (e.g., 100 nm pore size for LUVs)

  • Probe-tip sonicator (for SUVs)

  • Glass vials

Methodology:

  • Lipid Film Formation:

    • Dissolve a known quantity of DPPC powder in the chloroform/methanol solvent mixture within a round-bottom flask.[17]

    • Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature below the solvent's boiling point but warm enough for efficient evaporation (e.g., 35-45 °C).[17]

    • Rotate the flask to create a thin, uniform lipid film on the inner surface as the solvent evaporates under reduced pressure.[4][17]

    • Once the film appears dry, place the flask under a high vacuum for at least 4 hours (or overnight) to remove any residual organic solvent.[17]

  • Hydration:

    • Pre-heat the hydration buffer to a temperature significantly above the Tm of DPPC (e.g., 50-60 °C).[4][17]

    • Add the pre-heated buffer to the flask containing the dry lipid film to achieve the desired final lipid concentration (e.g., 1-10 mg/mL).[17]

    • Agitate the flask by hand or vortexing, ensuring the temperature is maintained above Tm. This process swells the lipid film, causing it to peel off the glass and form multilamellar vesicles (MLVs). Allow this to proceed for 1-2 hours.[4]

  • Vesicle Sizing (Choose one method):

    • A) Extrusion (for LUVs):

      • Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm). Pre-heat the extruder assembly to the same temperature as the hydration buffer (above Tm).

      • Load the MLV suspension into one of the extruder's syringes.

      • Force the suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times). This process ruptures the MLVs and reforms them into LUVs with a diameter close to the membrane's pore size.

      • The resulting LUV suspension should appear translucent.

    • B) Sonication (for SUVs):

      • Transfer the MLV suspension to a glass vial and place it in an ice bath to prevent overheating.

      • Immerse the tip of a probe sonicator into the suspension.

      • Apply short bursts of sonication (e.g., 30-second pulses followed by rest periods) for a total sonication time of 10-20 minutes.[18][19]

      • The suspension will become clear as the large MLVs are broken down into small, unilamellar vesicles (typically 20-50 nm in diameter).[19]

      • After sonication, centrifuge the sample to pellet any titanium particles shed from the probe tip.

  • Storage:

    • Store the final vesicle suspension at 4 °C. For long-term storage, it is best to store above the Tm if stability is an issue, though aggregation can occur. Use within a few days for best results.

Protocol 2: Formation of Supported Lipid Bilayers (SLBs) by Vesicle Fusion

This protocol details the formation of a DPPC SLB on a hydrophilic substrate like mica or silica, a common requirement for techniques like Atomic Force Microscopy (AFM) and Quartz Crystal Microbalance with Dissipation (QCM-D).

Materials:

  • DPPC LUV or SUV suspension (prepared as in Protocol 1)

  • Hydrophilic substrate (e.g., freshly cleaved mica, piranha-cleaned glass or silicon wafer)

  • Hydration buffer, potentially containing divalent cations (e.g., 2-5 mM CaCl₂) to promote fusion

  • Heating stage or temperature-controlled fluid cell

Methodology:

  • Substrate Preparation:

    • Ensure the substrate is atomically clean and hydrophilic. For mica, cleave the surface with tape immediately before use. For glass/silica, use a standard cleaning procedure (e.g., piranha etch or plasma cleaning).

  • Vesicle Deposition and Fusion:

    • Mount the clean substrate in the instrument's fluid cell.

    • Heat the substrate and the vesicle suspension to a temperature above DPPC's Tm (e.g., 50-60 °C).[6][20] The fusion of gel-phase vesicles is significantly slower and less efficient.[6]

    • Inject the pre-heated DPPC vesicle solution into the fluid cell over the substrate. A typical lipid concentration is 0.05-0.5 mg/mL.[6]

    • Allow the vesicles to incubate with the surface for 30-60 minutes. During this time, vesicles will adsorb to the surface, rupture, and fuse to form a continuous lipid bilayer.[6][21]

  • Rinsing and Cooling:

    • While maintaining the temperature above Tm, gently rinse the surface with pre-heated, lipid-free buffer to remove any non-adsorbed or intact vesicles.

    • Slowly cool the system down to the desired experimental temperature (e.g., room temperature). The cooling rate can influence the domain structure of the final gel-phase bilayer.[20]

  • Verification:

    • The formation of a complete and defect-free SLB can be verified by surface-sensitive techniques. For example, in QCM-D, a successful SLB formation corresponds to a frequency shift (Δf) of approximately -25 Hz and a dissipation shift (ΔD) of <1x10⁻⁶.[22] In AFM, imaging will reveal a flat, continuous surface with a thickness of ~5 nm.[13]

Visualized Workflows

The following diagrams illustrate the key experimental processes for creating and utilizing DPPC model membranes.

G cluster_prep Vesicle Preparation Workflow cluster_sizing Vesicle Sizing (Homogenization) cluster_char Characterization A 1. Dissolve DPPC in Organic Solvent B 2. Create Thin Lipid Film (Rotary Evaporation) A->B C 3. Remove Residual Solvent (High Vacuum) B->C D 4. Hydrate Film (T > Tm) → Forms MLVs C->D E Extrusion (100-200 nm filter) D->E for LUVs F Probe Sonication D->F for SUVs G LUVs (Large Unilamellar Vesicles) E->G H SUVs (Small Unilamellar Vesicles) F->H I Dynamic Light Scattering (DLS) - Size Distribution - Zeta Potential G->I J Differential Scanning Calorimetry (DSC) - Phase Transition (Tm) G->J H->I H->J

Caption: Workflow for DPPC Vesicle Preparation and Characterization.

G A 1. Prepare LUV/SUV Suspension (Protocol 1) D 4. Inject Vesicles onto Substrate A->D B 2. Clean Hydrophilic Substrate (e.g., Mica, SiO2) B->D C 3. Heat Substrate & Vesicles (Temperature > Tm) C->D E 5. Vesicles Adsorb, Rupture, and Fuse D->E F 6. Rinse to Remove Excess Vesicles E->F G 7. Cool to Room Temperature F->G H Complete Supported Lipid Bilayer (SLB) G->H

Caption: Supported Lipid Bilayer (SLB) Formation via Vesicle Fusion.

References

Application Notes and Protocols for Lipid Extraction from Tissues for 15:0 Phosphatidylcholine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylcholines (PCs) are a major class of phospholipids (B1166683) found in cellular membranes and are integral to membrane structure and signaling. The analysis of specific PC species, such as Pentadecanoyl Phosphatidylcholine (15:0 PC), is crucial for various fields of research, including drug development and disease biomarker discovery. Accurate quantification of this compound necessitates a robust and reproducible lipid extraction protocol from biological tissues. This document provides a detailed protocol for the extraction of total lipids from tissues, with a focus on preserving the integrity of phosphatidylcholines for subsequent analysis.

The most widely accepted and validated methods for total lipid extraction from tissues are the Folch and the Bligh and Dyer methods. Both methods utilize a chloroform (B151607) and methanol (B129727) solvent system to effectively extract lipids from tissue homogenates. The choice between the two often depends on the sample's water and lipid content. For tissues with high lipid content, the Folch method is generally preferred to avoid underestimation.

Experimental Protocols

This section details a comprehensive protocol for lipid extraction from tissues, primarily based on the Folch method, which is renowned for its efficiency in extracting a broad range of lipid classes.[1][2]

Materials and Reagents
  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (or 0.88% KCl solution)

  • Butylated hydroxytoluene (BHT) - optional antioxidant

  • Nitrogen gas

  • Glass homogenizer (Dounce or Potter-Elvehjem) or bead-beater

  • Teflon-lined screw-cap glass tubes

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Protocol: Modified Folch Lipid Extraction

This protocol is adapted from the method originally described by Folch et al. and is suitable for a wide range of tissue types.

1. Tissue Homogenization:

  • Accurately weigh 50-100 mg of frozen tissue. It is crucial to work quickly and keep the tissue frozen to prevent enzymatic degradation of lipids.[3] For hard tissues, a mortar and pestle pre-chilled with liquid nitrogen can be used for initial grinding.[4]

  • Transfer the weighed tissue to a glass homogenizer.

  • Add 20 volumes of a cold 2:1 (v/v) chloroform:methanol mixture to the tissue (e.g., for 100 mg of tissue, add 2 mL of the solvent mixture).[1] If desired, the chloroform:methanol mixture can be supplemented with an antioxidant like BHT at a final concentration of 0.01% to prevent oxidation of unsaturated lipids.[4]

  • Homogenize the tissue on ice until a uniform suspension is achieved. For soft tissues, a Dounce or Potter-Elvehjem homogenizer is effective, while for tougher tissues, a bead-beater may be necessary.[5][6]

2. Lipid Extraction and Phase Separation:

  • Transfer the homogenate to a Teflon-lined screw-cap glass tube.

  • Agitate the mixture on an orbital shaker for 15-20 minutes at room temperature.[1][7]

  • Add 0.2 volumes of 0.9% NaCl solution to the homogenate (e.g., for 2 mL of homogenate, add 0.4 mL of NaCl solution).[1][8] This will induce phase separation.

  • Vortex the mixture for 30 seconds and then centrifuge at low speed (e.g., 2000 x g) for 10 minutes to facilitate the separation of the two phases.[8]

3. Collection of the Lipid-Containing Phase:

  • After centrifugation, two distinct phases will be visible: an upper aqueous phase (methanol and water) and a lower organic phase (chloroform) containing the lipids.[2]

  • Carefully remove the upper aqueous phase using a glass Pasteur pipette without disturbing the lower phase.

  • The lower chloroform phase contains the total lipid extract, including this compound.

4. Washing and Drying:

  • To remove any remaining non-lipid contaminants, wash the lower chloroform phase by adding a small volume of a pre-mixed upper phase solution (chloroform:methanol:0.9% NaCl in a ratio of 3:48:47 by volume) without mixing the entire sample.[9]

  • Carefully remove the wash solution.

  • Transfer the final chloroform phase to a clean, pre-weighed glass tube.

  • Evaporate the chloroform under a gentle stream of nitrogen gas or using a rotary evaporator at a temperature not exceeding 40°C.

5. Storage:

  • Once the solvent is completely evaporated, the dried lipid extract should be stored under a nitrogen atmosphere at -80°C until further analysis. For subsequent analysis, the lipid extract can be reconstituted in an appropriate solvent, such as a 2:1 chloroform:methanol mixture.[10]

Data Presentation

The choice of extraction method can influence the final lipid yield. The following table summarizes a key quantitative comparison between the Folch and Bligh and Dyer methods.

FeatureFolch MethodBligh and Dyer MethodReference
Solvent to Sample Ratio 20:1 (v/v)Lower solvent to sample ratio
Lipid Recovery Considered the "gold standard" for quantitative recovery.Can underestimate lipid content by up to 50% in samples with >2% lipid.[11][2]
Suitability Recommended for tissues with high lipid content.Suitable for tissues with low lipid content and high water content, such as fish muscle.[9][11][9]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the described lipid extraction protocol.

Lipid_Extraction_Workflow Lipid Extraction Workflow for this compound Analysis Tissue 1. Tissue Sample (Frozen) Homogenization 2. Homogenization (2:1 Chloroform:Methanol) Tissue->Homogenization Extraction 3. Agitation & Incubation Homogenization->Extraction Phase_Separation 4. Add 0.9% NaCl & Centrifuge Extraction->Phase_Separation Separation 5. Phase Separation Phase_Separation->Separation Aqueous_Phase Upper Aqueous Phase (Non-Lipid Contaminants) Separation->Aqueous_Phase Discard Lipid_Phase Lower Chloroform Phase (Total Lipids) Separation->Lipid_Phase Collect Washing 6. Wash Lower Phase Lipid_Phase->Washing Drying 7. Evaporate Chloroform Washing->Drying Final_Product 8. Dried Lipid Extract (for this compound Analysis) Drying->Final_Product

Caption: Workflow of the modified Folch method for tissue lipid extraction.

References

Troubleshooting & Optimization

Technical Support Center: 1,2-Dipentadecanoyl-sn-glycero-3-phosphocholine (DPPC-15)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective dissolution of 1,2-dipentadecanoyl-sn-glycero-3-phosphocholine (DPPC-15). Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful preparation of DPPC-15 solutions for your research needs.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent for dissolving 1,2-dipentadecanoyl-sn-glycero-3-phosphocholine?

A1: The most effective and commonly recommended initial solvent for dissolving 1,2-dipentadecanoyl-sn-glycero-3-phosphocholine and similar saturated phospholipids (B1166683) is a mixture of chloroform (B151607) and methanol.[1][2] A typical ratio is 2:1 or 3:7 (v/v) chloroform to methanol.[1] Pure chloroform is also widely used.[3] For subsequent applications in aqueous solutions, ethanol (B145695) is another option, though the lipid's solubility may be lower.[4][5]

Q2: My DPPC-15 is not dissolving in aqueous buffer. What should I do?

A2: Phosphatidylcholines like DPPC-15 are sparingly soluble in aqueous solutions.[5] Direct dissolution in a buffer is generally not feasible. The standard procedure is to first dissolve the lipid in an organic solvent, create a thin lipid film by evaporating the solvent, and then hydrate (B1144303) the film with the desired aqueous buffer.[1][2] This process facilitates the formation of liposomes or a uniform suspension.

Q3: Why does my DPPC-15 solution become cloudy or form a precipitate when I add an aqueous solution?

A3: This is a common occurrence when an organic solution of a lipid is diluted with an aqueous medium. Phospholipids are amphipathic, meaning they have a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. In an aqueous environment, the hydrophobic tails aggregate to minimize contact with water, leading to the formation of larger structures like micelles or liposomes, which can make the solution appear cloudy or even precipitate.

Q4: How can I improve the dispersion of DPPC-15 in my aqueous buffer?

A4: To achieve a more uniform dispersion of DPPC-15 in an aqueous buffer after hydration of the lipid film, you can employ techniques such as sonication (using a bath or probe sonicator) or extrusion.[1] Gently warming the solution to a temperature above the phase transition temperature of the lipid can also aid in dissolution and vesicle formation.

Quantitative Solubility Data

PhospholipidSolventSolubility
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)Ethanol100 mg/mL[4]
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)Chloroform:Methanol:Water (65:25:4)5 mg/mL[6]
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)DMSOInsoluble[4]
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)Ethanol~25 mg/mL[7]
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)Chloroform~20 mg/mL[7]
1,2-dilauroyl-sn-glycero-3-PC (DLPC)Ethanol~25 mg/mL[5]

Experimental Protocols

Protocol 1: Preparation of a DPPC-15 Stock Solution in Organic Solvent

This protocol describes the preparation of a stock solution of 1,2-dipentadecanoyl-sn-glycero-3-phosphocholine in an organic solvent.

Materials:

  • 1,2-dipentadecanoyl-sn-glycero-3-phosphocholine (powder)

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • Glass vial with a PTFE-lined cap

  • Argon or nitrogen gas

  • Analytical balance

  • Glass syringe or pipette

Procedure:

  • Weigh the desired amount of DPPC-15 powder into a clean, dry glass vial.

  • In a fume hood, add the desired volume of a chloroform:methanol (e.g., 2:1 v/v) mixture to the vial to achieve the target concentration.

  • Seal the vial tightly with the cap.

  • Gently swirl the vial at room temperature until the lipid is completely dissolved. A clear solution should be obtained.

  • For long-term storage, flush the headspace of the vial with an inert gas like argon or nitrogen to prevent oxidation and store at -20°C.

Protocol 2: Preparation of DPPC-15 Liposomes via the Thin Film Hydration Method

This protocol details the formation of multilamellar vesicles (MLVs) from a dried lipid film.

Materials:

  • DPPC-15 stock solution in chloroform:methanol

  • Round-bottom flask

  • Rotary evaporator

  • High-vacuum pump

  • Desired aqueous buffer (e.g., PBS, HEPES)

  • Water bath

Procedure:

  • Pipette the desired amount of the DPPC-15 stock solution into a round-bottom flask.

  • Attach the flask to a rotary evaporator.

  • Immerse the flask in a water bath set to a temperature slightly above room temperature (e.g., 30-40°C).

  • Rotate the flask and apply a vacuum to evaporate the organic solvent. A thin, uniform lipid film should form on the inner surface of the flask.

  • Once the film appears dry, continue to apply a high vacuum for at least 2 hours to remove any residual solvent.

  • Add the desired volume of the pre-warmed aqueous buffer to the flask. The buffer should be at a temperature above the phase transition temperature of DPPC-15.

  • Gently rotate the flask by hand, allowing the buffer to hydrate the lipid film. This process will cause the lipid film to peel off the glass and form a milky suspension of multilamellar vesicles (MLVs).

  • For a more homogenous suspension of smaller vesicles, the MLV suspension can be further processed by sonication or extrusion.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Lipid powder does not dissolve in organic solvent. Insufficient solvent volume. Inappropriate solvent.Increase the solvent volume. Ensure you are using a suitable solvent like a chloroform:methanol mixture. Gentle warming may also help.
Lipid film is not uniform after evaporation. Rotation speed of the evaporator was too slow or too fast.Optimize the rotation speed to ensure an even coating of the solution on the flask wall.
Lipid film is difficult to hydrate. Residual organic solvent in the film. Hydration buffer temperature is too low.Ensure all organic solvent is removed by placing the flask under high vacuum for an extended period. Use a hydration buffer pre-warmed to a temperature above the lipid's phase transition temperature.
Aqueous suspension remains cloudy with visible aggregates. Incomplete hydration. Formation of large, multilamellar vesicles.Continue gentle agitation during hydration. To reduce vesicle size and obtain a clearer suspension, sonicate the sample in a bath sonicator or extrude it through polycarbonate membranes of a defined pore size.[1]
Precipitate forms after storing the aqueous suspension. The lipid concentration is too high for a stable suspension. Changes in temperature.Dilute the suspension. If precipitation occurs upon cooling, gently warm and sonicate the solution before use. For long-term storage, consider storing the lipid as a dried film under an inert atmosphere at -20°C and hydrating it fresh before each experiment.

Visualizations

experimental_workflow cluster_prep Initial Dissolution cluster_film Thin Film Formation cluster_hydration Hydration & Vesicle Formation weigh Weigh DPPC-15 Powder add_solvent Add Chloroform/Methanol weigh->add_solvent dissolve Vortex/Swirl to Dissolve add_solvent->dissolve evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate Clear Lipid Solution dry Dry Under High Vacuum evaporate->dry add_buffer Add Aqueous Buffer (T > Phase Transition) dry->add_buffer Thin Lipid Film hydrate Hydrate Film to form MLVs add_buffer->hydrate process Optional: Sonication/Extrusion (for smaller vesicles) hydrate->process

Caption: Experimental workflow for dissolving DPPC-15 and preparing liposomes.

troubleshooting_guide cluster_organic Organic Solvent Issues cluster_aqueous Aqueous Dispersion Issues start Problem: DPPC-15 Not Dissolving/Dispersing q1 Is the lipid in an organic or aqueous solvent? start->q1 a1_organic Increase solvent volume. Use Chloroform:Methanol. Gently warm. q1->a1_organic Organic q2 Was the thin film hydration method used? q1->q2 Aqueous a2_no Use thin film hydration method. Direct dissolution is not effective. q2->a2_no No q3 Is the suspension cloudy with aggregates? q2->q3 Yes a3_yes Sonicate the suspension. Extrude through membranes. Ensure hydration T > phase transition T. q3->a3_yes Yes a3_no Solution is likely well-dispersed. q3->a3_no No

References

Technical Support Center: 15:0 PC (1,2-dipentadecanoyl-sn-glycerol-3-phosphocholine) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability and storage of 15:0 PC solutions, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound solutions in organic solvents?

A1: For long-term stability, this compound solutions in organic solvents should be stored at -20°C in a glass container with a Teflon-lined cap.[1][2][3] To prevent oxidation, it is recommended to overlay the solution with an inert gas like argon or nitrogen.[1][2][3]

Q2: Can I store this compound solutions in plastic containers?

A2: No, it is strongly advised not to store organic solutions of lipids in plastic containers (e.g., polystyrene, polyethylene, polypropylene).[1][2] Plasticizers and other contaminants can leach from the plastic, compromising the purity of the lipid solution.[1][2] Aqueous suspensions of lipids, however, can be stored in plastic.[1][2]

Q3: My this compound solution has precipitated after storage at -20°C. Is it still usable?

A3: Precipitation of saturated phospholipids (B1166683) like this compound at low temperatures is a common occurrence and does not necessarily indicate degradation. Gently warming the solution to room temperature and vortexing or sonicating should redissolve the precipitate. Ensure the solution is completely clear before use.

Q4: What are the primary degradation pathways for this compound?

A4: The two main degradation pathways for phosphatidylcholines are hydrolysis and oxidation.[4] Hydrolysis involves the cleavage of the fatty acid chains from the glycerol (B35011) backbone, leading to the formation of lysophosphatidylcholine (B164491) and free fatty acids.[4] While this compound is a saturated phospholipid and thus less susceptible to oxidation than its unsaturated counterparts, oxidation can still occur over extended periods, especially with improper storage.[5]

Q5: How long can I expect a this compound solution to be stable?

A5: When stored under the recommended conditions (-20°C, in a glass vial with a Teflon-lined cap, under an inert atmosphere), a this compound solution is expected to be stable for at least one year.[5][6]

Data Presentation

Table 1: Recommended Storage Conditions for this compound Solutions

ParameterRecommendationRationale
Temperature -20°CMinimizes chemical degradation (hydrolysis and oxidation).[1][2][5]
Container Glass vial with Teflon-lined capPrevents leaching of impurities from plastic and ensures a tight seal.[1][2]
Atmosphere Inert gas (Argon or Nitrogen)Protects against oxidation.[1][2]
Light Exposure Stored in the darkMinimizes photo-oxidation.
Aqueous Solutions Not recommended for long-term storageProne to hydrolysis.

Experimental Protocols

Representative Protocol for Assessing Long-Term Stability of this compound Solution

This protocol outlines a general method for evaluating the stability of a this compound solution over time.

1. Objective: To determine the rate of degradation of a this compound solution under specific storage conditions.

2. Materials:

  • This compound solution in a suitable organic solvent (e.g., chloroform (B151607) or ethanol).

  • High-purity solvents for sample dilution and chromatography.

  • Analytical standards of this compound and potential degradation products (e.g., 15:0 lysophosphatidylcholine, pentadecanoic acid).

  • Glass vials with Teflon-lined caps.

  • Inert gas (argon or nitrogen).

  • Analytical balance.

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS).

3. Procedure:

  • Time Point Zero (T0) Analysis:

    • Prepare a series of dilutions of the fresh this compound solution to create a standard curve.

    • Analyze the undiluted this compound solution using the HPLC method to determine the initial concentration and purity. This serves as the baseline.

  • Sample Storage:

    • Aliquot the this compound solution into several glass vials with Teflon-lined caps.

    • Purge the headspace of each vial with an inert gas before sealing.

    • Store the vials at the desired temperature (e.g., -20°C, 4°C, and room temperature) and light conditions (dark vs. light).

  • Scheduled Time Point Analysis:

    • At predetermined intervals (e.g., 1, 3, 6, and 12 months), remove a vial from each storage condition.

    • Allow the vial to equilibrate to room temperature.

    • Analyze the sample using the same HPLC method as in the T0 analysis.

  • Data Analysis:

    • Quantify the concentration of this compound remaining in each sample by comparing it to the standard curve.

    • Identify and quantify any degradation products by comparing their retention times and/or mass spectra to those of the analytical standards.

    • Calculate the percentage of degradation over time for each storage condition.

Mandatory Visualization

G Troubleshooting Workflow for this compound Solutions cluster_start Start cluster_precipitate Precipitation Issues cluster_degradation Degradation Concerns start Experimental Issue Observed (e.g., precipitation, inconsistent results) precipitate Is there a precipitate in the solution? start->precipitate warm_sonicate Warm gently to room temperature and vortex/sonicate. precipitate->warm_sonicate Yes degradation Suspect degradation? (e.g., unexpected analytical peaks) precipitate->degradation No dissolved Does the precipitate dissolve? warm_sonicate->dissolved proceed Proceed with experiment. Monitor for re-precipitation. dissolved->proceed Yes consult_msds Potential insolubility or degradation. Consult product datasheet or contact support. dissolved->consult_msds No check_storage Review storage conditions: - Temperature (-20°C?) - Container (Glass/Teflon?) - Atmosphere (Inert gas?) degradation->check_storage Yes improper_storage Improper Storage check_storage->improper_storage No proper_storage Proper Storage check_storage->proper_storage Yes degraded_product Product is degraded. Discard and obtain a new lot. improper_storage->degraded_product new_aliquot Use a fresh, unopened aliquot. proper_storage->new_aliquot analytical_check Perform analytical check (e.g., TLC, HPLC) to confirm purity. new_aliquot->analytical_check purity_ok Purity confirmed? analytical_check->purity_ok other_factors Investigate other experimental factors: - Solvent purity - Contamination purity_ok->other_factors Yes purity_ok->degraded_product No

Caption: Troubleshooting workflow for common issues with this compound solutions.

References

Technical Support Center: 15:0 PC Liposome Formation by Extrusion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15:0 PC (Dipalmitoylphosphatidylcholine) liposome (B1194612) formation via extrusion.

Troubleshooting Guide

This guide addresses common problems encountered during the preparation of this compound liposomes using the extrusion method.

Problem Potential Cause Recommended Solution
Difficulty extruding the lipid suspension / High back pressure Extrusion temperature is below the phase transition temperature (Tm) of this compound.The phase transition temperature (Tm) of this compound is 35°C.[1] Ensure the extruder and the lipid suspension are maintained at a temperature at least 10-15°C above this Tm (e.g., 45-50°C) throughout the extrusion process.[2][3][4]
Lipid concentration is too high.While concentrations up to 50 mg/mL have been used, a high concentration can make extrusion difficult.[3] If experiencing high back pressure, try reducing the lipid concentration.
Clogged membrane filter.This can be caused by large, non-hydrated lipid aggregates. Prefiltering the suspension through a larger pore size membrane (e.g., 400 nm) before the final extrusion can help.[5] In some cases, changing the filter after the first few passes can alleviate clogging.
Air trapped in the extruder syringes.Air bubbles can create reverse pressure. Ensure syringes are properly filled and free of air before starting the extrusion process.[6]
Liposomes are larger than the membrane pore size Insufficient number of extrusion passes.A minimum of 10-11 passes is generally recommended to achieve a unimodal size distribution close to the membrane pore size.[2][7]
High extrusion flow rate or pressure.While counterintuitive, a very high flow rate can negatively impact size homogeneity.[8][9] For smaller liposomes (<100 nm), a higher pressure may be needed, but for larger pores, a reduced pressure allows for better vesicle formation.[10]
Membrane pore size is less than 0.2 µm.When extruding through filters with a pore size of less than 0.2 µm, the resulting liposomes may be slightly larger than the nominal pore size.[8][9]
High Polydispersity Index (PDI) Incomplete hydration of the lipid film.Incomplete hydration leads to a heterogeneous population of multilamellar vesicles (MLVs) which are difficult to downsize uniformly. Ensure the lipid film is fully hydrated by vortexing and maintaining the temperature above the Tm for an adequate time (e.g., 30-60 minutes).[2][11] Freeze-thaw cycles (3-5 times) of the MLV suspension prior to extrusion can also improve hydration and subsequent size homogeneity.[2]
Insufficient number of extrusion passes.Increasing the number of passes through the extruder generally leads to a narrower size distribution (lower PDI).[2][7]
Extrusion temperature is too low.Extruding below the Tm can lead to inefficient size reduction and a broad size distribution.[11]
Low sample recovery / Lipid loss Leakage from the extruder.Check all connections, particularly the luer locks on the syringes and the seal of the filter housing. Leakage can occur if these are not properly tightened or if there are defects in the components.[6]
Adhesion of lipids to surfaces.Lipid loss can occur at various steps, including the initial re-suspension of the lipid film and during extrusion.[12] To minimize this, ensure vigorous vortexing during hydration and consider pre-wetting the extruder with buffer to reduce dead volume.[2]
Liposome aggregation after extrusion Presence of divalent cations.High concentrations of divalent cations (e.g., MgCl2) can cause aggregation of liposomes.[13] If their presence is necessary, consider adding a chelating agent like EDTA.
Improper storage.Liposomes should be stored at 4°C and should never be frozen, as ice crystal formation can rupture the lipid membranes.[3]

Frequently Asked Questions (FAQs)

Q1: What is the correct temperature to extrude this compound liposomes?

A1: The phase transition temperature (Tm) of this compound is 35°C.[1] It is crucial to perform the extrusion at a temperature well above this, typically between 45°C and 50°C, to ensure the lipid is in a fluid state for efficient and uniform vesicle formation.[2][3][4]

Q2: How many times should I pass the lipid suspension through the extruder?

A2: For most applications, a minimum of 11 passes through the polycarbonate membrane is recommended to achieve a unimodal and narrow size distribution.[7] The particle size distribution tends to become more uniform with an increasing number of passes.[2]

Q3: Why is my liposome suspension milky after hydration?

A3: A milky appearance is typical for a suspension of multilamellar vesicles (MLVs) which are formed after hydrating the lipid film.[13] These are large, heterogeneous structures that will be reduced in size and lamellarity during the extrusion process.

Q4: Can I reuse the polycarbonate membranes?

A4: It is generally not recommended to reuse polycarbonate membranes as they can become clogged or damaged during extrusion, which can affect the size and reproducibility of your liposome preparations.[2]

Q5: What is a typical Polydispersity Index (PDI) for extruded liposomes?

A5: A PDI value below 0.2 is generally considered acceptable for a homogenous liposome preparation. For pharmaceutical applications, a PDI below 0.3 is often required. With proper extrusion technique, it is possible to achieve a PDI of less than 0.1.[4]

Experimental Protocols

Protocol: Preparation of 100 nm this compound Liposomes by Extrusion

This protocol describes the preparation of unilamellar this compound liposomes with a target diameter of 100 nm.

Materials:

  • 1,2-dipentadecanoyl-sn-glycero-3-phosphocholine (this compound)

  • Chloroform (B151607)

  • Hydration buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen gas source

  • Water bath or heating block

  • Vortex mixer

  • Mini-extruder (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (100 nm pore size)

  • Gas-tight syringes (1 mL)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amount of this compound in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Dry the film under a gentle stream of nitrogen gas and then under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration of Lipid Film:

    • Pre-heat the hydration buffer to approximately 45-50°C.

    • Add the warm buffer to the round-bottom flask containing the dry lipid film.

    • Hydrate the lipid film for 30-60 minutes at 45-50°C with intermittent vortexing to form a milky suspension of multilamellar vesicles (MLVs).[2]

  • (Optional) Freeze-Thaw Cycles:

    • For improved encapsulation efficiency and size homogeneity, subject the MLV suspension to 3-5 freeze-thaw cycles.

    • Freeze the suspension in liquid nitrogen until completely frozen, then thaw in a water bath at 45-50°C.[2]

  • Extrusion:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

    • Pre-heat the extruder assembly to 45-50°C using a heating block.[2]

    • Transfer the MLV suspension to one of the gas-tight syringes and place it in the extruder.

    • Place an empty syringe on the other side of the extruder.

    • Pass the lipid suspension from the filled syringe to the empty syringe through the membrane. This constitutes one pass.

    • Repeat the extrusion for a total of 11-21 passes.[2][11]

  • Storage:

    • Collect the final unilamellar liposome suspension.

    • Store the liposomes at 4°C. Do not freeze.[3]

Visualizations

Liposome_Extrusion_Workflow cluster_prep Preparation cluster_extrusion Extrusion cluster_result Result Lipid_Dissolution 1. Lipid Dissolution (this compound in Chloroform) Film_Formation 2. Thin Film Formation (Rotary Evaporation) Lipid_Dissolution->Film_Formation Hydration 3. Hydration (Buffer at > T_m) Film_Formation->Hydration Freeze_Thaw 4. Freeze-Thaw Cycles (Optional) Hydration->Freeze_Thaw Extrusion_Process 5. Extrusion (11-21 passes through 100 nm membrane at > T_m) Hydration->Extrusion_Process Skip Freeze-Thaw Freeze_Thaw->Extrusion_Process Final_Liposomes 6. Unilamellar Liposomes (~100 nm) Extrusion_Process->Final_Liposomes

Caption: Experimental workflow for this compound liposome preparation by extrusion.

Troubleshooting_Logic Problem {Problem High Back Pressure} Cause1 {Is Extrusion T > T_m (35°C)?} Problem->Cause1 Solution1 Increase temperature to 45-50°C Cause1->Solution1 No Cause2 {Is lipid concentration too high?} Cause1->Cause2 Yes Success Successful Extrusion Solution1->Success Solution2 Reduce lipid concentration Cause2->Solution2 Yes Cause3 {Is the membrane clogged?} Cause2->Cause3 No Solution2->Success Solution3 Prefilter or change membrane Cause3->Solution3 Yes Cause3->Success No Solution3->Success

Caption: Troubleshooting logic for high back pressure during extrusion.

References

Technical Support Center: Optimizing 15:0 Phosphatidylcholine (15:0 PC) in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the application of 15:0 Phosphatidylcholine (15:0 PC), also known as 1,2-dipentadecanoyl-sn-glycero-3-phosphocholine, in cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration for this compound in cell culture?

A1: A precise universal starting concentration for this compound is not established in the literature. However, a study using the free fatty acid form, pentadecanoic acid (C15:0), identified an optimal concentration of 17 µM for efficacy without broad toxicity in a panel of 12 primary human cell systems. This can serve as a valuable starting point for determining the optimal concentration of this compound. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q2: How should I prepare a stock solution of this compound and dilute it for cell culture?

A2: this compound is a lipid and has poor solubility in aqueous media. Therefore, proper preparation is critical for reproducible results. A common method is to first dissolve the this compound in an organic solvent like ethanol (B145695) or DMSO to create a high-concentration stock solution. This stock solution is then diluted in cell culture medium, often supplemented with a carrier protein like fatty acid-free bovine serum albumin (BSA), to achieve the final working concentration. The final concentration of the organic solvent in the cell culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.

Q3: My this compound is precipitating in the cell culture medium. What should I do?

A3: Precipitate formation is a common issue with lipophilic compounds. This can be due to the concentration of this compound exceeding its solubility in the medium or an inappropriate solvent concentration. To address this, you can try the following:

  • Lower the final concentration of this compound.

  • Increase the concentration of the carrier protein (e.g., BSA) in your medium.

  • Prepare liposomes with your this compound. Liposomes are lipid vesicles that can improve the delivery and solubility of lipids in aqueous solutions.

  • Reduce the final concentration of the organic solvent used to dissolve the this compound.

Q4: I am observing high levels of cell death after treating my cells with this compound. How can I troubleshoot this?

A4: High cytotoxicity can be caused by the this compound itself or the solvent used for its preparation. To identify the source of toxicity:

  • Perform a dose-response experiment: Test a wide range of this compound concentrations to determine the IC50 (half-maximal inhibitory concentration) and a non-toxic working concentration.

  • Include a solvent control: Treat cells with the same final concentration of the solvent (e.g., DMSO or ethanol) used in your highest this compound concentration. This will help you differentiate between compound- and solvent-induced toxicity.

  • Assess cell morphology: Observe the cells under a microscope for any changes in morphology, such as rounding, detachment, or blebbing, which can be indicative of cytotoxicity.

  • Use a cell viability assay: Quantify cell viability using assays such as MTT, XTT, or trypan blue exclusion.

Q5: I am not observing any effect of this compound on my cells. What could be the reason?

A5: A lack of an observable effect could be due to several factors:

  • Suboptimal concentration: The concentration of this compound may be too low to elicit a response. Try increasing the concentration, guided by a dose-response curve.

  • Poor bioavailability: The this compound may not be effectively reaching the cells. Consider using a carrier protein like BSA or preparing liposomes to improve delivery.

  • Incorrect experimental endpoint: The chosen assay may not be suitable for detecting the specific cellular response to this compound.

  • Cell type specificity: The effect of this compound may be cell-type dependent.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in ethanol and its subsequent dilution to working concentrations for cell culture treatment.

Materials:

  • 1,2-dipentadecanoyl-sn-glycero-3-phosphocholine (this compound) powder

  • 200 proof (100%) Ethanol, sterile

  • Sterile microcentrifuge tubes

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Serum-free cell culture medium

  • Sterile, pyrogen-free water

Procedure:

  • Prepare a 10 mM this compound Stock Solution:

    • In a sterile environment (e.g., a laminar flow hood), weigh out the appropriate amount of this compound powder. The molecular weight of this compound is approximately 692.0 g/mol .

    • Dissolve the this compound powder in 100% ethanol to a final concentration of 10 mM. For example, dissolve 6.92 mg of this compound in 1 mL of 100% ethanol.

    • Vortex thoroughly until the powder is completely dissolved.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Prepare a BSA-Containing Medium:

    • Prepare a 10% (w/v) stock solution of fatty acid-free BSA in sterile, pyrogen-free water. Filter-sterilize this solution through a 0.22 µm filter.

    • On the day of the experiment, prepare your desired serum-free cell culture medium containing a final concentration of 1% BSA. For example, add 1 mL of the 10% BSA stock to 9 mL of serum-free medium.

  • Prepare Working Solutions of this compound:

    • Warm the 10 mM this compound stock solution and the BSA-containing medium to room temperature.

    • To prepare your working concentrations, perform serial dilutions of the this compound stock solution into the BSA-containing medium. For example, to make a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of the 1% BSA medium.

    • Gently vortex the working solutions to ensure proper mixing.

    • These working solutions can now be added to your cell cultures. Remember to include a vehicle control (medium with 1% BSA and the same final concentration of ethanol as in your highest this compound treatment).

Protocol 2: Determining Optimal Concentration using a Cell Viability Assay (MTT Assay)

This protocol outlines a method to determine the optimal, non-toxic concentration of this compound using a standard MTT assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound working solutions (prepared as in Protocol 1)

  • Vehicle control (medium with BSA and ethanol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. The optimal seeding density will depend on your cell line.

    • Incubate the plate overnight at 37°C and 5% CO2 to allow the cells to attach.

  • Treatment with this compound:

    • Prepare a range of this compound concentrations (e.g., 1 µM, 5 µM, 10 µM, 17 µM, 25 µM, 50 µM, 100 µM) in your BSA-containing medium.

    • Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include wells with the vehicle control and a no-treatment control (medium only).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible under the microscope.

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate at room temperature for at least 15 minutes with gentle shaking to ensure complete solubilization.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the no-treatment control.

    • Plot the cell viability against the this compound concentration to determine the dose-response curve and identify the optimal non-toxic concentration range for your subsequent experiments.

Data Presentation

Table 1: Example Dose-Response Data for this compound on a Hypothetical Cell Line (e.g., 'CELL-X') after 48h Treatment

This compound Concentration (µM)Average Absorbance (570 nm)% Cell Viability
0 (No Treatment)1.25100%
Vehicle Control1.2398.4%
11.2499.2%
51.2096.0%
101.1592.0%
171.1088.0%
250.9576.0%
500.6048.0%
1000.2520.0%

Signaling Pathways and Visualizations

Phosphatidylcholines are integral components of cellular membranes and are involved in various signaling pathways that regulate cell growth, proliferation, and survival. While the specific signaling effects of this compound are not extensively characterized, general pathways involving phosphatidylcholine metabolism provide a strong basis for investigation.

Phosphatidylcholine Metabolism and mTOR Signaling

Phosphatidylcholine (PC) can be hydrolyzed by Phospholipase D (PLD) to produce phosphatidic acid (PA). PA is a critical lipid second messenger that can directly bind to and activate the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and proliferation.

mTOR_Signaling PC This compound (Phosphatidylcholine) PLD PLD (Phospholipase D) PC->PLD PA PA (Phosphatidic Acid) PLD->PA Hydrolysis mTORC1 mTORC1 PA->mTORC1 Activates Growth Cell Growth & Proliferation mTORC1->Growth Promotes

Caption: Potential activation of the mTOR signaling pathway by this compound.

Phosphatidylcholine and Akt Signaling

Some studies suggest that certain species of phosphatidylcholine can influence the Akt signaling pathway. Polyunsaturated PCs have been shown to inhibit Akt activation by preventing its translocation to the cell membrane. While this compound is a saturated PC, it is plausible that it could also modulate membrane properties and thereby affect Akt signaling, although the exact effect (inhibition or activation) would need to be experimentally determined.

Akt_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt_mem Akt PIP3->Akt_mem PDK1 PDK1 PDK1->Akt_mem Phosphorylates Akt_mem->PDK1 Akt_cyto Akt Akt_mem->Akt_cyto Activated Akt returns to cytosol PI3K PI3K Akt_cyto->Akt_mem Translocates to membrane Downstream Downstream Targets (e.g., Bad, GSK3β) Akt_cyto->Downstream Phosphorylates PC This compound PC->Akt_mem Modulates Translocation (?) GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Receptor->PI3K Activates

Caption: Hypothetical modulation of the Akt signaling pathway by this compound.

Troubleshooting Guide

Table 2: Common Problems, Potential Causes, and Solutions

ProblemPotential Cause(s)Suggested Solution(s)
Precipitate in Media - Concentration of this compound is too high.- Insufficient carrier protein (BSA).- High concentration of organic solvent.- Lower the final concentration of this compound.- Increase the BSA concentration in the medium.- Prepare this compound as liposomes.- Ensure the final solvent concentration is minimal (e.g., ≤0.1%).
High Cell Cytotoxicity - this compound concentration is toxic to the cells.- The solvent (e.g., DMSO, ethanol) is at a toxic concentration.- Perform a dose-response curve to find a non-toxic concentration.- Include a solvent control to check for solvent toxicity and lower the solvent concentration if necessary.
Inconsistent Results - Incomplete dissolution of this compound.- Degradation of this compound stock solution.- Variation in cell seeding density.- Ensure the this compound stock is fully dissolved before use.- Aliquot and store the stock solution at -20°C to avoid freeze-thaw cycles.- Maintain consistent cell seeding and passaging protocols.
No Observable Effect - this compound concentration is too low.- Poor delivery of this compound to the cells.- The experimental endpoint is not appropriate.- Increase the concentration of this compound based on a dose-response experiment.- Use a carrier protein (BSA) or prepare liposomes.- Consider alternative assays to measure different cellular responses.

Technical Support Center: Quantification of 15:0 PC with Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of 1,2-dipentadecanoyl-sn-glycero-3-phosphocholine (15:0 PC) using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: Which internal standard (IS) is best for quantifying this compound?

A1: The ideal internal standard is a non-endogenous lipid that shares similar chemical properties and ionization efficiency with the analyte. For this compound, a stable isotope-labeled or an odd-chain phosphatidylcholine not present in the sample is recommended. A common choice is a deuterated PC standard, such as 1-pentadecanoyl-2-oleoyl(d7)-sn-glycero-3-phosphocholine (15:0-18:1(d7) PC), which is commercially available in lipidomics mixtures.[1][2][3] Using an IS helps to correct for variations in sample extraction, processing, and matrix effects.[4]

Q2: What are the most common mass transitions for this compound in positive and negative ion modes?

A2: In positive ion mode, phosphatidylcholines are known for producing a characteristic headgroup fragment at m/z 184.0733.[5] Therefore, a precursor ion scan (PIS) for m/z 184 is a common method for detection.[6] For negative ion mode, adducts such as acetate (B1210297) ([M+CH3COO]⁻) or chloride ([M+Cl]⁻) are often monitored. MS/MS fragmentation of the [M-15]⁻ ion can provide structural information about the fatty acyl chains.[6][7]

Q3: My this compound signal is weak. What are the likely causes?

A3: Low signal intensity can stem from several factors:

  • Inefficient Extraction: The lipid extraction method may not be optimal for recovering PCs.

  • Sample Degradation: PCs are susceptible to hydrolysis and oxidation, especially with improper handling or storage.[8]

  • Ion Suppression: Co-eluting compounds from the sample matrix can suppress the ionization of this compound.[9]

  • Suboptimal MS Parameters: Instrument settings such as source temperature, gas flows, and collision energy may not be optimized for this specific analyte.

Q4: How can I differentiate this compound from isobaric or isomeric interferences?

A4: Differentiating isomers is a significant challenge in lipidomics.[10][11] High-resolution mass spectrometry (HRMS) can help distinguish between isobaric species with the same nominal mass but different elemental compositions.[7] Tandem mass spectrometry (MS/MS or MS³) can identify the specific fatty acyl chains, helping to confirm the presence of two 15:0 chains.[6][12] Furthermore, techniques like ion mobility spectrometry can separate isomers based on their shape (collision cross-section).[10]

Troubleshooting Guides
Guide 1: Poor Signal Intensity or High Variability

Problem: You are observing a low and/or inconsistent signal for your this compound analyte across injections.

Potential Causes & Solutions:

  • Matrix Effects: Co-eluting matrix components can suppress or enhance the analyte signal, leading to poor accuracy and reproducibility.[4][9]

    • Solution: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.[9] Adjusting the chromatographic gradient to separate this compound from the suppression zone can be effective.[9] Diluting the sample extract can also mitigate matrix effects, though this may reduce the signal below the limit of quantification. The use of a suitable internal standard is crucial for correction.[4]

  • Inefficient Ionization: The electrospray source conditions may not be optimal for phosphatidylcholine.

    • Solution: Systematically optimize MS source parameters, including spray voltage, source temperature, and gas flows, by infusing a pure standard of this compound.

  • Sample Degradation: Lipids are prone to oxidation and hydrolysis.[8]

    • Solution: Ensure samples are processed quickly on ice and stored at -80°C.[8] Flush sample tubes with an inert gas like argon or nitrogen to prevent oxidation.[13] The addition of an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can also be beneficial.[13]

  • Poor Recovery During Extraction: The chosen extraction method may not be efficient for PCs.

    • Solution: Employ a robust lipid extraction method such as a modified Folch or Bligh-Dyer protocol.[8][14][15] Ensure correct solvent ratios and sufficient vortexing or sonication to disrupt cell membranes and facilitate lipid transfer into the organic phase.[15]

Guide 2: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)

Problem: The chromatographic peak for this compound is not sharp and symmetrical, making integration and quantification difficult.

Potential Causes & Solutions:

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Dilute the sample extract and re-inject. If the peak shape improves, column overload was the likely cause.

  • Inappropriate Mobile Phase: The mobile phase composition may not be suitable for eluting PCs effectively.

    • Solution: Ensure the mobile phases contain appropriate additives like ammonium (B1175870) formate (B1220265) or acetate to improve peak shape and ionization efficiency.[15] For reverse-phase chromatography, a typical mobile phase system consists of acetonitrile/water and isopropanol (B130326)/acetonitrile mixtures.[5][15]

  • Column Contamination or Degradation: Buildup of matrix components can degrade column performance.

    • Solution: Implement a column wash step at the end of each run with a strong solvent like isopropanol. If performance does not improve, replace the guard column or the analytical column.

Experimental Protocols
Protocol 1: Lipid Extraction from Plasma (Protein Precipitation)

This protocol is a simple and rapid method suitable for high-throughput analysis.

  • Sample Preparation: Thaw plasma samples on ice.

  • Spiking IS: In a microcentrifuge tube, add 50 µL of plasma. Spike with the appropriate amount of your chosen internal standard (e.g., 15:0-18:1(d7) PC).

  • Protein Precipitation: Add 250 µL of ice-cold isopropanol (a 1:5 plasma-to-solvent ratio).[16]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the lipids, to a new tube or a well plate for LC-MS analysis.

  • Storage: If not analyzing immediately, store the extract at -80°C.[8]

Protocol 2: General LC-MS/MS Method for PC Quantification

This protocol provides a starting point for developing a quantitative method. Optimization will be required for your specific instrument and application.

  • Chromatography:

    • Column: A C18 reversed-phase column is commonly used for separating phospholipids (B1166683).[14]

    • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid.[15]

    • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.[15]

    • Flow Rate: 0.4 - 0.6 mL/min.[4][17]

    • Injection Volume: 5-10 µL.[5][15]

  • Mass Spectrometry (Positive Ion Mode):

    • Scan Mode: Multiple Reaction Monitoring (MRM) or Precursor Ion Scan (PIS) of m/z 184.[5][6]

    • Ion Source: Electrospray Ionization (ESI).

    • Capillary Voltage: ~3.0 kV.[18]

    • Source Temperature: Optimize between 200-400°C.[6][19]

    • Collision Energy: Optimize for the specific precursor-product transition by infusing a standard.

Data Presentation

Table 1: Example Mass Transitions for this compound Quantification Note: Exact m/z values should be confirmed with a high-resolution instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ion ModeAdduct
This compound706.5184.1Positive[M+H]⁺
This compound728.5184.1Positive[M+Na]⁺
This compound764.5705.5Negative[M+CH₃COO]⁻

Table 2: Recommended Internal Standards for this compound Quantification

Internal StandardCommon UseSupplier Example
1,2-dimyristoyl-sn-glycero-3-phosphocholine (14:0 PC)Odd-chain standard for relative quantificationAvanti Polar Lipids
1,2-diheptadecanoyl-sn-glycero-3-phosphocholine (17:0 PC)Odd-chain standard for relative quantificationAvanti Polar Lipids
1-pentadecanoyl-2-oleoyl(d7)-sn-glycero-3-phosphocholine (15:0-18:1(d7) PC)Stable isotope-labeled standard for absolute quantification.[1]Avanti Polar Lipids

Table 3: Example LC Gradient for Lipid Separation Based on a C18 column with mobile phases as described in Protocol 2.

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.46040
2.00.46040
12.00.40100
14.00.40100
14.10.46040
18.00.46040

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma/Tissue Sample Spike Spike Internal Standard Sample->Spike Extract Lipid Extraction (e.g., Protein Precipitation) Spike->Extract Dry Dry Down Extract (under N2) Extract->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute LCMS LC-MS/MS Analysis (e.g., MRM) Reconstitute->LCMS Integrate Peak Integration LCMS->Integrate Quantify Quantification (Analyte/IS Ratio) Integrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic Start Issue: Poor Quantification Results Signal Low or Variable Signal? Start->Signal PeakShape Poor Peak Shape? Start->PeakShape Signal->PeakShape No CheckMatrix Investigate Matrix Effects (Dilution, Chromatography) Signal->CheckMatrix Yes PeakShape->Start No, review data processing CheckColumn Check Column Health (Wash, Replace) PeakShape->CheckColumn Yes CheckIS Verify Internal Standard (Correct Spike, Stability) CheckMatrix->CheckIS CheckSource Optimize MS Source (Infuse Standard) CheckIS->CheckSource CheckPrep Review Sample Prep (Extraction, Degradation) CheckSource->CheckPrep CheckMobilePhase Verify Mobile Phase (Composition, Additives) CheckColumn->CheckMobilePhase CheckOverload Test for Overload (Dilute and Re-inject) CheckMobilePhase->CheckOverload

Caption: Troubleshooting decision tree for this compound analysis.

References

Technical Support Center: Prevention of Phosphatidylcholine Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of phosphatidylcholine during experiments.

Frequently Asked Questions (FAQs)

Q1: My research involves 15:0 phosphatidylcholine. What are the best strategies to prevent its oxidation?

A1: It is important to clarify that 15:0 phosphatidylcholine (Dipalmitoylphosphatidylcholine) contains two pentadecanoyl fatty acid chains, which are saturated. Saturated fatty acids lack double bonds in their hydrocarbon chains and are therefore not susceptible to oxidation under typical experimental conditions. Lipids composed of completely saturated fatty acids are stable as powders.[1] Oxidation is a significant concern for unsaturated phosphatidylcholines, which possess one or more double bonds in their fatty acid chains. These double bonds are reactive sites for oxidation.

Q2: I am working with unsaturated phosphatidylcholines. What are the primary factors that cause oxidation?

A2: The primary factors that contribute to the oxidation of unsaturated phosphatidylcholines are:

  • Exposure to Oxygen: The presence of atmospheric oxygen is the main driver of lipid oxidation.

  • Presence of Metal Ions: Transition metals, such as iron and copper, can act as catalysts, accelerating the rate of oxidation.

  • Exposure to Light: UV and visible light can provide the energy to initiate oxidation reactions.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[2]

Q3: How can I visually detect if my phosphatidylcholine sample has oxidized?

A3: Unsaturated lipids that are typically powders can become gummy and discolored upon oxidation due to moisture absorption and chemical changes.[1] However, visual inspection is not a reliable method for detecting oxidation, especially at early stages. For accurate assessment, analytical techniques are necessary.

Q4: What analytical methods can I use to quantify the oxidation of my phosphatidylcholine sample?

A4: Several mass spectrometry (MS) based methods are highly effective for identifying and quantifying oxidized phospholipids (B1166683) (OxPLs).[3] These include:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used and highly sensitive method for the quantification of specific oxidized phospholipid species.[3][4]

  • Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry: This technique can be used to analyze oxidation products in biological samples like plasma.[5]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry: MALDI MS can be used to characterize the fragmentation patterns of oxidized phosphatidylcholines.[6] Biochemical assays like the thiobarbituric acid reactive substances (TBARS) assay can also be used to measure lipid oxidation, but they are less specific than MS-based methods.[7][8]

Troubleshooting Guides

Issue 1: Rapid degradation of unsaturated phosphatidylcholine in solution.

Possible Cause Troubleshooting Step
Oxygen Exposure Purge the solvent with an inert gas (argon or nitrogen) before dissolving the lipid. Overlay the solution with the inert gas before sealing the container.
Inappropriate Solvent Ensure you are using a high-purity, peroxide-free organic solvent.
Contaminated Glassware Use scrupulously clean glass containers. Avoid plastic containers with organic solvents as they can leach impurities.[1]
Presence of Metal Ions If metal ion contamination is suspected, consider adding a chelating agent like EDTA to your buffer in aqueous preparations.[9]

Issue 2: Inconsistent experimental results when using liposomes made from unsaturated phosphatidylcholines.

Possible Cause Troubleshooting Step
Oxidation during Liposome (B1194612) Preparation Degas all buffers and solutions used for liposome preparation and purge with an inert gas.[10] Prepare liposomes in an environment with minimal light exposure.
Storage of Liposomes Store liposome preparations at 4°C in the dark.[11][12] Do not freeze liposomes, as ice crystal formation can disrupt the lipid membrane.[11][12]
Hydrolysis The rate of hydrolysis is pH and temperature-dependent. For maximal shelf life, use the minimum effective buffer concentration and maintain a pH of around 6.5.[10]

Data Presentation

Table 1: Summary of Storage Conditions and Antioxidant Strategies for Unsaturated Phosphatidylcholines

Parameter Condition/Strategy Efficacy in Preventing Oxidation Reference
Storage Temperature -20°C ± 4°C (in organic solvent)High[1]
4°C (aqueous liposomes)Moderate (short-term)[11][12]
Atmosphere Inert Gas (Argon or Nitrogen)High[1]
Ambient AirLow[13]
Container Material Glass with Teflon-lined cap (for organic solvents)High[1]
Plastic (for aqueous solutions)Acceptable[1]
Antioxidants α-Tocopherol (Vitamin E)High (can act synergistically with PC)[14]
Butylated Hydroxytoluene (BHT)High (synthetic antioxidant)[7]
Chelating Agents Ethylenediaminetetraacetic acid (EDTA)High (inactivates metal ion catalysts)[9]

Experimental Protocols

Protocol 1: Preparation and Storage of Unsaturated Phosphatidylcholine Stock Solutions

  • Materials:

    • Unsaturated phosphatidylcholine (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine)

    • High-purity organic solvent (e.g., chloroform (B151607) or ethanol)

    • Inert gas (argon or nitrogen) with regulator and tubing

    • Glass vials with Teflon-lined screw caps

  • Procedure:

    • Allow the powdered unsaturated phosphatidylcholine to reach room temperature before opening to prevent condensation.

    • Weigh the desired amount of lipid in a clean glass vial.

    • Add the appropriate volume of organic solvent to achieve the desired concentration.

    • Purge the headspace of the vial with a gentle stream of argon or nitrogen for 1-2 minutes.

    • Immediately cap the vial tightly.

    • Seal the cap with parafilm for extra security.

    • Store the solution at -20°C.

Protocol 2: Preparation of Liposomes with Minimal Oxidation

  • Materials:

    • Unsaturated phosphatidylcholine stock solution

    • Hydration buffer (e.g., phosphate-buffered saline)

    • Inert gas (argon or nitrogen)

    • Rotary evaporator

    • Extruder and polycarbonate membranes

  • Procedure:

    • Degas the hydration buffer by sonicating under vacuum for at least 30 minutes, followed by purging with argon or nitrogen for 15 minutes.

    • Transfer the desired amount of lipid stock solution to a round-bottom flask.

    • Remove the solvent using a rotary evaporator to form a thin lipid film.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with the degassed buffer by vortexing. The flask headspace can be purged with inert gas before adding the buffer.

    • For unilamellar vesicles, subject the hydrated lipid suspension to extrusion through polycarbonate membranes of the desired pore size. Perform this in a low-light environment.

    • Store the final liposome suspension in a sealed vial, with the headspace purged with inert gas, at 4°C in the dark.

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_liposome Liposome Formulation A Weigh Unsaturated PC B Dissolve in Organic Solvent A->B C Purge with Inert Gas (Ar/N2) B->C D Store at -20°C in Glass Vial C->D E Create Lipid Film D->E Use of Stock Solution F Hydrate with Degassed Buffer E->F G Extrude for Unilamellar Vesicles F->G H Store at 4°C in the Dark G->H

Caption: Workflow for preparing and storing unsaturated phosphatidylcholine to minimize oxidation.

lipid_oxidation_pathway LH Unsaturated Lipid (LH) L_radical Lipid Radical (L.) LH->L_radical LOO_radical Lipid Peroxyl Radical (LOO.) L_radical->LOO_radical + O2 LOOH Lipid Hydroperoxide (LOOH) LOO_radical->LOOH + LH Antioxidant Antioxidant (AH) LOO_radical->Antioxidant Radical Quenching Secondary_Products Secondary Oxidation Products (Aldehydes, Ketones) LOOH->Secondary_Products Decomposition Initiation Initiation (Light, Heat, Metal Ions) Initiation->LH H abstraction Propagation Propagation Propagation->L_radical Termination Termination

Caption: Simplified signaling pathway of lipid auto-oxidation and antioxidant intervention.

References

Technical Support Center: Enhancing the Stability of 15:0 PC Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered when formulating vesicles with 1,2-dipentadecanoyl-sn-glycero-3-phosphocholine (15:0 PC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its phase transition temperature (Tm)?

A1: this compound, or 1,2-dipentadecanoyl-sn-glycero-3-phosphocholine, is a saturated phosphatidylcholine with two 15-carbon acyl chains. Its phase transition temperature (Tm) is 35°C.[1][2] This means that at temperatures below 35°C, vesicles formulated with this compound will be in a more rigid, gel-like state, while at temperatures above 35°C, they will be in a more fluid, liquid-crystalline state. The stability of the vesicles is significantly influenced by the temperature relative to the Tm.

Q2: My this compound vesicles are aggregating and precipitating out of solution. What could be the cause?

A2: Aggregation of vesicles, especially those formulated with a single, neutral phospholipid like this compound, is a common issue. The primary causes are often related to a lack of repulsive forces between the vesicles and the inherent thermodynamic instability of liposomes.[3] At temperatures around the Tm (35°C), vesicles can also be more prone to fusion and aggregation.

Q3: I'm observing leakage of the encapsulated drug from my this compound vesicles. How can I improve retention?

A3: Leakage of encapsulated contents is often due to the permeability of the lipid bilayer. For this compound vesicles, this can be particularly problematic when the experimental temperature is above the phase transition temperature (35°C), as the membrane becomes more fluid and permeable.[4] The acyl chain length of this compound, being intermediate, may also contribute to a less stable packing compared to longer-chain saturated PCs.[5][6]

Q4: How does the choice of preparation method affect the stability of this compound vesicles?

A4: The preparation method significantly impacts the initial size, lamellarity, and homogeneity of the vesicle population, all of which influence stability. Methods like thin-film hydration followed by extrusion are commonly used to produce unilamellar vesicles with a defined size distribution.[7] Inconsistent preparation can lead to a wide size distribution, which can contribute to instability through processes like Ostwald ripening.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Vesicle Aggregation & Precipitation Low surface charge leading to insufficient electrostatic repulsion.Incorporate a small molar percentage (5-10 mol%) of a charged lipid into your formulation. Examples include 1,2-dipentadecanoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (15:0 PG) for a negative charge or a cationic lipid for a positive charge.[8]
Hydrophobic interactions between vesicle surfaces.Add a hydrophilic polymer coating to the vesicle surface, such as polyethylene (B3416737) glycol (PEG), through the inclusion of a PEGylated lipid (e.g., DSPE-PEG2000) in your formulation. This provides steric stabilization.
Vesicles are too large or have a wide size distribution.Optimize your extrusion process to produce smaller, more uniform vesicles, typically in the 100-200 nm range for better stability.[5]
Leakage of Encapsulated Material High membrane fluidity (if operating above 35°C).Incorporate cholesterol into the lipid bilayer at a molar ratio of 30-50 mol%. Cholesterol acts as a "fluidity buffer," increasing membrane rigidity above the Tm and preventing the lipid chains from becoming too ordered below the Tm.[4][9]
Instability at the phase transition temperature.If your application allows, operate at a temperature that is significantly above or below the Tm of 35°C. Alternatively, the inclusion of cholesterol can broaden and reduce the sharpness of the phase transition.
Hydrolysis of the ester bonds in the phospholipid.Ensure your buffer pH is neutral (around 7.4) and store vesicles at low temperatures (4°C) to minimize hydrolysis.[5] For long-term storage, consider lyophilization in the presence of a cryoprotectant like trehalose.[10]
Inconsistent Vesicle Size and Polydispersity Inefficient hydration of the lipid film.Ensure the lipid film is thin and evenly distributed before hydration. Optimize hydration time and temperature. The hydration temperature should ideally be above the Tm of all lipid components.
Inadequate extrusion.Ensure the extruder is assembled correctly and that the membranes are not clogged. Pass the vesicle suspension through the extruder an odd number of times (e.g., 11 or 21 times) to ensure uniform processing.

Experimental Protocols

Protocol 1: Preparation of this compound Vesicles by Thin-Film Hydration and Extrusion

Objective: To prepare unilamellar vesicles of a defined size.

Materials:

  • 1,2-dipentadecanoyl-sn-glycero-3-phosphocholine (this compound)

  • Chloroform (B151607) or a suitable organic solvent mixture

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Rotary evaporator

  • Water bath

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve the desired amount of this compound (and any other lipids, such as cholesterol or charged lipids) in chloroform in a round-bottom flask.

  • Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the Tm of the lipid mixture (e.g., 40-45°C).

  • Gradually reduce the pressure to evaporate the solvent, leaving a thin, uniform lipid film on the wall of the flask.

  • Continue to evaporate under high vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding the hydration buffer (pre-heated to above the Tm) to the flask.

  • Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • For size homogenization, assemble the mini-extruder with the desired pore size membranes (e.g., 100 nm).

  • Equilibrate the extruder by passing the hydration buffer through it at a temperature above the Tm.

  • Load the MLV suspension into one of the extruder syringes.

  • Pass the suspension back and forth through the membrane a set number of times (e.g., 11 or 21 passes).

  • The resulting suspension contains small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) of a more uniform size.

Protocol 2: Calcein (B42510) Leakage Assay to Assess Vesicle Stability

Objective: To quantify the leakage of encapsulated contents from vesicles over time.

Materials:

  • Vesicle suspension prepared as in Protocol 1, with 50-100 mM calcein encapsulated in the aqueous core.

  • Size exclusion chromatography column (e.g., Sephadex G-50)

  • Fluorescence spectrophotometer

  • Triton X-100 (10% solution)

Procedure:

  • To remove unencapsulated calcein, pass the initial vesicle preparation through a size exclusion column equilibrated with the same buffer used for hydration. The vesicles will elute in the void volume, while the free calcein will be retained.

  • Dilute the purified calcein-loaded vesicles in the buffer to a suitable concentration for fluorescence measurement.

  • Measure the initial fluorescence (F₀) of the vesicle suspension at an excitation wavelength of 495 nm and an emission wavelength of 515 nm. At this stage, the encapsulated calcein is self-quenched, so the fluorescence should be low.

  • Incubate the vesicle suspension under the desired experimental conditions (e.g., at a specific temperature or in the presence of a destabilizing agent).

  • At various time points, take aliquots of the suspension and measure the fluorescence (Ft). An increase in fluorescence indicates leakage of calcein into the external medium, where it is no longer quenched.

  • At the end of the experiment, add a small amount of Triton X-100 to an aliquot of the vesicle suspension to lyse all vesicles and release all encapsulated calcein. Measure the maximum fluorescence (F_max).

  • Calculate the percentage of calcein leakage at each time point using the following formula: % Leakage = [(Ft - F₀) / (F_max - F₀)] * 100

Data Presentation

Table 1: Influence of Acyl Chain Length on the Stability of Saturated PC Vesicles

PhosphatidylcholineAcyl Chain LengthPhase Transition Temp. (Tm)Relative Stability (Drug Retention)
DMPCC14:023°CLower
This compound C15:0 35°C Intermediate
DPPCC16:041°CHigher
DSPCC18:055°CHighest

Note: This table presents a general trend. Actual stability depends on the specific experimental conditions. Data is compiled based on the principle that longer saturated acyl chains lead to more stable membranes.[5][6]

Table 2: Effect of Cholesterol on Vesicle Stability

Formulation (molar ratio)Membrane State at 37°CExpected PermeabilityExpected Stability
This compound (100%)FluidHighLow
This compound / Cholesterol (70:30)Liquid-orderedReducedImproved
This compound / Cholesterol (50:50)Liquid-orderedLowHigh

Note: The inclusion of cholesterol generally increases the stability of vesicles by modulating membrane fluidity.[9]

Visualizations

Vesicle_Preparation_Workflow Vesicle Preparation and Stability Testing Workflow cluster_prep Preparation cluster_test Stability Assessment cluster_troubleshoot Troubleshooting Lipid_Dissolution 1. Dissolve this compound in Organic Solvent Film_Formation 2. Form Thin Lipid Film (Rotary Evaporation) Lipid_Dissolution->Film_Formation Hydration 3. Hydrate Film with Aqueous Buffer (Forms MLVs) Film_Formation->Hydration Extrusion 4. Extrude for Size Homogenization (Forms LUVs) Hydration->Extrusion Size_Measurement A. Measure Size & PDI (DLS) Extrusion->Size_Measurement Characterize Initial State Leakage_Assay B. Perform Leakage Assay (e.g., Calcein) Extrusion->Leakage_Assay Incubate under Test Conditions Monitor_Aggregation C. Visual Inspection & Turbidity Measurement Leakage_Assay->Monitor_Aggregation Is_Stable Stable? Leakage_Assay->Is_Stable End Experiment Complete Is_Stable->End Yes Modify Modify Formulation: - Add Cholesterol - Add Charged Lipid - Add PEG-Lipid Is_Stable->Modify No Modify->Lipid_Dissolution Re-formulate

Caption: Workflow for preparing this compound vesicles and assessing their stability.

Troubleshooting_Logic Troubleshooting Vesicle Instability Start Instability Observed Aggregation Aggregation or Precipitation? Start->Aggregation Leakage Leakage of Contents? Start->Leakage Aggregation->Leakage No Add_Charge Incorporate Charged Lipid (e.g., 15:0 PG) Aggregation->Add_Charge Yes Add_Cholesterol Incorporate Cholesterol (30-50 mol%) Leakage->Add_Cholesterol Yes End Stability Improved Leakage->End No Add_PEG Add PEG-Lipid for Steric Hindrance Add_Charge->Add_PEG Add_PEG->End Check_Temp Adjust Temperature Away from Tm (35°C) Add_Cholesterol->Check_Temp Check_Temp->End

Caption: Decision tree for troubleshooting common stability issues with this compound vesicles.

References

addressing aggregation issues with 15:0 PC in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15:0 PC (1,2-dipentadecanoyl-sn-glycero-3-phosphocholine) in aqueous solutions. The information is designed to help address common aggregation issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound, or 1,2-dipentadecanoyl-sn-glycero-3-phosphocholine, is a saturated phosphatidylcholine with two 15-carbon acyl chains.[1] It is a synthetic phospholipid used in various research applications, including the formation of model cell membranes (liposomes or vesicles) to study lipid-protein interactions, drug delivery systems, and the biophysical properties of lipid bilayers. As a saturated lipid, it can form more ordered, gel-phase membranes at temperatures below its phase transition temperature.[2]

Q2: What causes this compound to aggregate in aqueous solutions?

A2: The aggregation of this compound in aqueous solutions is primarily driven by the hydrophobic effect. The long hydrocarbon chains of the lipid are not soluble in water, leading them to self-assemble to minimize their contact with the aqueous environment.[3] This self-assembly can lead to the formation of various structures, including micelles, vesicles (liposomes), and larger aggregates. Factors such as concentration, temperature, pH, and ionic strength of the solution significantly influence the type and size of the aggregates formed.[3]

Q3: What is the Critical Micelle Concentration (CMC) of this compound?

Q4: What is the phase transition temperature (Tm) of this compound and why is it important?

A4: The phase transition temperature (Tm) of this compound is approximately 34-35°C.[2] This is the temperature at which the lipid transitions from a more ordered gel phase to a more fluid liquid-crystalline phase. Handling this compound below its Tm can lead to the formation of more rigid, less stable vesicles that are prone to aggregation and fusion.[4] Therefore, it is crucial to work with this compound at temperatures above its Tm during vesicle preparation to ensure the formation of stable, unilamellar vesicles.

Troubleshooting Guide: Aggregation Issues with this compound Vesicles

This guide provides solutions to common aggregation problems encountered during the preparation and storage of this compound vesicles.

Problem Potential Cause(s) Recommended Solution(s)
Immediate aggregation upon hydration 1. Incorrect Temperature: Hydration below the phase transition temperature (Tm) of this compound (34-35°C).2. High Lipid Concentration: The concentration of this compound is too high, leading to rapid and uncontrolled aggregation.3. Inappropriate Buffer Conditions: The pH or ionic strength of the buffer is not optimal for vesicle stability.1. Maintain Temperature Above Tm: Ensure the hydration buffer and all subsequent processing steps are performed at a temperature above 35°C.[4]2. Optimize Lipid Concentration: Start with a lower lipid concentration (e.g., 1-5 mg/mL) and gradually increase if necessary.[5]3. Adjust Buffer: Use a buffer with a neutral pH (e.g., PBS pH 7.4). For zwitterionic lipids like PC, aggregation can be influenced by ionic strength; start with a moderate ionic strength (e.g., 150 mM NaCl) and adjust as needed.[6][7]
Vesicle aggregation during storage 1. Storage Temperature: Storing vesicles at a temperature that allows for lipid phase transitions or increased kinetic energy, leading to collisions and fusion.2. Instability of Vesicle Size/Charge: Vesicles may have a wide size distribution or insufficient surface charge to prevent aggregation.3. Oxidation/Hydrolysis: Although saturated, long-term storage can lead to chemical degradation, altering vesicle properties.1. Optimal Storage Temperature: Store vesicles at 4°C. Avoid freezing unless a cryoprotectant (e.g., sucrose, trehalose) is used, as freeze-thaw cycles can induce aggregation.[8]2. Incorporate Stabilizers: Include a small percentage (1-5 mol%) of a PEGylated lipid (e.g., DSPE-PEG2000) in the formulation to create a steric barrier that prevents aggregation.[9]3. Use Fresh Preparations: For critical experiments, use freshly prepared vesicles. If storage is necessary, purge the storage container with an inert gas like argon or nitrogen to minimize oxidation.
Inconsistent results between batches 1. Variability in Lipid Film Formation: The initial lipid film is not thin and uniform, leading to incomplete hydration.2. Inconsistent Extrusion/Sonication: The method used to reduce vesicle size is not performed consistently.3. Purity of Lipid: Impurities in the this compound can affect vesicle formation and stability.1. Proper Film Formation: Ensure the organic solvent is completely removed under a gentle stream of nitrogen followed by high vacuum for at least 2 hours to form a thin, even film.[10]2. Standardize Size Reduction: If using extrusion, ensure an odd number of passes (e.g., 11-21) through the membrane for a more uniform size distribution.[8] If sonicating, use a probe sonicator with consistent power and time settings.3. Use High-Purity Lipid: Always use high-purity (>99%) this compound from a reputable supplier.[11]

Experimental Protocols

Protocol 1: Preparation of this compound Large Unilamellar Vesicles (LUVs) by Extrusion

This protocol describes the preparation of LUVs with a defined size.

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired amount of this compound in chloroform.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under vacuum at a temperature above the Tm of this compound (e.g., 40°C) until a thin, uniform lipid film is formed on the wall of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.[8][10]

  • Hydration:

    • Hydrate the lipid film by adding the desired aqueous buffer (e.g., PBS, pH 7.4), pre-warmed to a temperature above the Tm (e.g., 40°C).

    • Agitate the flask by gentle swirling or vortexing to disperse the lipid film, forming a milky suspension of multilamellar vesicles (MLVs).

    • Incubate the suspension at the same temperature for 1 hour with intermittent agitation to ensure complete hydration.[10]

  • Freeze-Thaw Cycles (Optional but Recommended):

    • To enhance lamellarity and encapsulation efficiency, subject the MLV suspension to 5-10 freeze-thaw cycles.

    • Freeze the suspension rapidly in liquid nitrogen and thaw in a water bath set to a temperature above the Tm.

  • Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder and membrane to a temperature above the Tm.

    • Load the MLV suspension into one of the extruder's syringes.

    • Pass the suspension through the membrane 11 to 21 times.[8] This will result in the formation of LUVs with a relatively uniform size distribution.

  • Characterization:

    • Determine the vesicle size distribution and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Visualize the vesicle morphology using Transmission Electron Microscopy (TEM).

Protocol 2: Characterization of this compound Vesicles by Dynamic Light Scattering (DLS)
  • Sample Preparation:

    • Dilute a small aliquot of the vesicle suspension in the same buffer used for hydration to a suitable concentration for DLS measurement. The optimal concentration should be determined empirically to avoid multiple scattering effects.[12]

  • Instrument Setup:

    • Set the measurement temperature to 25°C (or the desired experimental temperature).

    • Enter the viscosity and refractive index of the buffer into the software.[12]

  • Measurement:

    • Equilibrate the sample in the instrument's measurement cell for at least 5 minutes.

    • Perform at least three replicate measurements to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the mean hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI). A PDI value below 0.2 is generally considered indicative of a monodisperse sample.

Protocol 3: Visualization of this compound Vesicles by Transmission Electron Microscopy (TEM) with Negative Staining
  • Grid Preparation:

    • Place a formvar/carbon-coated TEM grid on a drop of the vesicle suspension (diluted as necessary) for 1-2 minutes to allow the vesicles to adsorb.

  • Washing:

    • Blot the grid with filter paper to remove excess sample.

    • Wash the grid by briefly touching it to a drop of deionized water.

  • Staining:

    • Place the grid on a drop of a negative staining solution (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid) for 30-60 seconds.[13]

  • Drying:

    • Blot the grid again with filter paper to remove the excess stain.

    • Allow the grid to air-dry completely.

  • Imaging:

    • Examine the grid in a transmission electron microscope at an appropriate magnification. The vesicles will appear as bright, circular structures against a dark background.

Quantitative Data Summary

The following table provides key physicochemical properties of this compound and related saturated phosphatidylcholines. Note that some values for this compound are estimated based on trends observed for homologous lipids.

Property14:0 PC (DMPC)This compound (DPDPC) 16:0 PC (DPPC)
Molecular Weight 677.93 g/mol 705.99 g/mol [11]734.04 g/mol [14]
Phase Transition Temp. (Tm) 23°C34-35°C [2]41°C[2]
Critical Micelle Conc. (CMC) ~470 nM~6 nM (estimated) ~1 nM (estimated)
Water Solubility Very LowVery Low [11]Very Low

Disclaimer: The CMC values for this compound and 16:0 PC are estimations based on the established trend of decreasing CMC with increasing acyl chain length for diacyl PCs. Precise experimental values may vary depending on the specific conditions.

Visualizations

Signaling Pathway: this compound as a Substrate for Phospholipase D

The following diagram illustrates the role of phosphatidylcholines, such as this compound, in the Phospholipase D (PLD) signaling pathway. PLD hydrolyzes the phosphodiester bond of PC to produce phosphatidic acid (PA), a key second messenger.

PLD_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Growth Factor, Neurotransmitter) receptor Receptor (GPCR, RTK) extracellular_signal->receptor PLD Phospholipase D (PLD) receptor->PLD Activates PA Phosphatidic Acid (PA) PLD->PA Hydrolyzes to Choline Choline PLD->Choline PC This compound (in membrane) PC->PLD Substrate downstream_effectors Downstream Effectors (e.g., mTOR, Raf, PIP5K) PA->downstream_effectors Activates/ Recruits cellular_response Cellular Response (Proliferation, Trafficking, Cytoskeletal Reorganization) downstream_effectors->cellular_response

Phospholipase D signaling pathway with this compound.
Experimental Workflow: Troubleshooting this compound Aggregation

This workflow provides a logical approach to diagnosing and solving aggregation issues with this compound vesicles.

Troubleshooting_Workflow start Start: this compound Vesicle Aggregation Observed check_temp Is Preparation/Handling T > 35°C (Tm)? start->check_temp increase_temp Action: Increase temperature of all solutions and equipment. check_temp->increase_temp No check_conc Is lipid concentration < 10 mg/mL? check_temp->check_conc Yes reassess Re-prepare vesicles and assess aggregation. increase_temp->reassess decrease_conc Action: Reduce lipid concentration. check_conc->decrease_conc No check_buffer Are buffer pH (6.5-7.5) and ionic strength (~150 mM) optimal? check_conc->check_buffer Yes decrease_conc->reassess adjust_buffer Action: Adjust pH and/or ionic strength of the buffer. check_buffer->adjust_buffer No check_stabilizer Consider adding a stabilizer (e.g., 1-5 mol% PEG-lipid)? check_buffer->check_stabilizer Yes adjust_buffer->reassess add_stabilizer Action: Reformulate with PEGylated lipid. check_stabilizer->add_stabilizer Yes end End: Stable Vesicle Suspension check_stabilizer->end No (If stable) add_stabilizer->reassess reassess->end Success

Workflow for troubleshooting this compound aggregation.

References

Technical Support Center: Incorporating 15:0 PC into Nanodiscs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions for the successful incorporation of 15:0 PC (1,2-dipentadecanoyl-sn-glycero-3-phosphocholine) into nanodiscs.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting molar ratio of this compound to Membrane Scaffold Protein (MSP)?

A1: The optimal molar ratio of lipid to MSP is critical for the formation of homogeneous nanodiscs and depends on the specific MSP construct used.[1] For this compound, which has a transition temperature (Tm) of 35°C, a good starting point can be extrapolated from protocols using lipids with similar properties, such as DPPC (Tm = 41°C). We recommend starting with the molar ratios provided in Table 1 and optimizing from there.

Q2: At what temperature should the nanodisc assembly with this compound be performed?

A2: The self-assembly of nanodiscs should be carried out at or near the transition temperature (Tm) of the lipid being used.[1][2] For this compound, which has a Tm of 35°C, the incubation should be performed at or around this temperature.[1]

Q3: Which detergent is recommended for solubilizing this compound, and how is it removed?

A3: Sodium cholate (B1235396) is a commonly used detergent for solubilizing phospholipids (B1166683) for nanodisc assembly.[1] The final cholate concentration in the reconstitution mixture should be between 12–40 mM.[1] Detergent removal is a crucial step to initiate nanodisc self-assembly and is typically achieved by adding adsorbent polystyrene beads (e.g., Bio-Beads SM-2).[1][2]

Q4: How can I confirm the successful formation of this compound nanodiscs?

A4: Successful nanodisc formation can be verified using size exclusion chromatography (SEC) and dynamic light scattering (DLS). SEC should show a monodisperse peak corresponding to the expected size of the nanodiscs.[2] DLS can be used to determine the hydrodynamic radius and assess the homogeneity of the nanodisc preparation.

Q5: Can I incorporate a membrane protein into this compound nanodiscs?

A5: Yes, the general procedure involves mixing the detergent-solubilized membrane protein with the pre-formed mixture of this compound and MSP before detergent removal. The molar ratio of MSP to the target protein often needs to be optimized, with an excess of MSP typically used to ensure monomeric incorporation of the protein into the nanodiscs.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Aggregation or precipitation observed after detergent removal. Incorrect lipid-to-MSP ratio (too much lipid).Decrease the amount of this compound in the assembly mixture. Titrate the lipid:MSP ratio to find the optimal concentration that results in a monodisperse peak on SEC.[2]
Incomplete detergent removal.Ensure sufficient quantity of adsorbent beads is used and that the incubation time for detergent removal is adequate (at least 2 hours for lipids with high Tm like DPPC).[3] Consider a second incubation with fresh beads.
Incubation temperature is too low.Ensure the assembly and detergent removal steps are performed at or near the Tm of this compound (35°C) to ensure the lipid is in a fluid state.[1]
Multiple peaks or a broad peak observed in the SEC profile. Suboptimal lipid-to-MSP ratio.A broad peak or multiple peaks can indicate a heterogeneous population of nanodiscs, aggregates, and/or free MSP. Adjust the this compound to MSP ratio. An excess of lipid can lead to larger aggregates, while an excess of MSP will result in a peak corresponding to free protein.[2]
Inefficient nanodisc assembly.Verify the concentrations of all components (lipid, MSP, and cholate). Ensure the final cholate concentration is sufficient for solubilization (12-40 mM).[1]
Low yield of nanodiscs. The lipid concentration in the assembly mixture is too low.Poor nanodisc formation can occur if the final phospholipid concentration is below a critical threshold (e.g., below 7 mM for DMPC).[1] Ensure your lipid concentration is adequate.
The chosen MSP is not suitable for this compound.While less common, some MSP constructs may not be optimal for specific lipids. If optimization of other parameters fails, consider trying a different MSP variant.
Membrane protein does not incorporate into the nanodiscs. Steric hindrance or unfavorable lipid environment.The size of the nanodisc must be appropriate for the target membrane protein. Consider using a larger MSP construct if the protein is large.[1] The lipid composition can also affect protein stability and incorporation.
Aggregation of the membrane protein.Ensure the membrane protein is stable and monodisperse in the chosen solubilization detergent before adding it to the nanodisc assembly mixture.

Quantitative Data Summary

Table 1: Recommended Starting Molar Ratios for this compound Nanodisc Assembly

Membrane Scaffold Protein (MSP)Recommended Lipid:MSP Molar Ratio (starting point)
MSP1D190:1
MSP1E3D1180:1

Note: These ratios are based on data for DPPC, a saturated phospholipid with a similar transition temperature to this compound.[1] Empirical optimization is highly recommended.

Table 2: Physicochemical Properties of Common Saturated Phosphatidylcholines

PhosphatidylcholineAcyl ChainsTransition Temperature (Tm)
DMPC14:0/14:024°C
This compound 15:0/15:0 35°C
DPPC16:0/16:041°C
DSPC18:0/18:055°C

Experimental Protocols

Protocol 1: Preparation of Empty this compound Nanodiscs

This protocol describes the assembly of nanodiscs composed of this compound and a selected Membrane Scaffold Protein (MSP).

Materials:

  • 1,2-dipentadecanoyl-sn-glycero-3-phosphocholine (this compound) in chloroform

  • Membrane Scaffold Protein (MSP) of choice (e.g., MSP1D1 or MSP1E3D1)

  • Sodium cholate

  • Adsorbent polystyrene beads (e.g., Bio-Beads SM-2)

  • Assembly Buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 0.5 mM EDTA, pH 7.4)

  • Nitrogen gas

  • Vacuum desiccator

  • Water bath sonicator

  • Orbital shaker

Methodology:

  • Lipid Film Preparation:

    • In a glass tube, dispense the desired amount of this compound in chloroform.

    • Dry the lipid to a thin film under a gentle stream of nitrogen gas while rotating the tube.

    • Remove residual solvent by placing the tube in a vacuum desiccator for at least 2 hours.

  • Lipid Solubilization:

    • Resuspend the dried lipid film in Assembly Buffer containing a concentration of sodium cholate that is twice the desired final lipid concentration.

    • Vortex the mixture vigorously.

    • Sonicate the mixture in a water bath sonicator at approximately 35°C until the solution is clear.

  • Nanodisc Assembly Mixture:

    • In a separate tube, combine the appropriate volumes of the solubilized this compound solution and the MSP stock solution to achieve the desired lipid-to-MSP molar ratio (see Table 1 for starting recommendations).

    • Add Assembly Buffer to reach the final desired volume, ensuring the final cholate concentration is between 12-40 mM.

    • Incubate the mixture at 35°C for 15-30 minutes.

  • Detergent Removal:

    • Add adsorbent beads to the assembly mixture (approximately 0.8 g of beads per 1 mL of mixture).[3]

    • Incubate the mixture on an orbital shaker at 35°C for at least 2 hours to allow for detergent removal and nanodisc self-assembly.[3]

  • Purification:

    • Separate the nanodiscs from the adsorbent beads by centrifugation or by carefully pipetting off the supernatant.

    • Purify the nanodiscs using size exclusion chromatography (SEC) on a column suitable for separating particles in the expected size range (e.g., Superdex 200).

Protocol 2: Incorporation of a Membrane Protein into this compound Nanodiscs

This protocol outlines the steps for incorporating a detergent-solubilized membrane protein into pre-assembled this compound nanodiscs.

Additional Materials:

  • Purified membrane protein of interest, solubilized in a suitable detergent (e.g., DDM, LDAO).

Methodology:

  • Prepare the Nanodisc Assembly Mixture: Follow steps 1-3 from Protocol 1.

  • Add Membrane Protein:

    • To the nanodisc assembly mixture, add the detergent-solubilized membrane protein to achieve the desired MSP-to-target protein molar ratio. A common starting point is a 4-fold or higher molar excess of MSP to the target protein to favor the incorporation of monomers.[3]

  • Incubation:

    • Gently mix and incubate the complete assembly mixture at 35°C for 30-60 minutes.

  • Detergent Removal and Purification:

    • Proceed with steps 4 and 5 from Protocol 1 to remove the detergent and purify the protein-containing nanodiscs. If the target protein has an affinity tag (and the MSP does not), affinity chromatography can be used as an additional purification step to separate protein-loaded nanodiscs from empty ones.

Visualizations

Nanodisc_Assembly_Workflow cluster_prep Preparation cluster_assembly Assembly cluster_formation Formation & Purification Lipid Film Lipid Film Solubilized Lipid Solubilized Lipid Lipid Film->Solubilized Lipid Add Cholate Buffer Sonicate at 35°C Assembly Mix Assembly Mix Solubilized Lipid->Assembly Mix MSP Solution MSP Solution MSP Solution->Assembly Mix Detergent Removal Detergent Removal Assembly Mix->Detergent Removal Add Adsorbent Beads Incubate at 35°C Purified Nanodiscs Purified Nanodiscs Detergent Removal->Purified Nanodiscs Size Exclusion Chromatography

Caption: Workflow for the self-assembly of this compound nanodiscs.

Troubleshooting_Logic start Observe SEC Profile monodisperse Monodisperse Peak? start->monodisperse success Successful Assembly monodisperse->success Yes aggregation Aggregation / Broad Peak monodisperse->aggregation No free_msp Peak at Free MSP Elution monodisperse->free_msp No adjust_ratio_down Decrease Lipid:MSP Ratio aggregation->adjust_ratio_down check_temp Verify Incubation Temperature (35°C) aggregation->check_temp check_detergent Optimize Detergent Removal aggregation->check_detergent adjust_ratio_up Increase Lipid:MSP Ratio free_msp->adjust_ratio_up adjust_ratio_down->start adjust_ratio_up->start check_temp->start check_detergent->start

References

resolving calibration curve inaccuracies for 15:0 PC standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve inaccuracies in calibration curves for 15:0 Phosphatidylcholine (PC) standards.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of phospholipids (B1166683) using 15:0 PC as a standard.

Question: Why is my calibration curve for this compound not linear?

Answer:

Non-linearity in calibration curves for this compound in LC-MS analysis can stem from several factors. Common causes include detector saturation, matrix effects, and issues with the standard itself.[1][2] At high concentrations, the mass spectrometry detector can become saturated, leading to a plateau in the signal response.[2] Conversely, at very low concentrations, non-linear responses may occur due to absorptive losses or other factors.[3]

Matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of this compound, can cause either ion suppression or enhancement, resulting in a non-linear relationship between concentration and response.[1] Additionally, the formation of dimers or multimers at high concentrations can contribute to non-linearity.[1][2]

To troubleshoot, consider the following:

  • Extend the dilution series: Dilute your highest concentration standards further to see if linearity is achieved at lower concentrations.

  • Use a weighted regression: Applying a 1/x or 1/x² weighting to your calibration curve can often compensate for heteroscedasticity, where the variance of the signal is not constant across the concentration range.[1]

  • Optimize chromatographic separation: Improving the separation of this compound from matrix components can reduce matrix effects.

  • Employ a suitable internal standard: A stable isotope-labeled internal standard is highly recommended to correct for variability.[4][5]

Question: I'm observing significant variability and poor reproducibility in my this compound calibration curve. What are the likely causes?

Answer:

Poor reproducibility in your calibration curve can be attributed to several factors throughout the analytical workflow, from sample preparation to data acquisition. Inconsistent sample preparation, including pipetting errors or incomplete extraction, can introduce significant variability.[6] The stability of the this compound standard itself is crucial; improper storage and handling can lead to degradation through hydrolysis or oxidation.[7]

Instrumental drift is another common cause of poor reproducibility.[6] Fluctuations in the LC pump performance or the mass spectrometer's detector can lead to inconsistent responses over time. Additionally, matrix effects can vary between samples, contributing to a lack of reproducibility.[1]

To improve reproducibility:

  • Ensure proper storage and handling of standards: Store this compound standards at -20°C in a tightly sealed container, and allow them to reach room temperature before opening to prevent condensation.[7][8] Prepare fresh working solutions for each analytical run.

  • Use an internal standard: An internal standard added at the beginning of the sample preparation process can correct for inconsistencies in sample handling and instrumental response.[9][10]

  • Equilibrate the LC-MS system: Before running your samples, ensure the system is well-equilibrated to minimize drift.

  • Randomize your sample injection order: This can help to average out any systematic drift over the course of the analysis.

Question: My this compound peak shape is poor (e.g., tailing, fronting, or split). How can this affect my calibration curve and how do I fix it?

Answer:

Poor peak shape can significantly impact the accuracy and precision of peak integration, leading to inaccuracies in your calibration curve.[11][12]

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.[13] It can also result from a partially blocked column frit or extra-column volume.[12] To address tailing, consider adding a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase to suppress the ionization of silanol groups.[13]

  • Peak Fronting: This can be a sign of column overload, where too much sample has been injected.[12] It can also be caused by a poor match between the sample solvent and the mobile phase.[14] Try reducing the injection volume or ensuring your sample is dissolved in a solvent similar in strength to the initial mobile phase.

  • Split Peaks: This can indicate a problem with the column, such as a void or contamination at the head of the column.[14] It can also be caused by injecting the sample in a solvent that is much stronger than the mobile phase.

A systematic approach to troubleshooting peak shape issues is recommended. First, determine if the problem affects all peaks or just the this compound peak. If all peaks are affected, the issue is likely systemic (e.g., a blocked frit or an issue with the mobile phase). If only the this compound peak is affected, the problem is more likely related to the specific interactions of this molecule with the column or sample matrix.

Frequently Asked Questions (FAQs)

Q1: What is the best type of internal standard to use for this compound quantification?

A1: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d7.[10] SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they will behave similarly during sample preparation, chromatography, and ionization.[10] This allows for effective correction of matrix effects and other sources of variability. If a SIL-IS is not available, a structural analog with similar properties can be used, but it may not compensate for all sources of error as effectively.[10]

Q2: How should I prepare and store my this compound standard solutions?

A2: this compound standards should be stored as a powder or in an organic solvent at -20°C.[7][15] It is recommended to purchase standards from a reputable supplier.[15] Prepare a concentrated stock solution in a solvent like chloroform (B151607) or methanol (B129727) and store it at -20°C.[7] Working standards should be prepared fresh for each experiment by diluting the stock solution.[16][17] Avoid repeated freeze-thaw cycles of the stock solution.[16]

Q3: What are typical concentration ranges for a this compound calibration curve?

A3: The concentration range for your calibration curve will depend on the sensitivity of your instrument and the expected concentration of phospholipids in your samples. A typical range might be from low ng/mL to several hundred ng/mL. It is important to establish a linear range for your specific assay.[2]

Q4: How can I assess for matrix effects in my analysis?

A4: A common method to assess for matrix effects is to compare the response of an analyte in a pure solvent to its response in a sample matrix where the analyte is absent. A significant difference in response indicates the presence of matrix effects. This can be done by spiking the analyte into a blank matrix extract and comparing the signal to a neat standard solution of the same concentration.[1]

Experimental Protocols

Protocol: Preparation of Calibration Curve Standards
  • Prepare a Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh a known amount of this compound standard.

    • Dissolve it in an appropriate organic solvent (e.g., methanol or chloroform) to a final concentration of 1 mg/mL.

    • Store this stock solution at -20°C in a glass vial with a Teflon-lined cap.

  • Prepare a Working Stock Solution (e.g., 10 µg/mL):

    • On the day of the experiment, allow the stock solution to warm to room temperature.

    • Dilute the 1 mg/mL stock solution 1:100 with the mobile phase or a solvent compatible with your LC-MS method to create a 10 µg/mL working stock solution.

  • Prepare Calibration Standards:

    • Perform serial dilutions of the 10 µg/mL working stock solution to create a series of calibration standards. A typical set of standards might have concentrations of 10, 25, 50, 100, 250, 500, and 1000 ng/mL.

    • Prepare these standards in the same solvent that will be used for your final sample extracts.

  • Addition of Internal Standard:

    • If using an internal standard, add a fixed concentration to each calibration standard and to all unknown samples.

Data Presentation

ParameterTypical Value/RangeReference
Calibration Curve Range 5 - 1000 ng/mL[2]
Regression Model Linear, weighted (1/x or 1/x²)[1]
Correlation Coefficient (r²) > 0.99General Practice
Internal Standard Stable Isotope-Labeled PC[4][5]
Storage Temperature -20°C[7][8][15]

Visualizations

Troubleshooting_Workflow start Inaccurate this compound Calibration Curve check_linearity Is the curve non-linear? start->check_linearity check_reproducibility Is there high variability? check_linearity->check_reproducibility No linearity_causes Potential Causes: - Detector Saturation - Matrix Effects - Standard Concentration check_linearity->linearity_causes Yes check_peak_shape Is peak shape poor? check_reproducibility->check_peak_shape No reproducibility_causes Potential Causes: - Standard Degradation - Inconsistent Sample Prep - Instrumental Drift check_reproducibility->reproducibility_causes Yes peak_shape_causes Potential Causes: - Secondary Interactions - Column Overload - Column Contamination check_peak_shape->peak_shape_causes Yes end Accurate Calibration Curve check_peak_shape->end No, review other factors linearity_solutions Solutions: - Extend Dilution Series - Use Weighted Regression - Optimize Chromatography - Use Internal Standard linearity_causes->linearity_solutions linearity_solutions->end reproducibility_solutions Solutions: - Proper Standard Handling - Use Internal Standard - System Equilibration - Randomize Injections reproducibility_causes->reproducibility_solutions reproducibility_solutions->end peak_shape_solutions Solutions: - Modify Mobile Phase (e.g., add acid) - Reduce Injection Volume - Check/Replace Column peak_shape_causes->peak_shape_solutions peak_shape_solutions->end

Caption: Troubleshooting workflow for this compound calibration curve inaccuracies.

Matrix_Effects cluster_ideal Ideal Scenario (No Matrix Effects) cluster_suppression Ion Suppression cluster_enhancement Ion Enhancement ideal_source Ion Source ideal_detector Detector Signal ideal_source->ideal_detector Analyte Ions suppression_source Ion Source suppression_detector Reduced Detector Signal suppression_source->suppression_detector Analyte Ions + Interfering Matrix Ions enhancement_source Ion Source enhancement_detector Enhanced Detector Signal enhancement_source->enhancement_detector Analyte Ions + Co-eluting Matrix Ions

Caption: Illustration of matrix effects in mass spectrometry.

References

Technical Support Center: Enzymatic Hydrolysis of 15:0 PC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with the enzymatic hydrolysis of 1,2-dipentadecanoyl-sn-glycero-3-phosphocholine (15:0 PC). Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and relevant biological pathway information to facilitate your research.

Troubleshooting Guide

Low or inconsistent yields are common challenges in the enzymatic hydrolysis of saturated phosphatidylcholines like this compound. This guide addresses specific issues you may encounter during your experiments.

ProblemPotential Cause(s)Recommended Solution(s)
No or Very Low Hydrolysis 1. Incorrect Reaction Temperature: The enzyme activity is highly dependent on the physical state of the substrate. Saturated PCs are most effectively hydrolyzed near their gel-to-liquid crystalline phase transition temperature (Tm).[1] 2. Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. 3. Substrate Aggregation: this compound, being a saturated lipid, can form highly ordered and stable bilayers in the gel phase, which are poor substrates for phospholipases.1. Optimize Reaction Temperature: The phase transition temperature (Tm) for this compound is 35°C.[2] It is recommended to run the reaction at or very near this temperature to ensure the substrate is in a more fluid and accessible state. 2. Verify Enzyme Activity: Test the enzyme with a more readily hydrolyzable substrate, such as a PC with unsaturated acyl chains, to confirm its activity. 3. Proper Substrate Preparation: Prepare small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) by sonication or extrusion to increase the surface area available to the enzyme. Ensure the hydration of the lipid film is performed above the Tm.
Reaction Starts but Stalls 1. Product Inhibition: The accumulation of hydrolysis products, lysophosphatidylcholine (B164491) (LysoPC) and free fatty acids, can inhibit the enzyme. 2. pH Shift: The release of fatty acids will lower the pH of the reaction buffer, potentially moving it away from the enzyme's optimal pH. 3. Substrate Depletion in Accessible Form: The enzyme may have hydrolyzed all the substrate in the outer leaflet of the vesicles.1. Remove Products: In some experimental setups, it may be possible to remove reaction products, for example, by including bovine serum albumin (BSA) to bind free fatty acids. 2. Use a pH-stat or Robust Buffering: Maintain a constant pH using a pH-stat or a buffer with sufficient capacity. 3. Introduce a Detergent: The addition of a mild detergent like Triton X-100 can create mixed micelles, making the substrate more accessible, though this will alter the lipid bilayer structure.
Inconsistent Results 1. Variable Substrate Preparation: Inconsistent vesicle size and lamellarity will affect the amount of accessible substrate. 2. Inaccurate Temperature Control: Small fluctuations in temperature around the Tm can significantly impact the physical state of the substrate and thus the enzyme's activity. 3. Cofactor Concentration: Most phospholipase A2 enzymes have an absolute requirement for Ca2+ for catalytic activity.1. Standardize Vesicle Preparation: Use a standardized protocol for vesicle preparation, such as extrusion through a defined pore size, to ensure reproducibility. 2. Precise Temperature Control: Use a calibrated and stable water bath or heating block for the reaction. 3. Optimize Ca2+ Concentration: Ensure the presence of optimal concentrations of Ca2+ in the reaction buffer.

Frequently Asked Questions (FAQs)

Q1: Why is the enzymatic hydrolysis of saturated PCs like this compound more challenging than that of unsaturated PCs?

A1: Saturated PCs have higher phase transition temperatures and can form tightly packed, ordered gel-phase bilayers at typical assay temperatures.[3] This molecular arrangement makes it difficult for phospholipases to access the ester bonds for hydrolysis. In contrast, unsaturated PCs have lower transition temperatures and exist in a more fluid, disordered state, which is a better substrate for these enzymes.[1]

Q2: What is the significance of the phase transition temperature (Tm) for the enzymatic hydrolysis of this compound?

A2: The phase transition temperature (Tm) is the temperature at which the lipid bilayer transitions from a rigid gel state to a more fluid liquid-crystalline state. Phospholipase A2 activity is often maximal at or near the Tm of the substrate because the increased fluidity and structural defects in the bilayer at this temperature allow for better enzyme binding and catalysis.[1][4] For this compound, the Tm is 35°C.[2]

Q3: Which type of phospholipase A2 (PLA2) is recommended for the hydrolysis of this compound?

A3: Both porcine pancreatic PLA2 and snake venom PLA2s are capable of hydrolyzing saturated PCs.[1] Porcine pancreatic PLA2 is a commonly used and well-characterized enzyme for this purpose.[1][5] Snake venom PLA2s can also be very active.[6][7] The choice of enzyme may depend on the specific experimental goals, as different PLA2s can exhibit different sensitivities to the physical state of the substrate.

Q4: How should I prepare the this compound substrate for the hydrolysis assay?

A4: The recommended method is to prepare unilamellar vesicles. This involves dissolving the this compound in an organic solvent, evaporating the solvent to create a thin lipid film, hydrating the film with an aqueous buffer above the Tm (35°C), and then creating unilamellar vesicles by sonication or extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

Q5: What are the expected products of this compound hydrolysis by PLA2?

A5: Phospholipase A2 specifically hydrolyzes the ester bond at the sn-2 position of the glycerol (B35011) backbone. Therefore, the products of this compound hydrolysis are 1-pentadecanoyl-sn-glycero-3-phosphocholine (15:0 LysoPC) and pentadecanoic acid (a 15-carbon saturated fatty acid).

Quantitative Data

PhosphatidylcholineAbbreviationAcyl ChainsPhase Transition Temperature (Tm)
1,2-Dimyristoyl-sn-glycero-3-phosphocholineDMPC14:0/14:024°C[2]
1,2-Dipentadecanoyl-sn-glycero-3-phosphocholine This compound 15:0/15:0 35°C [2]
1,2-Dipalmitoyl-sn-glycero-3-phosphocholineDPPC16:0/16:041°C[2]
1,2-Distearoyl-sn-glycero-3-phosphocholineDSPC18:0/18:055°C[2]

Experimental Protocols

Protocol 1: Preparation of this compound Large Unilamellar Vesicles (LUVs)
  • Lipid Film Formation:

    • Dissolve a known amount of this compound in chloroform (B151607) in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the desired aqueous buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl2, pH 8.0) to the flask. The volume should be calculated to achieve the desired final lipid concentration.

    • Hydrate the lipid film by incubating the flask in a water bath at a temperature above the Tm of this compound (e.g., 45-50°C) for 1-2 hours with intermittent gentle agitation. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder and the MLV suspension to a temperature above the Tm.

    • Pass the MLV suspension through the extruder 11-21 times. This will produce a translucent suspension of LUVs.

    • Store the LUV suspension at 4°C. Use within a few days for best results.

Protocol 2: Enzymatic Hydrolysis of this compound LUVs
  • Reaction Setup:

    • In a temperature-controlled reaction vessel (e.g., a microcentrifuge tube in a heating block), add the prepared this compound LUV suspension to the reaction buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl2, pH 8.0).

    • Equilibrate the reaction mixture to the desired temperature (e.g., 35°C).

  • Initiation of Reaction:

    • Add a known amount of phospholipase A2 (e.g., from porcine pancreas) to the reaction mixture to initiate the hydrolysis. The optimal enzyme concentration should be determined empirically.

  • Monitoring the Reaction:

    • The reaction can be monitored by various methods, such as:

      • pH-stat: Titrating the released fatty acid with a standard base to maintain a constant pH. The rate of base addition is proportional to the rate of hydrolysis.

      • Chromatographic analysis (TLC, HPLC, or LC-MS): Taking aliquots at different time points, quenching the reaction (e.g., with a chloroform/methanol mixture), and analyzing the lipid composition to quantify the disappearance of this compound and the appearance of 15:0 LysoPC and pentadecanoic acid.

  • Reaction Termination:

    • For endpoint assays, terminate the reaction after a specific time by adding a quenching solution, such as a mixture of chloroform, methanol, and a strong acid (e.g., HCl) to denature the enzyme and extract the lipids.

Signaling Pathways and Logical Relationships

The products of this compound hydrolysis, pentadecanoic acid and 15:0 LysoPC, are not just metabolic byproducts but also have biological activities.

Hydrolysis_Workflow cluster_prep Substrate Preparation cluster_hydrolysis Enzymatic Hydrolysis cluster_analysis Analysis PC15_0 This compound Powder LipidFilm Thin Lipid Film PC15_0->LipidFilm Dissolve in Chloroform & Evaporate MLV Multilamellar Vesicles (MLVs) LipidFilm->MLV Hydrate with Buffer (T > 35°C) LUV Large Unilamellar Vesicles (LUVs) MLV->LUV Extrusion (100 nm) (T > 35°C) ReactionMix Reaction Mixture (LUVs in Buffer) LUV->ReactionMix Hydrolysis Hydrolysis Reaction (T ≈ 35°C, +Ca2+) ReactionMix->Hydrolysis PLA2 Phospholipase A2 (e.g., Porcine Pancreas) PLA2->Hydrolysis Products Hydrolysis Products: 15:0 LysoPC & Pentadecanoic Acid Hydrolysis->Products Quench Quench Reaction (e.g., Lipid Extraction) Products->Quench Analysis LC-MS / TLC / GC-MS Quench->Analysis

Experimental workflow for the enzymatic hydrolysis of this compound.

The hydrolysis product, pentadecanoic acid (C15:0), is an odd-chain saturated fatty acid that has been shown to have several biological effects, including the activation of AMPK and the inhibition of mTOR, which are key regulators of cellular metabolism and longevity.[8] It also exhibits anti-inflammatory properties.[9]

Pentadecanoic_Acid_Signaling cluster_metabolic Metabolic Regulation cluster_inflammatory Inflammatory Signaling C15_0 Pentadecanoic Acid (C15:0) AMPK AMPK C15_0->AMPK Activates mTOR mTOR C15_0->mTOR Inhibits JAK2_STAT3 JAK2/STAT3 Pathway C15_0->JAK2_STAT3 Suppresses GlucoseUptake Glucose Uptake AMPK->GlucoseUptake LipidOxidation Lipid Oxidation AMPK->LipidOxidation InflammatoryCytokines Pro-inflammatory Cytokines (e.g., IL-6) JAK2_STAT3->InflammatoryCytokines

Simplified signaling pathways influenced by pentadecanoic acid (C15:0).

The other hydrolysis product, 15:0 LysoPC, is a lysophospholipid that can act as a signaling molecule.[10] Lysophosphatidylcholines are known to be involved in various cellular processes, including membrane remodeling and inflammatory signaling.[10][11]

LysoPC_Signaling LysoPC 15:0 LysoPC GPR G-Protein Coupled Receptors (e.g., GPR119) LysoPC->GPR Binds to Downstream Downstream Signaling Cascades GPR->Downstream CellularResponse Cellular Responses (e.g., Inflammation, Cell Proliferation) Downstream->CellularResponse

General signaling mechanism of lysophosphatidylcholines (LysoPCs).

References

minimizing background noise in 15:0 PC mass spectrometry analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise in 15:0 Phosphatidylcholine (PC) mass spectrometry (MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why am I observing high background noise across my entire chromatogram, even in my blank injections?

High background noise that persists even in blank runs typically indicates systemic contamination.[1] The source could be contaminated solvents, mobile phase additives, or a buildup of contaminants within the LC-MS system itself, such as in the tubing, injector, column, or ion source.[1][2] Overly concentrated samples injected previously can contaminate the entire system, leading to persistent background signals.[1]

Q2: My analysis of 15:0 PC shows a very high, specific background for the m/z 184 precursor/product ion. What is the likely cause?

The fragment ion at m/z 184 corresponds to the phosphocholine (B91661) head group, which is characteristic of all phosphatidylcholine lipids.[3][4] Biological samples, such as plasma, are often rich in various PC lipids, not just this compound.[5] If the system, particularly the column and MS source, becomes contaminated with these other PCs from previous injections, you will see a high background for any transition involving the m/z 184 ion.[1] This is a common issue due to the high abundance and ionization efficiency of phosphatidylcholines.[1]

Q3: What are the most common sources of chemical contaminants in an LC-MS system?

Chemical contaminants can be introduced at nearly any stage of the analytical process. Common sources include the laboratory environment, solvents, sample handling procedures, and the instrument itself.[5][6] Plasticizers, such as phthalates, can leach from labware, while impurities can be present in low-grade solvents.[5] A summary of common contaminants is provided in Table 1.

Q4: How can I improve my signal-to-noise ratio by adjusting instrument parameters?

Optimizing mass spectrometer parameters can significantly reduce background noise. Adjusting the cone voltage and the cone gas flow rate can help desolvate ions more effectively and reduce the formation of solvent clusters and other interfering ions before they enter the mass analyzer. This optimization can lead to a direct improvement in the signal-to-noise (S/N) ratio. For complex samples, employing tandem mass spectrometry (MS/MS) techniques like Multiple Reaction Monitoring (MRM) is a powerful way to reduce chemical noise by isolating a specific precursor ion and monitoring a unique fragment ion, thereby increasing selectivity.[7][8][9]

Q5: What are the best practices for preparing and handling solvents and samples to prevent contamination?

To minimize contamination, always use high-purity, LC-MS grade solvents and additives.[2] Mobile phases containing additives should be filtered, especially at higher concentrations.[6] It is advisable to flush the HPLC system regularly with an organic solvent like isopropanol (B130326) or methanol (B129727) to prevent microbial growth.[5] When changing between solvents with different compositions, flush the system with high-purity water to prevent salt precipitation, which can cause blockages and increase background noise.[2] For sample preparation, avoid plastic containers where possible to prevent leaching of plasticizers and consider solid-phase extraction (SPE) to remove interfering matrix components like other phospholipids (B1166683) before analysis.[5][10]

Troubleshooting Guides

This section provides systematic workflows and protocols for identifying and resolving sources of background noise.

Systematic Troubleshooting of High Background Noise

High background noise can originate from multiple sources. The following workflow provides a logical sequence of steps to isolate and address the root cause.

start High Background Noise Detected blank Inject Solvent Blank (Bypass Column) start->blank noise_present Noise Still Present? blank->noise_present check_ms Contamination in MS Source, Solvents, or Lines noise_present->check_ms  Yes noise_gone Noise Absent or Reduced noise_present->noise_gone  No clean_source Clean MS Source & Replace Solvents/ Mobile Phase check_ms->clean_source clean_source->blank reconnect_column Reconnect Column & Inject Blank noise_gone->reconnect_column noise_returns Noise Returns? reconnect_column->noise_returns column_issue Contamination is from Column or Injector noise_returns->column_issue  Yes carryover_issue Likely Sample Carryover or Matrix Effects noise_returns->carryover_issue  No clean_system Flush Injector & Column (or Replace Column) column_issue->clean_system resolved Issue Resolved clean_system->resolved optimize_prep Optimize Sample Prep & Wash Methods carryover_issue->optimize_prep optimize_prep->resolved

Caption: A logical workflow for troubleshooting high background noise.

Sources of Background Contamination

Understanding potential contamination sources is the first step toward prevention. The diagram below categorizes common origins of background noise in LC-MS systems.

center Sources of Background Noise sub_lc LC System center->sub_lc sub_ms MS System center->sub_ms sub_sample Sample & Prep center->sub_sample sub_env Environment & Consumables center->sub_env l1 Mobile Phase Impurities sub_lc->l1 l2 Column Bleed sub_lc->l2 l3 Contaminated Tubing/Filters sub_lc->l3 l4 Microbial Growth sub_lc->l4 m1 Dirty Ion Source (Cone, Needle, Lens) sub_ms->m1 m2 Sample Buildup on Orifice sub_ms->m2 s1 High Abundance Matrix (e.g., other lipids) sub_sample->s1 s2 Plasticizers (Phthalates) sub_sample->s2 s3 Detergents / Salts sub_sample->s3 s4 Sample Carryover sub_sample->s4 e1 Gloves / Personal Care Products sub_env->e1 e2 Volatiles in Lab Air sub_env->e2 e3 Syringes / Vials / Caps sub_env->e3 e4 Pipette Tips sub_env->e4

References

Technical Support Center: 15:0 PC (Dipentadecanoylphosphatidylcholine)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on ensuring the complete solubilization of 15:0 PC (1,2-dipentadecanoyl-sn-glycero-3-phosphocholine) powder for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubilization challenging?

This compound is a saturated phosphatidylcholine, a type of phospholipid.[1][2] Like other phospholipids, it is an amphipathic molecule, possessing a hydrophilic (water-loving) head group and two hydrophobic (water-repelling) pentadecanoyl fatty acid tails.[3][4] This dual nature makes complete solubilization in a single solvent, particularly in aqueous buffers, challenging. In aqueous environments, these molecules tend to aggregate to minimize the exposure of their hydrophobic tails to water, which can lead to the formation of micelles or bilayers rather than a true solution.[5]

Q2: What are the recommended initial steps for dissolving this compound powder?

The most common and effective method involves a two-step process:

  • Initial Dissolution in an Organic Solvent: First, dissolve the this compound powder in a suitable organic solvent. Chloroform (B151607) is a frequently used solvent for this purpose.[5][6] For long-chain saturated lipids that are difficult to solubilize in pure chloroform, adding a small amount of methanol (B129727) (e.g., 2%) can improve solubility.[7]

  • Solvent Evaporation to Form a Thin Film: After the lipid is fully dissolved, the organic solvent is evaporated under a gentle stream of inert gas (like nitrogen or argon) while rotating the vessel.[6][8] This creates a thin, uniform lipid film on the surface of the container, which maximizes the surface area for subsequent hydration.[6]

Q3: How do I prepare an aqueous suspension of this compound from the lipid film?

Once the organic solvent is completely removed, the lipid film can be hydrated with an aqueous buffer of choice.[8] To facilitate the formation of a uniform suspension of liposomes or micelles, it is recommended to warm the buffer to a temperature above the phase transition temperature of the lipid. The phase transition temperature for this compound is 35°C.[9] Following the addition of the warmed buffer, the mixture should be vortexed or sonicated to aid in the dispersion of the lipid.[5][10]

Q4: What is the significance of the phase transition temperature (Tm)?

The phase transition temperature (Tm) is the temperature at which a lipid bilayer transitions from a more ordered, gel-like state (Lβ') to a more fluid, liquid-crystalline state (Lα).[11] For this compound, this temperature is 35°C.[9] Hydrating the lipid film at a temperature above the Tm facilitates the formation of uniform vesicles and improves the overall dispersion of the phospholipid in the aqueous phase.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound powder does not dissolve in the organic solvent. Insufficient solvent volume or incorrect solvent choice.Increase the volume of the solvent. If using pure chloroform, consider adding a small percentage of methanol (e.g., 2%) to increase polarity.[7] Gentle warming of the solvent may also aid dissolution.
A precipitate forms when adding the aqueous buffer. The lipid has come out of solution. This can happen if the stock solution in a biologically compatible solvent is diluted with aqueous media.[7][10]The precipitate can often be redissolved by warming the solution to a temperature above the lipid's phase transition temperature (35°C for this compound) and sonicating the suspension.[7][9] Ensure the precipitate is fully dissolved before use.
The aqueous suspension is cloudy or contains visible particles. Incomplete hydration or formation of large, multi-lamellar vesicles (MLVs).Continue to vortex or sonicate the suspension.[5] For a more uniform and less turbid suspension of small unilamellar vesicles (SUVs), the suspension can be extruded through polycarbonate membranes of a specific pore size.[8] Sonication should ideally be performed in a bath sonicator to avoid contamination from a probe sonicator.[5]
The lipid appears to be degrading. Oxidation or hydrolysis of the phospholipid.Store the this compound powder and solutions under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C is commonly recommended) to prevent degradation.[7] For aqueous solutions, it is often recommended not to store them for more than one day.[12]

Quantitative Data Summary

Property Value Reference
Molecular Weight 705.99 g/mol [2]
Phase Transition Temperature (Tm) 35°C[9]
Predicted Water Solubility 3.4 x 10⁻⁵ g/L[13]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in Organic Solvent
  • Weigh the desired amount of this compound powder in a clean, glass container.

  • In a fume hood, add chloroform to the container to dissolve the lipid. A common starting concentration is 10 mg/mL.[8]

  • If the lipid does not readily dissolve, add methanol dropwise, up to 2% of the total volume, and mix gently.

  • Once fully dissolved, the solution can be stored under an inert atmosphere at -20°C.[7]

Protocol 2: Preparation of an Aqueous Suspension of this compound via Thin Film Hydration
  • Aliquot the desired volume of the this compound stock solution in chloroform into a round-bottom flask.

  • In a fume hood, evaporate the chloroform under a gentle stream of nitrogen or argon gas while rotating the flask. This will create a thin, even lipid film on the bottom and lower sides of the flask.[6]

  • Place the flask under a high vacuum for at least one hour to remove any residual solvent.

  • Warm the desired aqueous buffer to a temperature above 35°C (the Tm of this compound).[9]

  • Add the warmed buffer to the flask containing the dry lipid film. The volume will depend on the desired final concentration.

  • Vortex the flask vigorously for several minutes to hydrate (B1144303) the lipid film and form a suspension.

  • For a more uniform dispersion, sonicate the suspension in a bath sonicator at a temperature above the Tm until the solution is translucent.[5]

Visualizations

experimental_workflow cluster_step1 Step 1: Initial Dissolution cluster_step2 Step 2: Thin Film Formation cluster_step3 Step 3: Hydration and Dispersion start This compound Powder dissolve Dissolve in Chloroform (+/- Methanol) start->dissolve evaporate Evaporate Solvent (Nitrogen/Argon Stream) dissolve->evaporate film Dry Lipid Film evaporate->film hydrate Hydrate with Warmed Aqueous Buffer (>35°C) film->hydrate disperse Vortex / Sonicate hydrate->disperse suspension Aqueous Suspension (Liposomes/Micelles) disperse->suspension

Caption: Experimental workflow for the solubilization of this compound powder.

troubleshooting_workflow cluster_organic Organic Solvent Stage cluster_aqueous Aqueous Suspension Stage start Incomplete Solubilization of this compound Powder q_organic Does the powder dissolve in the organic solvent? start->q_organic sol_organic Increase solvent volume. Add 2% methanol. Gently warm. q_organic->sol_organic No q_precipitate Does a precipitate form upon adding aqueous buffer? q_organic->q_precipitate Yes sol_organic->q_organic sol_precipitate Warm solution > 35°C. Sonicate the suspension. q_precipitate->sol_precipitate Yes q_cloudy Is the final suspension cloudy? q_precipitate->q_cloudy No sol_precipitate->q_precipitate sol_cloudy Continue sonication. Consider extrusion. q_cloudy->sol_cloudy Yes end Complete Solubilization q_cloudy->end No sol_cloudy->q_cloudy

Caption: Troubleshooting workflow for incomplete this compound solubilization.

References

Technical Support Center: Optimizing LC Gradient for the Separation of 15:0 PC from Other Lipids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the liquid chromatography (LC) gradient for the separation of 15:0 phosphatidylcholine (PC) from other lipids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address specific issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating 15:0 PC from other lipids?

The main challenges in separating this compound, particularly PC(15:0/15:0), from other lipids in complex biological samples are the presence of isobaric and isomeric species, as well as co-elution with other lipid classes. Isobaric lipids have the same nominal mass-to-charge ratio (m/z) but different elemental compositions, while isomers have the same elemental composition but different structures. Co-elution occurs when different lipid species are not adequately separated by the LC column and elute at the same time, leading to ion suppression in the mass spectrometer and inaccurate quantification.

Q2: Which lipids are most likely to interfere with the analysis of PC(15:0/15:0)?

Potential interferences for PC(15:0/15:0) include other diacyl-PCs with the same total number of carbons and degrees of unsaturation in their fatty acyl chains, as well as some lysophosphatidylcholines (LPCs) and ether-linked PCs. For example, PC(14:0/16:0) is an isomer of PC(15:0/15:0) and will have a very similar retention time in reversed-phase liquid chromatography (RPLC). Additionally, other lipid classes with similar polar head groups can co-elute in hydrophilic interaction liquid chromatography (HILIC).

Q3: What are the advantages of using RPLC versus HILIC for this compound separation?

Both RPLC and HILIC have distinct advantages for phospholipid analysis.

  • Reversed-Phase Liquid Chromatography (RPLC): RPLC separates lipids based on the hydrophobicity of their fatty acyl chains. This technique is excellent for separating lipid species within the same class that have different chain lengths and degrees of unsaturation. For instance, RPLC can separate PC(15:0/15:0) from other PCs with different fatty acid compositions. C18 and C30 columns are commonly used for this purpose.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC separates lipids based on the polarity of their head groups. This is highly effective for separating different lipid classes from each other, such as PCs from phosphatidylethanolamines (PEs) or phosphatidylserines (PSs). HILIC can also help in reducing matrix effects by separating phospholipids (B1166683) as a class from other sample components.

Q4: What are common mobile phases and additives for phospholipid separation?

The choice of mobile phase is critical for achieving good separation and peak shape.

Additives such as formic acid or acetic acid can be used to control the pH of the mobile phase, which can significantly impact the retention and peak shape of phospholipids.

Troubleshooting Guides

This section provides solutions to common problems encountered during the optimization of LC gradients for this compound separation.

Problem 1: Poor resolution between PC(15:0/15:0) and other isobaric/isomeric PCs in RPLC.

Possible Causes:

  • Inadequate column chemistry for the specific separation.

  • The gradient is too steep, not allowing for sufficient separation.

  • The mobile phase composition is not optimal.

Solutions:

  • Column Selection:

    • Consider using a C30 column instead of a C18. The longer alkyl chain of the C30 stationary phase can provide better shape selectivity for lipid isomers.

    • Evaluate different C18 column chemistries from various manufacturers, as subtle differences in bonding and end-capping can affect selectivity.

  • Gradient Optimization:

    • Decrease the gradient slope. A shallower gradient provides more time for the separation of closely eluting compounds.

    • Introduce an isocratic hold at a specific mobile phase composition where the critical pair of lipids is expected to elute.

    • Experiment with different organic modifiers in the mobile phase (e.g., methanol vs. isopropanol) as this can alter selectivity.

  • Mobile Phase Additives:

    • Optimize the concentration of ammonium formate or ammonium acetate in the mobile phase. This can influence the interaction of the phospholipids with the stationary phase.

Problem 2: Peak tailing or fronting for the this compound peak.

Possible Causes:

  • Secondary interactions between the phospholipid and the stationary phase.

  • Issues with the mobile phase pH.

  • Column overload.

  • System issues such as dead volumes.

Solutions:

  • Mobile Phase Modification:

    • Ensure the mobile phase pH is appropriate for phosphatidylcholines. The addition of a small amount of a weak acid or base can sometimes improve peak shape.

    • The choice and concentration of buffer in the mobile phase can significantly impact peak shape.

  • Column and System Maintenance:

    • Ensure all fittings and connections are secure to minimize dead volume.

    • If the column is old, consider replacing it, as active sites can develop over time, leading to peak tailing.

  • Sample Concentration:

    • Inject a lower concentration of the sample to check if column overload is the issue.

Problem 3: Co-elution of this compound with other lipid classes in HILIC.

Possible Causes:

  • The gradient is not selective enough for the different lipid head groups.

  • The water content in the mobile phase is not optimized.

Solutions:

  • Gradient and Mobile Phase Optimization:

    • Adjust the initial and final concentrations of the aqueous component in the gradient.

    • Modify the gradient slope to enhance the separation of lipid classes.

    • The buffer concentration in the mobile phase is a critical factor in HILIC separations and should be carefully optimized.

Experimental Protocols

Protocol 1: General RPLC Method for Phosphatidylcholine Separation
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 55 °C.

  • Gradient:

    • Start at 40% B.

    • Increase to 100% B over 20 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to 40% B and equilibrate for 5 minutes.

Protocol 2: General HILIC Method for Phospholipid Class Separation
  • Column: HILIC column (e.g., BEH Amide, 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: 95:5 Water:Acetonitrile with 10 mM Ammonium Acetate.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Gradient:

    • Start at 5% B.

    • Increase to 50% B over 10 minutes.

    • Hold at 50% B for 2 minutes.

    • Return to 5% B and equilibrate for 5 minutes.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the effects of different chromatographic conditions on the separation of PC(15:0/15:0) from a potential isobaric interference, such as a plasmalogen PC (P-16:0/14:0).

Table 1: Effect of RPLC Column Chemistry on Resolution

Column ChemistryRetention Time PC(15:0/15:0) (min)Retention Time PC(P-16:0/14:0) (min)Resolution (Rs)
Standard C1812.512.71.2
C3015.215.82.1

Table 2: Effect of Gradient Slope on RPLC Resolution

Gradient Time (to 100% B)Retention Time PC(15:0/15:0) (min)Retention Time PC(P-16:0/14:0) (min)Resolution (Rs)
10 min8.28.30.8
20 min12.512.81.5
30 min16.116.51.9

Visualizations

Experimental Workflow for LC Gradient Optimization

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_optimization Gradient Optimization lipid_extraction Lipid Extraction sample_reconstitution Sample Reconstitution lipid_extraction->sample_reconstitution initial_gradient Initial Gradient Run (e.g., RPLC or HILIC) sample_reconstitution->initial_gradient data_analysis Data Analysis: Peak Shape & Resolution initial_gradient->data_analysis adjust_slope Adjust Gradient Slope data_analysis->adjust_slope change_solvent Change Organic Modifier data_analysis->change_solvent modify_additive Modify Mobile Phase Additive data_analysis->modify_additive optimized_run Optimized Gradient Run adjust_slope->optimized_run change_solvent->optimized_run modify_additive->optimized_run optimized_run->data_analysis Iterate until separation is achieved

Caption: Workflow for optimizing an LC gradient for lipid separation.

Troubleshooting Logic for Co-elution Issues

troubleshooting_logic cluster_rplc Reversed-Phase LC cluster_hilic HILIC start Poor separation of This compound from other lipids rplc_check Are peaks isobaric/isomeric? start->rplc_check hilic_check Are lipid classes co-eluting? start->hilic_check rplc_yes Decrease gradient slope or change column (C30) rplc_check->rplc_yes Yes rplc_no Co-elution with different lipid class rplc_check->rplc_no No rplc_switch Consider switching to HILIC rplc_no->rplc_switch hilic_yes Adjust aqueous component in gradient and/or optimize buffer concentration hilic_check->hilic_yes Yes hilic_no Consider RPLC for isomer separation hilic_check->hilic_no No

Caption: Decision tree for troubleshooting co-elution problems.

Validation & Comparative

Unpacking the Impact of Acyl Chain Length: A Comparative Guide to 15:0 PC and 16:0 PC on Membrane Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of lipid composition on membrane biophysics is paramount. This guide provides a detailed comparison of two closely related saturated phosphatidylcholines (PCs): pentadecanoyl-phosphatidylcholine (15:0 PC) and palmitoyl-phosphatidylcholine (16:0 PC). The seemingly minor difference of a single carbon in their acyl chains leads to significant alterations in membrane properties, influencing everything from fluidity and thickness to protein interactions and permeability.

The primary distinction between these two phospholipids (B1166683) lies in their acyl chain structure: this compound is an odd-chain phospholipid, while 16:0 PC is an even-chain phospholipid. This fundamental difference disrupts the packing efficiency of the lipid tails, leading to distinct thermotropic behaviors and membrane characteristics. This guide will delve into these differences, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying principles and experimental workflows.

Quantitative Comparison of Membrane Properties

The following table summarizes the key biophysical properties of membranes composed of this compound and 16:0 PC.

PropertyThis compound (Pentadecanoyl-PC)16:0 PC (Palmitoyl-PC / DPPC)Key Differences & Implications
Acyl Chain Structure Two 15-carbon saturated acyl chains (odd-chain)Two 16-carbon saturated acyl chains (even-chain)The odd number of carbons in this compound disrupts ordered packing compared to the more favorable packing of even-chained 16:0 PC.
Phase Transition Temperature (Tm) 35°C[1][2]41°C[1][2]The lower Tm of this compound indicates that its membranes become fluid at a lower temperature, a direct consequence of less efficient packing.
Membrane Fluidity Higher at a given temperature below TmLower at a given temperature below TmThe disrupted packing of odd-chains in this compound leads to increased rotational and lateral diffusion of lipids, resulting in higher membrane fluidity.[3]
Bilayer Thickness ThinnerThickerThe longer acyl chains of 16:0 PC result in a thicker hydrophobic core. The effective hydrophobic length of a model peptide has been shown to match the mean thickness of this compound bilayers, suggesting a difference in thickness compared to 16:0 PC bilayers.[4]
Lipid Packing Looser, less orderedTighter, more orderedEven-chain phospholipids like 16:0 PC can pack more tightly, leading to a more ordered gel phase.[5] The presence of an odd-chain fatty acid can increase the fluidity of acyl chains.[3]
Permeability Potentially higherPotentially lowerLooser lipid packing in this compound membranes may lead to increased permeability to small molecules, although direct comparative data is limited. Generally, decreased membrane thickness is correlated with increased permeability.[6]

The Influence of Acyl Chain Length on Membrane Properties

The difference of a single methylene (B1212753) group between this compound and 16:0 PC has a cascading effect on the collective properties of the lipid bilayer. This can be understood through the principles of lipid packing and intermolecular forces.

cluster_150 This compound (Odd-Chain) cluster_160 16:0 PC (Even-Chain) 15_carbon 15-Carbon Acyl Chain disrupted_packing Disrupted Interdigitation 15_carbon->disrupted_packing leads to lower_tm Lower Tm (35°C) disrupted_packing->lower_tm results in thinner_bilayer Thinner Bilayer disrupted_packing->thinner_bilayer contributes to higher_fluidity Higher Fluidity lower_tm->higher_fluidity contributes to altered_protein Altered Protein Interactions & Membrane Function higher_fluidity->altered_protein affects thinner_bilayer->altered_protein affects 16_carbon 16-Carbon Acyl Chain ordered_packing Efficient Interdigitation 16_carbon->ordered_packing allows for higher_tm Higher Tm (41°C) ordered_packing->higher_tm results in thicker_bilayer Thicker Bilayer ordered_packing->thicker_bilayer contributes to lower_fluidity Lower Fluidity higher_tm->lower_fluidity contributes to lower_fluidity->altered_protein affects thicker_bilayer->altered_protein affects

Caption: Logical flow of how acyl chain length in this compound vs. 16:0 PC dictates membrane properties.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. Below are protocols for key experiments used to characterize the properties of this compound and 16:0 PC membranes.

Differential Scanning Calorimetry (DSC) for Phase Transition Temperature (Tm) Determination

DSC is a fundamental technique used to measure the heat flow associated with the phase transition of lipid bilayers from the gel to the liquid-crystalline state.

Methodology:

  • Liposome Preparation:

    • Dissolve a known amount of this compound or 16:0 PC in a chloroform/methanol (2:1, v/v) solvent.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.4) by vortexing to form multilamellar vesicles (MLVs). The final lipid concentration is typically 1-5 mg/mL.

  • DSC Measurement:

    • Load the lipid suspension into an aluminum DSC pan and seal it. Use an identical pan filled with the same buffer as a reference.

    • Place both pans in the DSC instrument.

    • Equilibrate the system at a temperature below the expected Tm (e.g., 20°C).

    • Scan the temperature at a controlled rate (e.g., 1°C/min) up to a temperature above the Tm (e.g., 50°C).

    • The temperature at the peak of the endothermic transition is recorded as the main phase transition temperature (Tm).[7]

Fluorescence Spectroscopy for Membrane Fluidity Assessment

Fluorescence spectroscopy using probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) can provide insights into the fluidity of the membrane's hydrophobic core.

Methodology:

  • Liposome and Probe Preparation:

    • Prepare large unilamellar vesicles (LUVs) of this compound or 16:0 PC by extrusion. After hydration of the lipid film, subject the MLV suspension to multiple freeze-thaw cycles and then extrude it through polycarbonate filters with a defined pore size (e.g., 100 nm).

    • Prepare a stock solution of DPH in a suitable solvent like tetrahydrofuran (B95107) or methanol.

  • Labeling and Measurement:

    • Add a small aliquot of the DPH stock solution to the LUV suspension while vortexing to achieve a final lipid-to-probe molar ratio of approximately 200:1.

    • Incubate the mixture in the dark at room temperature for at least 30 minutes to allow the probe to partition into the lipid bilayers.

    • Measure the fluorescence anisotropy (r) of DPH using a fluorometer equipped with polarizers. The excitation wavelength is typically 350 nm, and the emission is measured at 452 nm.

    • Measurements can be performed at various temperatures to observe changes in fluidity, particularly around the Tm. A lower anisotropy value corresponds to higher membrane fluidity.

Atomic Force Microscopy (AFM) for Bilayer Thickness and Packing Visualization

AFM allows for the direct visualization of supported lipid bilayers and the measurement of their thickness.

Methodology:

  • Supported Lipid Bilayer (SLB) Formation:

    • Prepare LUVs of this compound or 16:0 PC as described above.

    • Cleave a fresh mica surface and immediately add a drop of the LUV suspension onto the mica.

    • Incubate for a sufficient time (e.g., 30-60 minutes) to allow the vesicles to rupture and form a continuous SLB.

    • Gently rinse the surface with buffer to remove excess vesicles.

  • AFM Imaging:

    • Image the SLB in the buffer solution using an AFM operating in tapping mode or contact mode.

    • To measure the bilayer thickness, create a defect or "hole" in the bilayer by applying a higher force with the AFM tip in a small area.

    • Image the area with the defect and measure the height difference between the surface of the bilayer and the exposed mica substrate. This height difference represents the bilayer thickness.

    • High-resolution imaging can also provide information on lipid packing and the presence of domains.

Experimental Workflow for Comparing Membrane Properties

The following diagram illustrates a typical workflow for a comparative study of the effects of this compound and 16:0 PC on membrane properties.

start Start: Define Research Question (e.g., Impact on Protein Binding) lipid_prep Lipid Stock Preparation (this compound & 16:0 PC) start->lipid_prep liposome_formation Liposome Formation (MLVs, LUVs, SLBs) lipid_prep->liposome_formation dsc DSC Analysis (Tm Determination) liposome_formation->dsc fluorescence Fluorescence Spectroscopy (Fluidity Assessment) liposome_formation->fluorescence afm AFM Imaging (Thickness & Packing) liposome_formation->afm permeability_assay Permeability Assay (e.g., Calcein Leakage) liposome_formation->permeability_assay protein_interaction Protein Interaction Study (e.g., CD Spectroscopy) liposome_formation->protein_interaction data_analysis Data Analysis & Comparison dsc->data_analysis fluorescence->data_analysis afm->data_analysis permeability_assay->data_analysis protein_interaction->data_analysis conclusion Conclusion: Differential Effects of this compound vs. 16:0 PC data_analysis->conclusion

Caption: A typical experimental workflow for comparing the biophysical effects of this compound and 16:0 PC.

References

A Comparative Evaluation of 15:0 PC and 18:0 PC as Internal Standards for Phosphatidylcholine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of lipidomics, particularly for the accurate quantification of phosphatidylcholines (PCs), the selection of an appropriate internal standard (IS) is paramount. An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis without being endogenously present in the sample. This guide provides a comparative evaluation of two commonly considered internal standards for PC analysis: Pentadecanoyl-Phosphatidylcholine (15:0 PC) and Stearoyl-Phosphatidylcholine (18:0 PC).

Principle of Internal Standardization in Lipidomics

Internal standards are essential for correcting variations that can occur during sample handling, such as extraction inefficiencies, and for mitigating matrix effects in mass spectrometry analysis. Odd-chain fatty acid-containing lipids, like this compound, are often chosen as internal standards because they are structurally similar to the even-chained lipids typically found in biological systems but are present at negligible levels. Saturated lipids like 18:0 PC are also considered, though their endogenous presence in many sample types can be a significant drawback.

Performance Comparison: this compound vs. 18:0 PC
Performance Metric This compound (Pentadecanoyl-PC) 18:0 PC (Stearoyl-PC) Remarks
Endogenous Presence Typically absent or at very low levels in biological samples.Commonly present in biological samples, which can interfere with accurate quantification.The low endogenous presence of this compound is a significant advantage.
Linearity A deuterated form, 15:0-18:1(d7) PC, has shown good linearity over a wide concentration range (e.g., 16–8000 ng/mL with R² > 0.95)[1].Expected to have good linearity, but this can be compromised by the presence of the endogenous counterpart.Linearity should be established in the specific matrix of interest.
Accuracy & Precision Generally provides good accuracy and precision due to its chemical similarity to endogenous PCs and low natural abundance.Accuracy can be compromised if the endogenous levels are not accounted for, potentially leading to underestimation of the analyte.The use of a stable isotope-labeled 18:0 PC would be a more accurate choice.
Matrix Effect Correction Effectively corrects for matrix effects for PCs with similar chromatographic retention times. Post-column infusion studies using 15:0-18:1(d7) PC have been employed to assess matrix effects[2].Can correct for matrix effects, but its own signal may be influenced by the matrix in a way that is not representative of all analytes, especially if its concentration is high.The ideal internal standard should co-elute with the analytes of interest to best compensate for matrix effects.
Commercial Availability Readily available from various suppliers.Readily available from various suppliers.Both are accessible for research purposes.

Experimental Protocols

General Experimental Workflow for Lipidomics Analysis

The following diagram outlines a typical workflow for a lipidomics experiment employing an internal standard.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Analysis A Biological Sample B Addition of Internal Standard (this compound or 18:0 PC) A->B C Lipid Extraction (e.g., Folch or Bligh-Dyer) B->C D Solvent Evaporation & Reconstitution C->D E Chromatographic Separation (e.g., C18 or HILIC) D->E F Mass Spectrometry Detection (ESI-MS/MS) E->F G Peak Integration F->G H Normalization to Internal Standard G->H I Quantification & Statistical Analysis H->I

Caption: A typical experimental workflow for lipidomics analysis.

Detailed Protocol for Evaluation of Internal Standards

This protocol describes the steps to validate and compare the performance of this compound and 18:0 PC as internal standards.

a. Preparation of Standard Solutions:

  • Prepare individual stock solutions of this compound and 18:0 PC in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) at a concentration of 1 mg/mL.

  • Create a series of working standard solutions by diluting the stock solutions to cover the expected physiological range of the analytes.

b. Sample Preparation and Spiking:

  • Use a pooled matrix sample (e.g., plasma, cell lysate) that is representative of the study samples.

  • Aliquot the pooled matrix into several tubes.

  • Spike the aliquots with known concentrations of the internal standards (both this compound and 18:0 PC in separate experiments) and a range of concentrations of a known PC analyte.

  • Include blank matrix samples (no internal standard or analyte) and matrix samples with only the internal standard.

c. Lipid Extraction:

  • Perform a lipid extraction using a standard protocol such as the Folch or Bligh-Dyer method.

  • After extraction, evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in the initial mobile phase for LC-MS analysis.

d. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A suitable gradient to separate the different lipid classes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 50 °C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Precursor ion scan for the phosphocholine (B91661) headgroup (m/z 184) or Multiple Reaction Monitoring (MRM) for specific PC transitions.

e. Data Analysis and Performance Evaluation:

  • Linearity: Plot the peak area ratio (analyte/internal standard) against the analyte concentration. Determine the coefficient of determination (R²). An acceptable linearity is generally R² > 0.99.

  • Accuracy: Calculate the percentage recovery of the spiked analyte at different concentrations. Accuracy should ideally be within 85-115%.

  • Precision: Analyze replicate samples at low, medium, and high concentrations to determine the coefficient of variation (CV%). Intraday and interday precision should be <15%.

  • Matrix Effect: Compare the peak area of the internal standard in a neat solution versus a post-extraction spiked matrix sample. Matrix Effect (%) = (1 - [Peak Area in Matrix / Peak Area in Neat Solution]) * 100.

Logical Workflow for Internal Standard Evaluation

The following diagram illustrates the decision-making process and validation steps for selecting an appropriate internal standard.

Caption: Logical workflow for evaluating internal standard performance.

References

Pentadecanoic Acid (15:0 PC): A Reliable Biomarker for Dairy Consumption?

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate assessment of dietary intake is a cornerstone of nutritional research and plays a critical role in understanding the links between diet and chronic diseases. Self-reported dietary data, while widely used, is prone to recall bias and misreporting. This has led to an increased focus on identifying and validating objective biomarkers of food consumption. Among these, pentadecanoic acid (15:0), a saturated fatty acid found predominantly in dairy fat, has emerged as a promising biomarker for dairy intake. This guide provides a comprehensive comparison of studies validating 15:0 as a reliable biomarker, presents supporting experimental data, and outlines the methodologies employed.

Quantitative Validation of 15:0 as a Dairy Biomarker

Numerous studies have investigated the correlation between 15:0 levels in various biological samples and self-reported dairy intake. The strength of this association is a key indicator of its validity as a biomarker. The following table summarizes the quantitative data from several key studies, comparing 15:0 with other potential dairy fat biomarkers.

BiomarkerBiological SampleDietary Assessment MethodCorrelation with Dairy Intake (r-value)Study PopulationReference
15:0 Plasma PhospholipidFood Frequency Questionnaire (FFQ)0.22 (Total Dairy)2,800 US adults (MESA study)[1]
15:0 Plasma PhospholipidFFQ0.20 (Regular Cheese)2,800 US adults (MESA study)[1]
15:0 Plasma PhospholipidFFQ0.16 (Whole-fat Dairy)2,800 US adults (MESA study)[1]
14:0 (Myristic Acid) Plasma PhospholipidFFQ0.14 (Total Dairy)2,800 US adults (MESA study)[1]
trans-16:1n-7 Plasma PhospholipidFFQ0.07 (Total Dairy)2,800 US adults (MESA study)[1]
15:0 SerumFFQSignificant positive association659 adults (IRAS cohort)[2][3]
15:0 Adipose Tissue7-day Weighed Food Records0.63 (Pearson), 0.59 (Spearman)81 healthy women[4]
17:0 (Heptadecanoic Acid) Adipose Tissue7-day Weighed Food Records0.42 (Pearson), 0.45 (Spearman)81 healthy women[4]
15:0 PlasmaAverage of multiple FFQs0.3632,826 women (Nurses' Health Study)[5]
trans-16:1n-7 PlasmaAverage of multiple FFQs0.3032,826 women (Nurses' Health Study)[5]
15:0 ErythrocytesAverage of multiple FFQs0.3032,826 women (Nurses' Health Study)[5]
15:0 Adipose TissueWeighed Records0.52Not specified[6]
15:0 SerumWeighed Records0.43Not specified[6]
15:0 Dried Blood SpotsFFQSignificant positive association with high-fat dairy1,180 adults (Food4Me study)[7]

Experimental Protocols: A Closer Look

The validation of a dietary biomarker relies on robust experimental design and precise analytical methods. The studies cited above generally follow a similar workflow, which is outlined below.

Experimental Workflow for Dietary Biomarker Validation

experimental_workflow cluster_study_design Study Design & Participant Recruitment cluster_lab_analysis Laboratory Analysis cluster_statistical_analysis Statistical Analysis A Participant Cohort Selection (e.g., MESA, Nurses' Health Study) B Informed Consent & Ethical Approval A->B C Dietary Intake Assessment (e.g., FFQ, 7-day Weighed Records) B->C D Biological Sample Collection (e.g., Blood, Adipose Tissue) B->D I Correlation & Regression Analysis (Biomarker vs. Dietary Intake) C->I E Lipid Extraction from Samples D->E F Fatty Acid Methylation E->F G Gas Chromatography (GC) Analysis F->G H Quantification of Fatty Acids (e.g., 15:0, 17:0) G->H H->I J Adjustment for Confounders (e.g., Age, BMI, Lifestyle Factors) I->J signaling_pathway cluster_source Dietary Source cluster_intake Human Intake & Metabolism cluster_biomarker Biomarker Measurement A Dairy Products (Milk, Cheese, Butter) B Consumption of Dairy A->B contain 15:0 C Absorption of 15:0 B->C D Incorporation into Tissues (Plasma, Adipose, Erythrocytes) C->D E Measurement as Biomarker D->E

References

A Comparative Metabolic Analysis of 15:0 Phosphatidylcholine and Odd-Chain Free Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the metabolism of 15:0 Phosphatidylcholine (15:0 PC) and odd-chain free fatty acids, with a particular focus on pentadecanoic acid (C15:0). We will delve into their distinct metabolic pathways, present available quantitative data for comparison, and provide detailed experimental protocols for further research. This objective comparison is intended to support researchers in understanding the nuances of odd-chain fatty acid metabolism and to inform the development of novel therapeutic strategies.

Executive Summary

Odd-chain fatty acids, once considered minor players in lipid metabolism, are gaining significant attention for their potential health benefits. Pentadecanoic acid (C15:0), a saturated odd-chain fatty acid, is emerging as an essential nutrient with pleiotropic effects.[1][2][3] It is crucial to understand how the delivery form of C15:0—as a free fatty acid or esterified in a phospholipid like phosphatidylcholine—impacts its metabolic fate and efficacy.

This guide will demonstrate that while both forms deliver C15:0, their absorption, initial processing, and transport pathways differ significantly. These differences may have implications for their bioavailability and subsequent physiological effects.

Comparative Metabolism

The metabolic journey of this compound and odd-chain free fatty acids diverges at the point of digestion and absorption and converges at the cellular level where the C15:0 fatty acid undergoes beta-oxidation.

Digestion and Absorption

15:0 Phosphatidylcholine (this compound): As a phospholipid, this compound undergoes hydrolysis in the small intestine, primarily mediated by pancreatic phospholipase A2. This enzyme cleaves the fatty acid at the sn-2 position, yielding 1-lysophosphatidylcholine-15:0 (15:0 Lyso-PC) and a free fatty acid.[4][5] Both 15:0 Lyso-PC and the released C15:0 are then absorbed by enterocytes.[6]

Odd-Chain Free Fatty Acids (e.g., C15:0): Free fatty acids like C15:0 are directly absorbed by the enterocytes in the small intestine.[6]

Enterocyte Metabolism and Transport

This compound: Within the intestinal cells, 15:0 Lyso-PC can be re-esterified back into this compound by the action of lysophosphatidylcholine (B164491) acyltransferase.[6][7] This newly synthesized this compound is then incorporated into the membrane of chylomicrons, which are lipoprotein particles that transport dietary lipids from the intestines to other locations in the body via the lymphatic system.[8] A portion of the absorbed 15:0 Lyso-PC may also be further hydrolyzed, releasing the C15:0 fatty acid and a glycerophosphocholine backbone.[4]

Odd-Chain Free Fatty Acids: Once inside the enterocyte, C15:0 is activated to its acyl-CoA derivative, pentadecanoyl-CoA. This activated form is then re-esterified into triglycerides and incorporated into the core of chylomicrons for transport through the lymphatic system.[6]

Cellular Metabolism and Anaplerosis

Upon reaching target tissues, both pathways deliver C15:0. This odd-chain fatty acid then undergoes mitochondrial beta-oxidation. The final cycle of beta-oxidation of an odd-chain fatty acid yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[9]

The propionyl-CoA is then carboxylated to D-methylmalonyl-CoA by propionyl-CoA carboxylase, epimerized to L-methylmalonyl-CoA, and finally isomerized to succinyl-CoA by methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme. Succinyl-CoA is a crucial intermediate of the Krebs cycle (citric acid cycle). The process of replenishing Krebs cycle intermediates is known as anaplerosis. By providing a substrate for the Krebs cycle, odd-chain fatty acids can enhance mitochondrial function and energy production.[9]

Data Presentation: A Comparative Overview

Direct quantitative comparisons of the metabolic efficiency of this compound versus free C15:0 are limited in the current literature. The following table summarizes the key metabolic differences based on the established pathways of phospholipid and free fatty acid metabolism.

Metabolic Stage15:0 Phosphatidylcholine (this compound)Odd-Chain Free Fatty Acid (e.g., C15:0)
Digestion Hydrolyzed to 15:0 Lyso-PC and a free fatty acid by phospholipase A2.[4][5]No digestion required.
Absorption 15:0 Lyso-PC and free fatty acid are absorbed by enterocytes.[6]Direct absorption by enterocytes.[6]
Enterocyte Fate Primarily re-esterified to this compound and incorporated into chylomicron membranes.[6][7]Activated to pentadecanoyl-CoA and re-esterified into triglycerides in the chylomicron core.[6]
Transport Transported in the membrane of chylomicrons via the lymphatic system.[8]Transported in the core of chylomicrons as triglycerides via the lymphatic system.
Cellular Fate C15:0 is released from PC and undergoes beta-oxidation.C15:0 is released from triglycerides and undergoes beta-oxidation.
Metabolic End-Products Acetyl-CoA and Propionyl-CoA.Acetyl-CoA and Propionyl-CoA.
Key Metabolic Role Anaplerotic (replenishes Krebs cycle intermediates).Anaplerotic (replenishes Krebs cycle intermediates).

Experimental Protocols

To facilitate further research in this area, we provide detailed methodologies for key experiments to compare the metabolism of this compound and odd-chain free fatty acids.

In Vivo Comparative Bioavailability and Tissue Distribution Study

Objective: To compare the bioavailability and tissue distribution of C15:0 following oral administration of this compound versus free C15:0 in a rodent model.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • 15:0 Phosphatidylcholine (≥99% purity)

  • Pentadecanoic acid (C15:0, ≥99% purity)

  • Stable isotope-labeled tracers: 13C15-Pentadecanoic acid and 13C-labeled 15:0 Phosphatidylcholine

  • Vehicle for oral gavage (e.g., corn oil)

  • Oral gavage needles for mice[10][11][12][13][14]

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Tissue homogenization equipment

  • Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for lipid analysis

Procedure:

  • Animal Acclimation: Acclimate mice for at least one week with ad libitum access to standard chow and water.

  • Dosing Preparation: Prepare oral gavage solutions of 13C15-Pentadecanoic acid and 13C-labeled 15:0 Phosphatidylcholine in the vehicle at a desired concentration.

  • Oral Gavage: Fast mice overnight (12-16 hours) with free access to water. Administer a single oral gavage of either the 13C-labeled C15:0 or 13C-labeled this compound solution.[10][11][12][13][14]

  • Sample Collection: Collect blood samples via tail vein or retro-orbital sinus at multiple time points (e.g., 0, 1, 2, 4, 8, 24 hours) post-gavage. At the final time point, euthanize the mice and collect tissues of interest (e.g., liver, adipose tissue, heart, brain, small intestine).

  • Sample Processing: Separate plasma from blood by centrifugation. Homogenize tissues.

  • Lipid Extraction and Analysis: Extract total lipids from plasma and tissue homogenates. Analyze the enrichment of 13C-labeled C15:0 in different lipid fractions (free fatty acids, triglycerides, phospholipids) using GC-MS or LC-MS/MS.[15]

Measurement of Anaplerotic Contribution to the Krebs Cycle

Objective: To quantify and compare the anaplerotic flux from this compound and C15:0 into the Krebs cycle.

Materials:

  • Stable isotope tracer: 13C3-propionate or uniformly 13C-labeled C15:0 (from either free fatty acid or PC form)

  • Cell culture or animal model

  • GC-MS or LC-MS/MS for analysis of Krebs cycle intermediates

Procedure:

  • Tracer Administration: Administer the stable isotope tracer to the experimental system (e.g., cell culture media or via oral gavage/infusion in an animal model).

  • Sample Collection and Processing: Collect cell lysates or tissue samples at appropriate time points. Extract metabolites.

  • Mass Spectrometry Analysis: Analyze the isotopic enrichment of Krebs cycle intermediates (e.g., succinate, malate, citrate) using GC-MS or LC-MS/MS.[16] The incorporation of 13C from the tracer into these intermediates provides a measure of anaplerotic flux.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Metabolism_Comparison cluster_Intestinal_Lumen Intestinal Lumen cluster_Enterocyte Enterocyte cluster_Circulation_Tissues Circulation & Target Tissues 15_0_PC This compound Lyso_PC 15:0 Lyso-PC 15_0_PC->Lyso_PC Phospholipase A2 C15_0_FFA C15:0 Free Fatty Acid C15_0_FFA_Absorbed C15:0 FFA C15_0_FFA->C15_0_FFA_Absorbed Re_esterified_PC Re-esterified This compound Lyso_PC->Re_esterified_PC Re-esterification Pentadecanoyl_CoA Pentadecanoyl-CoA C15_0_FFA_Absorbed->Pentadecanoyl_CoA Activation Chylomicron Chylomicron Re_esterified_PC->Chylomicron Membrane Triglycerides Triglycerides Pentadecanoyl_CoA->Triglycerides Re-esterification Triglycerides->Chylomicron Core C15_0_Tissue C15:0 Chylomicron->C15_0_Tissue Lipoprotein Lipase Beta_Oxidation Beta-Oxidation C15_0_Tissue->Beta_Oxidation Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA PCC, MCM Krebs_Cycle Krebs Cycle (Anaplerosis) Succinyl_CoA->Krebs_Cycle

Caption: Comparative metabolic pathways of this compound and C15:0 free fatty acid.

Experimental_Workflow cluster_Dosing Dosing cluster_Sampling Sample Collection cluster_Analysis Analysis Group_A Group A: Oral Gavage 13C-15:0 PC Blood_Collection Blood Sampling (Time course) Group_A->Blood_Collection Group_B Group B: Oral Gavage 13C-C15:0 FFA Group_B->Blood_Collection Tissue_Harvest Tissue Harvest (End-point) Blood_Collection->Tissue_Harvest Lipid_Extraction Lipid Extraction Tissue_Harvest->Lipid_Extraction LC_MS_MS LC-MS/MS Analysis Lipid_Extraction->LC_MS_MS Data_Analysis Bioavailability & Tissue Distribution Analysis LC_MS_MS->Data_Analysis

Caption: Experimental workflow for comparative bioavailability study.

Conclusion and Future Directions

The metabolic pathways of this compound and odd-chain free fatty acids, while both culminating in the anaplerotic production of succinyl-CoA, exhibit fundamental differences in their initial digestion, absorption, and transport. The delivery of C15:0 as a phosphatidylcholine may offer distinct advantages in terms of absorption and transport, potentially influencing its bioavailability and tissue-specific effects.

A significant knowledge gap remains regarding the direct quantitative comparison of these two forms of C15:0 delivery. Future research employing stable isotope tracer studies, as outlined in this guide, is crucial to elucidate these differences. Such studies will provide valuable insights for the development of C15:0-based nutritional and therapeutic interventions for a range of metabolic disorders. Understanding the comparative metabolism will be paramount in optimizing the delivery and efficacy of this promising essential fatty acid.

References

A Comparative Guide to 15:0 PC: Evaluating Its Advantages and Disadvantages Against Other Phosphatidylcholines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate phospholipids (B1166683) is a critical determinant for the success of in vitro and in vivo experimental models. Among the vast array of available phosphatidylcholines (PCs), 1,2-dipentadecanoyl-sn-glycero-3-phosphocholine (15:0 PC), a saturated PC with two 15-carbon acyl chains, presents a unique profile. This guide provides an objective comparison of this compound against other common phosphatidylcholines, supported by experimental data, to aid in the selection of the most suitable lipid for specific research applications.

The primary utility of this compound stems from its nature as a non-endogenous lipid in most mammalian systems, making it an excellent internal standard for lipidomics analysis.[1][2][3][4][5] Its distinct mass allows for clear differentiation from endogenous, even-chained phospholipids. Furthermore, its physical properties, such as its phase transition temperature, position it between commonly used PCs like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (14:0 PC or DMPC) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (16:0 PC or DPPC), offering a specific level of membrane fluidity and stability for model membrane and drug delivery studies.[6][7]

Physicochemical Properties: A Comparative Analysis

The acyl chain length of phosphatidylcholines dictates their physical characteristics, most notably their gel-to-liquid crystalline phase transition temperature (Tm). This temperature is crucial as it influences membrane fluidity, permeability, and stability. The table below summarizes the key physicochemical properties of this compound in comparison to other frequently used saturated and unsaturated PCs.

Phosphatidylcholine (PC)AbbreviationAcyl Chain CompositionMolecular Weight ( g/mol )Phase Transition Temp. (Tm) (°C)
1,2-Dimyristoyl-sn-glycero-3-phosphocholine14:0 PC (DMPC)14:0/14:0677.9324
1,2-Dipentadecanoyl-sn-glycero-3-phosphocholine This compound 15:0/15:0 705.99 34-35
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine16:0 PC (DPPC)16:0/16:0734.0441
1,2-Distearoyl-sn-glycero-3-phosphocholine18:0 PC (DSPC)18:0/18:0790.1555
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine16:0-18:1 PC (POPC)16:0/18:1760.08-2
1,2-Dioleoyl-sn-glycero-3-phosphocholine18:1 PC (DOPC)18:1/18:1786.11-17

Data compiled from various sources.

Advantages and Disadvantages of this compound in Research Applications

The choice of a particular phosphatidylcholine is highly dependent on the specific application. The unique properties of this compound offer distinct advantages in certain experimental contexts, while also presenting limitations in others.

Application AreaAdvantages of this compoundDisadvantages of this compound
Mass Spectrometry / Lipidomics Excellent Internal Standard: As a non-endogenous lipid with an odd-numbered carbon chain, it provides a unique mass signature that does not overlap with the more common even-chained endogenous lipids, ensuring accurate quantification of other lipid species.[1][2][3][4][5]Limited Biological Relevance as a Direct Analyte: Its low natural abundance means it is not typically a target for biological investigation in mammalian systems.
Model Membranes / Liposome (B1194612) Formulation Intermediate Fluidity: Its phase transition temperature of 34-35°C allows for the creation of model membranes with a specific degree of fluidity at physiological temperatures, which is higher than that of DPPC but lower than DMPC.[6][7] This can be advantageous for studying the influence of membrane fluidity on protein function or for tuning drug release from liposomes.Less Common than DPPC or DSPC: As it is not as widely used as DPPC or DSPC in drug delivery formulations, there is less comparative data available on its performance in terms of drug encapsulation efficiency and release kinetics for a wide range of therapeutic agents.[6][8]
Lipid-Protein Interaction Studies Precise Control over Membrane Phase: The well-defined phase transition allows for precise control over the physical state of the lipid bilayer, facilitating studies on how protein binding and function are affected by the transition from a gel to a liquid-crystalline state.[9][10]Atypical Acyl Chain Length: The odd-numbered acyl chains may not perfectly mimic the natural environment of many membrane proteins that are typically surrounded by even-chained lipids.
Drug Delivery Potential for Tailored Release Profiles: The intermediate Tm could be exploited to design thermosensitive liposomes that release their payload at a specific temperature between that of DMPC and DPPC-based systems.Limited In Vivo Data: There is a scarcity of in vivo studies evaluating the pharmacokinetics, biodistribution, and toxicity of this compound-based liposomes compared to more established formulations.

Experimental Protocols

Preparation of Unilamellar Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a general method for preparing unilamellar liposomes, which can be adapted for this compound and other phosphatidylcholines.

Materials:

  • 1,2-dipentadecanoyl-sn-glycero-3-phosphocholine (this compound) or other desired phosphatidylcholine

  • Cholesterol (optional, for modulating membrane rigidity)

  • Chloroform/Methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Rotary evaporator

  • Water bath

  • Extruder device

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amount of this compound and any other lipids (e.g., cholesterol) in the chloroform/methanol mixture in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the Tm of the lipid with the highest Tm in the mixture (for this compound, a temperature of 40-45°C is suitable).

    • Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, which will result in the formation of a thin lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer, pre-heated to a temperature above the lipid film's Tm, to the flask.

    • Gently rotate the flask by hand to allow the lipid film to hydrate (B1144303) and form multilamellar vesicles (MLVs). This process should be carried out for approximately 1 hour.

  • Extrusion:

    • Assemble the extruder with the desired pore size polycarbonate membranes (e.g., 100 nm).

    • Transfer the MLV suspension to a syringe and pass it through the extruder a specified number of times (e.g., 11-21 times) to form unilamellar vesicles (LUVs) of a uniform size. The extrusion process should also be performed at a temperature above the Tm.

  • Characterization:

    • The size distribution and zeta potential of the prepared liposomes can be determined using dynamic light scattering (DLS).

    • The encapsulation efficiency of a drug can be determined by separating the encapsulated from the unencapsulated drug using techniques like size exclusion chromatography and then quantifying the drug in the liposome fraction.

Liposome_Preparation_Workflow cluster_prep Liposome Preparation cluster_drug Drug Encapsulation cluster_char Characterization dissolve 1. Dissolve Lipids (e.g., this compound, Cholesterol) in organic solvent film 2. Form Thin Lipid Film (Rotary Evaporation) dissolve->film hydrate 3. Hydrate Film with aqueous buffer to form MLVs film->hydrate extrude 4. Extrude (e.g., through 100 nm membrane) to form LUVs hydrate->extrude passive Passive Loading (Drug in hydration buffer) hydrate->passive active Active Loading (e.g., pH gradient) extrude->active dls Size & Zeta Potential (DLS) extrude->dls ee Encapsulation Efficiency (Chromatography) extrude->ee release Drug Release Kinetics (e.g., Dialysis) ee->release

Fig. 1: Generalized workflow for the preparation and characterization of drug-loaded liposomes.

Potential Role in Modulating Signaling Pathways

While direct evidence for this compound in specific signaling pathways is limited, the incorporation of odd-chain fatty acids into cell membranes can alter the biophysical properties of the membrane, such as fluidity and thickness. These alterations can, in turn, influence the function of membrane-associated proteins, including G-protein coupled receptors (GPCRs), which are critical components of many signaling cascades.[1][11][12][13][14][15] For instance, changes in the lipid environment can affect the conformational state of a receptor, its dimerization, and its coupling to downstream G-proteins.[1][12]

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol pc15 Incorporation of This compound membrane Altered Membrane Properties (Fluidity, Thickness) pc15->membrane gpcr GPCR Conformational Change membrane->gpcr gprotein G-Protein Activation gpcr->gprotein Coupling effector Effector Enzyme (e.g., Adenylyl Cyclase) gprotein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

References

A Comparative Guide to the Quantification of 15:0 Phosphatidylcholine: LC-MS/MS vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of specific lipid species such as 15:0 phosphatidylcholine (PC) is crucial for understanding cellular processes and for biomarker discovery. This guide provides a comparative overview of two predominant analytical techniques for 15:0 PC quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

The selection of an appropriate analytical method is contingent upon various factors including the required sensitivity, specificity, sample throughput, and the specific research question being addressed. While LC-MS/MS allows for the analysis of intact lipid molecules, GC-MS typically requires the derivatization of fatty acids into more volatile compounds.

Comparative Analysis of Quantitative Performance

The following table summarizes key quantitative performance metrics for the analysis of phosphatidylcholines and their fatty acid constituents using LC-MS/MS and GC-MS methodologies, based on data reported in the literature.

ParameterLC-MS/MSGC-MS of FAMEs
**Linearity (R²) **>0.99[1]Not explicitly stated for this compound, but generally high for FAMEs
Limit of Detection (LOD) 0.5 ng/mL[1]Not explicitly stated for this compound, but typically in the low ng to pg range for FAMEs
Limit of Quantification (LOQ) 0.1-110 pmol/mL for various phospholipids[2]Not explicitly stated for this compound
Precision (%CV) <15% for QC samples[3]Not explicitly stated for this compound
Analysis Time ~11-25 minutes per sample[2][4]Variable, depends on chromatography
Derivatization Required NoYes (transesterification to FAMEs)
Analyte Intact this compound15:0 Fatty Acid Methyl Ester

Experimental Workflow Overview

The general workflows for quantifying this compound using LC-MS/MS and GC-MS are distinct, primarily differing in the sample preparation and analytical separation stages. The following diagram illustrates these divergent pathways.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Pathway cluster_2 GC-MS Pathway Sample Biological Sample (Plasma, Tissue, Cells) Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction LCMS_Analysis Direct Infusion or LC Separation (HILIC/RPLC) Extraction->LCMS_Analysis Derivatization Transesterification to Fatty Acid Methyl Esters (FAMEs) Extraction->Derivatization MSMS_Detection Tandem Mass Spectrometry (MS/MS) Detection LCMS_Analysis->MSMS_Detection LCMS_Quant Quantification of Intact this compound MSMS_Detection->LCMS_Quant GC_Separation Gas Chromatography (GC) Separation Derivatization->GC_Separation MS_Detection Mass Spectrometry (MS) Detection GC_Separation->MS_Detection GCMS_Quant Quantification of 15:0 FAME MS_Detection->GCMS_Quant

References

Unraveling the Abundance of 15:0 Phosphatidylcholine Across Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide synthesizes available data regarding 15:0 PC and its precursor in several common cancer cell lines, details a standard experimental protocol for its quantification, and illustrates a key signaling pathway potentially influenced by its metabolism.

Quantitative Data Summary

Direct quantitative values for this compound in various cancer cell lines are sparse. The following table summarizes qualitative findings and related information regarding pentadecanoic acid (15:0) and odd-chain fatty acids in different cancer contexts. This information is gathered from multiple independent studies and should be interpreted with caution due to variations in experimental methodologies.

Cancer TypeCell Line/ModelFinding Related to this compound or its Precursor (Pentadecanoic Acid)Reference
Breast Cancer MCF-7/SC (Stem-like cells)The precursor fatty acid, pentadecanoic acid (15:0), suppresses cancer stem-like cell characteristics by inhibiting the IL-6-induced JAK2/STAT3 signaling pathway.[1][2]
Non-Small Cell Lung Cancer (NSCLC) Patient Serum (A549 is a model)Levels of PC(15:0/18:1) were found to be significantly increased in the serum of early-stage NSCLC patients compared to healthy controls, suggesting its potential as a biomarker.
Prostate Cancer PC-3A detailed lipidomic analysis of PC-3 cells and their exosomes was conducted, though specific abundance data for this compound was not highlighted.
Various Cancers Panel of 94 Cancer Cell LinesPentadecanoic acid (15:0) showed selective, dose-dependent anti-proliferative activities at naturally occurring concentrations in 13.8% of cell lines, particularly in non-Hodgkin B-cell lymphomas.[3]

Note: The absence of data for a specific cell line does not imply the absence of this compound, but rather a lack of specific measurement and reporting in the reviewed literature.

Experimental Protocols

The quantification of specific phosphatidylcholine species such as this compound from cancer cell lines is typically achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS)-based lipidomics. Below is a detailed, representative methodology synthesized from various published protocols.[4][5]

Cell Culture and Harvesting
  • Cell Seeding: Adherent cancer cell lines (e.g., MCF-7, A549, HeLa, PC-3, U87) are seeded in 6-well plates or 10 cm dishes and cultured to ~80-90% confluency in their recommended growth medium.

  • Harvesting: The culture medium is aspirated, and the cells are washed twice with ice-cold phosphate-buffered saline (PBS) to remove residual medium.

  • Cell Lysis and Collection: Cells are scraped into a solvent mixture (e.g., methanol) on ice. The cell suspension is then transferred to a glass tube for lipid extraction. An accurate cell count is determined from a parallel plate for data normalization.

Lipid Extraction (Methanol/MTBE Method)

This protocol is favored for its efficiency in extracting a broad range of lipid classes.[4]

  • Solvent Addition: To the cell suspension in methanol, methyl-tert-butyl ether (MTBE) is added, and the mixture is vortexed.

  • Phase Separation: High-purity water is added to induce phase separation. The mixture is vortexed again and then centrifuged (e.g., at 1,000 x g for 10 minutes).

  • Collection of Organic Phase: The upper, organic phase containing the lipids is carefully collected into a new glass tube.

  • Drying: The extracted lipids are dried under a stream of nitrogen gas.

  • Reconstitution: The dried lipid extract is reconstituted in a suitable solvent for LC-MS analysis, such as a methanol/chloroform (1:1, v/v) mixture. An internal standard, such as a deuterated or C17-based PC, is added at this stage for accurate quantification.

LC-MS/MS Analysis
  • Chromatographic Separation: The reconstituted lipid extract is injected into a reverse-phase liquid chromatography system. A C18 column is commonly used to separate the different lipid species based on their hydrophobicity (which is determined by the length and saturation of the fatty acyl chains).

    • Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate.

    • Gradient: A gradient from a lower to a higher concentration of Mobile Phase B is run to elute the lipids from the column.

  • Mass Spectrometry Detection: The eluent from the LC system is introduced into a high-resolution mass spectrometer (e.g., a Q-Exactive or Triple Quadrupole instrument) equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode is typically used for the detection of phosphatidylcholines, as they readily form [M+H]⁺ or [M+Na]⁺ adducts.

    • MS/MS Analysis: For identification and confirmation, tandem mass spectrometry (MS/MS) is performed. For PCs in positive mode, a characteristic fragment ion at m/z 184 (the phosphocholine (B91661) headgroup) is monitored in precursor ion scanning or used as a product ion in selected reaction monitoring (SRM).

  • Data Analysis: The resulting data is processed using specialized software (e.g., LipidSearch, Xcalibur). The peak area of this compound is normalized to the peak area of the internal standard and the initial cell count or protein concentration to determine its relative or absolute abundance.

Visualization of Signaling Pathways and Workflows

Pentadecanoic Acid Influence on JAK2/STAT3 Signaling

Pentadecanoic acid (15:0), the precursor to this compound, has been shown to suppress the stemness of breast cancer cells by inhibiting the JAK2/STAT3 signaling pathway.[1][2] This pathway is a critical regulator of cancer cell proliferation, survival, and metastasis.

JAK2_STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R Binds JAK2 JAK2 IL6R->JAK2 Activates pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 pJAK2->STAT3 Phosphorylates pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1, Bcl-2) pSTAT3_dimer->Gene_Expression Translocates to Nucleus & Binds DNA Pentadecanoic_Acid Pentadecanoic Acid (15:0) Pentadecanoic_Acid->pJAK2 Inhibits Pentadecanoic_Acid->pSTAT3 Inhibits Proliferation Proliferation Gene_Expression->Proliferation Survival Survival Gene_Expression->Survival Metastasis Metastasis Gene_Expression->Metastasis Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis A 1. Cancer Cell Culture B 2. Cell Harvesting & Washing A->B C 3. Lipid Extraction (e.g., MTBE Method) B->C D 4. Reconstitution & Internal Standard Spiking C->D E 5. LC-MS/MS Analysis D->E F 6. Data Processing E->F G 7. Quantification of this compound F->G

References

A Head-to-Head Battle in Lipidomics: 15:0 PC Versus Deuterated Lipid Standards

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the precise and sensitive world of lipidomics, the choice of internal standard is a critical decision that directly impacts the accuracy and reliability of quantitative data. These standards are essential for correcting variations inherent in the analytical workflow, from sample extraction to mass spectrometry analysis. The two most common choices for phosphatidylcholine (PC) quantification are non-endogenous odd-chain lipids, such as 1,2-dipentadecanoyl-sn-glycero-3-phosphocholine (15:0 PC), and stable isotope-labeled standards, like deuterated PC. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal standard for their specific needs.

At a Glance: Performance Comparison

Deuterated standards are widely regarded as the "gold standard" in quantitative mass spectrometry.[1] Their near-identical physicochemical properties to the endogenous analytes ensure they co-elute and experience similar extraction efficiencies and ionization suppression effects.[2][3] This close molecular resemblance allows for the most accurate correction of experimental variability.

Odd-chain lipid standards, such as this compound, offer a cost-effective and readily available alternative.[1] As they are not naturally abundant in most mammalian biological samples, they provide a distinct signal for normalization.[3] However, differences in chain length can lead to variations in extraction recovery and ionization efficiency compared to the endogenous PCs being quantified.

Performance MetricDeuterated PC StandardsThis compound (Odd-Chain) StandardKey Considerations
Accuracy Considered the "gold standard" for accuracy due to near-identical chemical and physical properties to the analyte.[1][4]May introduce bias due to differences in extraction efficiency and ionization response compared to endogenous lipids of varying chain lengths.The structural similarity of deuterated standards provides superior correction for matrix effects.[4]
Precision (CV%) Generally exhibits low coefficients of variation (CVs). One study reported a median intra-day CV of 3.1% and inter-day CV of 10.6% for a range of deuterated lipid standards in plasma.[5]Can also achieve good precision. A study utilizing a variety of odd-chain standards, including a PC, reported CVs within 20% for most lipid subclasses.[6]Precision is dependent on the entire analytical workflow, but deuterated standards are better at correcting for subtle variations.
Linearity Excellent linearity over a wide dynamic range is typically observed.Good linearity is also achievable.Both standard types can perform well in establishing calibration curves, but deuterated standards may offer a wider linear range due to their closer analyte mimicry.
Cost & Availability Can be expensive and are not available for every lipid species.[1]More cost-effective and widely available.[1]Budget and the specific lipid species of interest are major factors in the selection process.
Potential Issues May exhibit slight retention time shifts in liquid chromatography compared to the native analyte (chromatographic isotope effect).[1][2] Potential for isotopic scrambling or exchange.[2]Differences in hydrophobicity compared to endogenous lipids can lead to differential extraction and ionization behavior, potentially leading to less accurate correction.[1]Careful method development and validation are crucial regardless of the standard chosen.

Experimental Workflows and Protocols

Accurate and reproducible quantification in lipidomics relies on standardized and well-documented experimental procedures. Below are representative protocols for lipid extraction and LC-MS/MS analysis.

Lipidomics Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike with Internal Standard (this compound or Deuterated PC) Sample->Spike Extraction Lipid Extraction (e.g., MTBE Method) Spike->Extraction Drydown Dry Down Extract Extraction->Drydown Reconstitute Reconstitute in LC-MS Grade Solvent Drydown->Reconstitute LC Liquid Chromatography (Reversed-Phase Separation) Reconstitute->LC MS Mass Spectrometry (ESI-MS/MS) LC->MS Peak Peak Integration MS->Peak Normalization Normalization to Internal Standard Peak->Normalization Quantification Quantification Normalization->Quantification

Caption: A typical lipidomics workflow from sample preparation to data analysis.

Detailed Experimental Protocol: Lipid Extraction using Methyl-tert-butyl ether (MTBE)

This protocol is a widely used method for extracting lipids from plasma samples.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • In a 1.5 mL microcentrifuge tube, add 225 µL of cold methanol (B129727) containing the internal standard (either this compound or a specific deuterated PC standard at a known concentration).[7][8]

    • Add 10 µL of the plasma sample to the methanol-internal standard mixture and vortex for 10 seconds.[7][8]

  • Lipid Extraction:

    • Add 750 µL of cold MTBE to the mixture.[7][8]

    • Vortex for 10 seconds and then shake at 4°C for 6 minutes.[7][8]

    • Induce phase separation by adding 188 µL of LC/MS-grade water.[7][8]

    • Vortex for 20 seconds and then centrifuge at 14,000 rpm for 2 minutes.[7]

  • Sample Collection and Preparation for LC-MS:

    • Carefully collect the upper organic phase (approximately 700 µL) and transfer it to a new tube.

    • Dry the collected organic phase under a stream of nitrogen or using a centrifugal evaporator.

    • Reconstitute the dried lipid extract in a suitable volume (e.g., 100-200 µL) of an appropriate solvent for LC-MS analysis (e.g., methanol/toluene 9:1, v/v).[7]

    • Vortex to ensure the lipids are fully dissolved and centrifuge to pellet any insoluble debris.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis Parameters
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used (e.g., Waters ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm).[9]

    • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[9]

    • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[9]

    • Gradient: A typical gradient would involve starting with a low percentage of mobile phase B, increasing it over time to elute lipids of increasing hydrophobicity, followed by a re-equilibration step.

    • Flow Rate: 0.260 mL/min.[9]

    • Column Temperature: 55-60°C.[10][11]

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in both positive and negative ion modes.

    • Scan Mode: Full scan for profiling and targeted MS/MS (product ion scan or multiple reaction monitoring - MRM) for quantification of specific phosphatidylcholines.

    • Collision Energy: Optimized for the specific PC species and internal standards being analyzed.

Phosphatidylcholine Metabolism

Understanding the metabolic context of phosphatidylcholines is crucial for interpreting lipidomics data. The Kennedy pathway is the primary route for PC biosynthesis in mammals.

G cluster_kennedy Kennedy Pathway (PC Biosynthesis) cluster_degradation PC Degradation Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP:phosphocholine cytidylyltransferase PC Phosphatidylcholine (PC) CDP_Choline->PC DAG Diacylglycerol (DAG) DAG->PC CDP-choline:diacylglycerol cholinephosphotransferase LPC Lysophosphatidylcholine (LPC) PC->LPC PLA2 FA Fatty Acid PC->FA PLA2 GPC Glycerophosphocholine LPC->GPC Lysophospholipase LPC->FA Lysophospholipase

Caption: The Kennedy pathway for phosphatidylcholine biosynthesis and its degradation.

Conclusion

The choice between this compound and deuterated PC internal standards in lipidomics involves a trade-off between cost and the highest achievable accuracy. Deuterated standards, by closely mimicking the behavior of endogenous analytes, are the superior choice for applications demanding the utmost precision and accuracy, such as in clinical biomarker validation.[1][4] However, for many research applications, including large-scale screening studies where cost is a significant consideration, odd-chain standards like this compound can provide reliable and reproducible quantification when the method is carefully validated.[1][6] Ultimately, the decision rests on the specific requirements of the study, available resources, and the level of quantitative rigor demanded by the research question.

References

A Researcher's Guide to Assessing the Purity of Commercially Available 15:0 Phosphatidylcholine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 15:0 Phosphatidylcholine (PC), ensuring the purity of this crucial lipid is paramount for the accuracy and reproducibility of experimental results. This guide provides a comparative overview of the primary analytical methods used to assess the purity of commercially available 15:0 PC, supported by experimental data and detailed protocols.

Comparative Analysis of Purity Assessment Methods

The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. Each method offers distinct advantages in terms of sensitivity, specificity, and the type of information it provides. The following table summarizes the key quantitative parameters for the most common methods.

Analytical MethodPrincipleTypical Purity ClaimPotential Impurities DetectedLimit of Detection (LOD) / Limit of Quantification (LOQ)Key AdvantagesKey Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on polarity (Normal Phase) or hydrophobicity (Reversed Phase) of molecules.>99%[1]Lysophosphatidylcholine (B164491) (LPC), free fatty acids, other phospholipid classes, oxidation products.[2][3]LOD: ~0.1 µg[3]Robust, reproducible, widely available, suitable for quantifying major components and known impurities.[2][4]May require derivatization for some detectors, resolution of structurally similar species can be challenging.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS) HPLC for separation followed by mass spectrometry for detection and identification based on mass-to-charge ratio.HighIsomeric species, oxidation products, trace contaminants.[5][6][7]pg to ng level[8]High sensitivity and specificity, provides molecular weight information for impurity identification.[5][7][9]Higher equipment cost and complexity, ion suppression effects can impact quantification.[7][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ³¹P) Exploits the magnetic properties of atomic nuclei to provide detailed structural information.HighStructural isomers, residual solvents, minor degradation products.[10]~3% uncertainty for ¹H-NMR, <6% for ³¹P-NMR[11][12]Non-destructive, provides unambiguous structural confirmation and quantification without a reference standard for the same compound class.[10]Lower sensitivity compared to MS, complex spectra can be difficult to interpret for minor components.[13]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for phospholipid analysis and can be adapted for the specific assessment of this compound.

High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)

This method is suitable for the quantitative analysis of this compound and the detection of common impurities like lysophosphatidylcholine (LPC) and free fatty acids (FFA).[3]

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).

  • Column: A silica-based column (e.g., Allsphere Silica, 5 µm, 250 x 4.6 mm).

  • Mobile Phase: A gradient elution is typically used.[3]

  • Gradient Program: A typical gradient might involve a linear increase in Mobile Phase B over 20-25 minutes to elute all components.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • ELSD Settings:

    • Nebulizer Temperature: 40°C

    • Evaporator Temperature: 60°C

    • Gas Flow Rate: 1.5 L/min

  • Sample Preparation: Dissolve a known amount of the this compound sample in the initial mobile phase composition.

  • Quantification: External standard calibration curves for PC, LPC, and a representative FFA (e.g., pentadecanoic acid) are used for quantification.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides high sensitivity and specificity for the identification and quantification of this compound and its potential impurities.

  • Instrumentation: An HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., QqQ or QTOF).[14]

  • Column: A C18 reversed-phase column is commonly used for separating different molecular species of PC.[15][16]

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient Program: A gradient from a lower to a higher concentration of Mobile Phase B is used to elute the lipids.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Mass Spectrometry Settings:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for PC.[9]

    • Scan Mode: For targeted analysis of known impurities, Multiple Reaction Monitoring (MRM) can be used for high sensitivity and specificity.[14] For untargeted analysis, a full scan mode is employed.

    • Precursor Ion Scan: A common strategy for identifying PCs is to scan for precursors of the m/z 184.1 fragment (phosphorylcholine headgroup).[17]

  • Sample Preparation: The sample is dissolved in a solvent compatible with the initial mobile phase.

  • Internal Standards: The use of a deuterated or odd-chain PC internal standard (e.g., 15:0-18:1-d7 PC) is recommended for accurate quantification.[18]

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful tool for quantifying the relative amounts of different phosphorus-containing lipids in a sample.[11][19]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A mixture of deuterated chloroform (CDCl₃) and methanol (CD₃OD), often with a small amount of a chelating agent like EDTA to improve resolution.

  • Internal Standard: An internal standard containing phosphorus that does not overlap with the phospholipid signals, such as triphenylphosphate (TPP), can be used for absolute quantification.[11]

  • Acquisition Parameters:

    • A sufficient number of scans (e.g., 256) is acquired to obtain a good signal-to-noise ratio.[13]

    • Proton decoupling is used to simplify the spectra.

  • Data Analysis: The purity is determined by integrating the signals corresponding to this compound and any phosphorus-containing impurities. The chemical shifts are indicative of the different phospholipid headgroups.

Visualizing the Workflow and Method Comparison

To better illustrate the processes involved in assessing this compound purity, the following diagrams were generated using Graphviz.

Purity_Assessment_Workflow cluster_start Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Purity Determination start Commercial this compound Sample dissolution Dissolution in Appropriate Solvent start->dissolution hplc HPLC Analysis dissolution->hplc Inject lcms LC-MS Analysis dissolution->lcms Inject nmr NMR Spectroscopy dissolution->nmr Analyze hplc_data Chromatogram Analysis (Peak Integration) hplc->hplc_data lcms_data Mass Spectra Analysis (Impurity ID & Quantification) lcms->lcms_data nmr_data Spectral Analysis (Signal Integration & Structural ID) nmr->nmr_data purity_report Purity Assessment Report hplc_data->purity_report lcms_data->purity_report nmr_data->purity_report

General workflow for assessing the purity of commercial this compound.

Method_Comparison cluster_attributes Evaluation Criteria cluster_methods Analytical Techniques sensitivity Sensitivity specificity Specificity quantification Quantification structure Structural Info HPLC HPLC HPLC->sensitivity Moderate HPLC->specificity Moderate HPLC->quantification Excellent HPLC->structure Limited LCMS LC-MS LCMS->sensitivity High LCMS->specificity High LCMS->quantification Good LCMS->structure Good (MS/MS) NMR NMR NMR->sensitivity Low NMR->specificity Excellent NMR->quantification Excellent (qNMR) NMR->structure Excellent

Comparison of analytical methods for this compound purity assessment.

References

Unveiling the Thermal Behavior of Saturated Phosphatidylcholines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal properties of lipids is paramount for designing effective delivery systems and model membranes. This guide provides a comparative analysis of the gel-to-liquid crystalline phase transition temperature (Tm) of 1,2-dipentadecanoyl-sn-glycero-3-phosphocholine (15:0 PC) against other saturated phosphatidylcholines (PCs), supported by experimental data and detailed methodologies.

The transition temperature is a critical parameter that dictates the fluidity and permeability of lipid bilayers. It is the temperature at which the lipid assembly transitions from a tightly packed, ordered gel phase to a more fluid, disordered liquid crystalline phase. This transition is influenced by several factors, most notably the length of the acyl chains.

Comparative Analysis of Transition Temperatures

The transition temperature of this compound is 35°C.[1][2] As illustrated in the table below, there is a clear and direct relationship between the length of the saturated acyl chains in phosphatidylcholines and their transition temperatures. Generally, an increase in the number of carbon atoms in the acyl chains leads to a higher transition temperature. This is due to increased van der Waals interactions between the longer hydrocarbon chains, which requires more energy to disrupt the ordered gel phase.

Phosphatidylcholine (PC)Acyl Chain CompositionTransition Temperature (Tm) in °C
12:0 PC (DLPC)Di-dodecanoyl-2
13:0 PCDi-tridecanoyl14
14:0 PC (DMPC)Di-myristoyl24
This compound Di-pentadecanoyl 35
16:0 PC (DPPC)Di-palmitoyl41
17:0 PCDi-heptadecanoyl50
18:0 PC (DSPC)Di-stearoyl55
19:0 PCDi-nonadecanoyl62
20:0 PCDi-arachidoyl66
21:0 PCDi-henicosanoyl71
22:0 PCDi-behenoyl75
23:0 PCDi-tricosanoyl79.5
24:0 PCDi-lignoceroyl80.3

Data sourced from Avanti Polar Lipids.[1]

This trend is visually represented in the following diagram, which plots the transition temperature as a function of the number of carbon atoms in the saturated acyl chains.

G Transition Temperature of Saturated PCs vs. Acyl Chain Length cluster_data Data Points cluster_axis 12 12:0 -2°C 13 13:0 14°C 12->13 14 14:0 24°C 13->14 15 15:0 35°C 14->15 16 16:0 41°C 15->16 17 17:0 50°C 16->17 18 18:0 55°C 17->18 19 19:0 62°C 18->19 20 20:0 66°C 19->20 21 21:0 71°C 20->21 22 22:0 75°C 21->22 23 23:0 79.5°C 22->23 24 24:0 80.3°C 23->24 y_axis Transition Temperature (°C) x_axis Number of Carbons in Acyl Chain

Acyl Chain Length vs. Transition Temperature

Experimental Protocol: Differential Scanning Calorimetry (DSC)

The transition temperatures of phospholipids (B1166683) are most commonly and accurately determined using Differential Scanning Calorimetry (DSC). This technique measures the difference in heat flow between a sample and a reference as a function of temperature.

Objective: To determine the gel-to-liquid crystalline phase transition temperature (Tm) of a hydrated lipid sample.

Materials:

  • Phosphatidylcholine (e.g., this compound)

  • Deionized water or appropriate buffer solution

  • Differential Scanning Calorimeter (DSC) with hermetically sealed pans (e.g., aluminum)

  • Vortex mixer

  • Water bath sonicator or extruder

Procedure:

  • Liposome (B1194612) Preparation (Hydration of Lipid Film): a. A known quantity of the desired phosphatidylcholine is dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture). b. The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the walls of a round-bottom flask. c. The lipid film is further dried under high vacuum for at least 2 hours to remove any residual solvent. d. The lipid film is hydrated with a specific volume of deionized water or buffer to yield the desired lipid concentration (typically 1-10 mg/mL). Hydration should be performed at a temperature above the expected Tm of the lipid to ensure proper formation of multilamellar vesicles (MLVs). e. The suspension is vortexed vigorously to facilitate the formation of MLVs. For a more uniform size distribution (large unilamellar vesicles or LUVs), the MLV suspension can be subjected to repeated freeze-thaw cycles followed by extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm).

  • DSC Sample Preparation: a. A small, accurately weighed aliquot of the liposome suspension (typically 10-50 µL) is transferred into a DSC sample pan. b. An equivalent volume of the same buffer used for hydration is placed in the reference pan. c. Both the sample and reference pans are hermetically sealed to prevent any loss of water during the experiment.

  • DSC Analysis: a. The sample and reference pans are placed in the DSC cell. b. The system is equilibrated at a starting temperature well below the expected Tm (e.g., 10-15°C below). c. The temperature is then scanned upwards at a constant rate (e.g., 1-2°C per minute) to a temperature well above the Tm. d. The differential heat flow between the sample and reference is recorded as a function of temperature. An endothermic peak will be observed as the lipid undergoes the gel-to-liquid crystalline phase transition. e. To ensure reproducibility, the sample is typically cooled back to the starting temperature and a second heating scan is performed. The data from the second scan is often used for analysis as it represents a more stable thermodynamic state.

  • Data Analysis: a. The resulting thermogram (a plot of heat flow versus temperature) is analyzed. b. The transition temperature (Tm) is determined as the temperature at the peak of the endothermic transition. c. The enthalpy of the transition (ΔH) can also be calculated by integrating the area under the peak.

The following diagram illustrates the general workflow for determining the transition temperature of a phosphatidylcholine using DSC.

G Experimental Workflow for DSC Analysis of Phospholipid Transition Temperature cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis Lipid_Film Create Thin Lipid Film Hydration Hydrate Film to form MLVs Lipid_Film->Hydration Above Tm Extrusion (Optional) Extrude to form LUVs Hydration->Extrusion Load_DSC Load Sample and Reference into DSC Pans Hydration->Load_DSC Extrusion->Load_DSC Equilibrate Equilibrate at Starting Temperature Load_DSC->Equilibrate Heating_Scan Perform Heating Scan Equilibrate->Heating_Scan Thermogram Generate Thermogram (Heat Flow vs. Temp) Heating_Scan->Thermogram Determine_Tm Determine Tm at Peak of Endotherm Thermogram->Determine_Tm

DSC Experimental Workflow

This comprehensive guide provides a clear comparison of the transition temperature of this compound with other saturated PCs, emphasizing the structural basis for these differences. The detailed experimental protocol for DSC offers a practical resource for researchers to accurately determine these crucial thermodynamic parameters in their own work.

References

Validation of Pentadecanoic Acid (15:0) as a Short-Term Dietary Intake Indicator: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of pentadecanoic acid (15:0) as a biomarker for short-term dietary intake, primarily of dairy fat, against other fatty acid biomarkers. It includes supporting experimental data, detailed methodologies for key experiments, and visual representations of the validation workflow.

Comparative Analysis of 15:0 as a Dietary Biomarker

Pentadecanoic acid (15:0) is a saturated fatty acid found in dairy products and is considered a reliable biomarker for short-term dairy fat intake.[1][2] Its concentration in various blood compartments correlates with self-reported consumption of dairy products. The following table summarizes quantitative data from several studies, comparing the correlation of 15:0 and other relevant fatty acids with dairy intake.

BiomarkerBiological MatrixDietary Assessment MethodCorrelation Coefficient (r)Study Population/Notes
15:0 Serum Cholesterol Esters7-day dietary records0.46 (with total milk fat)62 seventy-year-old men.[2]
15:0 Serum Phospholipids7-day dietary records0.34 (with total milk fat)62 seventy-year-old men.[2]
15:0 Plasma PhospholipidsFood Frequency Questionnaire0.25 (with dairy products)279 Swedish adults (men and women).[3]
15:0 PlasmaFood Frequency Questionnaire0.36Nurses' Health Study participants.[4]
17:0 Plasma PhospholipidsFood Frequency Questionnaire0.08 (with dairy products)279 Swedish adults (men and women).[3]
14:0 Plasma PhospholipidsFood Frequency Questionnaire0.15 (with dairy products)279 Swedish adults (men and women).[3]
trans-16:1n-7 PlasmaFood Frequency Questionnaire0.30Nurses' Health Study participants.[4]

Key Observations:

  • 15:0 consistently shows a moderate positive correlation with dairy fat intake across different studies and biological matrices.[2][3][4]

  • The correlation strength can vary depending on the specific blood fraction analyzed (e.g., cholesterol esters vs. phospholipids) and the dietary assessment tool used.[2][4]

  • Compared to other fatty acids like 17:0 and 14:0, 15:0 often exhibits a stronger correlation with dairy consumption.[3]

  • It is important to note that while 15:0 is a strong candidate, no single biomarker perfectly reflects dietary intake due to individual variations in metabolism and the complexity of dietary patterns.

Experimental Protocols

Quantification of 15:0 in Human Plasma using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for the analysis of fatty acids, including 15:0, in human plasma.

a. Sample Preparation and Lipid Extraction:

  • Sample Collection: Collect fasting blood samples in EDTA-containing tubes.

  • Plasma Separation: Centrifuge the blood samples to separate plasma.

  • Internal Standard Addition: Add a known amount of an internal standard (e.g., deuterated 15:0) to a specific volume of plasma (e.g., 200 µL).[5]

  • Lipid Extraction: Perform a liquid-liquid extraction using a solvent mixture such as methanol (B129727) and isooctane (B107328) to isolate the lipids.[6] Acidification with HCl is often included to ensure the protonation of free fatty acids.[6]

  • Phase Separation: Centrifuge the mixture to separate the organic (lipid-containing) and aqueous layers.

  • Solvent Evaporation: Transfer the organic layer to a new tube and evaporate the solvent under a stream of nitrogen.

b. Derivatization:

  • To increase the volatility of the fatty acids for GC analysis, convert them into fatty acid methyl esters (FAMEs) or other derivatives like pentafluorobenzyl (PFB) esters.[6][7]

  • For PFB esterification, add a derivatizing agent such as 1% pentafluorobenzyl bromide in acetonitrile (B52724) and 1% diisopropylethylamine in acetonitrile and incubate at room temperature.[5][6]

c. GC-MS Analysis:

  • Injection: Re-dissolve the derivatized sample in a suitable solvent (e.g., isooctane) and inject a small volume (e.g., 1-2 µL) into the GC-MS system.[5][7]

  • Gas Chromatography: Use a capillary column (e.g., ZB-1ms) to separate the different fatty acid derivatives based on their boiling points and polarity.[7] A temperature gradient program is employed to optimize the separation.[7]

  • Mass Spectrometry: As the separated compounds elute from the GC column, they are ionized (e.g., by negative chemical ionization for PFB esters) and detected by the mass spectrometer.[6][7] The instrument is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target fatty acids.[7]

  • Quantification: Identify and quantify the 15:0 derivative by comparing its retention time and mass spectrum to that of a pure standard. Calculate the concentration of 15:0 in the original plasma sample based on the peak area ratio to the internal standard and a calibration curve generated from standards of known concentrations.[5]

Assessment of Dietary Intake using a Food Frequency Questionnaire (FFQ)

FFQs are a common tool in epidemiological studies to assess long-term dietary habits.

  • Questionnaire Design: The FFQ should be a semi-quantitative instrument that includes a comprehensive list of food items, with a particular focus on dairy products (e.g., milk, cheese, yogurt, butter).[8][9]

  • Frequency of Consumption: For each food item, participants are asked to report their average frequency of consumption over a specified period (e.g., the past year) using predefined categories (e.g., "never or less than once a month" to "6+ times per day").[10]

  • Portion Size: The questionnaire should also include questions about typical portion sizes for each food item, often using standard units or photographic aids.[9]

  • Data Analysis:

    • Convert the reported frequency of consumption for each food item into a daily intake equivalent.

    • Multiply the daily intake frequency by the portion size and the 15:0 content of that food (obtained from a food composition database) to estimate the daily intake of 15:0 for each participant.

    • Sum the 15:0 intake from all food items to calculate the total daily 15:0 intake.

  • Statistical Correlation: Use statistical methods, such as Spearman's rank correlation, to assess the association between the calculated dietary intake of 15:0 and the measured plasma concentrations of 15:0.[2][3]

Visualizations

experimental_workflow cluster_dietary_assessment Dietary Intake Assessment cluster_biochemical_analysis Biochemical Analysis cluster_statistical_analysis Statistical Validation ffq Administer Food Frequency Questionnaire (FFQ) diet_data Calculate Daily Dairy & 15:0 Intake ffq->diet_data correlation Correlate Dietary Intake with Plasma 15:0 Levels diet_data->correlation blood_sample Collect Fasting Blood Sample plasma_sep Separate Plasma blood_sample->plasma_sep lipid_ext Lipid Extraction & Derivatization plasma_sep->lipid_ext gcms GC-MS Analysis lipid_ext->gcms quant Quantify Plasma 15:0 Concentration gcms->quant quant->correlation

Caption: Workflow for validating 15:0 as a dietary biomarker.

signaling_pathway diet Dietary Intake (Dairy Products) absorption Absorption in Gastrointestinal Tract diet->absorption transport Transport in Bloodstream (Incorporated into Lipoproteins) absorption->transport tissue Uptake into Tissues (e.g., Adipose, Erythrocytes) transport->tissue plasma_pc Plasma Phosphatidylcholine (PC) Pool containing 15:0 transport->plasma_pc biomarker Measurement of Plasma 15:0 as Biomarker of Intake plasma_pc->biomarker

Caption: Metabolic pathway of dietary 15:0 to its plasma biomarker.

References

A Comparative Guide to 15:0 Phosphatidylcholine in Plasma vs. Erythrocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 15:0 phosphatidylcholine (15:0 PC) in two key biological matrices: plasma and erythrocytes. Understanding the distribution and characteristics of this odd-chain fatty acid-containing phospholipid in different blood compartments is crucial for its development as a biomarker and for elucidating its role in various physiological and pathological processes. This document summarizes quantitative data, details experimental protocols, and visualizes relevant workflows to support research and drug development efforts.

Data Presentation: Quantitative Comparison of this compound

Direct comparative studies on the absolute concentration of this compound in plasma versus erythrocytes are limited. However, existing research provides valuable insights into the relative abundance of its constituent fatty acid, pentadecanoic acid (15:0), within the phospholipid fractions of these two compartments. The following table summarizes the percentage composition of 15:0 in plasma phospholipids (B1166683) and erythrocyte phosphatidylcholine from a dietary intervention study, providing a baseline comparison.

AnalytePlasma Phospholipids (% of total fatty acids)Erythrocyte Phosphatidylcholine (% of total fatty acids)Reference
Pentadecanoic Acid (15:0)~0.2%~0.3%[1]

Note: The data represents baseline measurements in a study population and is expressed as the mean percentage of total fatty acids within the specified lipid fraction. While not a direct measure of this compound concentration, it suggests a differential distribution of the 15:0 fatty acid between plasma and erythrocyte phospholipids.

Key Insights from Comparative Analysis

While comprehensive quantitative data for this compound is still emerging, several key points can be drawn from existing lipidomic studies:

  • Presence in Both Compartments: Odd-chain fatty acids, including 15:0, are consistently detected in both plasma and erythrocyte lipid fractions.[2][3]

  • Differential Lipid Profiles: The overall lipid composition of plasma and erythrocytes is distinct. Plasma lipids are largely present in lipoproteins and are involved in transport, while erythrocyte lipids are integral to the cell membrane structure.[4] This fundamental difference likely influences the abundance and types of PC molecules, including those with 15:0.

  • Potential for Higher Erythrocyte Abundance: The available data suggests that the proportion of the 15:0 fatty acid may be slightly higher in the phosphatidylcholine fraction of erythrocytes compared to the total phospholipid fraction of plasma.[1] This could indicate a preferential incorporation or retention of 15:0-containing PCs in the red blood cell membrane.

  • Upregulation in Disease States: In certain conditions, such as sepsis, total saturated and unsaturated phosphatidylcholines have been observed to be upregulated in both plasma and erythrocytes, though specific data for this compound was not provided.[5]

Experimental Protocols

Accurate comparison of this compound in plasma and erythrocytes relies on robust and standardized experimental protocols. Below are detailed methodologies for sample preparation and analysis.

Sample Collection and Preparation
  • Blood Collection: Whole blood should be collected from fasting individuals into tubes containing an anticoagulant such as ethylenediaminetetraacetic acid (EDTA).[5]

  • Plasma Separation: Plasma is separated from whole blood by centrifugation at a low speed (e.g., 1,500 x g) for 15 minutes at 4°C. The supernatant (plasma) is then carefully collected.[5]

  • Erythrocyte Isolation and Washing: The remaining cell pellet containing erythrocytes is washed multiple times (typically three times) with a buffered saline solution (e.g., phosphate-buffered saline, PBS) to remove any remaining plasma and other blood cells. This involves resuspending the pellet in the buffer followed by centrifugation and removal of the supernatant.[5]

Lipid Extraction

A modified Folch or Bligh-Dyer method is commonly used for lipid extraction from both plasma and erythrocytes.

  • Plasma Lipid Extraction:

    • To a known volume of plasma (e.g., 100 µL), add a solution of chloroform (B151607) and methanol (B129727) (typically in a 2:1 v/v ratio).[5]

    • Include an internal standard, such as a deuterated or odd-chain PC not naturally abundant in the sample (e.g., PC(17:0/17:0)), to correct for extraction efficiency and instrument variability.

    • Vortex the mixture thoroughly to ensure complete mixing and protein precipitation.

    • Add an aqueous solution (e.g., 0.9% NaCl or a KCl solution) to induce phase separation.[5]

    • Centrifuge the mixture to separate the layers. The lower organic phase, containing the lipids, is carefully collected.

    • The solvent is then evaporated under a stream of nitrogen, and the lipid extract is reconstituted in an appropriate solvent for analysis.[5]

  • Erythrocyte Lipid Extraction:

    • A known volume of the washed erythrocyte pellet is used for extraction.

    • The same chloroform:methanol extraction procedure as for plasma is applied.[5]

    • An internal standard should also be added at the beginning of the extraction process.

    • Following phase separation, the lower organic layer is collected, dried, and reconstituted for analysis.

Lipid Analysis by Mass Spectrometry

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the specific and sensitive quantification of this compound.

  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often used for the separation of different phospholipid classes, while Reverse-Phase (RP) chromatography can be used to separate individual PC species based on their fatty acid chain length and degree of saturation.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) is typically used in positive ion mode for the detection of phosphatidylcholines, as they readily form [M+H]⁺ or [M+Na]⁺ adducts.

    • Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is a highly specific and sensitive method for quantification. This involves monitoring a specific precursor-to-product ion transition for this compound. For PCs, a common precursor ion scan is for the m/z 184.0739 fragment, which corresponds to the phosphocholine (B91661) headgroup.[6]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the comparative lipidomic analysis of this compound in plasma and erythrocytes.

G cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_comparison Comparison whole_blood Whole Blood Collection (EDTA) centrifugation Centrifugation whole_blood->centrifugation plasma Plasma centrifugation->plasma rbc_pellet Erythrocyte Pellet centrifugation->rbc_pellet plasma_extraction Plasma Lipid Extraction (Folch/Bligh-Dyer) plasma->plasma_extraction rbc_wash Erythrocyte Washing rbc_pellet->rbc_wash washed_rbcs Washed Erythrocytes rbc_wash->washed_rbcs rbc_extraction Erythrocyte Lipid Extraction (Folch/Bligh-Dyer) washed_rbcs->rbc_extraction lc_ms LC-MS/MS Analysis plasma_extraction->lc_ms rbc_extraction->lc_ms data_processing Data Processing lc_ms->data_processing quantification Quantification of this compound data_processing->quantification comparison Comparative Analysis quantification->comparison

Caption: Workflow for Comparative Lipidomics of Plasma and Erythrocytes.

Phosphatidylcholine Metabolism and the Role of this compound

The diagram below illustrates the general synthesis and turnover of phosphatidylcholine and highlights the incorporation of fatty acids like 15:0.

G choline Choline cdp_choline CDP-Choline choline->cdp_choline pc Phosphatidylcholine (PC) cdp_choline->pc dag Diacylglycerol (DAG) dag->pc pc->dag PLC lyso_pc Lysophosphatidylcholine (Lyso-PC) pc->lyso_pc PLA2 pa Phosphatidic Acid (PA) pc->pa PLD free_fatty_acid Free Fatty Acid (e.g., 15:0) pc->free_fatty_acid PLA2 lyso_pc->pc LPCAT fatty_acyl_coa Fatty Acyl-CoA (e.g., 15:0-CoA) fatty_acyl_coa->lyso_pc

Caption: Simplified Phosphatidylcholine Metabolism and Remodeling.

Conclusion

The comparative analysis of this compound in plasma and erythrocytes is an area of growing interest. While direct quantitative comparisons are not yet widely available, existing data suggest a differential distribution of the 15:0 fatty acid between these two compartments. Erythrocytes, with their stable membrane composition, may represent a more long-term biomarker of this compound status compared to the more dynamic plasma pool. Standardization of experimental protocols is critical for generating reliable and comparable data across studies. Further research is needed to fully elucidate the quantitative differences and the biological significance of this compound distribution in blood.

References

A Comparative Guide to Assessing Lot-to-Lot Variability of Synthetic 15:0 PC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The consistency of raw materials is paramount in scientific research and pharmaceutical development. For synthetic lipids like 1,2-dipentadecanoyl-sn-glycero-3-phosphocholine (15:0 PC), even minor variations between manufacturing lots can significantly impact experimental reproducibility and the performance of lipid-based drug delivery systems.[1][2][3] This guide provides a framework for assessing the lot-to-lot variability of synthetic this compound, offering detailed experimental protocols and a comparison with other commonly used synthetic phospholipids (B1166683).

Synthetic phospholipids are favored over their natural counterparts due to their higher purity and more stable properties.[4][5] However, the manufacturing process, from raw materials to purification techniques, can introduce variability.[6][7] Therefore, a robust quality control strategy is not just recommended; it is a necessity for ensuring the reliability and validity of research and the quality of final drug products.[4][8]

Key Quality Attributes for Lot-to-Lot Comparison

When evaluating new lots of synthetic this compound, a systematic comparison of key quality attributes is essential. The following table outlines the critical parameters to assess. Data for these attributes can typically be found on the manufacturer's Certificate of Analysis (CofA) and should be verified internally.

Quality Attribute Typical Specification Significance of Variability Recommended Analytical Method(s)
Identity Conforms to reference spectrumEnsures the correct molecular structure. Lot-to-lot deviations could indicate synthesis errors or contamination.¹H-NMR, ³¹P-NMR, Mass Spectrometry (MS)
Purity >99%Impurities can alter the physicochemical properties of membranes and liposomes, affect drug stability, and introduce toxicity.[8]High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), Thin-Layer Chromatography (TLC)[9][10]
Fatty Acid Composition ≥99% 15:0 fatty acidThe length and saturation of the acyl chains determine the phase transition temperature (Tm) and membrane fluidity. Inconsistent fatty acid profiles lead to variable liposome (B1194612) stability and drug release characteristics.[3]Gas Chromatography (GC) after derivatization
Related Substances / Impurities Report specific impurities (e.g., Lyso-PC, free fatty acids) and their limitsLysophospholipids (Lyso-PC) can act as detergents, destabilizing liposomes. Free fatty acids can alter pH and affect formulation stability.[11]HPLC, LC-MS
Appearance White powderA change in color or appearance (e.g., from white to off-white or yellow) can indicate degradation or the presence of impurities.Visual Inspection
Moisture Content Typically <1.0%High moisture content can promote hydrolysis of the phospholipid, leading to the formation of Lyso-PC and free fatty acids.Karl Fischer Titration
Residual Solvents Within ICH Q3C limitsResidual solvents from the manufacturing process can be toxic and may affect the physical properties of the lipid.[1][6]Headspace Gas Chromatography (HS-GC)

Comparative Analysis of Saturated Synthetic Phosphatidylcholines

This compound is one of several saturated synthetic phosphatidylcholines (PCs) used in research. Its properties are largely determined by the length of its pentadecanoyl (15-carbon) acyl chains. The table below compares this compound to other common saturated PCs to provide context for its application and the importance of consistent quality.

Phospholipid Abbreviation Molecular Formula Molecular Weight Acyl Chains Key Characteristics & Applications
1,2-Dimyristoyl-sn-glycero-3-phosphocholineDMPCC₃₆H₇₂NO₈P677.9314:0 / 14:0Lower phase transition temperature (Tm ≈ 23°C), often used for studies on membrane fluidity and in drug delivery systems requiring a more fluid bilayer.
1,2-Dipentadecanoyl-sn-glycero-3-phosphocholine This compound C₃₈H₇₆NO₈P 705.99 [9]15:0 / 15:0 Intermediate Tm. Used as an internal standard in lipidomics and to create model membranes (GUVs). Its odd-chain length can influence membrane packing.
1,2-Dipalmitoyl-sn-glycero-3-phosphocholineDPPCC₄₀H₈₀NO₈P734.04[10]16:0 / 16:0Higher phase transition temperature (Tm ≈ 41°C). A major component of lung surfactant and widely used in liposomal drug delivery for creating stable, rigid vesicles.[10][12]
1,2-Distearoyl-sn-glycero-3-phosphocholineDSPCC₄₄H₈₈NO₈P790.1518:0 / 18:0High phase transition temperature (Tm ≈ 55°C). Used to create highly stable and rigid liposomes, often in combination with cholesterol, for controlled-release drug formulations.

Experimental Protocols for Variability Assessment

Internal verification of the manufacturer's CofA is a critical step in quality control. Below are detailed protocols for key analytical methods.

3.1 Purity Determination by HPLC-ELSD

This method separates this compound from potential impurities like its lyso- form and free fatty acids.

  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).

  • Column: Silica-based normal-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Chloroform (B151607)/Methanol (95:5, v/v)

  • Mobile Phase B: Chloroform/Methanol/Water (60:34:6, v/v/v)

  • Gradient Program:

    • 0-5 min: 100% A

    • 5-15 min: Linear gradient to 100% B

    • 15-20 min: 100% B

    • 20-25 min: Return to 100% A and equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • ELSD Settings: Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min

  • Sample Preparation: Dissolve a known quantity of this compound from each lot in chloroform/methanol (9:1, v/v) to a final concentration of 1 mg/mL.

  • Analysis: Inject 20 µL of each sample. Compare the peak area of the main this compound peak and the peak areas of any impurity peaks between lots. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.

3.2 Identity and Structure Confirmation by NMR

NMR provides a detailed fingerprint of the molecule's structure.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of this compound from each lot in 0.7 mL of deuterated chloroform (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H-NMR Analysis: Acquire proton NMR spectra. Key signals to compare between lots include:

    • Choline methyls (~3.4 ppm)

    • Glycerol backbone protons (~3.8-5.2 ppm)

    • Acyl chain methylene (B1212753) protons (~1.2-2.3 ppm)

    • Terminal methyls of acyl chains (~0.88 ppm)

  • ³¹P-NMR Analysis: Acquire phosphorus NMR spectra. A single peak should be observed around -0.8 ppm, characteristic of the phosphocholine (B91661) headgroup. The presence of other peaks may indicate impurities like lysophosphatidylcholine (B164491) or phosphatidic acid.

  • Comparison: Overlay the spectra from different lots to check for any discrepancies in chemical shifts, peak integrations, or the presence of unexpected signals.

3.3 Fatty Acid Composition by GC-FID

This protocol verifies that the acyl chains are exclusively pentadecanoyl (15:0).

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Derivatization (Transesterification):

    • To ~1 mg of this compound, add 1 mL of 0.5 M KOH in methanol.

    • Heat at 60°C for 15 minutes to form fatty acid methyl esters (FAMEs).

    • Cool, add 1 mL of hexane (B92381), and vortex.

    • Add 1 mL of water, vortex, and centrifuge.

    • Collect the upper hexane layer containing the FAMEs.

  • Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, 30 m x 0.25 mm).

  • GC Program:

    • Inlet Temperature: 250°C

    • Detector Temperature: 260°C

    • Oven Program: Start at 150°C, hold for 1 min, ramp to 220°C at 4°C/min, hold for 10 min.

  • Analysis: Inject 1 µL of the FAMEs extract. Compare the retention time to a known 15:0 FAME standard. The resulting chromatogram should show a single major peak corresponding to methyl pentadecanoate.

Mandatory Visualizations

G cluster_0 Lot Receipt & Initial Checks cluster_1 Analytical Testing cluster_2 Decision NewLot Receive New Lot of this compound CofA Review Manufacturer's Certificate of Analysis NewLot->CofA Visual Visual Inspection (Color, Appearance) CofA->Visual Purity Purity & Impurity Profile (HPLC-ELSD/LC-MS) Visual->Purity Identity Identity & Structure (¹H-NMR, ³¹P-NMR) Visual->Identity FAC Fatty Acid Composition (GC-FID) Visual->FAC Compare Compare Data to Reference Lot & Specifications Purity->Compare Identity->Compare FAC->Compare Accept Accept Lot Compare->Accept Pass Reject Reject Lot (Contact Supplier) Compare->Reject Fail

Caption: Workflow for assessing lot-to-lot variability of synthetic this compound.

G cluster_properties Altered Physicochemical Properties cluster_impact Impact on Drug Delivery Vehicle cluster_outcome Downstream Consequences Var Lot-to-Lot Variability in this compound Purity Purity Variations (e.g., Lyso-PC, FFA) Var->Purity FAC Inconsistent Fatty Acid Composition Var->FAC Membrane Altered Membrane Fluidity & Stability Purity->Membrane FAC->Membrane Perm Changes in Drug Encapsulation & Permeability Membrane->Perm Release Unpredictable Drug Release Profile Perm->Release Reproducibility Poor Experimental Reproducibility Perm->Reproducibility

Caption: Impact of this compound variability on lipid-based drug delivery systems.

Impact of Variability on Downstream Applications

Inconsistency between lots of this compound can have cascading effects on research outcomes and product development.

  • In Research: For scientists creating model membranes or using this compound in cell culture, variability can lead to poor reproducibility of experiments. Altered membrane properties could affect protein-lipid interactions, cellular uptake studies, and biophysical characterizations.

  • In Drug Development: In the context of lipid nanoparticles (LNPs) or liposomes, lot-to-lot variability is a critical failure point.[13] Variations in purity and composition can alter particle size, drug encapsulation efficiency, stability, and the in vivo drug release profile.[3][14] This can compromise the safety and efficacy of the final therapeutic product, leading to costly delays and regulatory hurdles.[6][8]

By implementing a rigorous and systematic approach to qualifying each new lot of synthetic this compound, researchers and developers can mitigate these risks, ensuring the consistency and reliability of their work from the bench to the clinic.

References

Safety Operating Guide

Proper Disposal Procedures for 15:0 Phosphatidylcholine (PC)

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of 15:0 Phosphatidylcholine (1,2-dipentadecanoyl-sn-glycero-3-phosphocholine) are critical for maintaining laboratory safety and ensuring environmental compliance. As with many laboratory chemicals, 15:0 PC should be treated as chemical waste and managed according to institutional and local regulations.

Immediate Safety and Handling Precautions

Before beginning any work that involves handling or disposing of this compound, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles.[1]

  • Hand Protection: Use chemical-resistant gloves, such as neoprene or PVC. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[2][3]

  • Body Protection: A lab coat or impervious clothing is required to prevent skin contact.[2]

  • Respiratory Protection: If there is a risk of generating dusts or aerosols, use a P95 (US) or P1 (EU EN 143) particle respirator.[2]

Work should be conducted in a well-ventilated area or under an approved fume hood.[3][4] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[2][4]

Step-by-Step Disposal Protocol

The primary principle for disposing of this compound is to treat it as hazardous chemical waste.[1] Disposal must always be carried out in accordance with local, state, and federal regulations.[3]

  • Consult Regulations: Before starting, consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on chemical waste disposal.[1]

  • Segregate Waste: Do not mix this compound waste with other waste streams like regular trash, biological waste, or radioactive waste.[1][5] Keep halogenated and non-halogenated solvent wastes separate where applicable.[6]

  • Contain Waste:

    • Collect waste in a designated, compatible, and leak-proof container.[5][7] The original container is often a suitable choice.[7]

    • Ensure the container is in good condition and has a secure, tightly closing lid.[2][7] Keep the container closed at all times except when adding waste.[6][7]

  • Label Container:

    • Clearly label the waste container with the words "Hazardous Waste."[7][8]

    • The label must include the full chemical name ("15:0 Phosphatidylcholine" or "1,2-dipentadecanoyl-sn-glycero-3-phosphocholine"), concentration, and any known hazards.[1]

    • Indicate the date when waste was first added to the container.[8]

  • Store Safely: Store the sealed waste container in a cool, dry, and well-ventilated area away from incompatible materials.[2][4] The storage location should be a designated satellite accumulation area (SAA).[7]

  • Arrange for Disposal: Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and final disposal.[2][9] The most common method for final disposal is controlled incineration.[2][9] Do not discharge this compound or its containers into drains or sewer systems.[9]

Disposal and Safety Summary

AspectGuideline
Waste Classification Hazardous Chemical Waste
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat.[1][2]
Waste Container Original container or a compatible, leak-proof container with a secure lid.[7]
Waste Segregation Do not mix with other waste types.[5]
Container Labeling "Hazardous Waste," full chemical name, concentration, and start date.[1][7][8]
Storage Cool, dry, well-ventilated, designated area. Keep container sealed.[2][4][7]
Primary Disposal Method Arrange pickup through institutional EHS or a licensed disposal company.[2][9]
Prohibited Disposal Do not dispose of in regular trash or down the drain.[9]

Experimental Protocol: Accidental Spill Cleanup

In the event of a spill, follow this procedure to ensure safety and proper cleanup.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area.[9] Ensure the area is well-ventilated.[2]

  • Wear PPE: Before addressing the spill, don the appropriate PPE as described above (gloves, goggles, lab coat, and respirator if necessary).[2]

  • Contain the Spill: Prevent the spill from spreading. For liquid spills, use an inert absorbent material like sand, diatomaceous earth, or universal binding agents.[10] For solid spills, carefully sweep or pick up the material to avoid creating dust.[2][11]

  • Collect Waste: Place the spilled material and any contaminated absorbent into a suitable, labeled container for hazardous waste disposal.[3][4][11]

  • Clean the Area: Thoroughly clean the affected area.

  • Dispose of Materials: Dispose of the sealed container and any contaminated cleaning materials as hazardous waste, following the disposal protocol outlined above.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A 1. Don PPE (Goggles, Gloves, Lab Coat) B 2. Identify this compound as Hazardous Waste A->B C 3. Segregate from Other Waste Streams B->C Spill Accidental Spill? B->Spill D 4. Place in Compatible, Sealed Container C->D E 5. Label Container (Name, Date, 'Hazardous Waste') D->E F 6. Store in Designated Cool, Dry, Ventilated Area E->F G 7. Request Pickup from EHS or Licensed Contractor F->G H 8. Document Waste (If Required) G->H I 9. Professional Disposal (e.g., Incineration) H->I Spill->C No Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Yes Cleanup->D

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Essential Safety and Logistics for Handling 15:0 PC (1,2-dipentadecanoyl-sn-glycero-3-phosphocholine)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 15:0 PC, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. These recommendations are based on general laboratory safety practices for handling non-volatile chemical solids.

Body PartPersonal Protective EquipmentSpecifications and Best Practices
Eyes Safety Glasses or GogglesUse equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
Hands Chemical-resistant GlovesInspect gloves prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands after handling.[1][2]
Body Laboratory CoatA standard laboratory coat should be worn to protect street clothing from contamination.
Respiratory Not Generally Required (for solid form)If processing of solid materials may result in the formation of combustible dusts, provide appropriate exhaust ventilation at places where dust is formed.[1] For significant aerosolization, a NIOSH-approved respirator may be necessary.

Handling and Storage

Handling:

  • Avoid contact with skin and eyes.[2]

  • Avoid the formation of dust and aerosols.[2]

  • Provide appropriate exhaust ventilation where dust is formed.[1]

  • Further processing of solid materials may result in the formation of combustible dusts; this potential should be considered before additional processing.[1]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][2]

  • Keep the container tightly closed.[1][2]

  • The recommended storage temperature is -20°C.[3]

Spill and Exposure Procedures

First Aid Measures:

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[1]

  • In Case of Skin Contact: Wash off with soap and plenty of water.[1]

  • In Case of Eye Contact: Flush eyes with water as a precaution.[1]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[1]

Spills:

  • Use personal protective equipment.

  • Avoid dust formation.

  • Sweep up and shovel the material.

  • Keep in suitable, closed containers for disposal.[1]

  • Do not let the product enter drains.[2]

Disposal Plan

Dispose of this compound as an unused product. Offer surplus and non-recyclable solutions to a licensed disposal company.[1] Contaminated packaging should be disposed of in the same manner as the unused product.

Operational Workflow for Handling this compound

The following diagram outlines the standard operational workflow for handling this compound from receipt to disposal.

A Receiving and Verification B Storage at -20°C in a dry, well-ventilated area A->B Store Appropriately C Preparation for Use (e.g., weighing, dissolving) B->C Retrieve for Experiment D Experimental Use C->D Proceed with Experiment E Decontamination of Work Area and Equipment D->E Post-Experiment F Waste Collection (Solid and Liquid Waste) D->F Generate Waste E->F G Disposal via Licensed Disposal Company F->G Final Disposal

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。